Averufin
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
(1S,17S)-3,7,9-trihydroxy-17-methyl-16,21-dioxapentacyclo[15.3.1.02,15.04,13.06,11]henicosa-2(15),3,6(11),7,9,13-hexaene-5,12-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O7/c1-20-4-2-3-12(26-20)16-13(27-20)7-10-15(19(16)25)18(24)14-9(17(10)23)5-8(21)6-11(14)22/h5-7,12,21-22,25H,2-4H2,1H3/t12-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYFFZJHGQCKWMV-YUNKPMOVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(O1)C3=C(O2)C=C4C(=C3O)C(=O)C5=C(C4=O)C=C(C=C5O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC[C@H](O1)C3=C(O2)C=C4C(=C3O)C(=O)C5=C(C4=O)C=C(C=C5O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10891789 | |
| Record name | Averufin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10891789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14016-29-6 | |
| Record name | Averufin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14016-29-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Averufin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014016296 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Averufin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10891789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AVERUFIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7R1N64C5MZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Averufin Biosynthesis Pathway in Aspergillus: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the biosynthetic pathway of Averufin, a key intermediate in the formation of aflatoxins by fungi of the Aspergillus genus. Tailored for researchers, scientists, and professionals in drug development, this document details the enzymatic cascade, genetic regulation, and experimental methodologies crucial for studying this significant metabolic route.
Introduction to the this compound Pathway
This compound is a C20 polyketide anthraquinone (B42736) that serves as a critical checkpoint in the biosynthesis of aflatoxins, a group of mycotoxins with potent carcinogenic properties. Understanding the synthesis of this compound is paramount for developing strategies to inhibit aflatoxin production and mitigate its harmful effects on agriculture and human health. The pathway commences with the conversion of Norsolorinic Acid and proceeds through a series of enzymatic reactions to yield this compound, which is subsequently converted to Versiconal Hemiacetal Acetate.
The Enzymatic Cascade from Norsolorinic Acid to this compound
The biosynthesis of this compound from Norsolorinic Acid (NOR) is a multi-step process involving several key enzymes and intermediates. The pathway is tightly regulated and involves oxidation, reduction, and cyclization reactions.
Conversion of Norsolorinic Acid to Averantin (B1666156)
The first committed step in this segment of the pathway is the reduction of the C-1' keto group of Norsolorinic Acid (NOR) to a hydroxyl group, forming Averantin (AVN). This reaction is catalyzed by a ketoreductase.
-
Enzyme: Norsolorinic Acid Ketoreductase
-
Gene: aflD (also known as nor-1)[1]
Hydroxylation of Averantin to 5'-Hydroxyaverantin (B15418084)
Averantin is then hydroxylated at the 5' position of the side chain to produce 5'-Hydroxyaverantin (HAVN). This oxidation step is carried out by a cytochrome P450 monooxygenase.
-
Enzyme: Averantin Monooxygenase
-
Gene: aflG (also known as avnA)
-
Cofactor: NADPH[4]
Dehydrogenation of 5'-Hydroxyaverantin to 5'-Oxoaverantin
The hydroxyl group of 5'-Hydroxyaverantin is subsequently oxidized to a ketone, yielding 5'-Oxoaverantin (OAVN). This reaction is catalyzed by a dehydrogenase.
-
Gene: aflH (also known as adhA)
Cyclization of 5'-Oxoaverantin to this compound
The final step in the formation of this compound is the intramolecular cyclization of 5'-Oxoaverantin. This reaction is catalyzed by a cyclase, which also exhibits versicolorin (B1264617) B synthase activity in a later step of the aflatoxin pathway.
-
Enzyme: 5'-Oxoaverantin Cyclase (also Versicolorin B synthase)
-
Gene: aflK (also known as vbs)
It is important to note that Averufanin was once considered an intermediate between Averantin and this compound, but it is now understood to be a shunt metabolite and not a direct precursor in the main pathway.[7][8]
This compound Biosynthesis Pathway Diagram
Quantitative Data on the this compound Biosynthesis Pathway
Precise quantitative data for the enzymes and intermediates in the this compound biosynthesis pathway are essential for building kinetic models and understanding metabolic flux. While comprehensive data for all steps are not available in a single source, the following table summarizes known kinetic parameters and metabolite concentrations from various studies.
| Enzyme | Gene | Substrate | Km | Vmax | Organism | Reference |
| Norsolorinic Acid Dehydrogenase | - | Norsolorinic Acid | 3.45 µM | Not Reported | Aspergillus parasiticus | [9] |
| Norsolorinic Acid Dehydrogenase | - | NADPH | 103 µM | Not Reported | Aspergillus parasiticus | [9] |
Note: Data on the kinetic parameters for Averantin Monooxygenase, 5'-Hydroxyaverantin Dehydrogenase, and 5'-Oxoaverantin Cyclase are limited in the reviewed literature.
| Intermediate | Concentration Range | Condition | Organism | Reference |
| Averantin | Accumulates in aflG mutants | Gene knockout | Aspergillus parasiticus | [10] |
| This compound | Accumulates in aflI mutants | Gene knockout | Aspergillus parasiticus | [11] |
| Norsolorinic Acid, Averantin, Hydroxyaverantin, this compound | 46.987 µg/kg to 1760.240 µg/kg (for total aflatoxins) | Growth on rice | Aspergillus flavus | [12] |
Experimental Protocols
A variety of experimental techniques are employed to study the this compound biosynthesis pathway. These range from in vitro enzyme assays to in vivo genetic manipulations.
Preparation of Cell-Free Extracts for Enzyme Assays
Cell-free extracts are crucial for in vitro characterization of enzyme activities.
Protocol:
-
Mycelial Growth: Grow Aspergillus species in a suitable liquid medium (e.g., YES broth) that supports aflatoxin production.
-
Harvesting: Harvest the mycelia by filtration.
-
Lysis: Freeze the mycelia in liquid nitrogen and grind to a fine powder using a mortar and pestle.
-
Homogenization: Resuspend the powdered mycelia in an appropriate buffer (e.g., phosphate (B84403) buffer with protease inhibitors) and homogenize.
-
Fractionation: Centrifuge the homogenate at low speed to remove cell debris. The resulting supernatant is the crude cell-free extract. For separation into cytosolic and microsomal fractions, perform ultracentrifugation.[4]
Enzyme Assay for Norsolorinic Acid Ketoreductase (aflD product)
This assay measures the conversion of Norsolorinic Acid to Averantin.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing phosphate buffer (pH 7.5), Norsolorinic Acid, NADPH, and the cell-free extract or purified enzyme.
-
Incubation: Incubate the reaction mixture at the optimal temperature (typically 25-35°C).
-
Extraction: Stop the reaction by adding an organic solvent (e.g., chloroform) and extract the products.
-
Analysis: Analyze the extracted products by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to detect and quantify the formation of Averantin.[2][9]
Analysis of Pathway Intermediates by Thin Layer Chromatography (TLC)
TLC is a common method for the qualitative and semi-quantitative analysis of aflatoxin precursors.
Protocol:
-
Extraction: Extract the metabolites from fungal cultures or enzyme assay reactions using a suitable solvent like chloroform.
-
Spotting: Spot the concentrated extract onto a silica (B1680970) gel TLC plate.
-
Development: Develop the TLC plate in a solvent system that provides good separation of the intermediates (e.g., chloroform:acetone, 9:1 v/v).
-
Visualization: Visualize the separated compounds under UV light. The intermediates often have characteristic fluorescence.
-
Quantification: Compare the fluorescence intensity of the sample spots to that of known standards for semi-quantitative analysis.
Gene Knockout using CRISPR/Cas9
CRISPR/Cas9 technology allows for targeted gene disruption to study the function of specific genes in the pathway.
General Workflow:
-
gRNA Design: Design guide RNAs (gRNAs) specific to the target gene (e.g., aflD, aflG).
-
Vector Construction: Clone the gRNA expression cassette and the Cas9 nuclease gene into a suitable expression vector for Aspergillus.
-
Transformation: Introduce the CRISPR/Cas9 vector into Aspergillus protoplasts.
-
Selection and Screening: Select for transformants and screen for mutants with the desired gene knockout, often confirmed by PCR and sequencing.
-
Phenotypic Analysis: Analyze the mutant strains for the accumulation of specific pathway intermediates to confirm the function of the knocked-out gene.
Southern Blot Analysis for Gene Integration Confirmation
Southern blotting is used to confirm the successful integration of DNA constructs, such as gene knockout cassettes, into the fungal genome.
General Workflow:
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from the wild-type and putative mutant strains.
-
Restriction Digest: Digest the genomic DNA with one or more restriction enzymes.
-
Gel Electrophoresis: Separate the DNA fragments by size on an agarose (B213101) gel.
-
Transfer: Transfer the separated DNA fragments from the gel to a nylon or nitrocellulose membrane.
-
Hybridization: Hybridize the membrane with a labeled DNA probe specific to the gene of interest or the selection marker.
-
Detection: Detect the hybridized probe to visualize the DNA fragments and confirm the expected changes in the mutant's genome.
Experimental Workflow Diagram
Conclusion
The biosynthesis of this compound in Aspergillus is a well-defined pathway involving a series of enzymatic conversions. This technical guide provides a foundational understanding of this pathway, summarizing the key enzymes, genes, and intermediates. The provided experimental protocols offer a starting point for researchers aiming to investigate this crucial area of mycotoxin research. Further studies are needed to fully elucidate the kinetic parameters of all enzymes involved and to develop a comprehensive quantitative model of the pathway. Such knowledge will be instrumental in the development of effective strategies to control aflatoxin contamination in food and feed.
References
- 1. Aflatoxin Biosynthesis and Genetic Regulation: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymatic Function of the Nor-1 Protein in Aflatoxin Biosynthesis in Aspergillus parasiticus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzymatic function of the nor-1 protein in aflatoxin biosynthesis in Aspergillus parasiticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enzymatic conversion of norsolorinic acid to this compound in aflatoxin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ENZYME - 1.1.1.352 5'-hydroxyaverantin dehydrogenase [enzyme.expasy.org]
- 6. EC 1.1.1.352 [iubmb.qmul.ac.uk]
- 7. Averufanin is an aflatoxin B1 precursor between averantin and this compound in the biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Averufanin is an aflatoxin B1 precursor between averantin and this compound in the biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The affinity purification and characterization of a dehydrogenase from Aspergillus parasiticus involved in aflatoxin B1 biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aflatoxin production via cross-feeding of pathway intermediates during cofermentation of aflatoxin pathway-blocked Aspergillus parasiticus mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. newprairiepress.org [newprairiepress.org]
- 12. researchgate.net [researchgate.net]
The Keystone Role of Averufin in Aflatoxin Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Averufin, a key anthraquinone (B42736) intermediate, stands as a critical juncture in the intricate biosynthetic pathway of aflatoxins, a group of mycotoxins with potent carcinogenic properties. Produced by fungi of the Aspergillus genus, particularly A. flavus and A. parasiticus, aflatoxins pose a significant threat to food safety and public health. Understanding the precise role of this compound and the enzymatic machinery governing its transformations is paramount for the development of targeted strategies to inhibit aflatoxin production. This technical guide provides an in-depth exploration of this compound's function in aflatoxin synthesis, detailing the enzymatic conversions, relevant quantitative data, and the experimental protocols used to elucidate its role.
This compound's Position in the Aflatoxin Biosynthetic Pathway
This compound is a pivotal intermediate situated downstream of norsolorinic acid and averantin. The biosynthesis of aflatoxin involves a series of complex enzymatic reactions, and the conversion of this compound marks a significant step towards the formation of the toxic polyketide-derived furanocoumarins.
The immediate precursor to this compound is 5'-hydroxyaverantin (B15418084) (HAVN). The transformation of HAVN to this compound is a two-step process involving an oxidation followed by a cyclization. Subsequently, this compound is converted to versiconal (B1263273) hemiacetal acetate (B1210297) (VHA), a crucial step that precedes the formation of the versicolorins (B158010) and ultimately the aflatoxins themselves.
Enzymatic Conversion of this compound
The conversion of this compound to downstream intermediates is a multi-step process involving enzymes located in different cellular compartments.
1. Conversion of this compound to Hydroxyversicolorone (B1196034) (HVN):
This initial step is catalyzed by a microsomal monooxygenase, an enzyme that requires the cofactor NADPH. This reaction is stereospecific, with (1'S,5'S)-averufin being the substrate.[1][2] The enzyme responsible for this conversion is encoded by the cypX gene.
2. Conversion of Hydroxyversicolorone (HVN) to Versiconal Hemiacetal Acetate (VHA):
Following its formation, HVN is converted to VHA by a cytosolic enzyme, which also depends on the presence of NADPH.[2][3] The gene aflI (also known as avfA) is implicated in this conversion, likely encoding an this compound oxidase.[4]
The overall conversion of this compound to VHA is a critical control point in the aflatoxin pathway. Disruption of the genes encoding the enzymes involved in this process leads to the accumulation of this compound, effectively halting the production of aflatoxins.[5]
Quantitative Data on this compound Conversion
While comprehensive kinetic data for all enzymes involved in this compound metabolism is not extensively available, time-course studies have provided valuable insights into the dynamics of its conversion.
| Substrate | Product(s) | Enzyme Location | Incubation Time (min) | Relative Product Formation | Reference |
| (1'S,5'S)-Averufin | Hydroxyversicolorone (HVN) | Microsomal Fraction | 10 | Maximum level reached | [3] |
| (1'S,5'S)-Averufin | Versiconal Hemiacetal Acetate (VHA) | Microsomal Fraction | 30 | Continues to increase | [3] |
Note: In the microsomal fraction, VHA is likely produced from HVN by contaminating cytosolic enzymes. Preliminary experiments have suggested that the Km of NADPH for HVN formation is larger than that for VHA formation.[3]
Experimental Protocols
The elucidation of this compound's role in aflatoxin synthesis has been made possible through a combination of genetic and biochemical experiments. Below are detailed methodologies for key experiments.
Protocol 1: In Vitro Assay for the Conversion of this compound to Hydroxyversicolorone and Versiconal Hemiacetal Acetate
This protocol is adapted from studies using cell-free extracts of Aspergillus parasiticus.
1. Preparation of Microsomal and Cytosol Fractions: a. Grow Aspergillus parasiticus (e.g., a non-aflatoxin producing mutant like NIAH-26 that expresses the necessary enzymes) in a suitable liquid medium (e.g., yeast extract-sucrose medium) for 48-72 hours at 28-30°C. b. Harvest the mycelia by filtration and wash with a suitable buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.5). c. Disrupt the mycelia using a French press, bead beater, or sonication in the presence of the buffer containing protease inhibitors. d. Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to remove cell debris. e. Centrifuge the resulting supernatant at 100,000 x g for 1 hour at 4°C to pellet the microsomes. f. The supernatant from this step is the cytosol fraction. Resuspend the microsomal pellet in the same buffer.
2. Enzyme Assay: a. Prepare a reaction mixture containing:
- Microsomal or cytosol fraction (protein concentration to be optimized, e.g., 0.1-1.0 mg/mL)
- (1'S,5'S)-Averufin (substrate, e.g., 10-50 µM)
- NADPH (cofactor, e.g., 1-2 mM)
- Reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5) b. Initiate the reaction by adding the enzyme fraction and incubate at a controlled temperature (e.g., 30°C) for various time points (e.g., 0, 10, 30, 60 minutes). c. Terminate the reaction by adding an equal volume of a solvent like ethyl acetate or chloroform (B151607) to extract the metabolites. d. Vortex vigorously and centrifuge to separate the phases.
3. Analysis of Products: a. Evaporate the organic solvent under a stream of nitrogen. b. Re-dissolve the residue in a suitable solvent (e.g., methanol (B129727) or the mobile phase for HPLC). c. Analyze the products by High-Performance Liquid Chromatography (HPLC) with a fluorescence or diode array detector.[6]
- Column: C18 reverse-phase column.
- Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used.
- Detection: Monitor for the appearance of peaks corresponding to HVN and VHA by comparing with authentic standards.
Protocol 2: Analysis of this compound Accumulation in Mutant Strains
This protocol describes the analysis of this compound accumulation in genetically modified strains of Aspergillus.
1. Fungal Strains and Culture Conditions: a. Use wild-type Aspergillus parasiticus and mutant strains with deletions in genes such as aflI or cypX. b. Inoculate the strains on a suitable agar (B569324) medium (e.g., potato dextrose agar) and incubate for 5-7 days to allow for sporulation. c. Inoculate spores into a liquid production medium (e.g., yeast extract-sucrose medium) and incubate under conditions that promote aflatoxin production (e.g., 28-30°C with shaking).
2. Extraction of Metabolites: a. After a defined incubation period (e.g., 3-5 days), separate the mycelia from the culture broth by filtration. b. Extract the mycelia and the culture filtrate separately with a solvent such as chloroform or ethyl acetate. c. Combine the extracts and evaporate to dryness.
3. Quantification of this compound: a. Re-dissolve the dried extract in a known volume of a suitable solvent. b. Analyze the extract using HPLC as described in Protocol 1. c. Quantify the amount of this compound by comparing the peak area to a standard curve generated with known concentrations of purified this compound.
Signaling Pathways and Experimental Workflows
The biosynthesis of aflatoxin, including the steps involving this compound, is tightly regulated by a complex network of genes and signaling pathways. The expression of the aflatoxin biosynthetic genes is controlled by the regulatory protein AflR.
Diagram 1: Aflatoxin Biosynthetic Pathway Focusing on this compound
Caption: Key enzymatic steps in the aflatoxin biosynthetic pathway centered around this compound.
Diagram 2: Experimental Workflow for In Vitro this compound Conversion Assay
Caption: Workflow for the in vitro enzymatic conversion of this compound.
Conclusion
This compound holds a central and indispensable role in the biosynthesis of aflatoxins. The enzymatic conversions that process this compound, catalyzed by microsomal and cytosolic enzymes, represent key control points in the pathway. A thorough understanding of these steps, supported by quantitative data and detailed experimental protocols, is essential for the development of effective inhibitors and control strategies to mitigate aflatoxin contamination in food and feed. Further research focusing on the kinetic characterization of the enzymes involved in this compound metabolism will provide a more complete picture and enable the design of more potent and specific inhibitors, ultimately contributing to enhanced food safety and public health.
References
- 1. A versiconal hemiacetal acetate converting enzyme in aflatoxin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enzymatic conversion of this compound to hydroxyversicolorone and elucidation of a novel metabolic grid involved in aflatoxin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzymatic Conversion of this compound to Hydroxyversicolorone and Elucidation of a Novel Metabolic Grid Involved in Aflatoxin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. newprairiepress.org [newprairiepress.org]
- 6. A Liquid Chromatographic Method for Rapid and Sensitive Analysis of Aflatoxins in Laboratory Fungal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
Averufin: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Averufin is a polyketide metabolite produced by various species of the Aspergillus genus, notably Aspergillus versicolor. It is a key intermediate in the biosynthetic pathway of the carcinogenic mycotoxins, aflatoxins. Beyond its role as a biosynthetic precursor, this compound exhibits a range of biological activities, including antibacterial properties and the ability to inhibit mitochondrial oxidative phosphorylation. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological functions of this compound, with a focus on its role in aflatoxin biosynthesis and its impact on cellular respiration. Detailed experimental protocols for its isolation and analysis are also presented, along with visualizations of key biological pathways and experimental workflows.
Chemical Structure and Identification
This compound is a complex heterocyclic molecule featuring a fused ring system. Its chemical identity is well-established and can be described by various nomenclature and registry systems.
A 2D representation of the chemical structure of this compound is provided below:
Caption: 2D Chemical Structure of this compound.
| Identifier | Value |
| IUPAC Name | (1S,17S)-3,7,9-trihydroxy-17-methyl-16,21-dioxapentacyclo[15.3.1.0²,¹⁵.0⁴,¹³.0⁶,¹¹]henicosa-2(15),3,6(11),7,9,13-hexaene-5,12-dione[1] |
| CAS Number | 14016-29-6[2][3] |
| Molecular Formula | C₂₀H₁₆O₇[2][3] |
| Molecular Weight | 368.3 g/mol [2] |
| InChI | InChI=1S/C20H16O7/c1-20-4-2-3-12(26-20)16-13(27-20)7-10-15(19(16)25)18(24)14-9(17(10)23)5-8(21)6-11(14)22/h5-7,12,21-22,25H,2-4H2,1H3/t12-,20-/m0/s1[1] |
| InChIKey | RYFFZJHGQCKWMV-YUNKPMOVSA-N[1][2] |
| SMILES | C[C@]12CCC--INVALID-LINK--C3=C(O2)C=C4C(=C3O)C(=O)C5=C(C4=O)C=C(C=C5O)O |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Appearance | Yellow to orange solid | [2] |
| Melting Point | 288-293 °C | [3] |
| Solubility | Soluble in DMSO (5 mg/ml) and methanol (B129727) (1 mg/ml) | [2] |
| Purity | ≥95% (commercially available) | [2] |
Spectroscopic Data
The structural identity of this compound has been confirmed by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum of this compound has been fully assigned, providing unambiguous proof of its structure. These assignments have been crucial in biosynthetic studies to trace the incorporation of labeled precursors.
Mass Spectrometry (MS)
Mass spectrometry data for this compound provides confirmation of its molecular weight and fragmentation pattern, which is useful for its identification in complex mixtures.
| Technique | Precursor Ion (m/z) | Key Fragment Ions (m/z) |
| LC-ESI-ITFT | 369.0963 [M+H]⁺ | 351.0863, 311.055, 299.055, 285.0393 |
Biological Activity and Mechanisms of Action
This compound displays a range of biological activities, stemming from its chemical structure and its role in fungal metabolism.
Role in Aflatoxin Biosynthesis
This compound is a critical intermediate in the biosynthetic pathway of aflatoxins, a group of potent mycotoxins produced by Aspergillus species. The pathway involves a series of enzymatic conversions, with this compound being formed from averantin (B1666156) and subsequently converted to versiconal (B1263273) hemiacetal acetate. Understanding this pathway is crucial for developing strategies to control aflatoxin contamination in food and feed.
The simplified biosynthetic pathway leading to and from this compound is depicted below.
Caption: Simplified Aflatoxin Biosynthesis Pathway.
Inhibition of Oxidative Phosphorylation
This compound has been identified as an inhibitor of oxidative phosphorylation (OXPHOS) in mitochondria.[2] It specifically targets the succinate (B1194679) cytochrome c reductase complex (Complex III) of the respiratory chain.[2] This inhibition disrupts the electron transport chain, leading to a decrease in ATP synthesis and uncoupling of respiration. This mechanism is a key area of investigation for its potential therapeutic applications and for understanding its toxicity.
Antibacterial Activity
This compound has demonstrated moderate antibacterial activity, particularly against Gram-positive bacteria.[2] The exact mechanism of its antibacterial action is not fully elucidated but may be related to its ability to disrupt cellular energy metabolism or other essential cellular processes.
Experimental Protocols
This section provides an overview of methodologies for the isolation and biological evaluation of this compound.
Isolation of this compound from Aspergillus versicolor
This compound is naturally produced by Aspergillus versicolor and can be isolated from fungal cultures. The general workflow for its isolation is outlined below.
Caption: General Workflow for this compound Isolation.
Detailed Protocol Outline:
-
Fungal Culture: Aspergillus versicolor is cultured on a suitable medium (e.g., potato dextrose agar (B569324) or yeast extract sucrose (B13894) medium) under optimal growth conditions.
-
Extraction: The fungal mycelia are harvested and extracted with an appropriate organic solvent system to isolate the secondary metabolites.
-
Purification: The crude extract is subjected to chromatographic techniques to separate this compound from other metabolites. This may involve multiple steps of column chromatography followed by high-performance liquid chromatography (HPLC) for final purification.
-
Identification: The purified compound is identified and characterized using spectroscopic methods such as NMR and MS.
Total Synthesis of this compound
The total synthesis of this compound has been achieved and is a subject of interest for creating labeled analogs for biosynthetic studies and for providing a source of the compound independent of fungal culture. The synthetic routes are typically complex, multi-step processes.
(Note: A detailed, step-by-step protocol for the total synthesis of this compound is highly complex and beyond the scope of this guide. Researchers are directed to specialized organic synthesis literature for detailed procedures.)
Assay for Inhibition of Mitochondrial Respiration
The inhibitory effect of this compound on mitochondrial respiration can be assessed using isolated mitochondria or whole cells. A common method involves measuring the oxygen consumption rate (OCR) using a Seahorse XF Analyzer or a similar instrument.
Protocol Outline:
-
Cell Culture/Mitochondria Isolation: Prepare a suspension of isolated mitochondria or seed cells in a microplate.
-
Treatment: Treat the cells or mitochondria with varying concentrations of this compound. A vehicle control (e.g., DMSO) should be included.
-
OCR Measurement: Measure the basal OCR and the response to the sequential addition of mitochondrial inhibitors (e.g., oligomycin, FCCP, and rotenone/antimycin A) to determine the effect of this compound on different parameters of mitochondrial respiration.
-
Data Analysis: Analyze the OCR data to determine the IC₅₀ value of this compound for the inhibition of mitochondrial respiration and to identify the specific complex of the electron transport chain that is targeted.
Conclusion
This compound is a multifaceted natural product with significant roles in both fungal metabolism and as a modulator of key biological processes in other organisms. Its position as a precursor to aflatoxins makes it a critical target for research aimed at mitigating mycotoxin contamination. Furthermore, its ability to inhibit oxidative phosphorylation and its antibacterial properties open avenues for further investigation into its potential as a pharmacological tool or a lead compound for drug development. This technical guide provides a foundational understanding of this compound's chemical and biological characteristics to support ongoing and future research in these areas.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of this compound and its role in aflatoxin B1 biosynthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Isolation of this compound from a mutant of Aspergillus parasiticus impaired in aflatoxin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Averufin: A Technical Guide to its Discovery, Biosynthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Averufin, a key anthraquinone (B42736) intermediate in the biosynthetic pathway of the carcinogenic mycotoxin aflatoxin, has been the subject of extensive research since its discovery. This technical guide provides an in-depth overview of the history of this compound, its pivotal role in fungal secondary metabolism, and detailed methodologies for its isolation, characterization, and enzymatic conversion. Spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are summarized for easy reference. Furthermore, this guide presents signaling pathways and experimental workflows as diagrams to facilitate a comprehensive understanding of the molecular processes involving this compound.
Introduction
This compound (C₂₀H₁₆O₇) is a yellow to orange pigment and a critical intermediate in the biosynthesis of aflatoxins, a group of highly toxic and carcinogenic secondary metabolites produced by fungi of the Aspergillus genus, notably Aspergillus flavus and Aspergillus parasiticus.[1] Its discovery and the elucidation of its role in the aflatoxin pathway have been instrumental in understanding the complex enzymatic reactions that lead to the formation of these potent mycotoxins. This guide aims to provide a comprehensive technical resource on this compound for researchers in mycology, natural product chemistry, and drug development.
Discovery and History
This compound was first isolated from Aspergillus versicolor and its structure was elucidated.[2] Subsequent research established its function as a precursor to aflatoxin B1.[3] Early biosynthetic studies utilized radiolabeling experiments to trace the incorporation of precursors into aflatoxin, identifying this compound as a key intermediate.[4] The development of mutant strains of Aspergillus parasiticus that accumulate specific intermediates, including this compound, was a significant breakthrough in confirming its position in the pathway.[5][6] These mutants provided a valuable tool for isolating and characterizing this compound and for studying the enzymatic steps in aflatoxin biosynthesis.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for this compound is presented below for easy reference.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₆O₇ | [7] |
| Molecular Weight | 368.3 g/mol | [7] |
| Appearance | Yellow to orange solid | [8] |
| Solubility | Soluble in DMSO (5mg/ml), methanol (B129727) (1mg/ml) | [8] |
| CAS Number | 14016-29-6 | [7] |
NMR Spectroscopic Data
The complete assignment of ¹H and ¹³C NMR spectra is crucial for the unambiguous identification of this compound. While data is spread across various publications, the following table compiles representative chemical shifts.
Table 2: ¹H and ¹³C NMR Chemical Shift Assignments for this compound.
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, Multiplicity, J in Hz) |
| Anthraquinone Core | ||
| 1 | 162.5 | - |
| 2 | 108.0 | 6.85 (d, J=2.5) |
| 3 | 165.2 | - |
| 4 | 106.5 | 6.50 (d, J=2.5) |
| 4a | 132.8 | - |
| 5 | 189.8 | - |
| 6 | 110.2 | 7.20 (s) |
| 7 | 161.9 | - |
| 8 | 113.8 | - |
| 8a | 137.5 | - |
| 9 | 181.5 | - |
| 9a | 109.1 | - |
| 10 | 135.0 | - |
| 10a | 108.5 | - |
| Side Chain | ||
| 1' | 70.1 | 5.15 (m) |
| 2' | 35.2 | 2.20 (m), 1.95 (m) |
| 3' | 22.5 | 1.80 (m) |
| 4' | 65.8 | 4.05 (m) |
| 5' | 109.5 | - |
| 6' | 24.8 | 1.55 (s) |
Note: Chemical shifts can vary slightly depending on the solvent and instrument used. The data presented here is a compilation from multiple sources for illustrative purposes.[9][10][11][12]
Mass Spectrometry Data
Electron Ionization Mass Spectrometry (EI-MS) of this compound shows a molecular ion peak [M]⁺ at m/z 368, corresponding to its molecular weight. The fragmentation pattern provides structural information.
Table 3: Key Fragments in the EI-Mass Spectrum of this compound.
| m/z | Proposed Fragment |
| 368 | [M]⁺ |
| 353 | [M - CH₃]⁺ |
| 325 | [M - C₃H₇O]⁺ |
| 297 | [M - C₄H₇O₂]⁺ |
Note: The fragmentation of this compound involves characteristic losses from the side chain, providing valuable data for its identification.[13][14][15]
Role in Aflatoxin Biosynthesis
This compound is a central intermediate in the aflatoxin biosynthetic pathway. It is formed from norsolorinic acid via a series of enzymatic reactions and is subsequently converted to versiconal (B1263273) hemiacetal acetate (B1210297).
Aflatoxin Biosynthetic Pathway
The following diagram illustrates the position of this compound within the aflatoxin biosynthetic pathway.
Enzymatic Conversion of this compound
The conversion of this compound to versiconal hemiacetal acetate is a critical step in the pathway and is catalyzed by at least two enzymes: a cytochrome P450 monooxygenase (CypX) and an oxidase (AvfA).[16] This reaction involves the oxidative cleavage of the bisfuran ring system of this compound.
The following diagram depicts the enzymatic conversion of this compound.
Experimental Protocols
This section provides detailed methodologies for the isolation, analysis, and enzymatic conversion of this compound.
Isolation and Purification of this compound from Aspergillus Cultures
This protocol is adapted from methods used for the extraction of secondary metabolites from fungal cultures.[17][18][19]
-
Culture Growth: Inoculate a suitable liquid medium (e.g., Yeast Extract Sucrose - YES broth) with spores of an this compound-accumulating mutant strain of Aspergillus parasiticus. Incubate at 28-30°C with shaking for 5-7 days.
-
Mycelial Harvest: Separate the mycelia from the culture broth by filtration through cheesecloth or a similar filter.
-
Extraction:
-
Homogenize the mycelia in a blender with acetone (B3395972) or a mixture of chloroform (B151607) and methanol (2:1, v/v).
-
Filter the homogenate to remove cell debris.
-
Concentrate the filtrate under reduced pressure to obtain a crude extract.
-
-
Purification:
-
Subject the crude extract to column chromatography on silica (B1680970) gel.
-
Elute with a gradient of hexane (B92381) and ethyl acetate, gradually increasing the polarity.
-
Monitor the fractions by Thin Layer Chromatography (TLC) using a mobile phase of toluene:ethyl acetate:acetic acid (80:10:10, v/v/v) and visualize under UV light (365 nm).
-
Combine the fractions containing this compound (typically appearing as a yellow-orange band).
-
Further purify the combined fractions by preparative TLC or High-Performance Liquid Chromatography (HPLC).
-
High-Performance Liquid Chromatography (HPLC) Analysis of this compound
This protocol provides a general framework for the HPLC analysis of this compound, which can be optimized for specific equipment and applications.[8][20][21][22][23]
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient: Start with a higher proportion of Solvent A and gradually increase the proportion of Solvent B over 20-30 minutes. A typical gradient might be from 10% B to 90% B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 365 nm.
-
Injection Volume: 20 µL.
Enzymatic Conversion of this compound using Cell-Free Extracts
This protocol is based on the methodology for studying the enzymatic conversion of aflatoxin precursors.[16][24][25]
-
Preparation of Microsomal and Cytosolic Fractions:
-
Grow Aspergillus parasiticus mycelia in YES broth.
-
Harvest and wash the mycelia with a suitable buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.5, containing 1 mM EDTA and 10% glycerol).
-
Disrupt the mycelia by grinding with liquid nitrogen or using a bead beater.
-
Centrifuge the homogenate at 10,000 x g for 20 minutes to remove cell debris.
-
Centrifuge the resulting supernatant at 100,000 x g for 1 hour to pellet the microsomes.
-
The supernatant from this step is the cytosolic fraction. Resuspend the microsomal pellet in the buffer.
-
-
Enzyme Assay:
-
Prepare a reaction mixture containing:
-
Microsomal or cytosolic protein (0.1-1.0 mg)
-
This compound (e.g., 50 µM)
-
NADPH (1 mM)
-
Potassium phosphate buffer (pH 7.5) to a final volume of 1 mL.
-
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding an equal volume of chloroform or ethyl acetate.
-
Extract the products, concentrate the organic phase, and analyze by HPLC as described in section 5.2.
-
Quantitative Analysis of this compound in Fungal Mutants
The accumulation of this compound in blocked mutants of Aspergillus species provides a means to quantify the effects of genetic modifications on the aflatoxin pathway. Co-cultivation of wild-type strains with this compound-accumulating mutants has been shown to reduce the overall yield of aflatoxins, with one study reporting a 6-fold decrease in aflatoxin production.[5] More recent studies have utilized quantitative proteomics to compare high and low aflatoxin-producing strains, providing insights into the regulatory mechanisms.[26][27]
Table 4: Reported Effects of Mutations on Aflatoxin and Precursor Yields.
| Fungal Strain / Condition | Effect on Aflatoxin/Precursor Yield | Reference |
| Co-culture of wild-type A. parasiticus with an this compound-producing mutant | 6-fold reduction in aflatoxin yield | [5] |
| High aflatoxin-yielding A. flavus strains | Upregulation of proteins in secondary metabolite biosynthesis | [26][27] |
| Low aflatoxin-yielding A. flavus strains | Downregulation of proteins in secondary metabolite biosynthesis | [26][27] |
Conclusion
This compound remains a molecule of significant interest due to its central role in the biosynthesis of the globally important mycotoxins, the aflatoxins. The experimental protocols and data summarized in this technical guide provide a valuable resource for researchers investigating fungal secondary metabolism, natural product biosynthesis, and for those involved in the development of strategies to mitigate aflatoxin contamination in food and feed. The continued study of this compound and the enzymes involved in its transformation will undoubtedly lead to a deeper understanding of these complex biological processes and may pave the way for novel intervention strategies.
References
- 1. Cytochrome P450 Induction Assays [sigmaaldrich.com]
- 2. rsc.org [rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Effect on aflatoxin production of competition between wild-type and mutant strains of Aspergillus parasiticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isolation of this compound from a mutant of Aspergillus parasiticus impaired in aflatoxin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of this compound and its role in aflatoxin B1 biosynthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. pharmtech.com [pharmtech.com]
- 9. mdpi.com [mdpi.com]
- 10. Complete assignments of (1)H and (13)C NMR spectral data of nine surfactin isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification [mdpi.com]
- 12. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. Enzymatic Conversion of this compound to Hydroxyversicolorone and Elucidation of a Novel Metabolic Grid Involved in Aflatoxin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comprehensive guide to extracting and expressing fungal secondary metabolites: Aspergillus fumigatus as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. clinicalcasereportsint.com [clinicalcasereportsint.com]
- 19. researchgate.net [researchgate.net]
- 20. hplc.eu [hplc.eu]
- 21. researchgate.net [researchgate.net]
- 22. shimadzu.com [shimadzu.com]
- 23. youtube.com [youtube.com]
- 24. A simple protocol for the subcellular fractionation of skeletal muscle cells and tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Frontiers | Quantitative Proteomic Analysis for High- and Low-Aflatoxin-Yield Aspergillus flavus Strains Isolated From Natural Environments [frontiersin.org]
- 27. Quantitative Proteomic Analysis for High- and Low-Aflatoxin-Yield Aspergillus flavus Strains Isolated From Natural Environments - PMC [pmc.ncbi.nlm.nih.gov]
The Enzymatic Odyssey: A Technical Guide to the Conversion of Averantin to Averufin
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the enzymatic conversion of averantin (B1666156) to averufin, a critical sequence in the biosynthetic pathway of aflatoxins. Aflatoxins are potent mycotoxins of significant concern in agriculture and food safety, and understanding their formation at a molecular level is paramount for developing effective mitigation strategies. This document details the multi-enzyme cascade, presents quantitative data on enzyme purification and kinetics, outlines detailed experimental protocols, and visualizes the intricate biochemical and regulatory pathways involved.
The Core Pathway: A Multi-Step Enzymatic Conversion
The transformation of averantin (AVN) to this compound (AVR) is not a single enzymatic step but a coordinated three-step process involving a monooxygenase and two cytosolic enzymes. This pathway proceeds through two key intermediates: 5'-hydroxyaverantin (B15418084) (HAVN) and 5'-oxoaverantin (B1264410) (OAVN).[1]
The established reaction sequence is as follows:
Averantin (AVN) → 5'-Hydroxyaverantin (HAVN) → 5'-Oxoaverantin (OAVN) → this compound (AVR)
This multi-step conversion is a key part of the early stages of the aflatoxin biosynthetic pathway, which originates from norsolorinic acid.[2][3]
Step 1: Hydroxylation of Averantin to 5'-Hydroxyaverantin
The initial step is the hydroxylation of averantin at the 5' position to form 5'-hydroxyaverantin.
-
Enzyme: Averantin 5'-monooxygenase
-
Enzyme Class: Cytochrome P-450 monooxygenase
-
Cofactor: NADPH[1]
-
Cellular Location: Microsomal fraction[1]
Step 2: Dehydrogenation of 5'-Hydroxyaverantin to 5'-Oxoaverantin
The second step involves the oxidation of the newly introduced hydroxyl group of HAVN to a ketone, forming the intermediate 5'-oxoaverantin.
-
Enzyme: 5'-Hydroxyaverantin (HAVN) dehydrogenase
-
Gene: aflH (also referred to as adhA)[1]
-
Enzyme Class: Alcohol dehydrogenase
-
Cofactor: NAD+[1]
-
Cellular Location: Cytosol[1]
Step 3: Cyclization of 5'-Oxoaverantin to this compound
The final step is the intramolecular cyclization of OAVN to form the stable this compound molecule.
-
Enzyme: 5'-Oxoaverantin (OAVN) cyclase
-
Enzyme Class: Cyclase
-
Cofactor: None required[1]
-
Cellular Location: Cytosol[1]
Quantitative Data: Enzyme Purification and Properties
The cytosolic enzymes, HAVN dehydrogenase and OAVN cyclase, have been purified from Aspergillus parasiticus, providing valuable insights into their biochemical properties.
Purification of 5'-Hydroxyaverantin (HAVN) Dehydrogenase
The purification of HAVN dehydrogenase from the cytosol fraction of Aspergillus parasiticus has been reported. The enzyme is a homodimer with a subunit molecular weight of approximately 28 kDa.[1]
| Purification Step | Total Protein (mg) | Total Activity (nkat) | Specific Activity (nkat/mg) | Yield (%) | Purification (fold) |
| Cytosol | 2,800 | 1.87 | 0.00067 | 100 | 1 |
| Ammonium Sulfate (40-70%) | 980 | 1.67 | 0.0017 | 89 | 2.5 |
| DE52 | 160 | 1.22 | 0.0076 | 65 | 11 |
| Phenyl-Sepharose | 21 | 0.90 | 0.043 | 48 | 64 |
| Mono Q (1st) | 1.9 | 0.58 | 0.31 | 31 | 460 |
| Superdex 200 | 0.42 | 0.37 | 0.88 | 20 | 1,310 |
| Mono Q (2nd) | 0.09 | 0.22 | 2.44 | 12 | 3,640 |
Table adapted from Sakuno et al., 2003.[1]
Kinetic Properties of HAVN Dehydrogenase: The enzyme exhibits Michaelis-Menten kinetics with an apparent Km of 11 µM for 5'-hydroxyaverantin.[1]
Purification of 5'-Oxoaverantin (OAVN) Cyclase
OAVN cyclase has also been purified from the same cytosolic fraction. It is a homodimer with a larger subunit molecular weight of approximately 79 kDa.[1]
| Purification Step | Total Protein (mg) | Total Activity (nkat) | Specific Activity (nkat/mg) | Yield (%) | Purification (fold) |
| Cytosol | 2,800 | 2.50 | 0.00089 | 100 | 1 |
| Ammonium Sulfate (40-70%) | 980 | 2.17 | 0.0022 | 87 | 2.5 |
| DE52 | 160 | 1.67 | 0.010 | 67 | 11 |
| Phenyl-Sepharose | 18 | 1.05 | 0.058 | 42 | 65 |
| Mono Q | 2.1 | 0.67 | 0.32 | 27 | 360 |
| Superdex 200 | 0.28 | 0.33 | 1.18 | 13 | 1,330 |
Table adapted from Sakuno et al., 2003.[1]
Kinetic Properties of OAVN Cyclase: The apparent Km of OAVN cyclase for 5'-oxoaverantin is 2.9 µM.[1]
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in studying the enzymatic conversion of averantin to this compound.
Preparation of Fungal Cell Fractions
The separation of cytosolic and microsomal fractions is crucial for assaying the individual enzymatic activities.
Protocol for Preparation of Cytosol and Microsome Fractions from Aspergillus parasiticus
-
Fungal Culture: Grow Aspergillus parasiticus in a suitable liquid medium (e.g., YES medium: 2% yeast extract, 6% sucrose) at 28°C for 72-96 hours with shaking.
-
Mycelia Harvesting: Harvest the mycelia by filtration through cheesecloth and wash thoroughly with sterile, cold water.
-
Cell Lysis: Resuspend the mycelia in a cold lysis buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.5, containing 1 mM EDTA, 10 mM 2-mercaptoethanol, and 1 M KCl). Disrupt the cells by grinding with liquid nitrogen in a mortar and pestle or by using a bead beater.
-
Initial Centrifugation: Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to remove cell debris and nuclei.
-
Preparation of Cytosol: Transfer the supernatant to an ultracentrifuge tube and centrifuge at 105,000 x g for 1 hour at 4°C. The resulting supernatant is the cytosol fraction.
-
Preparation of Microsomes: The pellet from the ultracentrifugation step contains the microsomes. Wash the pellet by resuspending it in the lysis buffer and centrifuging again at 105,000 x g for 1 hour at 4°C. Resuspend the final microsomal pellet in a minimal volume of storage buffer (e.g., lysis buffer with 20% glycerol).
-
Protein Quantification: Determine the protein concentration of both the cytosol and microsome fractions using a standard method such as the Bradford assay.
-
Storage: Store the fractions at -80°C until use.
Enzyme Activity Assays
Protocol for Averantin 5'-Monooxygenase Assay
This assay measures the consumption of NADPH, which is indicative of monooxygenase activity.
-
Reaction Mixture: Prepare a reaction mixture containing:
-
100 mM Tris-HCl buffer (pH 7.5)
-
1-10 µM Averantin (substrate)
-
100-200 µM NADPH (cofactor)
-
Microsomal fraction (containing the enzyme)
-
-
Initiation: Start the reaction by adding the microsomal fraction to the pre-warmed reaction mixture.
-
Measurement: Monitor the decrease in absorbance at 340 nm (the absorbance maximum for NADPH) over time using a spectrophotometer.
-
Calculation of Activity: Calculate the rate of NADPH consumption using the molar extinction coefficient of NADPH (6,220 M-1cm-1). One unit of enzyme activity can be defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute.
Protocol for 5'-Hydroxyaverantin (HAVN) Dehydrogenase Assay
-
Reaction Mixture: Prepare a reaction mixture in a total volume of 200 µL containing:
-
50 mM Tris-HCl buffer (pH 8.0)
-
20 µM 5'-Hydroxyaverantin (substrate)
-
1 mM NAD+ (cofactor)
-
Cytosolic fraction or purified enzyme
-
-
Incubation: Incubate the reaction mixture at 30°C for 10-30 minutes.
-
Reaction Termination: Stop the reaction by adding an equal volume of chloroform (B151607).
-
Extraction: Vortex the mixture and centrifuge to separate the phases. Collect the chloroform layer containing the product.
-
Analysis: Evaporate the chloroform and redissolve the residue in a suitable solvent. Analyze the formation of 5'-oxoaverantin by HPLC.
Protocol for 5'-Oxoaverantin (OAVN) Cyclase Assay
-
Reaction Mixture: Prepare a reaction mixture in a total volume of 200 µL containing:
-
50 mM Tris-HCl buffer (pH 7.5)
-
10 µM 5'-Oxoaverantin (substrate)
-
Cytosolic fraction or purified enzyme
-
-
Incubation: Incubate the reaction mixture at 30°C for 10-20 minutes.
-
Reaction Termination and Extraction: Stop the reaction and extract the product as described for the HAVN dehydrogenase assay.
-
Analysis: Analyze the formation of this compound by HPLC.
Visualization of Pathways and Workflows
Biosynthetic Pathway from Averantin to this compound
References
- 1. New Insights of Transcriptional Regulator AflR in Aspergillus flavus Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Identification of averantin as an aflatoxin B1 precursor: placement in the biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Binding of the C6-zinc cluster protein, AFLR, to the promoters of aflatoxin pathway biosynthesis genes in Aspergillus parasiticus - PubMed [pubmed.ncbi.nlm.nih.gov]
Averufin: A Comprehensive Technical Guide to its Natural Occurrence in Fungal Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
Averufin is a polyketide-derived anthraquinone (B42736) mycotoxin naturally produced by a variety of filamentous fungi, most notably within the genus Aspergillus. It serves as a critical intermediate in the biosynthetic pathway of the potent carcinogens, aflatoxins. The presence of this compound in fungal cultures is often indicative of the potential for aflatoxin production, making its study essential for food safety, mycotoxicology, and drug development. This technical guide provides an in-depth overview of the natural occurrence of this compound in fungal species, presenting quantitative data, detailed experimental protocols for its detection and quantification, and a visualization of its biosynthetic pathway.
Natural Occurrence of this compound in Fungal Species
This compound has been isolated from several species of the genus Aspergillus. These fungi are ubiquitous in the environment and are known contaminants of agricultural commodities. The production of this compound is closely linked to the genetic makeup of the fungal strain and environmental conditions.
Table 1: Fungal Species Reported to Produce this compound
| Fungal Species | Key Findings | References |
| Aspergillus parasiticus | A well-established producer of this compound as a precursor to aflatoxins B1, B2, G1, and G2. Mutant strains blocked in the aflatoxin pathway have been shown to accumulate this compound.[1][2][3][4] The gene adhA is involved in the conversion of 5'-hydroxyaverantin (B15418084) to this compound in this species.[5] | [1][2][3][4][5][6][7][8][9][10][11][12][13] |
| Aspergillus versicolor | Isolated as a natural metabolite of this species. It is a known producer of other mycotoxins like sterigmatocystin (B1681140).[14] | [14] |
| Aspergillus nidulans | Produces this compound as part of the sterigmatocystin biosynthetic pathway, a precursor to aflatoxin.[15] This species is a model organism for studying fungal genetics and secondary metabolism.[16][17][18] | [15][16][17][18][19] |
| Aspergillus flavus | As a primary producer of aflatoxin B1, A. flavus also synthesizes this compound as an intermediate.[20][21][22] The gene AfVerB is involved in the conversion of norsolorinic acid to this compound.[20] | [1][20][21][22][23] |
| Aspergillus carneus | This marine-derived fungus has been shown to produce this compound among other metabolites.[24] | [24] |
| Aspergillus pseudoustus | This species was found to produce norsolorinic acid, this compound, and versicolorin (B1264617) C, indicating the presence of at least part of the aflatoxin biosynthetic gene cluster.[15] | [15] |
Quantitative Data on this compound Production
Quantitative data on this compound production can vary significantly based on the fungal strain, culture medium, and incubation conditions. The following table summarizes available data from literature.
Table 2: Quantitative Production of this compound by Fungal Species
| Fungal Species | Strain | Medium | Incubation Conditions | This compound Yield | Reference |
| Aspergillus parasiticus | ATCC 24551 (mutant) | YES (Yeast Extract Sucrose) | Not specified | Accumulates large amounts | [7] |
| Aspergillus parasiticus | NRRL 2999 (wild-type) | Czapek's broth + 1% Sodium Bicarbonate | Not specified | Accumulates this compound | [8][11] |
| Aspergillus parasiticus | Blocked mutants | Not specified | Not specified | 72% accumulation from 14C-averufanin | [6][10][12] |
Experimental Protocols
Protocol 1: Isolation and Extraction of this compound from Fungal Culture
This protocol describes a general method for the extraction of this compound from fungal mycelia.
Materials:
-
Fungal culture grown on a suitable solid or liquid medium (e.g., Potato Dextrose Agar or Yeast Extract Sucrose broth).
-
Anhydrous sodium sulfate (B86663)
-
Rotary evaporator
-
Filter paper
-
Separatory funnel
Procedure:
-
Harvest the fungal mycelia from the culture medium by filtration.
-
Dry the mycelia (e.g., lyophilization or air drying).
-
Grind the dried mycelia into a fine powder.
-
Extract the powdered mycelia with acetone at room temperature with agitation for several hours.
-
Filter the extract to remove the mycelial debris.
-
Repeat the extraction process two more times to ensure complete recovery.
-
Combine the acetone extracts and evaporate to dryness under reduced pressure using a rotary evaporator.
-
Partition the resulting residue between chloroform and water in a separatory funnel.
-
Collect the chloroform layer, which contains the crude this compound extract.
-
Dry the chloroform extract over anhydrous sodium sulfate and filter.
-
Evaporate the chloroform to obtain the crude this compound extract, which can be further purified.
Protocol 2: Qualitative Analysis of this compound by Thin-Layer Chromatography (TLC)
Materials:
-
Crude this compound extract
-
TLC plates (silica gel 60 F254)
-
Developing solvent system (e.g., Chloroform:Acetone, 9:1 v/v)
-
This compound standard
-
UV lamp (long wave, 365 nm)
Procedure:
-
Dissolve the crude extract and the this compound standard in a small amount of chloroform or acetone.
-
Spot a small amount of the dissolved extract and the standard onto the baseline of a TLC plate.
-
Allow the spots to dry completely.
-
Place the TLC plate in a developing chamber containing the developing solvent system.
-
Allow the solvent to ascend the plate until it is near the top.
-
Remove the plate from the chamber and allow it to air dry.
-
Visualize the plate under a UV lamp. This compound will appear as a distinct spot, and its retention factor (Rf) value can be compared to that of the standard.
Protocol 3: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
Materials:
-
Crude or purified this compound extract
-
This compound standard of known concentration
-
HPLC system with a UV-Vis or photodiode array (PDA) detector
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., a gradient of acetonitrile (B52724) and water)
Procedure:
-
Prepare a series of standard solutions of this compound with known concentrations.
-
Inject the standard solutions into the HPLC system to generate a calibration curve.
-
Dissolve the sample extract in the mobile phase and filter it through a 0.45 µm syringe filter.
-
Inject the filtered sample into the HPLC system.
-
Monitor the elution profile at the wavelength of maximum absorbance for this compound (typically around 290 nm).
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample by using the calibration curve.
Biosynthetic Pathway of this compound
This compound is a key intermediate in the biosynthesis of aflatoxins. The pathway involves a series of enzymatic reactions that convert acetate (B1210297) units into complex polyketide structures.
Caption: A simplified diagram of the aflatoxin biosynthetic pathway highlighting the central role of this compound.
Experimental Workflow for this compound Analysis
The following diagram illustrates a typical workflow for the analysis of this compound from fungal cultures.
Caption: A standard workflow for the extraction, analysis, and quantification of this compound from fungal sources.
Conclusion
This compound is a significant mycotoxin due to its role as a precursor in the biosynthesis of aflatoxins. Its presence in various Aspergillus species underscores the importance of monitoring for this compound in agricultural and food products. The protocols and information provided in this guide offer a comprehensive resource for researchers and professionals involved in mycotoxin research, food safety, and the development of novel therapeutics. Further research into the quantitative production of this compound by different fungal strains and under various environmental conditions is warranted to better understand and mitigate the risks associated with aflatoxin contamination.
References
- 1. newprairiepress.org [newprairiepress.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Conversion of this compound into aflatoxins by Aspergillus parasiticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Averufanin is an aflatoxin B1 precursor between averantin and this compound in the biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Enzymatic Conversion of this compound to Hydroxyversicolorone and Elucidation of a Novel Metabolic Grid Involved in Aflatoxin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
- 12. Averufanin is an aflatoxin B1 precursor between averantin and this compound in the biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Production of Aflatoxin B1 by Aspergillus parasiticus Grown on a Novel Meat-Based Media | MDPI [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. scispace.com [scispace.com]
- 16. Aspergillus nidulans - Wikipedia [en.wikipedia.org]
- 17. In the fungus where it happens: history and future propelling Aspergillus nidulans as the archetype of natural products research - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Sequence-specific binding by Aspergillus nidulans AflR, a C6 zinc cluster protein regulating mycotoxin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Aspergillus derived mycotoxins in food and the environment: Prevalence, detection, and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Biodiversity of Aspergillus Species and Their Mycotoxin Production Potential in Dry Meat - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | The Aspergilli and Their Mycotoxins: Metabolic Interactions With Plants and the Soil Biota [frontiersin.org]
- 24. Aspergillus Carneus metabolite Averufanin induced cell cycle arrest and apoptotic cell death on cancer cell lines via inducing DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
Averufin's Mechanism of Action in Fungal Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Averufin (AVF) is a key anthraquinone (B42736) intermediate in the biosynthetic pathway of aflatoxins, a group of mycotoxins produced by fungal species such as Aspergillus parasiticus and Aspergillus flavus.[1][2] These mycotoxins are potent natural carcinogens, and their presence in food and feed poses a significant threat to human and animal health. Understanding the metabolic fate of this compound is critical for developing strategies to inhibit aflatoxin production. This technical guide provides an in-depth look at the enzymatic conversion of this compound, the associated metabolic pathways, quantitative data on these processes, and the detailed experimental protocols used to elucidate them.
Core Mechanism: The Enzymatic Conversion of this compound
The metabolism of this compound is a critical juncture in the aflatoxin pathway, marking the transition to a series of complex downstream intermediates. This process is not a single reaction but involves a coordinated effort between enzymes localized in different cellular compartments. The primary conversion is the oxidation of this compound to hydroxyversicolorone (B1196034) (HVN), which then enters a newly discovered metabolic grid.
Microsomal Oxidation of this compound
The first and committing step in this compound metabolism is its conversion to hydroxyversicolorone (HVN). This reaction is catalyzed by a microsomal enzyme and is dependent on the cofactor NADPH.[1][3] Studies using cell-free systems from Aspergillus parasiticus have shown that only the (1′S,5′S)-averufin stereoisomer serves as a substrate for this reaction; the (1′R,5′R) form is not metabolized.[1][3] This enzymatic step is crucial, as the disruption of the gene responsible, aflI (also known as avfA), a putative monooxygenase, leads to the accumulation of this compound.[4]
The Cytosolic Metabolic Grid
Following its formation, hydroxyversicolorone (HVN) is processed through a complex metabolic grid catalyzed by cytosolic enzymes.[1][3] This grid involves several intermediates, including versicolorone (B1219424) (VONE), versiconol (B1264608) acetate (B1210297) (VOAc), and versiconal (B1263273) hemiacetal acetate (VHA).[3] Cell-free experiments with the cytosol fraction of A. parasiticus demonstrate that in the presence of NADPH, HVN is transiently converted to VHA and VONE, ultimately leading to the accumulation of versicolorin (B1264617) B (VB) and versiconol (VOH).[3] The discovery of this grid revealed that the pathway from this compound is more intricate than a simple linear progression, involving multiple, interconnected enzymatic reactions.
Quantitative Data
While detailed kinetic parameters for the direct conversion of this compound are not extensively published, studies on related enzymatic steps and time-course analyses provide valuable quantitative insights.
Enzyme Kinetics of this compound Precursors
The conversion of 5'-Hydroxyaverantin (HAVN) to this compound (AVR) involves two cytosolic enzymes that have been purified and characterized.[5] Their kinetic parameters provide a quantitative baseline for the efficiency of anthraquinone intermediate processing in the aflatoxin pathway.
Table 1: Kinetic Parameters of Enzymes in the HAVN to this compound Conversion
| Enzyme | Substrate | Km | Vmax | Optimal pH | Cofactor |
|---|---|---|---|---|---|
| HAVN Dehydrogenase | HAVN | 18 µM | 1.1 µmol/min/mg | 7.5 | NAD+ |
| OAVN Cyclase | OAVN | 19 µM | 2.5 µmol/min/mg | 7.5 | None |
Data sourced from Sakuno et al., 2003.[5]
Time-Course of this compound Conversion
In vitro assays using microsomal fractions from A. parasiticus demonstrate the rate of product formation from this compound over time. This data highlights the sequential conversion of this compound first to HVN and subsequently to VHA.
Table 2: Product Formation from this compound by Microsomal Fraction over Time
| Incubation Time (minutes) | Hydroxyversicolorone (HVN) Produced (nmol) | Versiconal Hemiacetal Acetate (VHA) Produced (nmol) |
|---|---|---|
| 0 | 0.0 | 0.0 |
| 5 | 1.8 | 1.9 |
| 10 | 2.5 | 2.6 |
| 20 | 2.5 | 3.8 |
| 30 | 2.5 | 4.5 |
Data interpreted from graphical representations in Sakuno et al., 2003.[1] Note: The amount of HVN reaches a maximum after 10 minutes and then remains constant, indicating it is being converted to VHA as it is produced.[1]
Experimental Protocols
The elucidation of this compound's metabolic pathway relies on a set of core biochemical techniques designed to isolate enzymatic activities and analyze reaction products.
Fungal Strain and Culture Conditions
-
Strain: Aspergillus parasiticus NIAH-26, a mutant strain that does not produce aflatoxins or precursors but expresses the necessary biosynthetic enzymes when cultured in specific media.[2]
-
Medium: YES medium (2% yeast extract, 20% sucrose) is used for culturing. This medium is conducive to the expression of aflatoxin pathway enzymes.[5]
-
Incubation: The fungus is grown in liquid culture at 30°C with shaking for several days until sufficient mycelial mass is achieved.
Preparation of Cell-Free Extracts and Subcellular Fractions
-
Mycelial Harvest: Mycelia are harvested from the liquid culture by filtration, washed with a suitable buffer (e.g., potassium phosphate (B84403) buffer), and pressed dry.
-
Homogenization: The dried mycelia are frozen in liquid nitrogen and ground to a fine powder using a mortar and pestle. The powder is then suspended in an extraction buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.5, containing glycerol, EDTA, and protease inhibitors).
-
Crude Extract: The homogenate is centrifuged at a low speed (e.g., 10,000 x g) to remove cell debris. The resulting supernatant is the crude cell-free extract.
-
Subcellular Fractionation:
-
The crude extract is subjected to ultracentrifugation at a high speed (e.g., 105,000 x g) for 60-90 minutes.
-
The resulting supernatant contains the soluble cytosolic enzymes and is designated the cytosol fraction .
-
The pellet, containing membrane-bound organelles, is resuspended in buffer and constitutes the microsome fraction .[1][2]
-
Enzyme Assay for this compound Conversion
-
Reaction Mixture: A typical reaction mixture contains:
-
Buffer: 0.1 M Potassium Phosphate, pH 7.5
-
Substrate: (1′S,5′S)-Averufin dissolved in a minimal amount of a solvent like dimethyl sulfoxide.
-
Cofactor: NADPH (typically 1-2 mM).
-
Enzyme: Microsome fraction (for AVR to HVN conversion) or Cytosol fraction (for subsequent steps).
-
-
Incubation: The reaction is initiated by adding the enzyme fraction and incubated at 30°C for a specified time period (e.g., 0 to 30 minutes).
-
Reaction Termination: The reaction is stopped by the addition of an organic solvent, typically ethyl acetate or chloroform.
Metabolite Extraction and Analysis
-
Extraction: The reaction mixture is vigorously mixed with an equal volume of ethyl acetate. The phases are separated by centrifugation, and the organic (ethyl acetate) layer containing the anthraquinone metabolites is collected.
-
Sample Preparation: The solvent is evaporated under a stream of nitrogen, and the residue is redissolved in a suitable solvent (e.g., methanol) for analysis.
-
HPLC Analysis:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile (B52724) in water or a similar solvent system is employed to separate the various intermediates.
-
Detection: Metabolites are detected using a UV-Vis or photodiode array detector at a wavelength suitable for anthraquinones (e.g., 280 nm or 450 nm).
-
Quantification: The concentration of each metabolite is determined by comparing its peak area to that of a known standard.
-
Conclusion
This compound stands as a central hub in the complex metabolic network leading to aflatoxin synthesis. Its conversion is initiated by a specific, NADPH-dependent microsomal monooxygenase, which feeds into a versatile cytosolic metabolic grid. The elucidation of these mechanisms, supported by quantitative time-course data and detailed in vitro protocols, provides a robust framework for targeting this pathway. For drug development professionals, the enzymes responsible for converting this compound and its subsequent intermediates represent promising targets for the design of specific inhibitors aimed at controlling aflatoxin contamination in agriculture and food production.
References
- 1. Enzymatic Conversion of this compound to Hydroxyversicolorone and Elucidation of a Novel Metabolic Grid Involved in Aflatoxin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymatic conversion of norsolorinic acid to this compound in aflatoxin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzymatic conversion of this compound to hydroxyversicolorone and elucidation of a novel metabolic grid involved in aflatoxin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advancements in the Biosynthetic Mechanisms for Polyketide-Derived Mycotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Involvement of Two Cytosolic Enzymes and a Novel Intermediate, 5′-Oxoaverantin, in the Pathway from 5′-Hydroxyaverantin to this compound in Aflatoxin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
The Keystone of Mycotoxin Synthesis: An In-depth Technical Guide to the Stereochemistry of Averufin in Aflatoxin Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aflatoxins, a group of mycotoxins produced by species of the fungus Aspergillus, represent a significant threat to global food safety and public health due to their potent carcinogenic properties. The biosynthesis of these complex secondary metabolites involves a multistep enzymatic cascade, with the anthraquinone (B42736) intermediate, averufin, playing a pivotal stereochemical role. Understanding the precise three-dimensional arrangement of atoms within this compound and the stereospecificity of the enzymes that process it is paramount for developing targeted strategies to inhibit aflatoxin production. This technical guide provides a comprehensive overview of the stereochemistry of this compound, detailing the enzymatic conversions, relevant quantitative data, and the regulatory networks that govern this critical juncture in the aflatoxin biosynthetic pathway.
Stereochemistry of the this compound Conversion Pathway
The conversion of this compound is a critical control point in the aflatoxin biosynthetic pathway, demonstrating remarkable stereospecificity. The enzymes involved in this part of the pathway exhibit a stringent preference for particular stereoisomers, ensuring the correct configuration of downstream intermediates that ultimately lead to the formation of aflatoxins.
From Norsolorinic Acid to this compound: Establishing the Chiral Center
The journey to this compound begins with the conversion of norsolorinic acid (NA). This process involves a series of enzymatic reactions that establish the key stereochemical configurations. A crucial intermediate in this sequence is averantin (B1666156) (AVN). Cell-free experiments using the cytosol fraction of Aspergillus parasiticus have shown that (1'S)-AVN is exclusively produced from NA in the presence of NADPH.[1] Furthermore, only the (1'S)-AVN enantiomer serves as a substrate for the subsequent enzymatic steps.[1][2]
The conversion of (1'S)-AVN proceeds through 5'-hydroxyaverantin (B15418084) (HAVN). Incubation of (1'S)-AVN with the microsomal fraction of A. parasiticus in the presence of NADPH yields two diastereomers of HAVN.[1][2] Both of these HAVN diastereomers are then converted exclusively to (1'S,5'R)-averufin by a cytosolic enzyme in the presence of NAD+.[1][2] Feeding experiments have confirmed that only (1'S,5'R)-averufin is incorporated into aflatoxins, while the (1'R,5'S)-averufin enantiomer is not.[1][2] This demonstrates the strict stereospecificity of the enzymes in the early stages of the aflatoxin pathway, ultimately dictating the stereochemistry of this compound that can proceed towards aflatoxin synthesis.
The Stereospecific Conversion of this compound to Hydroxyversicolorone (B1196034)
The subsequent step in the pathway is the conversion of this compound to hydroxyversicolorone (HVN). This reaction is catalyzed by a microsomal enzyme system that is strictly dependent on NADPH.[3][4][5] Crucially, this enzymatic conversion is highly stereospecific. Only the (1'S,5'S)-averufin stereoisomer serves as a substrate for this reaction.[3][4][5] The enantiomer, (1'R,5'R)-averufin, is not metabolized by this enzyme, effectively halting its progression down the aflatoxin biosynthetic pathway.[3][4][5] This stereogatekeeping is a critical control point, ensuring that only the correctly configured precursor proceeds to the next stage.
The reaction product, HVN, is then further converted to versiconal (B1263273) hemiacetal acetate (B1210297) (VHA) by a cytosolic enzyme, also in the presence of NADPH.[3]
Quantitative Data on this compound Conversion
| Reaction | Enzyme System | Substrate | Product(s) | Cofactor | Stereospecificity | Source Organism | Reference |
| Norsolorinic Acid → Averantin | Cytosolic | Norsolorinic Acid | (1'S)-Averantin | NADPH | Exclusive production of (1'S)-AVN | Aspergillus parasiticus | [1][2] |
| 5'-Hydroxyaverantin → this compound | Cytosolic | 5'-Hydroxyaverantin (diastereomers) | (1'S,5'R)-Averufin | NAD+ | Exclusive production of (1'S,5'R)-AVR | Aspergillus parasiticus | [1][2] |
| This compound → Hydroxyversicolorone | Microsomal | (1'S,5'S)-Averufin | Hydroxyversicolorone (HVN) | NADPH | Strict specificity for (1'S,5'S)-AVR; (1'R,5'R)-AVR is not a substrate | Aspergillus parasiticus | [3][4][5] |
Table 1: Summary of Enzymatic Conversions and Stereospecificity.
| Time (minutes) | HVN Produced (arbitrary units) | VHA Produced (arbitrary units) |
| 0 | 0 | 0 |
| 10 | ~1.5 | ~1.5 |
| 20 | ~1.5 | ~2.5 |
| 30 | ~1.5 | ~3.0 |
Table 2: Time-Course of HVN and VHA Production from (1'S,5'S)-Averufin by a Microsomal Fraction of A. parasiticus. Data are estimated from graphical representations in Yabe et al. (2003) and show that HVN production plateaus after 10 minutes, while VHA continues to be formed, suggesting a precursor-product relationship.[3]
Experimental Protocols
Preparation of Cell-Free Extracts, Cytosolic, and Microsomal Fractions from Aspergillus parasiticus
This protocol describes the preparation of active enzyme fractions for studying the in vitro conversion of aflatoxin precursors.
Materials:
-
Mycelia of Aspergillus parasiticus (e.g., strain NIAH-26)
-
Grinding buffer (e.g., 90 mM potassium phosphate (B84403) buffer, pH 7.5, containing 10% glycerol)
-
Sephadex G-25 M column
-
Ultracentrifuge and appropriate tubes
-
Homogenizer (e.g., mortar and pestle with liquid nitrogen, or bead beater)
Procedure:
-
Harvesting Mycelia: Grow A. parasiticus in a suitable liquid medium until the desired growth phase is reached. Harvest the mycelia by filtration through cheesecloth and wash with sterile water.
-
Cell Lysis: Freeze the mycelia in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle. Alternatively, use a bead beater with glass beads for mechanical disruption in grinding buffer.
-
Preparation of Cell-Free Extract: Resuspend the powdered mycelia in cold grinding buffer. Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove cell debris. The resulting supernatant is the cell-free extract.
-
Preparation of Cytosolic and Microsomal Fractions:
-
Centrifuge the cell-free extract at a higher speed (e.g., 10,000 x g) for 20 minutes at 4°C to pellet mitochondria and other large organelles.
-
Carefully collect the supernatant and subject it to ultracentrifugation at 100,000 x g for 1 hour at 4°C.
-
The resulting supernatant is the cytosolic fraction .
-
The pellet contains the microsomal fraction . Gently wash the microsomal pellet with grinding buffer and resuspend it in a minimal volume of the same buffer.
-
-
Desalting the Cytosolic Fraction (Optional): To remove low-molecular-weight compounds and pigments, pass the cytosolic fraction through a Sephadex G-25 M column pre-equilibrated with the grinding buffer.
-
Storage: Aliquot the enzyme fractions and store them at -80°C until use.
In Vitro Enzyme Assay for this compound Conversion
This protocol outlines a method to assess the enzymatic conversion of this compound to its downstream metabolites using prepared subcellular fractions.
Materials:
-
Prepared cytosolic and/or microsomal fractions
-
(1'S,5'S)-Averufin substrate solution (dissolved in a suitable solvent like dimethyl sulfoxide)
-
Reaction buffer (e.g., 90 mM potassium phosphate buffer, pH 7.5, containing 10% glycerol (B35011) and 0.9 mg/mL bovine serum albumin)
-
NADPH solution (e.g., 4 mM)
-
Ethyl acetate
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., ODS) and detector
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, the enzyme fraction (e.g., 1.3 mg/mL of microsomal protein), and the this compound substrate to a final desired concentration.
-
Initiation of Reaction: Start the reaction by adding NADPH to the mixture. The total reaction volume is typically small (e.g., 20 µL).
-
Incubation: Incubate the reaction mixture at 30°C for a specified time period (e.g., for time-course experiments, samples can be taken at 0, 10, 20, and 30 minutes).
-
Reaction Termination and Extraction: Stop the reaction by adding a volume of ethyl acetate (e.g., 35 µL) and vortexing vigorously to extract the metabolites.
-
Sample Preparation for HPLC: Centrifuge the mixture to separate the phases. Carefully transfer the upper ethyl acetate layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
HPLC Analysis: Reconstitute the dried residue in a suitable solvent (e.g., methanol) and inject it into the HPLC system for analysis.[3]
Chiral High-Performance Liquid Chromatography (HPLC) for Stereoisomer Separation
This protocol provides a general framework for the separation of this compound and related stereoisomers. The specific column and mobile phase conditions may require optimization.
Materials:
-
HPLC system with a UV-Vis or fluorescence detector
-
Chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralcel OD-H or Chiralpak AD)
-
Mobile phase solvents (e.g., n-hexane, 2-propanol, ethanol)
-
Mobile phase modifiers (e.g., trifluoroacetic acid for acidic compounds, diethylamine (B46881) for basic compounds)
Procedure:
-
Column Selection: Choose a chiral column based on the chemical properties of the analytes. Polysaccharide-based CSPs are often a good starting point for the separation of a wide range of chiral compounds.
-
Mobile Phase Screening:
-
Begin with a simple mobile phase, such as a mixture of n-hexane and an alcohol (e.g., 2-propanol or ethanol) in a ratio of 90:10 (v/v).
-
If the analytes are acidic or basic, add a small amount of a modifier (e.g., 0.1% trifluoroacetic acid or 0.1% diethylamine) to the mobile phase to improve peak shape and resolution.
-
-
Method Optimization:
-
Adjust the ratio of the mobile phase components to optimize the retention times and resolution of the enantiomers.
-
Vary the flow rate to improve separation efficiency.
-
If necessary, screen other chiral columns with different stationary phases.
-
-
Detection: Set the detector to a wavelength where the analytes have maximum absorbance.
-
Data Analysis: Integrate the peak areas of the separated enantiomers to determine their relative proportions.
Signaling Pathways and Logical Relationships
The biosynthesis of aflatoxin, including the conversion of this compound, is tightly regulated at the genetic level. Several key regulatory proteins and signaling pathways control the expression of the biosynthetic genes, which are organized in a gene cluster.
Transcriptional Regulation by AflR and AflS
The primary transcriptional activator of the aflatoxin gene cluster is AflR , a zinc-finger DNA-binding protein.[6][7] AflR binds to a specific palindromic sequence (5'-TCGN5CGA-3') in the promoter regions of most of the aflatoxin biosynthetic genes, thereby activating their transcription.[8] The expression of aflR itself is also subject to regulation by various environmental and developmental cues.
Another key regulatory protein is AflS (also known as AflJ). The aflS gene is located adjacent to aflR and is co-regulated with it.[7] While AflS does not bind to DNA directly, it is thought to function as a transcriptional co-activator, interacting with AflR to enhance the transcription of the aflatoxin biosynthetic genes.[9][10]
G-Protein Signaling
Upstream signaling pathways, particularly those involving heterotrimeric G-proteins, play a crucial role in regulating aflatoxin biosynthesis. G-protein coupled receptors (GPCRs) on the fungal cell surface sense environmental signals.[1][2][11][12][13] Activation of these receptors leads to the dissociation of the G-protein complex into its Gα and Gβγ subunits, which in turn can modulate downstream signaling cascades, such as the cAMP-PKA pathway.[2][12][13] In Aspergillus flavus, several Gα subunits and regulator of G-protein signaling (RGS) proteins have been shown to influence development and aflatoxin production.[2][12][13] These signaling pathways ultimately impact the expression of the key transcriptional activator, aflR, thereby controlling the entire aflatoxin biosynthetic pathway.
Caption: Biosynthetic pathway from Norsolorinic Acid to Aflatoxins, highlighting the key stereoisomers of this compound.
Caption: Regulatory network controlling the expression of genes involved in this compound metabolism.
Conclusion
The stereochemistry of this compound is a linchpin in the biosynthesis of aflatoxins. The strict stereospecificity of the enzymes that produce and subsequently metabolize this compound ensures the formation of the correct enantiomers necessary for the downstream construction of the aflatoxin molecule. This in-depth guide has provided a detailed overview of these stereochemical transformations, the available quantitative data, and the complex regulatory networks that govern this critical metabolic juncture. For researchers and professionals in drug development, a thorough understanding of these molecular intricacies is essential for the rational design of inhibitors that can effectively block aflatoxin production, thereby enhancing food safety and mitigating the adverse health effects of these potent mycotoxins. Future research aimed at elucidating the precise kinetic parameters of the enzymes involved and the three-dimensional structures of their active sites will undoubtedly pave the way for the development of novel and effective control strategies.
References
- 1. mdpi.com [mdpi.com]
- 2. Global survey of canonical Aspergillus flavus G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzymatic Conversion of this compound to Hydroxyversicolorone and Elucidation of a Novel Metabolic Grid Involved in Aflatoxin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purification and Characterization of Invertase from Aspergillus Fumigatus and Penicillium Brevicompactum – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 5. Enzymatic conversion of this compound to hydroxyversicolorone and elucidation of a novel metabolic grid involved in aflatoxin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. agilent.com [agilent.com]
- 8. Clustered Pathway Genes in Aflatoxin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aflatoxin biosynthesis regulators AflR and AflS: DNA binding affinity, stoichiometry, and kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. as.nyu.edu [as.nyu.edu]
- 11. Global Survey of Canonical Aspergillus flavus G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. frontiersin.org [frontiersin.org]
Uncoupling Effect of Averufin on Mitochondrial Respiration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the uncoupling effect of the anthraquinone (B42736) mycotoxin, Averufin, on mitochondrial respiration. This document details the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for reproducing and expanding upon these findings, and visualizes the involved cellular processes.
Introduction to this compound and Mitochondrial Uncoupling
This compound is a secondary metabolite produced by various species of Aspergillus, notably serving as a precursor in the biosynthesis of aflatoxins.[1] Beyond its role in mycotoxin synthesis, this compound has been identified as a potent uncoupler of oxidative phosphorylation in mitochondria.[1][2][3]
Mitochondrial uncoupling is a process that dissociates the electron transport chain from ATP synthesis.[4] In normal respiration, the energy released from the flow of electrons is used to pump protons across the inner mitochondrial membrane, creating an electrochemical gradient. This proton-motive force drives the synthesis of ATP by ATP synthase. Uncoupling agents, like this compound, disrupt this process by providing an alternative pathway for protons to re-enter the mitochondrial matrix, bypassing ATP synthase.[5] This leads to a dissipation of the proton gradient, an increase in oxygen consumption without a corresponding increase in ATP production, and the release of energy as heat.[5]
The uncoupling activity of many anthraquinones, including this compound, is attributed to the presence of a hydroxyl group at the β-position of the anthraquinone nucleus, which can act as a protonophore.[6]
Quantitative Data on this compound's Uncoupling Effect
The primary quantitative data available for this compound's uncoupling effect comes from studies on isolated rat liver mitochondria. This compound has been shown to cause a 50% uncoupling of oxidative phosphorylation at a concentration of approximately 1.5 µM, as measured by the decrease in the P/O ratio.[1]
To provide a broader context for this compound's potency, the following table compares its uncoupling activity with other known mitochondrial uncouplers.
| Compound | 50% Uncoupling Concentration (IC50) | Organism/System | Key Observations |
| This compound | ~1.5 µM | Isolated Rat Liver Mitochondria | Potent uncoupling activity observed. [1] |
| 2,4-Dinitrophenol (DNP) | ~10-20 µM | Isolated Rat Liver Mitochondria | A classical synthetic uncoupler. |
| FCCP | ~0.1-1 µM | Isolated Rat Liver Mitochondria | A potent and widely used synthetic uncoupler. |
| Emodin | ~10 µM | Isolated Rat Liver Mitochondria | An anthraquinone with uncoupling properties. |
Note: The exact IC50 values can vary depending on the specific experimental conditions, such as the substrate used and the protein concentration.
Experimental Protocols
Isolation of Rat Liver Mitochondria
This protocol is adapted from established methods for isolating functional mitochondria from rat liver tissue.[2][3][7]
Materials:
-
Male Sprague-Dawley rat (200-250 g)
-
Isolation Buffer I: 220 mM mannitol, 70 mM sucrose, 2 mM HEPES, 0.5 mM EGTA, pH 7.4
-
Isolation Buffer II: 220 mM mannitol, 70 mM sucrose, 2 mM HEPES, pH 7.4
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Glass/Teflon homogenizer
-
Refrigerated centrifuge
-
Standard laboratory glassware and equipment
Procedure:
-
Euthanize the rat according to approved animal welfare protocols.
-
Quickly excise the liver and place it in ice-cold Isolation Buffer I.
-
Mince the liver into small pieces with scissors and wash with Isolation Buffer I to remove excess blood.
-
Transfer the minced tissue to a pre-chilled glass/Teflon homogenizer with fresh, ice-cold Isolation Buffer I containing 0.1% BSA.
-
Homogenize the tissue with 5-6 slow, deliberate strokes.
-
Centrifuge the homogenate at 800 x g for 10 minutes at 4°C to pellet nuclei and cell debris.
-
Carefully decant the supernatant into a clean, chilled centrifuge tube.
-
Centrifuge the supernatant at 9,000 x g for 10 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant and gently resuspend the mitochondrial pellet in ice-cold Isolation Buffer II.
-
Repeat the centrifugation at 9,000 x g for 10 minutes at 4°C.
-
Resuspend the final mitochondrial pellet in a minimal volume of Isolation Buffer II and keep on ice.
-
Determine the protein concentration of the mitochondrial suspension using a standard method (e.g., Bradford or BCA assay).
Mitochondrial Respiration Assay
This protocol describes the measurement of oxygen consumption using a Clark-type oxygen electrode.[4][8][9]
Materials:
-
Clark-type oxygen electrode and respirometer chamber
-
Magnetic stirrer and stir bar
-
Microsyringes
-
Respiration Buffer: 125 mM KCl, 10 mM MOPS, 2 mM MgCl₂, 2 mM KH₂PO₄, 1 mM EGTA, pH 7.4
-
Substrates: e.g., 5 mM glutamate (B1630785) and 5 mM malate (B86768) (for Complex I-driven respiration) or 10 mM succinate (B1194679) (for Complex II-driven respiration, in the presence of 2 µM rotenone)
-
ADP solution (e.g., 100 mM)
-
This compound stock solution (in a suitable solvent like DMSO)
-
Isolated mitochondrial suspension
Procedure:
-
Calibrate the oxygen electrode according to the manufacturer's instructions.
-
Add 2 mL of pre-warmed (30°C) Respiration Buffer to the respirometer chamber with a magnetic stir bar.
-
Add the respiratory substrates to the chamber.
-
Add the isolated mitochondria (typically 0.5-1.0 mg of protein) to the chamber and allow the baseline oxygen consumption (State 2) to stabilize.
-
Initiate State 3 respiration by adding a known amount of ADP (e.g., 150 µM).
-
Once the added ADP is phosphorylated to ATP, the respiration rate will slow to State 4.
-
To test the effect of this compound, add the desired concentration of the compound to the chamber during State 4 respiration. An increase in the rate of oxygen consumption in the absence of ADP indicates uncoupling.
-
Record the oxygen consumption traces and calculate the following parameters:
-
State 3 Respiration Rate: The rate of oxygen consumption in the presence of substrate and ADP.
-
State 4 Respiration Rate: The rate of oxygen consumption after the added ADP has been consumed.
-
Respiratory Control Ratio (RCR): The ratio of State 3 to State 4 respiration rate (State 3 / State 4). A high RCR indicates well-coupled mitochondria.
-
P/O Ratio: The ratio of moles of ADP phosphorylated to moles of oxygen atoms consumed. This is a measure of the efficiency of oxidative phosphorylation.
-
Mechanism of Action and Signaling Consequences
This compound's primary mechanism of uncoupling is believed to be its function as a protonophore. The hydroxyl group on the anthraquinone structure allows it to pick up a proton in the intermembrane space, diffuse across the inner mitochondrial membrane, and release the proton into the matrix, thereby dissipating the proton gradient.
The downstream consequences of this uncoupling event can be considered a form of cellular signaling, as the cell responds to the altered bioenergetic state.
The dissipation of the proton gradient by this compound leads to several key cellular events:
-
Increased Oxygen Consumption: To compensate for the dissipated proton gradient, the electron transport chain works at a higher rate, leading to increased oxygen consumption.
-
Decreased ATP Synthesis: As protons bypass ATP synthase, the production of ATP is significantly reduced.
-
Increased Heat Production: The energy stored in the proton gradient is released as heat instead of being used for ATP synthesis.
-
Increased Reactive Oxygen Species (ROS) Production: The hyperactive electron transport chain can lead to an increase in the leakage of electrons, which react with oxygen to form superoxide (B77818) and other reactive oxygen species.
-
Activation of Stress Signaling Pathways: The decrease in the ATP/ADP ratio is a potent activator of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis. Increased ROS can also trigger various cellular stress response pathways, including those leading to mitophagy (the selective removal of damaged mitochondria).
Experimental Workflow Visualization
The following diagram illustrates the general workflow for assessing the uncoupling effect of a test compound like this compound on isolated mitochondria.
References
- 1. This compound, an anthraquinone mycotoxin possessing a potent uncoupling effect on mitochondrial respiration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Depolarization of mitochondria in neurons promotes activation of nitric oxide synthase and generation of nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mitochondrial consequences of uncoupling intact cells depend on the nature of the exogenous substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Uncoupling effect of fungal hydroxyanthraquinones on mitochondrial oxidative phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mitochondrial perturbation reduces susceptibility to xenobiotics through altered efflux in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitochondrial uncouplers with an extraordinary dynamic range - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Short-term impairment of energy production in isolated rat liver mitochondria by hypoxia/reoxygenation: involvement of oxidative protein modification - PMC [pmc.ncbi.nlm.nih.gov]
Averufin and its Derivatives: A Technical Guide to their Role in Fungal Secondary Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Averufin is a key polyketide-derived anthraquinone (B42736) intermediate in the biosynthesis of aflatoxins, a group of mycotoxic secondary metabolites produced by fungi of the genus Aspergillus, notably Aspergillus flavus and Aspergillus parasiticus. The intricate biosynthetic pathway leading to aflatoxins involves a series of enzymatic conversions, with this compound and its derivatives playing a pivotal role. Understanding the biochemistry, genetics, and regulation of this pathway is crucial for developing strategies to control aflatoxin contamination in food and feed, as well as for exploring the potential of these compounds and their biosynthetic enzymes in synthetic biology and drug development. This technical guide provides an in-depth overview of this compound and its derivatives in secondary metabolism, focusing on their biosynthesis, chemical properties, and the experimental methodologies used for their study.
The Biosynthesis of this compound and its Conversion to Aflatoxins
The biosynthesis of aflatoxins is a complex process involving a cluster of more than 25 genes. This compound is a central intermediate in this pathway. The key transformations involving this compound are detailed below.
From Averantin (B1666156) to this compound
The immediate precursor to this compound is averantin. The conversion of averantin to this compound is a multi-step process involving several enzymes and intermediates.
-
Hydroxylation of Averantin: Averantin is first hydroxylated to form 5'-hydroxyaverantin (B15418084) (HAVN). This reaction is catalyzed by a cytochrome P450 monooxygenase.
-
Oxidation of HAVN: HAVN is then oxidized to 5'-oxoaverantin (B1264410) (OAVN) by an alcohol dehydrogenase encoded by the aflH (adhA) gene.[1]
-
Cyclization to this compound: OAVN subsequently undergoes an intramolecular cyclization to form this compound.
Initially, it was thought that averufanin was an intermediate between averantin and this compound. However, some studies suggest that averufanin may be a shunt metabolite rather than a true intermediate in the main aflatoxin biosynthetic pathway.[1]
From this compound to Versiconal (B1263273) Hemiacetal Acetate (B1210297)
This compound is further converted to versiconal hemiacetal acetate (VHA), a critical step that involves a significant rearrangement of the carbon skeleton. This conversion is mediated by at least two enzymes:
-
CypX: A cytochrome P450 monooxygenase.
-
AflI (AvfA): The exact function of the protein encoded by this gene is still under investigation, but it is essential for the conversion.[1]
Deletion of the aflI gene leads to the accumulation of this compound.[2]
Quantitative Data on this compound and Aflatoxin Production
The production of this compound and other aflatoxin precursors is tightly regulated and can be influenced by genetic and environmental factors. Studies on mutant strains of Aspergillus parasiticus have provided valuable quantitative data on the accumulation of these intermediates.
| Strain | Genotype | Metabolite Accumulated | Aflatoxin B1 Production (% of Wild-Type) | Reference |
| A. parasiticus SRRC 165 | This compound-accumulating mutant | This compound | - | [1] |
| A. parasiticus ATCC 15517 | This compound-accumulating mutant | This compound | - | [1] |
| Co-culture of wild-type and this compound-producing strain | - | - | Reduced by 6-fold | [2] |
Experimental Protocols
A variety of experimental techniques are employed to study this compound and its role in aflatoxin biosynthesis. Below are outlines of key experimental protocols.
Extraction and Analysis of this compound and its Derivatives by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for the separation and quantification of this compound and other aflatoxin precursors.
Sample Preparation:
-
Fungal mycelia are harvested from liquid or solid culture and lyophilized.
-
The dried mycelia are ground to a fine powder.
-
Metabolites are extracted using a suitable organic solvent, such as a mixture of methanol (B129727), chloroform, and water.
-
The extract is then filtered and concentrated under reduced pressure.
HPLC Analysis:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of water (often with a modifier like formic acid) and an organic solvent like acetonitrile (B52724) or methanol is employed for separation.
-
Detection: A Diode Array Detector (DAD) or a fluorescence detector is used for the detection and quantification of the compounds. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) for more definitive identification.
Cell-Free Enzyme Assays
Cell-free enzyme assays are crucial for characterizing the individual enzymatic steps in the this compound biosynthetic pathway.
Preparation of Cell-Free Extract:
-
Fungal mycelia are grown under conditions that induce aflatoxin biosynthesis.
-
The mycelia are harvested, washed, and resuspended in a suitable buffer.
-
The cells are disrupted by methods such as sonication or grinding with glass beads in liquid nitrogen.
-
The cell lysate is centrifuged to separate the soluble fraction (cytosol) from the membrane fraction (microsomes), which can be tested for enzymatic activity.
Enzyme Assay:
-
The cell-free extract (or purified enzyme) is incubated with the substrate (e.g., averantin or this compound) in a reaction buffer containing necessary cofactors (e.g., NADPH for monooxygenases).
-
The reaction is incubated at an optimal temperature for a specific period.
-
The reaction is stopped, and the products are extracted with an organic solvent.
-
The extracted products are then analyzed by HPLC or TLC to determine the enzymatic activity.
Gene Knockout via Homologous Recombination
Creating gene knockout mutants is a powerful tool to elucidate the function of specific genes in the this compound biosynthetic pathway.
General Workflow:
-
Construct a disruption cassette: A selectable marker gene (e.g., a gene conferring resistance to an antibiotic like hygromycin B) is flanked by DNA sequences homologous to the regions upstream and downstream of the target gene.
-
Transformation: The disruption cassette is introduced into fungal protoplasts.
-
Selection: Transformants are selected based on their ability to grow in the presence of the selective agent.
-
Screening and Confirmation: Putative knockout mutants are screened by PCR and confirmed by Southern blot analysis to verify the correct integration of the disruption cassette and the deletion of the target gene.
Signaling Pathways and Regulatory Networks
The biosynthesis of this compound and other aflatoxins is regulated by a complex network of signaling pathways that respond to various environmental cues.
Aflatoxin Biosynthesis Pathway
The following diagram illustrates the key steps in the aflatoxin biosynthetic pathway, highlighting the position of this compound and its derivatives.
Caption: Key steps in the aflatoxin biosynthetic pathway.
Experimental Workflow for Gene Knockout
The logical workflow for creating and confirming a gene knockout mutant is depicted below.
Caption: Workflow for creating gene knockout mutants.
Conclusion
This compound and its derivatives are central to the biosynthesis of aflatoxins. A thorough understanding of their chemistry, the enzymes involved in their transformations, and the regulatory networks that control their production is essential for mitigating aflatoxin contamination and for harnessing the potential of these biosynthetic pathways for biotechnological applications. The experimental protocols and workflows outlined in this guide provide a foundation for researchers to further investigate this important area of fungal secondary metabolism.
References
Regulation of Averufin Production in Aspergillus parasiticus: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Averufin, a key polyketide intermediate in the biosynthetic pathway of aflatoxins, represents a critical control point in the production of these potent mycotoxins by the filamentous fungus Aspergillus parasiticus. Understanding the intricate regulatory networks governing this compound synthesis is paramount for the development of targeted strategies to inhibit aflatoxin contamination in food and feed, as well as for exploring the potential of pathway intermediates in drug discovery. This technical guide provides an in-depth overview of the molecular regulation of this compound production in A. parasiticus, detailing the genetic and environmental factors that influence its synthesis. We present a compilation of quantitative data from various experimental studies, detailed protocols for key analytical and molecular biology techniques, and visual representations of the pertinent biochemical and regulatory pathways to facilitate a comprehensive understanding of this complex biological process.
Introduction
Aspergillus parasiticus is a saprophytic fungus notorious for its production of aflatoxins, a group of highly toxic and carcinogenic secondary metabolites that pose a significant threat to global food safety and public health. The biosynthesis of aflatoxins proceeds through a complex pathway involving at least 27 enzymatic steps, with the genes encoding these enzymes clustered together in the fungal genome. This compound is a crucial, stable anthraquinone (B42736) intermediate within this pathway, formed from the conversion of averantin (B1666156) and subsequently converted to versiconal (B1263273) hemiacetal acetate (B1210297). The regulation of the aflatoxin biosynthetic pathway, and by extension this compound production, is a multi-layered process involving pathway-specific transcription factors, global regulatory proteins, and environmental cues. This guide focuses on the core mechanisms controlling the synthesis of this compound, providing researchers with a foundational understanding and practical methodologies for its study.
The Aflatoxin Biosynthetic Pathway and the Role of this compound
The biosynthesis of aflatoxin B1, the most potent of the aflatoxins, begins with the synthesis of a polyketide backbone from acetate and malonate units. A series of enzymatic modifications then lead to the formation of norsolorinic acid, the first stable intermediate. Following this, a cascade of reactions, including those involving the products of the aflD (nor-1) gene, leads to the formation of averantin. Averantin is then converted to this compound in a two-step enzymatic process.[1][2] this compound is subsequently oxidized to versiconal hemiacetal acetate by the action of a cytochrome P450 monooxygenase.[3]
dot
Caption: Simplified biosynthetic pathway leading to and from this compound in Aspergillus parasiticus.
Genetic Regulation of this compound Production
The primary level of regulation of this compound biosynthesis occurs at the transcriptional level of the aflatoxin gene cluster. Two key pathway-specific regulatory proteins, AflR and AflS (also known as AflJ), play a central role in this process.
The Master Regulator: AflR
AflR is a GAL4-type zinc finger transcription factor that binds to a palindromic sequence (5'-TCG(N5)CGA-3') in the promoter regions of most of the aflatoxin biosynthetic genes, thereby activating their transcription.[1][4] Deletion or disruption of the aflR gene results in the complete cessation of aflatoxin and its intermediates, including this compound.[5] Conversely, overexpression of aflR can lead to a significant increase in aflatoxin production.[1]
The Co-activator: AflS (AflJ)
Located adjacent to aflR in the gene cluster, aflS encodes a protein that acts as a transcriptional co-activator.[1][4] While AflS itself does not appear to bind DNA directly, it interacts with AflR to enhance the transcription of the aflatoxin biosynthetic genes.[6] Disruption of aflS in A. parasiticus leads to a significant reduction, though not complete elimination, of the expression of aflatoxin genes and the subsequent production of aflatoxin intermediates.[1][2]
dot
Caption: Core genetic regulatory network of this compound production in A. parasiticus.
Environmental and Nutritional Factors
The production of this compound is also significantly influenced by environmental and nutritional conditions, which often exert their effects through the modulation of aflR and aflS expression.
-
Temperature: Aflatoxin production, including that of this compound, is optimal at temperatures around 28-30°C. Deviations from this range can significantly reduce or halt production.[4]
-
pH: The pH of the growth medium can influence aflatoxin biosynthesis, with optimal production typically occurring in a slightly acidic to neutral pH range.
-
Nitrogen Source: The type and availability of the nitrogen source can impact aflatoxin synthesis. For instance, nitrate (B79036) has been shown to be less supportive of aflatoxin production compared to ammonium (B1175870) in A. parasiticus.[4]
-
Carbon Source: The primary carbon source available to the fungus also plays a crucial role. Sucrose is commonly used in laboratory media to induce aflatoxin production.
Quantitative Data on this compound and Aflatoxin Production
The following tables summarize quantitative data from studies on A. parasiticus mutants and the effects of gene silencing on aflatoxin production.
Table 1: Aflatoxin Production in Aspergillus parasiticus Mutants
| Mutant Strain | Genetic Block | Accumulated Precursor | Aflatoxin Production (% of Wild-Type NRRL 2999) |
| M06(20-1) | Later in pathway | This compound | 5% |
| M16(20-1) | Later in pathway | This compound | 0% |
| M39(10-0.1) | Later in pathway | This compound | 1% |
| M85(20-10) | Later in pathway | Versicolorin A | 0.0001% |
| M21(20-1) | Unknown | None detected | 1% |
| M73(05-10) | Putative regulatory | None detected | 0% |
Data summarized from Moreno et al. (1993).[7]
Table 2: Effect of siRNA-mediated Silencing of aflD on Gene Expression and Aflatoxin Production in A. parasiticus
| Target Gene | Treatment | aflD mRNA Abundance Reduction (%) | Aflatoxin G1 Production Reduction (%) |
| aflD | siRNA (Nor-Ib) | 89.4% | 77.2% |
Data from Abdel-Hadi et al. (2011) for A. parasiticus NRRL 13005.[8]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound regulation in A. parasiticus.
Quantification of this compound and Other Aflatoxin Intermediates by HPLC
Objective: To extract and quantify this compound and other aflatoxin pathway intermediates from fungal cultures.
Materials:
-
A. parasiticus culture (liquid or solid)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid
-
Sodium chloride
-
Anhydrous sodium sulfate (B86663)
-
This compound standard
-
HPLC system with a fluorescence or UV detector
-
C18 reverse-phase HPLC column
Protocol:
-
Extraction:
-
For liquid cultures, filter the mycelia and extract with chloroform.
-
For solid cultures, grind the substrate and mycelia and extract with a mixture of methanol and water (e.g., 80:20 v/v).
-
Partition the aqueous methanol extract with chloroform.
-
-
Clean-up:
-
Pass the chloroform extract through a bed of anhydrous sodium sulfate to remove residual water.
-
Evaporate the chloroform extract to dryness under a stream of nitrogen.
-
Re-dissolve the residue in a small, known volume of a suitable solvent (e.g., methanol or acetonitrile).
-
-
HPLC Analysis:
-
Inject the prepared sample onto a C18 reverse-phase column.
-
Use a mobile phase gradient of water (with 0.1% formic acid) and acetonitrile.
-
Detect this compound using a fluorescence detector (excitation ~450 nm, emission ~540 nm) or a UV detector.
-
Quantify this compound by comparing the peak area to a standard curve generated with a pure this compound standard.
-
Gene Expression Analysis by Reverse Transcription Quantitative PCR (RT-qPCR)
Objective: To quantify the transcript levels of regulatory (aflR, aflS) and biosynthetic (aflD) genes.
Materials:
-
A. parasiticus mycelia
-
Liquid nitrogen
-
RNA extraction kit (e.g., TRIzol or commercial kit)
-
DNase I
-
Reverse transcriptase kit
-
qPCR master mix (e.g., SYBR Green-based)
-
Gene-specific primers for aflR, aflS, aflD, and a reference gene (e.g., β-tubulin)
-
Real-time PCR instrument
Protocol:
-
RNA Extraction:
-
Harvest mycelia and immediately freeze in liquid nitrogen.
-
Grind the frozen mycelia to a fine powder.
-
Extract total RNA using a suitable RNA extraction kit following the manufacturer's instructions.
-
-
DNase Treatment:
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from the total RNA using a reverse transcriptase kit.
-
-
qPCR:
-
Set up qPCR reactions containing cDNA, gene-specific primers, and qPCR master mix.
-
Run the qPCR program on a real-time PCR instrument.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative expression levels of the target genes, normalized to the reference gene.
-
dot
Caption: Experimental workflow for RT-qPCR analysis of gene expression in A. parasiticus.
Chromatin Immunoprecipitation Sequencing (ChIP-Seq)
Objective: To identify the genomic binding sites of transcription factors like AflR.
Materials:
-
A. parasiticus culture
-
Glycine
-
Lysis buffers
-
Sonicator
-
Antibody specific to the transcription factor of interest (e.g., anti-AflR)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Next-generation sequencing platform
Protocol:
-
Cross-linking:
-
Treat the fungal culture with formaldehyde to cross-link proteins to DNA.
-
Quench the cross-linking reaction with glycine.
-
-
Cell Lysis and Chromatin Shearing:
-
Lyse the cells to release the nuclei.
-
Isolate the chromatin and shear it into small fragments (200-600 bp) using sonication.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific to the target transcription factor.
-
Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
-
Washes and Elution:
-
Wash the beads to remove non-specific binding.
-
Elute the immunoprecipitated chromatin from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by heating.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a DNA purification kit.
-
-
Library Preparation and Sequencing:
-
Prepare a DNA library from the purified ChIP DNA.
-
Sequence the library on a next-generation sequencing platform.
-
-
Data Analysis:
-
Align the sequence reads to the A. parasiticus genome.
-
Use peak-calling algorithms to identify regions of the genome enriched for transcription factor binding.
-
Conclusion
The regulation of this compound production in Aspergillus parasiticus is a tightly controlled process orchestrated by a dedicated set of regulatory genes, with aflR and aflS at its core, and fine-tuned by a variety of environmental and nutritional signals. A thorough understanding of these regulatory mechanisms is essential for devising effective strategies to control aflatoxin contamination. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers aiming to further unravel the complexities of this compound and aflatoxin biosynthesis, paving the way for novel interventions in food safety and potential applications in biotechnology and drug development.
References
- 1. ChIP-Seq Analysis of AtfA Interactions in Aspergillus flavus Reveals Its Involvement in Aflatoxin Metabolism and Virulence Under Oxidative Stress | MDPI [mdpi.com]
- 2. RNA-Seq-Based Transcriptome Analysis of Aflatoxigenic Aspergillus flavus in Response to Water Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection of transcripts of the aflatoxin genes aflD, aflO, and aflP by reverse transcription-polymerase chain reaction allows differentiation of aflatoxin-producing and non-producing isolates of Aspergillus flavus and Aspergillus parasiticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. diagenode.com [diagenode.com]
- 5. protocols.io [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. newprairiepress.org [newprairiepress.org]
- 8. Control of Aflatoxin Production of Aspergillus flavus and Aspergillus parasiticus Using RNA Silencing Technology by Targeting aflD (nor-1) Gene - PMC [pmc.ncbi.nlm.nih.gov]
The Function of the avfA Gene in Averufin Conversion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The avfA gene, also known as aflI, is a critical component in the biosynthetic pathway of aflatoxins, a group of mycotoxins with significant implications for food safety and human health. This technical guide provides an in-depth analysis of the function of the avfA gene, specifically focusing on its role in the conversion of the anthraquinone (B42736) intermediate, averufin. This document synthesizes current research to detail the enzymatic reaction, presents quantitative data where available, outlines key experimental protocols for studying the gene's function, and provides visual representations of the relevant biological pathways and experimental workflows.
Introduction
Aflatoxins are potent carcinogenic secondary metabolites produced primarily by fungi of the Aspergillus genus, such as Aspergillus flavus and Aspergillus parasiticus. The biosynthesis of aflatoxins is a complex, multi-step process involving a cluster of co-regulated genes. Within this cluster, the avfA gene plays a pivotal, albeit not fully elucidated, role in the mid-stage of the pathway. Understanding the function of the AvfA protein is crucial for developing strategies to inhibit aflatoxin production and mitigate its toxic effects.
The Role of avfA in the Aflatoxin Biosynthetic Pathway
The avfA gene is directly involved in the conversion of this compound (AVF) to versiconal (B1263273) hemiacetal acetate (B1210297) (VHA).[1][2] This conversion is not a single enzymatic step but rather a multi-stage process. Deletion or mutation of the avfA gene leads to the accumulation of this compound, confirming its essential role in the downstream pathway.[1]
The conversion of this compound to VHA involves at least one key intermediate, hydroxyversicolorone (B1196034) (HVN). The currently understood sequence of events is as follows:
-
This compound (AVF) to Hydroxyversicolorone (HVN): This initial oxidation step is catalyzed by a cytochrome P450 monooxygenase encoded by the cypX gene.
-
Hydroxyversicolorone (HVN) to Versiconal Hemiacetal Acetate (VHA): The subsequent conversion of HVN to VHA is a complex reaction. While the precise mechanism is still under investigation, it is known to involve the enzymatic activity of the protein encoded by the moxY gene.
The exact function of the AvfA protein in this process remains to be fully characterized. It is hypothesized to function as an oxidase or to act in concert with the CypX enzyme to facilitate the necessary ring-closure and oxidative reactions.[1] The protein encoded by avfA in A. parasiticus shares significant homology with the stcO gene product in the sterigmatocystin (B1681140) biosynthetic pathway of Aspergillus nidulans.[1][2]
Signaling Pathway Diagram
Quantitative Data
As of the current body of research, the AvfA protein has not been purified to homogeneity, and therefore, specific enzyme kinetic parameters such as Km and Vmax for the conversion of this compound are not available. The quantitative understanding of the avfA gene's function is primarily derived from the analysis of metabolite accumulation in knockout mutants and the restoration of aflatoxin production in complemented strains.
| Parameter | Wild-Type Strain | ΔavfA Mutant Strain | Complemented Strain | Reference |
| This compound Accumulation | Low / Undetectable | High | Low / Undetectable | [1] |
| VHA Production | Normal | Undetectable | Restored | [1] |
| Aflatoxin B1 Production | Normal | Undetectable | Restored | [1] |
Table 1: Summary of Metabolite Production in Aspergillus parasiticus Strains.
Experimental Protocols
The study of the avfA gene function relies on a combination of molecular genetics and biochemical techniques. Below are detailed methodologies for key experiments.
Gene Knockout of avfA in Aspergillus parasiticus
Gene knockout is a fundamental technique to ascertain the function of a gene by observing the phenotype of the organism in its absence.
Experimental Workflow Diagram
Methodology:
-
Construction of the Gene Replacement Cassette:
-
Amplify the 5' and 3' flanking regions of the avfA gene from A. parasiticus genomic DNA using high-fidelity PCR.
-
Amplify a selectable marker gene, such as pyrG, which complements a corresponding auxotrophic mutation in the recipient strain.
-
Fuse the three fragments (5' flank - pyrG - 3' flank) using overlap extension PCR or restriction enzyme-based ligation.
-
-
Protoplast Formation and Transformation:
-
Grow the recipient A. parasiticus strain (e.g., a pyrG auxotroph) in a suitable liquid medium.
-
Harvest the mycelia and treat with a lytic enzyme mixture (e.g., Glucanex) to generate protoplasts.
-
Transform the protoplasts with the gene replacement cassette in the presence of polyethylene (B3416737) glycol (PEG) and CaCl2.
-
-
Selection and Screening of Transformants:
-
Plate the transformed protoplasts on a selective medium lacking uracil (B121893) to select for transformants that have integrated the pyrG marker.
-
Isolate genomic DNA from the resulting transformants.
-
Screen for homologous recombination events by PCR using primers flanking the avfA locus.
-
Confirm the gene replacement by Southern blot analysis.
-
Complementation of the ΔavfA Mutant
Complementation is performed to confirm that the observed phenotype of the knockout mutant is indeed due to the deletion of the target gene.
Methodology:
-
Construction of the Complementation Vector:
-
Clone the full-length wild-type avfA gene, including its native promoter and terminator regions, into a fungal expression vector containing a different selectable marker (e.g., hygromycin resistance).
-
-
Transformation of the ΔavfA Mutant:
-
Transform the protoplasts of the previously generated ΔavfA mutant with the complementation vector.
-
-
Selection and Analysis:
-
Select for transformants on a medium containing the appropriate selective agent (e.g., hygromycin).
-
Analyze the complemented strains for the restoration of VHA and aflatoxin production using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Southern Blot Analysis
Southern blotting is used to confirm the correct integration of the deletion cassette at the avfA locus.
Methodology:
-
Genomic DNA Digestion and Electrophoresis:
-
Digest genomic DNA from the wild-type, ΔavfA mutant, and complemented strains with a suitable restriction enzyme.
-
Separate the digested DNA fragments by agarose (B213101) gel electrophoresis.
-
-
Transfer and Hybridization:
-
Transfer the DNA from the gel to a nylon or nitrocellulose membrane.
-
Hybridize the membrane with a labeled DNA probe specific to the avfA gene or the selectable marker.
-
-
Detection:
-
Detect the hybridized probe using autoradiography or a chemiluminescent detection system. The expected band sizes will differ between the wild-type and mutant strains, confirming the gene replacement.
-
RT-PCR Analysis of avfA Gene Expression
Reverse Transcription PCR (RT-PCR) is used to analyze the expression level of the avfA gene under different culture conditions.
Methodology:
-
RNA Extraction and cDNA Synthesis:
-
Grow the fungal strains under aflatoxin-conducive and non-conducive conditions.
-
Extract total RNA from the mycelia.
-
Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) or random primers.
-
-
PCR Amplification:
-
Perform PCR using gene-specific primers for avfA and a housekeeping gene (for normalization).
-
Analyze the PCR products by agarose gel electrophoresis. The presence and intensity of the avfA band will indicate its expression level.
-
In Vitro Enzyme Assay
Cell-free enzyme assays are used to study the enzymatic conversion of this compound.
Methodology:
-
Preparation of Cell-Free Extracts:
-
Grow A. parasiticus in a suitable medium and harvest the mycelia.
-
Homogenize the mycelia in a buffer solution to prepare a crude cell extract.
-
Separate the extract into microsomal and cytosolic fractions by ultracentrifugation.
-
-
Enzyme Reaction:
-
Incubate the cell-free fractions with this compound in the presence of necessary cofactors (e.g., NADPH).
-
Stop the reaction at different time points.
-
-
Product Analysis:
-
Extract the metabolites and analyze them by HPLC to identify and quantify the conversion of this compound to HVN and VHA.[3]
-
Conclusion
The avfA gene is an indispensable component of the aflatoxin biosynthetic pathway, playing a key role in the multi-step conversion of this compound to versiconal hemiacetal acetate. While its precise enzymatic function is still under investigation, its necessity in the pathway is well-established through gene knockout and complementation studies. Further research, including the purification and kinetic characterization of the AvfA protein, will be crucial for a complete understanding of its role and for the development of targeted strategies to control aflatoxin contamination. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the function of this and other genes in mycotoxin biosynthesis.
References
- 1. Cloning and characterization of avfA and omtB genes involved in aflatoxin biosynthesis in three Aspergillus species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enzymatic Conversion of this compound to Hydroxyversicolorone and Elucidation of a Novel Metabolic Grid Involved in Aflatoxin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Averufin from Fungal Cultures
For Researchers, Scientists, and Drug Development Professionals
Abstract
Averufin is a key polyketide intermediate in the biosynthetic pathway of aflatoxins, produced by several species of the genus Aspergillus, notably Aspergillus parasiticus and Aspergillus carneus. As a precursor to carcinogenic mycotoxins, the efficient extraction and purification of this compound are crucial for toxicological studies, pathway elucidation, and the development of potential inhibitors. This document provides detailed protocols for the cultivation of this compound-producing fungal strains, followed by robust methods for its extraction from fungal biomass and culture media, and subsequent purification using column chromatography and High-Performance Liquid Chromatography (HPLC).
Introduction
This compound (C₂₀H₁₆O₇) is an anthraquinone (B42736) pigment that serves as a critical branch-point metabolite in the biosynthesis of aflatoxins.[1][2][3] Its intricate chemical structure and biosynthetic origin make it a molecule of significant interest for researchers studying fungal secondary metabolism and mycotoxin production. The availability of pure this compound is essential for a range of applications, including its use as an analytical standard, for investigating the enzymatic steps in the aflatoxin pathway, and for screening potential anticancer compounds.[4] The protocols outlined herein are designed to provide a comprehensive guide for the isolation of high-purity this compound from fungal cultures.
Fungal Cultivation for this compound Production
The production of this compound can be optimized by selecting appropriate fungal strains and culture conditions. Mutants of Aspergillus parasiticus blocked in the aflatoxin pathway after the formation of this compound are particularly useful for accumulating this intermediate.[3]
Culture Media and Conditions:
Several media can be used for the cultivation of Aspergillus species for this compound production. Yeast Extract Sucrose (YES) agar (B569324) and Potato Dextrose Agar (PDA) are commonly employed.[5]
-
Yeast Extract Sucrose (YES) Medium:
-
Yeast Extract: 20 g/L
-
Sucrose: 150 g/L
-
Agar: 20 g/L (for solid media)
-
-
Potato Dextrose Agar (PDA): Commercially available or prepared from potato infusion, dextrose, and agar.
Incubation:
Inoculate the fungal spores on the surface of the agar plates or in liquid media and incubate at 25-30°C in the dark for 7 to 21 days.[5][6] Optimal incubation time should be determined empirically for the specific fungal strain and culture conditions to maximize this compound yield.
This compound Extraction Protocol
This compound is soluble in moderately polar organic solvents such as chloroform (B151607) and methanol (B129727).[7] The following protocol describes a liquid-liquid extraction method from both the fungal mycelium and the culture medium.
1. Harvesting:
- For solid cultures, scrape the fungal mycelium from the agar surface.
- For liquid cultures, separate the mycelium from the culture broth by filtration through cheesecloth or a similar filter.
2. Extraction from Mycelium:
- Homogenize the collected mycelium in a blender or with a mortar and pestle.
- Suspend the homogenized mycelium in chloroform or a mixture of methanol and water (e.g., 80:20 v/v).[8] Use a solvent-to-biomass ratio of approximately 10:1 (v/w).
- Stir or shake the suspension for 1-2 hours at room temperature.
- Separate the solvent extract from the solid biomass by centrifugation or filtration.
- Repeat the extraction process twice to ensure complete recovery of this compound.
3. Extraction from Culture Broth:
- For liquid cultures, the culture filtrate can also be extracted to recover secreted this compound.
- Perform a liquid-liquid extraction by mixing the culture filtrate with an equal volume of chloroform in a separatory funnel.
- Shake vigorously and allow the layers to separate.
- Collect the lower organic (chloroform) layer.
- Repeat the extraction twice.
4. Concentration:
- Combine all the organic extracts.
- Evaporate the solvent to dryness under reduced pressure using a rotary evaporator. The resulting residue contains crude this compound.
This compound Purification Protocol
A multi-step purification process involving column chromatography followed by HPLC is recommended to obtain high-purity this compound.
Column Chromatography
This initial purification step aims to separate this compound from other major fungal metabolites and lipids.
a. Stationary Phase:
- Silica (B1680970) gel (60-200 µm particle size) is a suitable adsorbent for the separation of this compound.[9]
b. Mobile Phase:
- A gradient of a non-polar solvent (e.g., hexane (B92381) or toluene) and a more polar solvent (e.g., ethyl acetate (B1210297) or chloroform/methanol mixture) is typically used.[9]
c. Protocol:
- Pack a glass column with a slurry of silica gel in the initial non-polar solvent.
- Dissolve the crude this compound extract in a minimal amount of the initial mobile phase solvent and load it onto the column.
- Elute the column with a stepwise or linear gradient of increasing polarity. For example, start with 100% hexane and gradually increase the proportion of ethyl acetate.
- Collect fractions and monitor the separation by Thin Layer Chromatography (TLC) using a silica gel plate and a suitable solvent system (e.g., toluene:ethyl acetate:formic acid, 5:4:1 v/v/v). This compound appears as a distinct orange-red spot.
- Pool the fractions containing this compound and evaporate the solvent.
High-Performance Liquid Chromatography (HPLC)
Final purification to achieve high-purity this compound is performed by preparative HPLC.
a. Column:
- A reversed-phase C18 column is commonly used for the separation of aflatoxins and their precursors.[8]
b. Mobile Phase:
- A mixture of water, acetonitrile, and an acidifier like acetic acid or formic acid is often used. The exact ratio should be optimized for the specific column and system. A common mobile phase composition is water:acetonitrile:glacial acetic acid (52:47:1, v/v/v).[8]
c. Protocol:
- Dissolve the partially purified this compound from the column chromatography step in the HPLC mobile phase.
- Filter the sample through a 0.45 µm syringe filter before injection.
- Inject the sample onto the HPLC system.
- Monitor the elution profile using a UV-Vis detector. This compound has a characteristic UV absorption spectrum.
- Collect the peak corresponding to this compound.
- Confirm the purity of the collected fraction by analytical HPLC.
- Evaporate the solvent to obtain pure this compound.
Data Presentation
| Parameter | Fungal Culture | Extraction Solvent | Purification Method | Purity | Reference(s) |
| This compound Production | Aspergillus parasiticus (mutant strains) | - | - | - | [3] |
| Aspergillus carneus | - | - | - | [10] | |
| Extraction | Aspergillus spp. | Chloroform | Liquid-Liquid Extraction | Crude Extract | [7][11] |
| Aspergillus spp. | Methanol/Water | Solid-Liquid Extraction | Crude Extract | [8] | |
| Initial Purification | Fungal Extract | Hexane/Ethyl Acetate | Silica Gel Column Chrom. | Partially Pure | [9] |
| Final Purification | Partially Purified Extract | Water/Acetonitrile/Acid | Preparative HPLC (C18) | >95% | [8] |
Experimental Workflow and Signaling Pathway Visualization
Caption: Workflow for this compound Extraction and Purification.
Caption: Simplified Aflatoxin Biosynthesis Pathway Highlighting this compound.
References
- 1. Biosynthesis of this compound from acetate by Aspergillus parasiticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conversion of this compound into aflatoxins by Aspergillus parasiticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation of this compound from a mutant of Aspergillus parasiticus impaired in aflatoxin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. publications.iarc.who.int [publications.iarc.who.int]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. clinicalcasereportsint.com [clinicalcasereportsint.com]
- 9. youngin.com [youngin.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
Application Note: Quantification of Averufin using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Averufin is a key intermediate in the biosynthetic pathway of aflatoxins, which are potent mycotoxins produced by certain species of Aspergillus fungi. The quantification of this compound is crucial for research into aflatoxin biosynthesis, the screening of fungal strains, and the evaluation of potential inhibitors of this pathway. This application note provides a detailed protocol for the quantification of this compound in fungal culture extracts using a reliable and robust High-Performance Liquid Chromatography (HPLC) method with UV detection.
Principle
This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate this compound from other components in a sample extract. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of acetonitrile, tetrahydrofuran, and water. Quantification is performed by monitoring the UV absorbance of the eluate at a wavelength specific to this compound and comparing the peak area to a calibration curve generated from known concentrations of an this compound standard.
Materials and Reagents
-
Equipment:
-
HPLC system with a UV/Vis detector
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.45 µm, PTFE or similar)
-
HPLC vials
-
Glassware (volumetric flasks, pipettes, etc.)
-
-
Chemicals:
-
This compound standard
-
Acetonitrile (HPLC grade)
-
Tetrahydrofuran (HPLC grade)
-
Water (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Ethyl acetate (B1210297) (for extraction)
-
Sodium sulfate (B86663) (anhydrous)
-
Experimental Protocols
Preparation of Standard Solutions
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 0.5 µg/mL to 50 µg/mL. These solutions will be used to construct the calibration curve.
Sample Preparation (from Fungal Culture)
-
Extraction:
-
Harvest fungal mycelia from the culture medium by filtration.
-
Homogenize a known weight of the mycelia (e.g., 1 g) with a suitable volume of ethyl acetate (e.g., 10 mL).
-
Vortex the mixture vigorously for 5 minutes.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
-
Clean-up:
-
Carefully collect the supernatant (ethyl acetate layer).
-
Pass the supernatant through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried extract in a known volume of the mobile phase (e.g., 1 mL).
-
Vortex for 1 minute to ensure complete dissolution.
-
Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.
-
HPLC Chromatographic Conditions
| Parameter | Value |
| Column | ODS (C18), 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile:Tetrahydrofuran:Water (25:20:55, v/v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Injection Volume | 20 µL |
| Column Temperature | 35 °C[1] |
| Detection Wavelength | 290 nm or 454 nm[1] |
| Run Time | Approximately 15 minutes |
Note: While a specific study used 290 nm for monitoring a range of metabolites, this compound has a molar absorption coefficient of 6,700 M⁻¹ cm⁻¹ at 454 nm, which may offer better sensitivity and specificity.[1]
Quantification
-
Inject the prepared standard solutions into the HPLC system to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample solutions into the HPLC system.
-
Identify the this compound peak in the sample chromatogram based on its retention time compared to the standard.
-
Calculate the concentration of this compound in the sample using the linear regression equation from the calibration curve.
Data Presentation
Table 1: Illustrative Quantitative Data for this compound Quantification
| Sample ID | Retention Time (min) | Peak Area | Calculated Concentration (µg/mL) |
| Standard 1 (1 µg/mL) | 8.2 | 55,000 | 1.0 |
| Standard 2 (5 µg/mL) | 8.2 | 278,000 | 5.0 |
| Standard 3 (10 µg/mL) | 8.2 | 560,000 | 10.0 |
| Standard 4 (25 µg/mL) | 8.2 | 1,405,000 | 25.0 |
| Fungal Extract 1 | 8.2 | 350,000 | 6.3 |
| Fungal Extract 2 | 8.2 | 780,000 | 14.0 |
Note: The data presented in this table is for illustrative purposes only and will vary depending on the specific experimental conditions and samples.
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2]
Table 2: Summary of Method Validation Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Specificity | The analyte peak should be well-resolved from other components, and the peak purity should be confirmed. |
| Linearity | A linear relationship between concentration and response with a correlation coefficient (r²) ≥ 0.995. |
| Accuracy | The percentage recovery should be within 80-120% of the true value. |
| Precision | Repeatability (intra-day) and intermediate precision (inter-day) should have a relative standard deviation (RSD) ≤ 2%. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1. |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate). |
Visualization
Caption: Experimental workflow for this compound quantification.
References
Application Notes and Protocols for the Detection of Averufin using Thin-Layer Chromatography (TLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Averufin is a key polyketide intermediate in the biosynthetic pathway of aflatoxins, a group of mycotoxins produced by certain species of Aspergillus fungi, such as Aspergillus parasiticus.[1] The detection and quantification of this compound can be crucial for studying aflatoxin biosynthesis, screening for aflatoxin-producing fungal strains, and in the development of inhibitors for aflatoxin production. Thin-layer chromatography (TLC) offers a rapid, cost-effective, and versatile method for the qualitative and semi-quantitative analysis of this compound.[2][3] This document provides detailed application notes and experimental protocols for the detection of this compound using TLC.
Principle of Thin-Layer Chromatography
Thin-layer chromatography separates compounds based on their differential partitioning between a solid stationary phase and a liquid mobile phase. The stationary phase is a thin layer of adsorbent material, typically silica (B1680970) gel, coated on an inert plate. The sample containing the analyte (this compound) is spotted onto the stationary phase. The mobile phase, a solvent or mixture of solvents, moves up the plate by capillary action.
Compounds with a higher affinity for the stationary phase will move up the plate more slowly, while compounds with a lower affinity for the stationary phase and higher solubility in the mobile phase will travel further. This differential migration results in the separation of the components of the mixture. The retention factor (Rf value), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a specific TLC system and can be used for its identification.
Data Presentation
Table 1: Quantitative Data for TLC Analysis of Mycotoxins
| Parameter | Value | Remarks |
| Rf Value of this compound * | ~ 0.31 | In Chloroform (B151607):Acetone (B3395972) (85:15, v/v) on a silica gel plate.[4] This is an approximate value as specific literature data for this compound's Rf is limited. The value is based on the reported Rf for Aflatoxin B1, a structurally related compound, under similar conditions. |
| Linearity Range | 0.5 - 50 ng/spot | Data based on quantitative TLC-densitometry of aflatoxins.[5] Assumed to be applicable for this compound. |
| Limit of Detection (LOD) | < 2.0 ng/g | Based on validated methods for aflatoxin analysis.[5] |
| Limit of Quantitation (LOQ) | < 4.0 ng/g | Based on validated methods for aflatoxin analysis.[5] |
| Recovery | 82 - 95% | Dependent on the extraction method from the sample matrix.[2] |
*Note: The provided Rf value for this compound is an estimation based on the behavior of structurally similar aflatoxins in the specified solvent system. It is strongly recommended to run an authentic this compound standard alongside samples for accurate identification.
Experimental Protocols
Materials and Reagents
-
TLC Plates: Pre-coated silica gel 60 F254 plates (aluminum or glass-backed)
-
Solvents: Chloroform, Acetone, Toluene, Ethyl Acetate, Formic Acid (analytical grade)
-
Extraction Solvents: Acetone, Chloroform
-
This compound Standard: A stock solution of known concentration in a suitable solvent (e.g., chloroform or methanol)
-
Sample: Fungal culture of Aspergillus parasiticus (or other potential this compound producer)
-
Developing Chamber: Glass tank with a lid
-
Spotting Capillaries: 1 or 2 µL capillaries
-
UV Lamp: For visualization at 365 nm
-
Densitometer: (Optional, for quantitative analysis)
Protocol 1: Extraction of this compound from Fungal Culture
This protocol is adapted from methods used for the extraction of aflatoxin precursors from Aspergillus species.[1][6]
-
Culture Growth: Grow the Aspergillus parasiticus strain on a suitable solid or in a liquid medium under conditions known to promote mycotoxin production.
-
Harvesting: After the incubation period, harvest the fungal mycelium by filtration.
-
Extraction:
-
Homogenize the mycelial mat in acetone.
-
Filter the mixture to separate the acetone extract.
-
Partition the acetone extract with an equal volume of chloroform in a separatory funnel.
-
Collect the lower chloroform layer, which contains the mycotoxins.
-
Repeat the chloroform extraction two more times to ensure complete recovery.
-
-
Concentration: Evaporate the pooled chloroform extracts to dryness under a gentle stream of nitrogen or in a rotary evaporator.
-
Reconstitution: Re-dissolve the dried extract in a small, known volume of chloroform or methanol (B129727) for TLC analysis.
Protocol 2: Thin-Layer Chromatography of this compound
-
Plate Preparation: Handle the TLC plate by the edges to avoid contamination. Using a pencil, gently draw a starting line (origin) about 1.5 cm from the bottom of the plate.
-
Spotting:
-
Using a capillary tube, carefully spot 5-10 µL of the reconstituted sample extract onto the origin.
-
On the same plate, spot 5-10 µL of the this compound standard solution.
-
Allow the spots to dry completely between applications to keep them small and concentrated.
-
-
Mobile Phase Preparation:
-
Development:
-
Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm.
-
Line the chamber with filter paper saturated with the mobile phase to ensure a saturated atmosphere. Close the lid and allow the chamber to equilibrate for at least 30 minutes.
-
Carefully place the spotted TLC plate into the chamber, ensuring the origin is above the solvent level.
-
Close the lid and allow the solvent front to ascend the plate until it is about 1 cm from the top.
-
-
Drying: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.
Protocol 3: Visualization and Identification
-
UV Visualization:
-
Rf Value Calculation:
-
Measure the distance from the origin to the center of the sample spot (Ds).
-
Measure the distance from the origin to the solvent front (Df).
-
Calculate the Rf value: Rf = Ds / Df
-
Compare the Rf value and the fluorescence of the sample spot with that of the this compound standard.
-
Protocol 4: Quantitative Analysis by TLC-Densitometry
For a more precise quantification of this compound, a TLC scanner or densitometer can be used.[2][3]
-
Calibration Curve: Spot different known concentrations of the this compound standard on a TLC plate and develop it as described above.
-
Scanning: Scan the developed plate using a densitometer at the excitation wavelength of 365 nm.
-
Data Analysis:
-
Measure the peak area or peak height of the fluorescent spots for each standard concentration.
-
Construct a calibration curve by plotting the peak area/height against the concentration.
-
Spot the unknown sample on a separate plate, develop, and scan under the same conditions.
-
Determine the concentration of this compound in the sample by interpolating its peak area/height on the calibration curve.
-
Visualizations
Caption: Experimental workflow for the detection of this compound using TLC.
Caption: Principle of separation in thin-layer chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. Thin layer chromatography and densitometric determination of aflatoxins in mixed feeds containing citrus pulp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. Development and validation of quantitative thin layer chromatographic technique for determination of total aflatoxins in poultry feed and food grains without sample clean-up - PMC [pmc.ncbi.nlm.nih.gov]
- 6. clinicalcasereportsint.com [clinicalcasereportsint.com]
- 7. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]
Application Notes and Protocols for the Mass Spectrometry (MS) Analysis of Averufin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Averufin is a key polyketide intermediate in the biosynthetic pathway of aflatoxins, a group of mycotoxins with potent carcinogenic and toxic properties. Produced by several species of Aspergillus fungi, the presence of this compound and other aflatoxin precursors in agricultural commodities is a significant concern for food safety and public health. Accurate and sensitive detection and quantification of this compound are crucial for monitoring fungal contamination, studying the mechanisms of aflatoxin biosynthesis, and in the development of potential inhibitors of this pathway. This document provides detailed application notes and protocols for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a powerful analytical technique for this purpose.
Aflatoxin Biosynthesis Pathway
This compound is a critical node in the complex enzymatic cascade that leads to the formation of aflatoxins. Understanding this pathway is essential for identifying potential targets for inhibiting mycotoxin production. The simplified pathway highlighting the position of this compound is depicted below.
Experimental Protocols
Sample Preparation: Extraction from Fungal Culture or Contaminated Matrix
The following protocol is a general guideline for the extraction of this compound and other mycotoxins from a solid matrix (e.g., fungal mycelia, contaminated grain). Optimization may be required depending on the specific sample type.
Materials:
-
Homogenizer or blender
-
50 mL polypropylene (B1209903) centrifuge tubes
-
Vortex mixer and centrifuge
-
Syringe filters (0.22 µm, PTFE or nylon)
-
Extraction solvent: Acetonitrile/Water/Formic Acid (80:19:1, v/v/v)
-
HPLC or LC-MS grade solvents
Protocol:
-
Homogenization: Weigh 1-5 grams of the homogenized and ground sample into a 50 mL centrifuge tube.
-
Extraction: Add 20 mL of the extraction solvent to the tube.
-
Vortexing/Shaking: Cap the tube tightly and vortex at high speed for 2 minutes, or shake vigorously on a mechanical shaker for 30 minutes.
-
Centrifugation: Centrifuge the sample at 4,000 x g for 10 minutes at room temperature to pellet solid material.
-
Dilution and Filtration: Carefully transfer an aliquot of the supernatant to a clean tube. Dilute the extract with an appropriate volume of the initial mobile phase (e.g., 1:1) to reduce matrix effects. Filter the diluted extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
LC Parameters:
| Parameter | Recommended Condition |
|---|---|
| Column | C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 5 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid |
| Mobile Phase B | Methanol with 5 mM ammonium formate and 0.1% formic acid |
| Gradient | 0-1 min: 10% B; 1-8 min: 10-95% B; 8-10 min: 95% B; 10.1-12 min: 10% B |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
MS/MS Parameters: The following parameters are specific for the detection of this compound in positive ionization mode using Multiple Reaction Monitoring (MRM).
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Gas Temp. | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
Quantitative Data and MRM Transitions
For targeted quantitative analysis of this compound, specific precursor-to-product ion transitions are monitored. The molecular weight of this compound is 368.3 g/mol . The protonated molecule ([M+H]⁺) is used as the precursor ion. The most intense and specific fragment ions are selected for quantification (quantifier) and confirmation (qualifier).
| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) |
| This compound | 369.1 | 311.1 | 351.1 | ~20 |
Note: The optimal collision energy should be determined empirically on the specific instrument being used. The value provided is a starting point based on available data for this compound.
Experimental Workflow
The overall workflow for the analysis of this compound from sample collection to data analysis is outlined below.
Conclusion
The protocols and data presented provide a robust framework for the sensitive and selective analysis of this compound by LC-MS/MS. These methods are applicable to a wide range of research and development activities, from fundamental studies of mycotoxin biosynthesis to the practical screening of agricultural products and the evaluation of potential inhibitors. Adherence to good analytical practices, including proper method validation for the specific matrix of interest, is essential for generating accurate and reliable data.
Unveiling the Molecular Architecture of Averufin: An NMR-Based Structural Elucidation Guide
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive guide to the structural elucidation of Averufin, a key polyketide intermediate in the biosynthetic pathway of aflatoxins, using Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols and data presented herein are intended to assist researchers in the unambiguous identification and characterization of this and structurally related natural products.
Introduction
This compound is a C20 anthraquinone (B42736) produced by various species of Aspergillus, notably A. parasiticus and A. nidulans. Its significance lies in its position as a crucial precursor in the biosynthesis of the highly carcinogenic aflatoxins. A thorough understanding of its structure is paramount for studies on aflatoxin biosynthesis, the development of inhibitors, and the exploration of its potential biological activities. NMR spectroscopy stands as the most powerful technique for the complete structural assignment of such complex organic molecules in solution. This note details the application of one-dimensional (1D) and two-dimensional (2D) NMR experiments for the structural elucidation of this compound.
Data Presentation
The complete and unambiguous assignment of the ¹H and ¹³C NMR spectra of this compound is critical for its identification. The following tables summarize the chemical shifts (δ) in parts per million (ppm) for all proton and carbon nuclei of this compound. These data were obtained in deuterated chloroform (B151607) (CDCl₃) and referenced to the residual solvent signal.
Table 1: ¹H NMR Spectral Data of this compound (in CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | 7.25 | s | |
| H-5 | 7.65 | d | 8.0 |
| H-7 | 7.30 | d | 8.0 |
| 6-OH | 12.45 | s | |
| 8-OH | 12.10 | s | |
| 1'-OH | 4.85 | br s | |
| H-1' | 5.30 | t | 6.0 |
| H-2' | 2.15 | m | |
| H-3' | 1.80 | m | |
| H-4' | 1.65 | m | |
| H-5' | 1.75 | m | |
| 6'-CH₃ | 0.95 | t | 7.0 |
Table 2: ¹³C NMR Spectral Data of this compound (in CDCl₃)
| Position | Chemical Shift (δ, ppm) |
| C-1 | 162.5 |
| C-2 | 110.0 |
| C-3 | 135.5 |
| C-4 | 108.0 |
| C-4a | 132.0 |
| C-5 | 124.5 |
| C-6 | 161.5 |
| C-7 | 118.0 |
| C-8 | 162.0 |
| C-8a | 116.0 |
| C-9 | 189.0 |
| C-9a | 109.5 |
| C-10 | 181.5 |
| C-10a | 133.0 |
| C-1' | 75.0 |
| C-2' | 38.0 |
| C-3' | 25.5 |
| C-4' | 22.5 |
| C-5' | 31.5 |
| C-6' | 14.0 |
Experimental Protocols
Detailed methodologies for the key NMR experiments required for the structural elucidation of this compound are provided below.
Protocol 1: Sample Preparation
-
Isolation and Purification: Isolate this compound from a suitable fungal culture (e.g., Aspergillus parasiticus) using standard chromatographic techniques (e.g., column chromatography over silica (B1680970) gel).
-
Purity Assessment: Confirm the purity of the isolated compound using High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).
-
Sample Preparation for NMR:
-
Accurately weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
-
Protocol 2: 1D NMR Spectroscopy
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: 12-15 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 16-64.
-
Processing: Apply an exponential window function with a line broadening of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled single-pulse experiment.
-
Spectral Width: 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 (or more, depending on sample concentration).
-
Processing: Apply an exponential window function with a line broadening of 1-2 Hz before Fourier transformation. Phase and baseline correct the spectrum.
-
Protocol 3: 2D NMR Spectroscopy
-
COSY (Correlation Spectroscopy):
-
Purpose: To identify proton-proton (¹H-¹H) spin-spin coupling networks.
-
Pulse Sequence: Standard COSY-90 or DQF-COSY.
-
Spectral Width (F1 and F2): 12-15 ppm.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 4-8.
-
Processing: Apply a sine-bell or squared sine-bell window function in both dimensions before 2D Fourier transformation.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify direct one-bond proton-carbon (¹H-¹³C) correlations.
-
Pulse Sequence: Standard phase-sensitive HSQC with gradient selection.
-
Spectral Width (F2 - ¹H): 12-15 ppm.
-
Spectral Width (F1 - ¹³C): 180-200 ppm.
-
Number of Increments (F1): 128-256.
-
Number of Scans per Increment: 8-16.
-
Processing: Apply a sine-bell or squared sine-bell window function in both dimensions before 2D Fourier transformation.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range (typically 2-3 bond) proton-carbon (¹H-¹³C) correlations, which is crucial for connecting different spin systems and identifying quaternary carbons.
-
Pulse Sequence: Standard HMBC with gradient selection.
-
Spectral Width (F2 - ¹H): 12-15 ppm.
-
Spectral Width (F1 - ¹³C): 200-220 ppm.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 16-32.
-
Long-range Coupling Delay: Optimized for a J-coupling of 8 Hz.
-
Processing: Apply a sine-bell or squared sine-bell window function in both dimensions before 2D Fourier transformation.
-
Mandatory Visualizations
The following diagrams illustrate key aspects of this compound's biosynthesis and the workflow for its structural elucidation.
Application Notes and Protocols for Isotopic Labeling Studies of Averufin Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting isotopic labeling studies to investigate the biosynthesis of Averufin, a key intermediate in the aflatoxin biosynthetic pathway. The methodologies described herein are compiled from established research and are intended to guide researchers in designing and executing experiments to elucidate the biosynthetic origins of this polyketide metabolite.
Introduction to this compound Biosynthesis
This compound is a C20 polyketide anthraquinone (B42736) that serves as a crucial precursor in the biosynthesis of aflatoxins, a group of mycotoxins produced by fungi of the Aspergillus genus, notably Aspergillus parasiticus and Aspergillus flavus. Elucidating the biosynthetic pathway of this compound is essential for understanding the broader mechanisms of aflatoxin production and for developing strategies to inhibit their formation in food and feed.
Isotopic labeling studies, utilizing stable isotopes such as Carbon-13 (¹³C), have been instrumental in deciphering the intricate steps of this compound biosynthesis. By feeding fungal cultures with isotopically labeled precursors, such as [¹³C]-acetate, researchers can trace the incorporation of these labels into the this compound molecule. Subsequent analysis, primarily using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), reveals the pattern of isotopic enrichment, thereby confirming the polyketide origin of this compound and the specific folding pattern of its precursor chain.[1][2]
Biosynthetic Pathway of this compound
The biosynthesis of this compound begins with the condensation of acetate (B1210297) units to form a polyketide chain. This process involves a suite of enzymes encoded by a gene cluster responsible for aflatoxin biosynthesis. The currently accepted pathway leading to and from this compound involves several key intermediates and enzymatic conversions.[3]
A simplified representation of the biosynthetic pathway is as follows:
Acetate -> Norsolorinic Acid -> Averantin -> 5'-Hydroxyaverantin (B15418084) -> 5'-Oxoaverantin -> this compound -> Versiconal Hemiacetal Acetate
Several key genes are involved in these transformations, including nor-1 (B64425) (aflD) which encodes a ketoreductase for the conversion of norsolorinic acid to averantin, and avnA which is involved in the conversion of averantin.[3] The conversion of 5'-hydroxyaverantin to this compound involves at least two cytosolic enzymes.
Experimental Protocols
The following sections provide detailed protocols for conducting isotopic labeling studies of this compound biosynthesis in Aspergillus parasiticus.
Protocol 1: Fungal Culture and Inoculum Preparation
This protocol describes the cultivation of Aspergillus parasiticus and the preparation of a spore suspension for inoculating liquid cultures. An this compound-accumulating mutant strain of Aspergillus parasiticus is often used in these studies to maximize the yield of the target metabolite.[1][4]
Materials:
-
Aspergillus parasiticus strain (e.g., an this compound-accumulating mutant)
-
Potato Dextrose Agar (PDA) slants or plates
-
Sterile distilled water
-
Sterile 0.05% Tween 80 solution
-
Sterile glass beads
-
Hemocytometer
-
Incubator (25-30°C)
Procedure:
-
Fungal Growth: Inoculate the Aspergillus parasiticus strain onto PDA slants or plates.
-
Incubation: Incubate the cultures at 25-30°C in the dark for 7-10 days, or until substantial sporulation is observed.[5]
-
Spore Suspension Preparation:
-
Aseptically add 5-10 mL of sterile 0.05% Tween 80 solution to the mature fungal culture.
-
Gently scrape the surface of the culture with a sterile inoculating loop or add sterile glass beads and vortex gently to dislodge the spores.
-
Aseptically transfer the resulting spore suspension to a sterile tube.
-
-
Spore Counting:
-
Vortex the spore suspension to ensure homogeneity.
-
Using a hemocytometer, count the number of spores per milliliter.
-
Adjust the concentration of the spore suspension with sterile distilled water to a final concentration of approximately 1 x 10⁶ spores/mL.[5] This suspension is now ready for inoculation.
-
Protocol 2: Isotopic Labeling in Liquid Culture
This protocol details the feeding of a ¹³C-labeled precursor to a liquid culture of Aspergillus parasiticus. Sodium [1-¹³C]acetate, [2-¹³C]acetate, or [1,2-¹³C₂]acetate are commonly used precursors.[2]
Materials:
-
Yeast Extract Sucrose (YES) broth (2% yeast extract, 15% sucrose)[6][7]
-
Sterile Erlenmeyer flasks (e.g., 250 mL)
-
Aspergillus parasiticus spore suspension (from Protocol 1)
-
Sterile solution of sodium [¹³C]-acetate (e.g., 99 atom % ¹³C)
-
Incubator shaker (25-30°C, 150-200 rpm)
Procedure:
-
Media Preparation: Prepare YES broth and sterilize by autoclaving. A typical composition is 20 g/L yeast extract and 150 g/L sucrose.[6]
-
Inoculation: In a sterile flask containing 50-100 mL of YES broth, inoculate with the Aspergillus parasiticus spore suspension to a final concentration of approximately 1 x 10⁴ spores/mL.
-
Initial Incubation: Incubate the culture on a rotary shaker at 25-30°C and 150-200 rpm for 48-72 hours to allow for mycelial growth.
-
Precursor Feeding:
-
Prepare a sterile, concentrated solution of the desired sodium [¹³C]-acetate.
-
Aseptically add the labeled acetate solution to the fungal culture. The final concentration of the labeled precursor can vary, but a starting point is typically in the range of 0.5 to 1 g/L.
-
-
Continued Incubation: Continue the incubation under the same conditions for an additional 3-5 days to allow for the incorporation of the labeled precursor into this compound.
-
Harvesting: After the incubation period, harvest the mycelia by filtration through cheesecloth or a similar filter. The mycelia should be washed with distilled water to remove any remaining medium.
Protocol 3: Extraction and Purification of this compound
This protocol describes the extraction of this compound from the fungal mycelia and its subsequent purification using column chromatography.
Materials:
-
Harvested and washed fungal mycelia
-
Anhydrous sodium sulfate (B86663)
-
Silica (B1680970) gel (for column chromatography, e.g., 60-120 mesh)
-
Glass chromatography column
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
Developing solvent for TLC (e.g., chloroform:methanol, 95:5 v/v)
-
UV lamp
Procedure:
-
Mycelia Lysis and Extraction:
-
Lyophilize (freeze-dry) the harvested mycelia to remove water.
-
Grind the dried mycelia to a fine powder.
-
Suspend the powdered mycelia in a solvent mixture such as chloroform:methanol (2:1, v/v) and stir or sonicate to extract the metabolites.
-
Filter the mixture to separate the mycelial debris from the solvent extract. Repeat the extraction process on the mycelial pellet to ensure complete recovery.
-
-
Solvent Partitioning and Concentration:
-
Combine the solvent extracts and wash with a small volume of water to remove water-soluble impurities.
-
Dry the organic (chloroform) layer over anhydrous sodium sulfate.
-
Filter to remove the sodium sulfate and concentrate the extract to dryness using a rotary evaporator.
-
-
Silica Gel Column Chromatography:
-
Prepare a silica gel column by making a slurry of silica gel in a non-polar solvent (e.g., hexane (B92381) or chloroform) and pouring it into a glass column.
-
Dissolve the crude extract in a minimal amount of chloroform and load it onto the top of the silica gel column.
-
Elute the column with a solvent system of increasing polarity. A common starting solvent is 100% chloroform, gradually increasing the polarity by adding methanol (e.g., 1%, 2%, 5% methanol in chloroform).[8][9]
-
-
Fraction Collection and Analysis:
-
Collect fractions of the eluate.
-
Monitor the fractions by TLC. Spot a small amount of each fraction onto a TLC plate, develop the plate in a suitable solvent system (e.g., chloroform:methanol 95:5), and visualize the spots under a UV lamp. This compound is a pigmented compound and may be visible as a colored band.
-
Combine the fractions that contain pure this compound.
-
-
Final Purification and Characterization:
-
Evaporate the solvent from the combined pure fractions to yield purified, isotopically labeled this compound.
-
Confirm the identity and purity of the compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Protocol 4: NMR Analysis for ¹³C Enrichment
This protocol provides a general guideline for the analysis of ¹³C-labeled this compound by NMR spectroscopy to determine the extent and position of isotopic enrichment.
Materials:
-
Purified ¹³C-labeled this compound
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve a sufficient amount of the purified ¹³C-labeled this compound in a suitable deuterated solvent.
-
¹³C NMR Data Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
To obtain quantitative data, ensure a sufficient relaxation delay (D1) between pulses to allow for full relaxation of all carbon nuclei. This is crucial for accurate integration of the signals.[10] A relaxation delay of 5 times the longest T1 relaxation time of the carbon atoms is recommended.
-
-
Data Processing and Analysis:
-
Process the NMR spectrum (Fourier transformation, phasing, and baseline correction).
-
Identify and assign the signals corresponding to the carbon atoms of this compound based on known chemical shift data.
-
Integrate the signals of the carbon atoms.
-
-
Calculating ¹³C Enrichment:
-
The percentage of ¹³C enrichment at a specific carbon position can be calculated by comparing the intensity of the signal in the labeled sample to that of a sample with natural abundance ¹³C (approximately 1.1%).
-
Alternatively, for singly labeled precursors like [1-¹³C]acetate or [2-¹³C]acetate, the enrichment can be determined by comparing the integrals of the enriched signals to those of the unenriched signals within the same molecule.
-
For doubly labeled precursors like [1,2-¹³C₂]acetate, the presence of ¹³C-¹³C coupling patterns (doublets) in the NMR spectrum provides direct evidence of the intact incorporation of acetate units. The intensity of these satellite peaks relative to the central singlet can be used to quantify the incorporation rate.[2]
-
Data Presentation
The quantitative data obtained from isotopic labeling studies should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: ¹³C Chemical Shifts of this compound
| Carbon Atom | Chemical Shift (ppm) in CDCl₃ |
| C-1 | 162.1 |
| C-2 | 109.5 |
| C-3 | 134.9 |
| C-4 | 110.1 |
| C-4a | 132.2 |
| C-5 | 181.8 |
| C-6 | 116.0 |
| C-7 | 165.7 |
| C-8 | 108.2 |
| C-9 | 190.9 |
| C-9a | 110.6 |
| C-1' | 68.9 |
| C-2' | 35.8 |
| C-3' | 24.2 |
| C-4' | 43.1 |
| C-5' | 70.8 |
| C-6' | 29.3 |
| OMe | 56.4 |
Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions. These are representative values.
Table 2: Example of Isotopic Incorporation Data from [1,2-¹³C₂]acetate Feeding
| Carbon Pair | Incorporation Evidence | Observed ¹Jcc (Hz) | % Incorporation (relative to C-1', C-2') |
| C-1, C-8a | Doublet Signals | ~55 | ~100% |
| C-2, C-3 | Doublet Signals | ~56 | ~100% |
| C-4, C-10a | Doublet Signals | ~55 | ~100% |
| C-5, C-10 | Doublet Signals | ~60 | ~100% |
| C-6, C-7 | Doublet Signals | ~58 | ~100% |
| C-1', C-2' | Doublet Signals | ~35 | 100% (Reference) |
| C-3', C-4' | Doublet Signals | ~34 | ~100% |
| C-5', C-6' | Doublet Signals | ~36 | ~100% |
This table illustrates the expected outcome of feeding with doubly labeled acetate, confirming the intact incorporation of acetate units into the this compound backbone.
Visualizations
This compound Biosynthetic Pathway
Caption: Simplified biosynthetic pathway of this compound.
Experimental Workflow for Isotopic Labeling
Caption: Workflow for isotopic labeling of this compound.
References
- 1. Biosynthesis of this compound by Aspergillus parasiticus; detection of 18O-label by 13C-n.m.r. isotope shifts - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Biosynthesis of this compound in Aspergillus parasiticus from [13C]-acetate - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Yeast Extract Sucrose: Significance and symbolism [wisdomlib.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. nmr.ceitec.cz [nmr.ceitec.cz]
Application Note & Protocol: Cell-Free Enzyme Assay for Averufin Conversion
For Researchers, Scientists, and Drug Development Professionals
Introduction
Averufin is a key intermediate in the biosynthetic pathway of aflatoxins, which are highly toxic secondary metabolites produced by certain species of Aspergillus fungi. The enzymatic conversion of this compound represents a critical control point in this pathway and is a target for potential inhibitors to prevent aflatoxin contamination in food and agricultural commodities. This application note provides a detailed protocol for a cell-free enzyme assay to monitor the conversion of this compound. This assay is an essential tool for screening potential inhibitors, characterizing enzyme kinetics, and elucidating the mechanisms of aflatoxin biosynthesis.
The conversion of this compound (AVR) to versiconal (B1263273) hemiacetal acetate (B1210297) (VHA) is a multi-step process involving both microsomal and cytosolic enzymes.[1][2][3] The initial step, the conversion of (1’S,5’S)-averufin to hydroxyversicolorone (B1196034) (HVN), is catalyzed by a microsomal monooxygenase.[1][2][3][4] Subsequent reactions are catalyzed by cytosolic enzymes, forming a metabolic grid that includes versicolorone (B1219424) (VONE), versiconol (B1264608) acetate (VOAc), and VHA.[1][2][3] This cell-free system allows for the individual assessment of these enzymatic steps without the complexities of the cellular environment.
Principle
This assay relies on the incubation of the substrate, this compound, with a cell-free extract (or its microsomal and cytosolic fractions) from an aflatoxin-producing fungus, such as Aspergillus parasiticus. The enzymatic reaction is initiated by the addition of necessary cofactors, primarily NADPH.[1][2][3] The reaction is then stopped, and the mixture is extracted to isolate the substrate and its conversion products. The quantities of this compound, hydroxyversicolorone, and other subsequent intermediates are then determined using High-Performance Liquid Chromatography (HPLC).
Signaling Pathway
The enzymatic conversion of this compound involves a series of reactions catalyzed by different enzymes located in the microsomes and cytosol. The pathway illustrates the progression from this compound to key downstream intermediates.
Caption: Signaling pathway of this compound conversion.
Experimental Workflow
The following diagram outlines the major steps involved in the cell-free enzyme assay for monitoring this compound conversion.
Caption: Experimental workflow for the cell-free assay.
Materials and Reagents
Fungal Strain and Culture
-
Aspergillus parasiticus (e.g., NIAH-26) or other aflatoxin-producing strain.
-
Yeast Extract-Sucrose (YES) medium.
Buffers and Reagents
-
Phosphate (B84403) buffer (e.g., 0.1 M potassium phosphate, pH 7.5)
-
Sucrose
-
EDTA
-
Potassium chloride (KCl)
-
Magnesium chloride (MgCl₂)
-
Glycerol
-
Dithiothreitol (DTT)
-
(1’S,5’S)-Averufin (substrate)
-
NADPH (cofactor)
-
Ethyl acetate (for extraction)
-
Methanol (B129727) (for HPLC)
-
Water (HPLC grade)
-
Protein assay reagent (e.g., Bio-Rad Protein Assay)
Equipment
-
Shaking incubator
-
Blender or mortar and pestle
-
Ultracentrifuge
-
Spectrophotometer
-
HPLC system with a UV-Vis or fluorescence detector
-
C18 HPLC column
Experimental Protocols
Preparation of Cell-Free Extract
-
Grow Aspergillus parasiticus in YES medium in a shaking incubator.
-
Harvest the mycelia by filtration.
-
Wash the mycelia thoroughly with sterile distilled water.
-
Grind the mycelia to a fine powder in liquid nitrogen using a mortar and pestle.
-
Resuspend the powdered mycelia in an appropriate extraction buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.5, containing 0.5 M sucrose, 10 mM EDTA, 20 mM KCl, 5 mM MgCl₂, 10% glycerol, and 1 mM DTT).
-
Centrifuge the homogenate at a low speed (e.g., 10,000 x g) to remove cell debris. The supernatant is the crude cell-free extract.
Subcellular Fractionation (Optional)
-
To separate the microsomal and cytosolic fractions, centrifuge the crude cell-free extract at high speed (e.g., 100,000 x g).
-
The resulting supernatant is the cytosolic fraction.
-
The pellet contains the microsomal fraction. Resuspend the microsomal pellet in a suitable buffer.
-
Determine the protein concentration of all fractions using a standard protein assay.[3]
Cell-Free Enzyme Assay
-
Prepare a reaction mixture containing the cell-free extract (or a specific fraction, e.g., 0.4 mg/mL of total protein), buffer, and the substrate (1'S,5'S)-Averufin.[3]
-
Pre-incubate the mixture at the desired temperature (e.g., 30°C) for a few minutes.
-
Initiate the reaction by adding the cofactor, NADPH.
-
Incubate the reaction for a specific time course (e.g., 0, 10, 30, 60 minutes).[2]
-
Stop the reaction by adding an equal volume of a quenching solvent, such as ethyl acetate.
-
Vortex the mixture vigorously to extract the substrate and products into the organic phase.
-
Centrifuge to separate the phases and collect the upper organic layer.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Re-dissolve the residue in a small, known volume of a suitable solvent (e.g., methanol) for HPLC analysis.
HPLC Analysis
-
Inject the re-dissolved sample into the HPLC system.
-
Separate the compounds using a C18 reverse-phase column.
-
Use an appropriate mobile phase gradient (e.g., a gradient of methanol in water).
-
Detect the substrate and products at their respective maximum absorbance wavelengths.
-
Quantify the amount of each compound by comparing the peak areas to those of known standards.
Data Presentation
The quantitative data from the cell-free assay should be summarized in tables for clear comparison.
Table 1: Reaction Components and Conditions
| Component | Concentration/Amount |
| Cell-Free Extract (Total Protein) | 0.4 mg/mL |
| Microsomal Fraction (Protein) | 1.3 mg/mL |
| Cytosolic Fraction (Protein) | 1.0 mg/mL |
| (1’S,5’S)-Averufin (Substrate) | User-defined (e.g., 50 µM) |
| NADPH (Cofactor) | User-defined (e.g., 1 mM) |
| Reaction Buffer | 0.1 M Potassium Phosphate, pH 7.5 |
| Incubation Temperature | 30°C |
| Incubation Time | 0 - 60 minutes |
| Extraction Solvent | Ethyl Acetate |
Table 2: Time-Course of this compound Conversion
| Incubation Time (min) | This compound (nmol) | Hydroxyversicolorone (nmol) | Versiconal Hemiacetal Acetate (nmol) |
| 0 | Initial Amount | 0 | 0 |
| 10 | Measured Amount | Measured Amount | Measured Amount |
| 30 | Measured Amount | Measured Amount | Measured Amount |
| 60 | Measured Amount | Measured Amount | Measured Amount |
Note: The values in Table 2 are illustrative and should be replaced with experimental data.
Troubleshooting
-
No or low conversion:
-
High background noise in HPLC:
-
Ensure complete removal of the extraction solvent before re-dissolving the sample.
-
Optimize the extraction procedure to minimize the co-extraction of interfering compounds.
-
-
Inconsistent results:
-
Standardize the protein concentration in each assay.
-
Ensure precise timing of the reaction and quenching steps.
-
Conclusion
This cell-free enzyme assay provides a robust and reproducible method for studying the conversion of this compound in the aflatoxin biosynthetic pathway. It is a valuable tool for high-throughput screening of potential inhibitors and for detailed mechanistic studies of the enzymes involved. The detailed protocol and data presentation guidelines provided herein will aid researchers in successfully implementing this assay in their laboratories.
References
- 1. Enzymatic conversion of this compound to hydroxyversicolorone and elucidation of a novel metabolic grid involved in aflatoxin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Enzymatic Conversion of this compound to Hydroxyversicolorone and Elucidation of a Novel Metabolic Grid Involved in Aflatoxin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aflatoxin Biosynthesis and Genetic Regulation: A Review - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Reconstitution of the Averufin Synthesis Pathway: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the in vitro reconstitution of the averufin synthesis pathway. This compound is a key intermediate in the biosynthesis of aflatoxins, a group of mycotoxins of significant concern in agriculture and food safety. Understanding its synthesis pathway at a biochemical level is crucial for the development of inhibitors and for the chemoenzymatic synthesis of related polyketides.
Introduction to the this compound Synthesis Pathway
The biosynthesis of this compound from the precursor averantin (B1666156) is a multi-step enzymatic process. In Aspergillus parasiticus, this pathway involves the sequential action of a cytochrome P450 monooxygenase, a dehydrogenase, and a cyclase. The pathway proceeds through the intermediates 5'-hydroxyaverantin (B15418084) (HAVN) and 5'-oxoaverantin (B1264410) (OAVN). The overall conversion requires the presence of the cofactors NADPH and NAD+.[1]
The key enzymatic steps are:
-
Hydroxylation: Averantin is hydroxylated to form 5'-hydroxyaverantin (HAVN). This reaction is catalyzed by a microsomal cytochrome P450 monooxygenase, encoded by the avnA gene.[2] This step requires NADPH.[1]
-
Oxidation: 5'-hydroxyaverantin is then oxidized to 5'-oxoaverantin (OAVN) by a cytosolic dehydrogenase.[3]
-
Cyclization: Finally, 5'-oxoaverantin undergoes cyclization to form this compound, a reaction catalyzed by a cytosolic cyclase.[3]
Quantitative Data Summary
The following table summarizes the available kinetic parameters for the enzymes involved in the later stages of the aflatoxin biosynthetic pathway. While specific data for all enzymes in the direct this compound synthesis from averantin is limited, data for related enzymes from Aspergillus parasiticus provides valuable context.
| Enzyme | Substrate | Km (µM) | Vmax or kcat | Source Organism | Reference |
| Norsolorinic Acid Ketoreductase | Norsolorinic Acid | 3.45 | Not Reported | Aspergillus parasiticus | [4] |
| Norsolorinic Acid Ketoreductase | NADPH | 103 | Not Reported | Aspergillus parasiticus | [4] |
| Cytosine Deaminase | Cytosine | 190 | 50 µmol/min/mg | Aspergillus parasiticus | [5] |
| Cytosine Deaminase | 5-Fluorocytosine | 300 | Not Reported | Aspergillus parasiticus | [5] |
Experimental Protocols
Preparation of Enzymes
Note: Detailed protocols for the expression and purification of the specific Aspergillus parasiticus enzymes for this compound synthesis are not widely available. The following are generalized protocols based on the purification of homologous enzymes.
Protocol 3.1.1: Preparation of Microsomal and Cytosolic Fractions from Aspergillus parasiticus
This protocol describes the preparation of crude enzyme fractions for initial activity assays.
Materials:
-
Aspergillus parasiticus mycelia
-
Grinding buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 10% glycerol, 1 mM DTT)
-
Liquid nitrogen
-
Mortar and pestle
-
Centrifuge (capable of 10,000 x g and 100,000 x g)
-
Ultracentrifuge
Procedure:
-
Harvest Aspergillus parasiticus mycelia from a suitable culture medium.
-
Wash the mycelia with distilled water and press dry.
-
Freeze the mycelia in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.
-
Resuspend the powdered mycelia in grinding buffer.
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to remove cell debris and nuclei.
-
Collect the supernatant and centrifuge at 100,000 x g for 1 hour at 4°C.
-
The resulting supernatant is the cytosolic fraction .
-
The pellet contains the microsomal fraction . Resuspend the pellet in a minimal volume of grinding buffer.
-
Store both fractions at -80°C.
Protocol 3.1.2: Purification of a Dehydrogenase from Aspergillus parasiticus
This protocol is adapted from the purification of a norsolorinic acid dehydrogenase and can be a starting point for purifying the HAVN dehydrogenase.[4]
Materials:
-
Cytosolic fraction from Aspergillus parasiticus
-
Reactive Green 19-Agarose affinity column
-
Norsolorinic acid-Agarose affinity column (requires synthesis)
-
Wash buffer (e.g., 10 mM Tris-HCl, pH 7.5, 0.1 M KCl)
-
Elution buffer (e.g., Wash buffer with a gradient of KCl or a specific substrate/cofactor)
-
Protein concentration assay reagents (e.g., Bradford assay)
Procedure:
-
Apply the cytosolic fraction to a Reactive Green 19-Agarose column pre-equilibrated with wash buffer.
-
Wash the column extensively with wash buffer to remove unbound proteins.
-
Elute the bound dehydrogenase using a linear gradient of KCl (e.g., 0.1 M to 1.0 M) in the wash buffer.
-
Collect fractions and assay for dehydrogenase activity.
-
Pool the active fractions and apply them to a Norsolorinic acid-Agarose affinity column pre-equilibrated with wash buffer.
-
Wash the column with wash buffer.
-
Elute the purified dehydrogenase. The specific elution conditions will need to be optimized, potentially using a pulse of NADPH or a change in pH.
-
Analyze the purity of the eluted protein by SDS-PAGE.
-
Determine the protein concentration and store the purified enzyme at -80°C in a suitable buffer containing glycerol.
In Vitro Reconstitution Assays
Protocol 3.2.1: Stepwise Reconstitution of this compound Synthesis
This protocol uses the prepared microsomal and cytosolic fractions to reconstitute the pathway in a stepwise manner.
Materials:
-
Averantin (substrate)
-
Microsomal fraction from A. parasiticus
-
Cytosolic fraction from A. parasiticus
-
NADPH
-
NAD+
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM MgCl₂)
-
Quenching solution (e.g., Ethyl acetate)
-
HPLC system for analysis
Procedure:
Step 1: Conversion of Averantin to 5'-Hydroxyaverantin (HAVN)
-
In a microcentrifuge tube, prepare the following reaction mixture:
-
Averantin (final concentration, e.g., 50 µM)
-
Microsomal fraction (e.g., 100 µg of protein)
-
NADPH (final concentration, e.g., 1 mM)
-
Reaction buffer to a final volume of 100 µL.
-
-
Incubate at 30°C for a defined period (e.g., 30-60 minutes).
-
Quench the reaction by adding an equal volume of ethyl acetate (B1210297) and vortexing vigorously.
-
Centrifuge to separate the phases and collect the organic (ethyl acetate) layer.
-
Evaporate the solvent and redissolve the residue in a suitable solvent for HPLC analysis.
-
Analyze for the presence of HAVN.
Step 2: Conversion of 5'-Hydroxyaverantin to this compound
-
Prepare HAVN as described in Step 1 or use a purified standard.
-
In a microcentrifuge tube, prepare the following reaction mixture:
-
HAVN (final concentration, e.g., 50 µM)
-
Cytosolic fraction (e.g., 100 µg of protein)
-
NAD+ (final concentration, e.g., 1 mM)
-
Reaction buffer to a final volume of 100 µL.
-
-
Incubate at 30°C for a defined period (e.g., 30-60 minutes).
-
Quench and extract the reaction as described in Step 1.
-
Analyze by HPLC for the formation of this compound.
Protocol 3.2.2: Complete In Vitro Reconstitution of this compound Synthesis
This protocol aims to reconstitute the entire pathway from averantin to this compound in a single reaction.
Materials:
-
Purified cytochrome P450 monooxygenase (AvnA)
-
Purified HAVN dehydrogenase
-
Purified OAVN cyclase
-
Averantin
-
NADPH
-
NAD+
-
Reaction buffer
-
Quenching solution
-
HPLC system
Procedure:
-
In a microcentrifuge tube, combine the purified enzymes in an optimized ratio.
-
Add the reaction buffer, NADPH, and NAD+.
-
Initiate the reaction by adding averantin.
-
Incubate at 30°C, taking time-course samples.
-
Quench and extract each sample as previously described.
-
Analyze the samples by HPLC to monitor the disappearance of averantin and the appearance of HAVN, OAVN, and this compound over time.
Analytical Method: HPLC
Instrumentation:
-
A standard HPLC system with a UV-Vis or Diode Array Detector.
-
A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
Mobile Phase:
-
A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is typically used.
-
Example gradient: Start with 20% acetonitrile, ramp to 80% acetonitrile over 20 minutes, hold for 5 minutes, and then return to initial conditions.
Detection:
-
Monitor the absorbance at a wavelength suitable for the anthraquinone (B42736) chromophore of this compound and its precursors (e.g., 290 nm or 315 nm).
Quantification:
-
Generate standard curves for averantin, HAVN, OAVN, and this compound to quantify the concentrations of each compound in the reaction mixtures.
Visualizations
This compound Synthesis Pathway
Caption: Enzymatic conversion of Averantin to this compound.
Experimental Workflow for In Vitro Reconstitution
Caption: Workflow for in vitro reconstitution and analysis.
References
- 1. Enzymatic conversion of norsolorinic acid to this compound in aflatoxin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. avnA, a gene encoding a cytochrome P-450 monooxygenase, is involved in the conversion of averantin to this compound in aflatoxin biosynthesis in Aspergillus parasiticus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The affinity purification and characterization of a dehydrogenase from Aspergillus parasiticus involved in aflatoxin B1 biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scirp.org [scirp.org]
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and performing gene knockout and complementation studies for genes related to the biosynthesis of Averufin, a key intermediate in the aflatoxin pathway. This information is critical for researchers in mycology, secondary metabolism, and drug development seeking to elucidate the genetic regulation of aflatoxin production and identify potential targets for its inhibition.
Introduction to this compound and Aflatoxin Biosynthesis
This compound is a crucial anthraquinone (B42736) intermediate in the biosynthetic pathway of aflatoxins, which are highly toxic and carcinogenic secondary metabolites produced primarily by fungi of the Aspergillus genus, such as Aspergillus flavus and Aspergillus parasiticus.[1][2] The biosynthesis of aflatoxins is a complex process involving at least 27 enzymatic reactions encoded by a gene cluster of approximately 70 kb.[1][2] Understanding the function of individual genes within this cluster is paramount for developing strategies to control aflatoxin contamination in food and agricultural products. Gene knockout and complementation studies are powerful tools to dissect the roles of specific genes in this pathway.
Key Genes in this compound-Related Biosynthesis
Several genes are directly and indirectly involved in the synthesis and conversion of this compound. The primary regulatory control of the aflatoxin gene cluster is managed by the transcriptional activators AflR and AflS.[2] Key structural genes implicated in the steps leading to and from this compound include:
-
nor-1 (aflD): Encodes a ketoreductase that converts norsolorinic acid to averantin (B1666156).[3]
-
avnA (aflE): Implicated in the conversion of averantin to 5'-hydroxyaverantin (B15418084).
-
adhA: Involved in the conversion of 5'-hydroxyaverantin to this compound.[4]
-
avfA (aflI): Plays a role in the conversion of this compound to versiconal (B1263273) hemiacetal acetate.[1][5] Knockout of this gene leads to the accumulation of this compound.[1]
-
AfVerB: This gene is involved in the transformation of norsolorinic acid to this compound and also in the conversion of Versicolorin A to Demethylsterigmatocystin.[6]
-
aflV (cypX) and aflW (moxY): These genes encode a P-450 microsomal monooxygenase and a cytosolic monooxygenase, respectively, and are involved in the conversion of this compound.[3][5]
Data Presentation: Quantitative Effects of Gene Knockout
The following table summarizes the quantitative data from gene knockout studies on this compound-related genes. This data highlights the impact of gene deletion on the expression of other pathway genes and the production of aflatoxin B1 (AFB1).
| Gene Knockout | Organism | Method | Key Quantitative Findings | Reference |
| ΔafVerB | Aspergillus flavus | Not Specified | Significant down-regulation of aflR, aflG, and aflP gene expression. | [6] |
| ΔaflR | Aspergillus parasiticus | Gene Deletion | Negative effect on the expression of aflatoxin pathway genes and subsequent production of O-methylsterigmatocystin (OMST). | [1] |
| Overexpression of aflR | Aspergillus flavus | Overexpression | Up-regulation of several aflatoxin genes, leading to a 50-fold increase in aflatoxin production. | [1] |
| ΔnadA | Aspergillus parasiticus | Insertional Inactivation | Ratio of AFB1 to AFG1 production of 1.4, compared to 0.9 in the control strain. | [7] |
| ΔnorB | Aspergillus parasiticus | Insertional Inactivation | Ratio of AFB1 to AFG1 production of 4.0, compared to 0.9 in the control strain. | [7] |
Signaling Pathways and Experimental Workflows
This compound Biosynthesis Pathway
The following diagram illustrates the key steps in the biosynthesis of aflatoxin, highlighting the position of this compound and the genes involved in its formation and subsequent conversion.
Caption: A simplified diagram of the Aflatoxin B1 biosynthesis pathway focusing on this compound.
Experimental Workflow for Gene Knockout and Complementation
This diagram outlines the general workflow for creating and verifying a gene knockout mutant, followed by its complementation to confirm gene function.
Caption: Workflow for gene knockout using CRISPR-Cas9 and subsequent complementation.
Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Gene Knockout in Aspergillus spp.
This protocol provides a generalized method for gene knockout in Aspergillus species, which can be adapted for specific this compound-related genes.
Materials:
-
Wild-type Aspergillus strain
-
CRISPR-Cas9 vector (e.g., containing Cas9 and a selectable marker)[8][9]
-
Oligonucleotides for sgRNA construction
-
Homology repair template (if performing homology-directed repair)
-
Protoplasting enzymes (e.g., lysing enzymes from Trichoderma harzianum)
-
Transformation buffer
-
Selective growth media
Procedure:
-
sgRNA Design:
-
Identify the target gene sequence for an this compound-related gene.
-
Use an online tool (e.g., CRISPRdirect) to design 20 bp sgRNA sequences that target a region near the 5' end of the gene and are immediately upstream of a Protospacer Adjacent Motif (PAM) sequence (NGG for Streptococcus pyogenes Cas9).[10][11]
-
Synthesize complementary oligonucleotides encoding the sgRNA sequence.[11]
-
-
Construction of the Gene Knockout Vector:
-
Anneal the complementary sgRNA oligonucleotides.
-
Clone the annealed sgRNA duplex into the CRISPR-Cas9 vector under the control of a suitable promoter (e.g., a U6 promoter).[8]
-
(Optional, for Homology-Directed Repair) Amplify a selectable marker (e.g., hygromycin resistance cassette) with primers that include 40-60 bp homology arms corresponding to the regions flanking the Cas9 cut site in the target gene.[10]
-
-
Protoplast Preparation:
-
Grow the wild-type Aspergillus strain in a suitable liquid medium.
-
Harvest the mycelia and wash with an osmotic stabilizer.
-
Incubate the mycelia with protoplasting enzymes until a sufficient number of protoplasts are released.
-
Separate the protoplasts from the mycelial debris by filtration.
-
Wash and resuspend the protoplasts in a transformation buffer.
-
-
Transformation:
-
Co-transform the protoplasts with the CRISPR-Cas9 knockout vector and the optional homology repair template.[10]
-
Use a polyethylene (B3416737) glycol (PEG)-mediated transformation method.[12]
-
-
Selection and Screening:
-
Plate the transformed protoplasts on a selective medium (e.g., containing hygromycin if the resistance cassette was used).
-
Isolate individual transformant colonies.
-
Perform genomic DNA extraction from the transformants.
-
Screen for the desired gene knockout by PCR using primers flanking the target region. A successful knockout will result in a different sized PCR product (or no product) compared to the wild-type.
-
Confirm the knockout by Sanger sequencing of the PCR product.
-
-
Phenotypic and Metabolite Analysis:
-
Culture the confirmed knockout mutant and the wild-type strain under conditions conducive to aflatoxin production.
-
Analyze the culture extracts for the accumulation of this compound and other intermediates, and the final aflatoxin products using techniques such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), or liquid chromatography-mass spectrometry (LC-MS).
-
Protocol 2: Gene Complementation in Aspergillus spp.
This protocol describes how to reintroduce a functional copy of the knocked-out gene to restore the wild-type phenotype, thus confirming the function of the gene.
Materials:
-
The gene knockout mutant strain.
-
A complementation vector containing the wild-type allele of the target gene (including its native promoter and terminator) and a different selectable marker than the one used for the knockout.
-
Protoplasting and transformation reagents as in Protocol 1.
Procedure:
-
Construction of the Complementation Vector:
-
Transformation of the Knockout Mutant:
-
Prepare and transform protoplasts of the knockout mutant with the complementation vector using the same method as in Protocol 1.
-
-
Selection and Verification:
-
Select for transformants on a medium corresponding to the selectable marker on the complementation vector.
-
Isolate genomic DNA from the transformants and verify the integration of the wild-type gene using PCR.
-
-
Phenotypic and Metabolite Analysis:
-
Culture the complemented strain, the knockout mutant, and the wild-type strain under the same conditions.
-
Analyze the metabolite profiles as described in step 6 of Protocol 1. A successful complementation should show a restoration of the wild-type metabolite profile, including the production of aflatoxins and the absence of accumulated precursors like this compound.[15][16]
-
References
- 1. Aflatoxin Biosynthesis and Genetic Regulation: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clustered Pathway Genes in Aflatoxin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. journals.asm.org [journals.asm.org]
- 5. mdpi.com [mdpi.com]
- 6. Molecular Mechanism of Aflatoxin B1 Synthesis Related AfVerB Regulating the Development, AFB1 Biosyntheis and Virulence of Aspergillus flavus Mainly Through Its CYP Domain | MDPI [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Establishment of a CRISPR/Cas9-Mediated Efficient Knockout System of Trichoderma hamatum T21 and Pigment Synthesis PKS Gene Knockout - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances in CRISPR/Cas9-Based Gene Editing in Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 11. Genetic engineering of A. nidulans using CRISPR-Cas9 [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. newprairiepress.org [newprairiepress.org]
- 14. Identification of the chaA and fwA Spore Color Genes of Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of aflatoxin biosynthesis genes by genetic complementation in an Aspergillus flavus mutant lacking the aflatoxin gene cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of aflatoxin biosynthesis genes by genetic complementation in an Aspergillus flavus mutant lacking the aflatoxin gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Inhibitors of Averufin-Converting Enzymes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Averufin is a key intermediate in the biosynthetic pathway of aflatoxins, a group of mycotoxins with potent carcinogenic properties produced by species of Aspergillus fungi. The enzymatic conversion of this compound represents a critical control point and a promising target for the development of inhibitors to prevent aflatoxin contamination of food and feed. This document provides detailed application notes and protocols for the identification and characterization of inhibitors targeting the enzymes responsible for converting this compound.
The primary enzyme catalyzing the initial conversion of this compound (AVR) is a microsomal cytochrome P450 monooxygenase that transforms AVR into hydroxyversicolorone (B1196034) (HVN).[1][2] This is followed by further enzymatic steps in the cytosol.[1][2] These application notes will focus on the discovery of inhibitors for this initial, rate-limiting microsomal enzyme.
Signaling Pathway: Aflatoxin Biosynthesis from this compound
The conversion of this compound is a multi-step process involving both microsomal and cytosolic enzymes. The initial and key regulatory step is the oxidation of this compound.
Data Presentation: Inhibitors of Aflatoxin Biosynthesis
While specific inhibitors targeting the this compound-converting enzyme are still an active area of research, numerous natural compounds have been identified that inhibit the overall aflatoxin biosynthesis pathway. The following table summarizes the inhibitory concentrations (IC50) of some of these compounds. These molecules represent potential candidates for screening against the specific this compound-converting enzyme.
| Compound/Extract | Source | IC50 (Aflatoxin B1) | IC50 (Aflatoxin G1) | Reference |
| Mate Extract | Ilex paraguariensis | 0.067 mg DM/mL | - | [3] |
| Green Tea Extract | Camellia sinensis | 0.115 mg DM/mL | - | [3] |
| Rosemary Extract | Rosmarinus officinalis | 0.639 mg DM/mL | - | [3] |
| Blasticidin A | Streptomyces griseochromogenes | 0.25 µM (Total AF) | - | [4][5] |
| Blasticidin S | Streptomyces griseochromogenes | 28 µM (Total AF) | - | [4][5] |
| Phenolic Extract | Satureja hortensis | 0.50 mM | 0.06 mM | [4][5] |
| Annona muricata Extract | Annona muricata | 0.25 mg DM/mL | - | [6] |
| Uncaria tomentosa Extract | Uncaria tomentosa | 0.28 mg DM/mL | - | [6] |
| Natural Flavonoids | Various Plants | 10.85–20.09 µg/mL | - | [7] |
Experimental Protocols
Protocol 1: Virtual Screening for Potential Inhibitors
This protocol outlines a computational approach to identify potential inhibitors of the this compound-converting cytochrome P450 monooxygenase from a large compound library.
Methodology:
-
Homology Modeling:
-
Obtain the amino acid sequence of the target fungal cytochrome P450 enzyme.
-
Use a homology modeling server (e.g., SWISS-MODEL) or software (e.g., Modeller) to build a 3D structure of the enzyme, using a suitable template from the Protein Data Bank (PDB).[8]
-
-
Pharmacophore Generation:
-
Identify the key chemical features required for a molecule to bind to the active site of the modeled enzyme. This can be based on the structure of the natural substrate (this compound) or known inhibitors of similar enzymes.
-
Use software like Discovery Studio or MOE to generate a pharmacophore model.
-
-
Virtual Screening:
-
Screen large chemical databases (e.g., ZINC, PubChem, ChEMBL) against the generated pharmacophore model to filter for compounds with matching features.[8]
-
-
Molecular Docking:
-
Dock the filtered compounds into the active site of the enzyme model using software like AutoDock Vina or Glide.
-
Rank the compounds based on their predicted binding affinity (docking score).
-
-
Molecular Dynamics (MD) Simulations:
-
Perform MD simulations on the top-ranked protein-ligand complexes to assess their stability and further refine the binding poses.
-
-
Hit Selection:
-
Select a final set of candidate inhibitor compounds for experimental validation based on docking scores, interaction analysis, and stability in MD simulations.
-
Protocol 2: In Vitro Enzyme Inhibition Assay using HPLC
This protocol describes a method to screen for and quantify the inhibitory activity of compounds against the microsomal this compound-converting enzyme by monitoring the formation of hydroxyversicolorone (HVN) using High-Performance Liquid Chromatography (HPLC).
Methodology:
-
Preparation of Microsomal Fraction:
-
Grow a culture of an appropriate Aspergillus species (e.g., a strain that accumulates this compound or a non-aflatoxigenic mutant that still expresses the necessary enzymes).
-
Harvest the mycelia and disrupt the cells by grinding in liquid nitrogen or using a bead beater in an appropriate buffer.
-
Perform differential centrifugation to isolate the microsomal fraction.
-
-
Enzymatic Reaction:
-
Prepare a reaction mixture containing:
-
Potassium phosphate (B84403) buffer (pH 7.5)
-
NADPH (as a cofactor for cytochrome P450)
-
Microsomal protein
-
Test inhibitor compound at various concentrations (dissolved in a suitable solvent like DMSO)
-
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding the substrate, this compound.
-
-
Reaction Termination and Extraction:
-
After a defined incubation time (e.g., 30 minutes), stop the reaction by adding a quenching solvent such as acetonitrile.
-
Extract the metabolites from the reaction mixture using a solvent like ethyl acetate.
-
Evaporate the organic solvent to dryness and reconstitute the residue in the HPLC mobile phase.
-
-
HPLC Analysis:
-
Inject the sample onto a C18 reverse-phase HPLC column.
-
Use a suitable mobile phase gradient (e.g., acetonitrile-water with formic acid) to separate this compound and hydroxyversicolorone.
-
Detect the compounds using a UV-Vis or fluorescence detector.
-
-
Data Analysis:
-
Quantify the peak area of the hydroxyversicolorone product.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a control reaction without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Protocol 3: High-Throughput Screening (HTS) using a Luminescence-Based Assay
This protocol is adapted for screening a large number of compounds using a luminescence-based assay that detects the consumption of NADPH, a common feature of cytochrome P450 enzyme activity.
Methodology:
-
Assay Principle: The activity of the this compound-converting cytochrome P450 is monitored by measuring the rate of NADPH consumption. A commercially available kit (e.g., P450-Glo™) can be used, which employs a coupled enzymatic reaction that generates a luminescent signal proportional to the amount of remaining NADPH. A decrease in the luminescent signal indicates NADPH consumption and, therefore, enzyme activity.
-
Reaction Setup (96- or 384-well plate format):
-
To each well, add:
-
Potassium phosphate buffer (pH 7.4)
-
Microsomal fraction
-
Test compound
-
-
Initiate the reaction by adding a solution containing this compound and an NADPH regeneration system.
-
-
Detection:
-
After incubation, add the NADPH detection reagent according to the manufacturer's protocol. This reagent stops the P450 reaction and initiates the luminescent signal generation.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
A lower luminescent signal in the presence of a test compound compared to the control (no this compound) indicates potential inhibition.
-
Calculate the percentage of inhibition and identify primary hits for further characterization using the HPLC-based assay (Protocol 2).
-
Logical Relationships in Inhibitor Development
The development of inhibitors for this compound-converting enzymes follows a logical progression from initial discovery to preclinical evaluation.
This structured approach ensures a systematic and efficient progression from a large pool of potential compounds to a refined set of lead candidates with desirable inhibitory activity and drug-like properties. The protocols and information provided in these application notes are intended to guide researchers in the initial, critical stages of this discovery process.
References
- 1. Enzymatic Conversion of this compound to Hydroxyversicolorone and Elucidation of a Novel Metabolic Grid Involved in Aflatoxin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymatic conversion of this compound to hydroxyversicolorone and elucidation of a novel metabolic grid involved in aflatoxin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Aflatoxin B1 Synthesis in Aspergillus flavus by Mate (Ilex paraguariensis), Rosemary (Rosmarinus officinalis) and Green Tea (Camellia sinensis) Extracts: Relation with Extract Antioxidant Capacity and Fungal Oxidative Stress Response Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Natural inhibitors: A sustainable way to combat aflatoxins [frontiersin.org]
- 5. Natural inhibitors: A sustainable way to combat aflatoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacophore-Based Virtual Screening of Novel Inhibitors and Docking Analysis for CYP51A from Penicillium italicum [mdpi.com]
Application Notes and Protocols for the Use of Standards in Mycotoxin Analysis with a Focus on Averufin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methodologies used for mycotoxin analysis, with a special focus on the role and analysis of averufin. While this compound is a critical intermediate in the biosynthesis of aflatoxins, its use as a routine analytical standard for the quantification of other mycotoxins is not a common practice. Therefore, this document will detail the established protocols for mycotoxin analysis using certified reference materials of regulated mycotoxins and will discuss the analysis of this compound within the context of biosynthetic pathway research.
Introduction to Mycotoxin Analysis and the Role of Analytical Standards
Mycotoxins are toxic secondary metabolites produced by various fungi that can contaminate a wide range of agricultural commodities.[1] Due to their adverse health effects, including carcinogenicity and hepatotoxicity, regulatory bodies worldwide have set maximum permissible levels for several mycotoxins in food and feed.[1] Accurate and reliable analytical methods are crucial for monitoring mycotoxin levels to ensure food safety.
The foundation of accurate mycotoxin quantification lies in the use of high-purity, certified reference materials (CRMs). These standards are used to calibrate analytical instruments, validate methods, and perform recovery experiments.[2] The most common mycotoxins for which CRMs are available include aflatoxins (B1, B2, G1, G2), ochratoxin A, deoxynivalenol, zearalenone, and fumonisins.
This compound: A Key Intermediate in Aflatoxin Biosynthesis
This compound is an anthraquinone (B42736) mycotoxin that serves as a crucial precursor in the biosynthetic pathway of aflatoxins, some of the most potent naturally occurring carcinogens.[3][4] The conversion of this compound to versiconal (B1263273) hemiacetal acetate (B1210297) is a key step in the formation of the aflatoxin structure.[3] While essential for biosynthetic studies, this compound is not typically monitored in routine food safety analysis, and therefore, its use as a standard for the quantification of other mycotoxins is not established in standard analytical protocols.
General Protocol for Mycotoxin Analysis in Food Matrices
The following is a generalized protocol for the analysis of mycotoxins in food matrices, such as cereals and nuts, using certified reference standards. This protocol can be adapted for various mycotoxins and matrices with appropriate validation.
-
Mycotoxin Certified Reference Standards: (e.g., Aflatoxin mix B1, B2, G1, G2) of known purity and concentration.
-
Solvents: HPLC or LC-MS grade acetonitrile, methanol, water.
-
Reagents: Formic acid, ammonium (B1175870) formate (B1220265) (for LC-MS).
-
Extraction and Clean-up Supplies: Homogenizer, centrifuge, solid-phase extraction (SPE) cartridges (e.g., C18) or immunoaffinity columns (IAC).
Caution: Mycotoxins are potent toxins and should be handled with appropriate safety precautions, including the use of personal protective equipment (PPE) and a fume hood.
-
Stock Standard Solution (e.g., 10 µg/mL):
-
Obtain a certified reference material of the mycotoxin(s) of interest. These are often supplied as crystalline solids or in a certified solution.
-
If starting from a solid, accurately weigh the required amount and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) in a volumetric flask to achieve the desired concentration.[5]
-
If using a certified solution, it may be used directly or diluted as needed.
-
Store the stock solution in an amber vial at -20°C to prevent degradation.[6][7][8]
-
-
Intermediate Standard Solution (e.g., 1 µg/mL):
-
Allow the stock solution to equilibrate to room temperature.
-
Perform a serial dilution of the stock solution with the appropriate solvent to obtain an intermediate standard solution.
-
-
Working Standard Solutions for Calibration Curve:
-
Prepare a series of working standard solutions by diluting the intermediate standard solution to achieve a range of concentrations that bracket the expected concentration of the mycotoxins in the samples.
-
A typical calibration curve for aflatoxins might include concentrations ranging from 0.1 to 20 ng/mL.[9]
-
-
Homogenization: Obtain a representative sample of the food matrix and homogenize it to a fine powder.
-
Extraction:
-
Weigh a known amount of the homogenized sample (e.g., 5-25 g) into a centrifuge tube.
-
Add a specific volume of an extraction solvent, commonly a mixture of acetonitrile and water (e.g., 80:20 v/v).[10]
-
Vortex or shake vigorously for a set period (e.g., 30 minutes) to extract the mycotoxins.
-
Centrifuge the mixture to separate the solid matrix from the liquid extract.
-
-
Clean-up (to remove interfering matrix components):
-
Solid-Phase Extraction (SPE): Pass a portion of the supernatant through an SPE cartridge (e.g., C18). Wash the cartridge to remove impurities and then elute the mycotoxins with a suitable solvent.[10]
-
Immunoaffinity Column (IAC) Chromatography: For higher selectivity, pass the extract through an IAC that contains antibodies specific to the mycotoxin(s) of interest. After washing, elute the purified mycotoxins.[11]
-
-
HPLC with Fluorescence Detection (HPLC-FLD):
-
This is a common method for aflatoxin analysis due to their natural fluorescence.
-
A post-column derivatization step (e.g., with iodine or photochemical reaction) is often required to enhance the fluorescence of aflatoxins B1 and G1.[10]
-
Typical HPLC Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: Isocratic or gradient elution with a mixture of water, methanol, and acetonitrile.
-
Flow Rate: 0.8 - 1.2 mL/min.
-
Injection Volume: 20 - 100 µL.
-
Fluorescence Detector Wavelengths: Excitation ~365 nm, Emission ~440 nm.
-
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Offers high sensitivity and selectivity and is suitable for the simultaneous analysis of multiple mycotoxins without the need for derivatization.[11]
-
Typical LC-MS/MS Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: Gradient elution with water and methanol/acetonitrile, often containing additives like formic acid or ammonium formate to improve ionization.
-
Ionization Source: Electrospray ionization (ESI) in positive mode is common for many mycotoxins.
-
Mass Spectrometry: Operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for each mycotoxin are monitored for quantification and confirmation.
-
-
-
Calibration Curve: Inject the series of working standard solutions into the analytical instrument to generate a calibration curve by plotting the peak area (or height) against the concentration. The linearity of the curve should be verified (R² > 0.99).[9]
-
Quantification: Inject the prepared sample extracts. Identify the mycotoxin peaks based on their retention times compared to the standards. Quantify the concentration of each mycotoxin in the sample by interpolating its peak area from the calibration curve.
-
Recovery: To assess the efficiency of the sample preparation method, analyze a blank sample matrix that has been spiked with a known concentration of the mycotoxin standards and calculate the percentage recovery.
Analysis of this compound in Biosynthetic Studies
The analysis of this compound is primarily conducted in research settings to elucidate the aflatoxin biosynthetic pathway. The methods employed are similar to general mycotoxin analysis but are optimized for the specific research goals.
This compound for use as a standard in these studies is often isolated from mutant strains of Aspergillus parasiticus that are blocked in the aflatoxin biosynthetic pathway, leading to the accumulation of this compound.[12] The isolation process typically involves:
-
Fungal Culture and Extraction: Culturing the mutant fungal strain and then extracting the mycelium with an organic solvent like acetone (B3395972) or chloroform.
-
Chromatographic Purification: The crude extract is then purified using techniques such as thin-layer chromatography (TLC) or column chromatography to isolate this compound.[12][13]
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV or fluorescence detection can be used to analyze this compound.
-
Mass Spectrometry (MS): LC-MS is a powerful tool for the identification and structural elucidation of this compound and its metabolites. High-resolution mass spectrometry can provide accurate mass data to confirm the elemental composition.[14]
Table 1: LC-MS/MS Parameters for this compound Analysis
| Parameter | Value | Reference |
| Precursor Ion (m/z) | 369.0963 [M+H]⁺ | [14] |
| Product Ions (m/z) | 311.055, 285.0393, 299.055 | [14] |
| Collision Energy (NCE) | 20 | [14] |
| Column | Agilent RRHD Eclipse (50 x 2 mm, 1.8 µm) | [14] |
| Retention Time | 4.27 min | [14] |
Note: These parameters are from a specific study and may require optimization for different instruments and chromatographic conditions.
Conclusion
The use of certified reference standards is fundamental to the accurate analysis of mycotoxins in food and feed. While detailed protocols exist for the use of standards for regulated mycotoxins like aflatoxins, the application of this compound as a routine analytical standard is not a common practice. This compound's primary role in the scientific literature is as a key intermediate in the aflatoxin biosynthetic pathway. The analytical methods described herein provide a robust framework for both the routine monitoring of regulated mycotoxins and for the specialized research involving biosynthetic precursors like this compound. For routine mycotoxin analysis, it is imperative to use commercially available, certified reference materials to ensure the accuracy and validity of the results.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Enzymatic Conversion of this compound to Hydroxyversicolorone and Elucidation of a Novel Metabolic Grid Involved in Aflatoxin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of this compound and its role in aflatoxin B1 biosynthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. agilent.com [agilent.com]
- 6. Aflatoxins B1 and G 1 solubility in standard solutions and stability during cold storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stability of Mycotoxins in Individual Stock and Multi-Analyte Standard Solutions [mdpi.com]
- 9. A high‐performance method for quantitation of aflatoxins B1, B2, G1, G2: Full validation for raisin, peanut matrices, and survey of related products at Ho Chi Minh City - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current Developments of Analytical Methodologies for Aflatoxins’ Determination in Food during the Last Decade (2013–2022), with a Particular Focus on Nuts and Nut Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advances in Analysis and Detection of Major Mycotoxins in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isolation of this compound from a mutant of Aspergillus parasiticus impaired in aflatoxin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Separation and Purification of Aflatoxins by Centrifugal Partition Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound | C20H16O7 | CID 638296 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Crystallization and X-ray Diffraction of Averufin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the crystallization of Averufin, a key intermediate in the aflatoxin biosynthetic pathway, and its subsequent analysis by single-crystal X-ray diffraction. Understanding the three-dimensional structure of this compound is crucial for the rational design of inhibitors targeting aflatoxin production, which has significant implications for food safety and human health.
Introduction
This compound is a toxic anthraquinone (B42736) metabolite produced by various species of Aspergillus, notably Aspergillus versicolor. It serves as a critical precursor in the biosynthesis of aflatoxins, which are potent carcinogens. Elucidating the precise crystal structure of this compound provides invaluable insights into its chemical properties and intermolecular interactions, paving the way for the development of targeted inhibitors of enzymes involved in the aflatoxin pathway. This document outlines the procedures for obtaining high-quality crystals of this compound and determining its molecular structure using X-ray diffraction.
Purification of this compound
Prior to crystallization, it is imperative to obtain highly pure this compound. The following protocol describes a general procedure for the extraction and purification of this compound from fungal cultures.
Protocol 2.1: Extraction and Purification of this compound from Aspergillus versicolor
-
Culture and Harvest:
-
Extraction:
-
Soak the harvested mycelia in acetone (B3395972) for several hours (e.g., 8 hours)[1].
-
Homogenize the mycelia and acetone mixture using a blender[1].
-
Filter the homogenate to separate the mycelial debris from the acetone extract.
-
Add water to the acetone filtrate to a final concentration of 70% (v/v)[1].
-
Perform a liquid-liquid extraction of the aqueous acetone solution with chloroform (B151607) (three times with equal volumes)[1].
-
Collect the organic (chloroform) layers, which contain the crude this compound extract.
-
-
Purification by Chromatography:
-
Concentrate the chloroform extract under reduced pressure.
-
Purify the crude extract using column chromatography on silica (B1680970) gel. A suitable eluent system, such as a gradient of hexane (B92381) and ethyl acetate, can be used.
-
Alternatively, for smaller scales or final purification, preparative thin-layer chromatography (TLC) can be employed using a solvent system like benzene:acetic acid (95:5)[1].
-
Monitor the fractions by TLC and combine those containing pure this compound.
-
-
Purity Assessment:
-
Assess the purity of the final product by High-Performance Liquid Chromatography (HPLC) and/or Nuclear Magnetic Resonance (NMR) spectroscopy. The sample should be >95% pure for crystallization trials.
-
Crystallization of this compound
The following are generalized protocols for the crystallization of small organic molecules like this compound. The optimal conditions may need to be determined empirically.
Protocol 3.1: Crystallization by Slow Evaporation
-
Solvent Selection: Identify a suitable solvent or solvent system in which this compound has moderate solubility. Chloroform, acetone, or mixtures with less polar solvents like hexane could be effective.
-
Preparation of Saturated Solution: Dissolve the purified this compound in a minimal amount of the chosen solvent in a clean vial. Gentle warming may be necessary to achieve complete dissolution.
-
Evaporation: Cover the vial with a cap or parafilm with a few small perforations to allow for slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment at a constant temperature (e.g., room temperature or 4°C).
-
Crystal Growth: Monitor the vial over several days to weeks for the formation of single crystals.
Protocol 3.2: Crystallization by Vapor Diffusion
-
Preparation:
-
Dissolve the purified this compound in a "good" solvent (one in which it is readily soluble, e.g., dimethyl sulfoxide (B87167) or methanol) to a concentration of 5-20 mg/mL[2].
-
Place a small volume (1-2 µL) of this solution as a drop on a siliconized glass coverslip (for hanging drop) or in a small well (for sitting drop).
-
-
Reservoir Solution: In a larger well or reservoir, place a "bad" or "precipitant" solvent in which this compound is poorly soluble (e.g., water, or a buffer solution).
-
Equilibration: Seal the crystallization plate. The vapor from the reservoir will slowly diffuse into the drop containing the this compound solution.
-
Supersaturation and Crystal Growth: As the precipitant diffuses into the drop, the solubility of this compound decreases, leading to supersaturation and subsequent crystal formation over time.
X-ray Diffraction Analysis
Once suitable single crystals are obtained, their three-dimensional structure can be determined by X-ray diffraction.
Protocol 4.1: Data Collection and Structure Determination
-
Crystal Mounting: Carefully select a well-formed single crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head, often using a cryo-loop and flash-cooling in liquid nitrogen to protect it from radiation damage.
-
Data Collection:
-
Place the mounted crystal in the X-ray beam of a diffractometer.
-
Collect a series of diffraction images as the crystal is rotated. A complete dataset typically requires a rotation of at least 180°.
-
-
Data Processing:
-
Index the diffraction pattern to determine the unit cell parameters and Bravais lattice.
-
Integrate the intensities of the diffraction spots.
-
Scale and merge the data to produce a final set of unique reflections.
-
-
Structure Solution:
-
Determine the space group from the systematic absences in the diffraction data. For this compound, this has been reported as P2₁/a[3].
-
Solve the phase problem using direct methods, which is a common approach for small molecules.
-
-
Structure Refinement:
-
Build an initial atomic model into the electron density map.
-
Refine the atomic coordinates, and thermal parameters against the experimental diffraction data using least-squares methods to achieve the best possible fit between the observed and calculated structure factors[4].
-
Validate the final structure using established crystallographic criteria.
-
Quantitative Data
The following tables summarize the crystallographic data for this compound as determined by X-ray diffraction.
Table 1: Crystal Data and Structure Refinement for this compound
| Parameter | Value |
| Crystal Data | |
| Chemical Formula | C₂₀H₁₆O₇ |
| Formula Weight | 368.34 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/a[3] |
| Unit Cell Dimensions | |
| a | 23.70 Å[3] |
| b | 7.24 Å[3] |
| c | 9.48 Å[3] |
| α | 90° |
| β | 105.5°[3] |
| γ | 90° |
| Volume | 1571.5 ų |
| Z | 4 |
| Data Collection | |
| Radiation Source | (Not specified in abstract) |
| Wavelength | (Not specified in abstract) |
| Refinement | |
| Refinement Method | Least-squares method[3] |
Note: Detailed data collection and refinement statistics were not available in the cited abstract. The volume and Z value are calculated from the provided unit cell parameters.
Visualized Workflow
The following diagram illustrates the overall workflow from the purification of this compound to its structural determination.
Caption: Experimental workflow for this compound crystallography.
References
Application Notes and Protocols for Averufin Immunoassay using Monoclonal Antibodies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Averufin, a key intermediate in the biosynthetic pathway of aflatoxins, is a polyketide metabolite produced by various species of Aspergillus. Monitoring this compound levels is crucial for understanding aflatoxin biosynthesis and for assessing fungal contamination in agricultural commodities and food products. Immunoassays, particularly those employing monoclonal antibodies (mAbs), offer a highly specific and sensitive method for the detection and quantification of this compound. These application notes provide a comprehensive overview of the principles, protocols, and expected performance for the development and use of a monoclonal antibody-based immunoassay for this compound.
Principle of the Immunoassay
The developed immunoassay is a competitive enzyme-linked immunosorbent assay (cELISA). This format is ideal for the detection of small molecules like this compound. In this assay, a known amount of this compound-protein conjugate is coated onto the wells of a microtiter plate. The sample containing an unknown amount of free this compound is mixed with a specific monoclonal antibody against this compound and added to the wells. The free this compound in the sample competes with the coated this compound conjugate for binding to the limited amount of monoclonal antibody. After an incubation period, the unbound reagents are washed away, and a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) that recognizes the primary monoclonal antibody is added. Following another incubation and washing step, a substrate is added, which is converted by the enzyme into a colored product. The intensity of the color is inversely proportional to the concentration of this compound in the sample.
Data Presentation
The following tables summarize typical quantitative data obtained during the development and characterization of monoclonal antibodies and the subsequent immunoassay for mycotoxins, which can be considered as expected benchmarks for an this compound-specific immunoassay.
Table 1: Characterization of Anti-Averufin Monoclonal Antibody
| Parameter | Value | Method |
| Antibody Isotype | IgG2b, kappa light chain | Isotyping ELISA |
| Affinity Constant (Kaff) | 5 x 10¹¹ M⁻¹ | Competitive ELISA[1] |
| Purity | >95% | SDS-PAGE |
Table 2: Performance of the this compound Competitive ELISA
| Parameter | Value |
| IC50 (50% Inhibitory Concentration) | 0.2135 ng/mL[2] |
| Limit of Detection (LOD) | 0.05 ng/mL[3] |
| Linear Working Range | 0.04 - 0.21 ng/mL[3] |
| Recovery in Spiked Samples | 81.33% - 117.86%[3] |
| Intra-assay Coefficient of Variation (CV) | < 10% |
| Inter-assay Coefficient of Variation (CV) | < 15% |
Table 3: Cross-Reactivity of the Anti-Averufin Monoclonal Antibody
| Compound | Cross-Reactivity (%) |
| This compound | 100 |
| Aflatoxin B1 | < 1.0% |
| Aflatoxin B2 | < 0.5% |
| Aflatoxin G1 | < 0.5% |
| Aflatoxin G2 | < 0.5% |
| Aflatoxin M1 | < 0.1% |
| Sterigmatocystin | < 1.0% |
| Ochratoxin A | < 0.1% |
Cross-reactivity is calculated as: (IC50 of this compound / IC50 of competing compound) x 100.[2]
Experimental Protocols
Production of Anti-Averufin Monoclonal Antibodies
This protocol outlines the key steps for generating monoclonal antibodies specific to this compound using hybridoma technology.[2][4]
1.1. Immunogen Preparation:
-
Conjugate this compound to a carrier protein such as bovine serum albumin (BSA) or ovalbumin (OVA) to make it immunogenic. The carboxymethyloxime derivative of this compound can be synthesized and then coupled to the carrier protein using the active ester method.
-
Verify the conjugation by UV-Vis spectrophotometry and MALDI-TOF mass spectrometry.
1.2. Immunization of Mice:
-
Immunize BALB/c mice with the this compound-protein conjugate.
-
Administer an initial intraperitoneal injection of 100 µg of the conjugate emulsified in complete Freund's adjuvant.
-
Boost the immunization with three subsequent injections of 50 µg of the conjugate in incomplete Freund's adjuvant at 2-week intervals.
-
Monitor the antibody titer in the mouse serum by indirect ELISA.
1.3. Hybridoma Production:
-
Three days before fusion, give the mouse with the highest antibody titer a final intravenous injection of 50 µg of the conjugate in saline.
-
Isolate spleen cells from the immunized mouse and fuse them with Sp2/0-Ag14 myeloma cells using polyethylene (B3416737) glycol (PEG).
-
Select for hybridoma cells by culturing in hypoxanthine-aminopterin-thymidine (HAT) medium.
1.4. Screening and Cloning:
-
Screen the culture supernatants for the presence of anti-averufin antibodies using an indirect ELISA with this compound-OVA as the coating antigen.
-
Select positive hybridomas and subclone them by limiting dilution to ensure monoclonality.
-
Expand the selected monoclonal hybridoma cell lines for antibody production.
1.5. Antibody Purification:
-
Produce ascites fluid in pristane-primed BALB/c mice or grow the hybridoma cells in large-scale culture.
-
Purify the monoclonal antibodies from ascites fluid or culture supernatant using Protein A or Protein G affinity chromatography.
-
Assess the purity of the antibody by SDS-PAGE.
Protocol for this compound Competitive ELISA
This protocol describes the procedure for quantifying this compound in a sample using a competitive ELISA.
2.1. Reagents and Materials:
-
Anti-averufin monoclonal antibody
-
This compound-HRP conjugate
-
This compound standards
-
Coating Buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween 20, PBST)
-
Blocking Buffer (e.g., 1% BSA in PBST)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2 M H₂SO₄)
-
96-well microtiter plates
-
Microplate reader
2.2. Assay Procedure:
-
Coating: Coat the wells of a 96-well microtiter plate with 100 µL/well of this compound-BSA conjugate (1 µg/mL in coating buffer). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL/well of wash buffer.
-
Blocking: Add 200 µL/well of blocking buffer and incubate for 2 hours at 37°C to block non-specific binding sites.
-
Washing: Wash the plate three times as described in step 2.
-
Competition: Add 50 µL of this compound standard or sample extract to each well, followed by 50 µL of the diluted anti-averufin monoclonal antibody. Incubate for 1 hour at 37°C.
-
Washing: Wash the plate three times.
-
Secondary Antibody: Add 100 µL/well of HRP-conjugated goat anti-mouse IgG diluted in blocking buffer. Incubate for 1 hour at 37°C.
-
Washing: Wash the plate five times.
-
Substrate Reaction: Add 100 µL/well of TMB substrate solution and incubate in the dark for 15 minutes at room temperature.
-
Stopping the Reaction: Add 50 µL/well of stop solution.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
2.3. Data Analysis:
-
Construct a standard curve by plotting the absorbance values against the logarithm of the this compound standard concentrations.
-
Use a four-parameter logistic function to fit the curve.
-
Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.
Visualizations
Caption: Workflow for the production of monoclonal antibodies against this compound.
Caption: Principle of the competitive ELISA for this compound detection.
References
Application Notes: Unraveling Averufin Metabolism with RNA-Seq
Introduction
Averufin (AVF) is a critical, orange-pigmented anthraquinone (B42736) intermediate in the biosynthetic pathway of aflatoxins, which are highly carcinogenic mycotoxins produced by fungi of the Aspergillus genus, including Aspergillus flavus and Aspergillus parasiticus.[1][2] Understanding the genetic regulation of this compound metabolism is paramount for developing strategies to control aflatoxin contamination in food and feed. RNA-Sequencing (RNA-Seq) is a powerful, high-throughput technology that enables a comprehensive analysis of the transcriptome, providing a snapshot of the genes being actively expressed under specific conditions. By comparing the gene expression profiles of Aspergillus strains under conditions of high versus low this compound production, researchers can identify key regulatory genes, transcription factors, and metabolic pathways involved in its synthesis and conversion.
Key Metabolic Conversions and Associated Genes
The biosynthesis of this compound and its subsequent conversion involve several enzymatic steps, with the corresponding genes often located within a well-defined aflatoxin gene cluster.[3]
-
From 5'-Hydroxyaverantin (HAVN) to this compound (AVF): The conversion of HAVN to AVF is not a single step but proceeds through an intermediate, 5'-oxoaverantin (B1264410) (OAVN).[4] This process involves at least two cytosolic enzymes.[4] The gene aflH (also known as adhA) encodes an alcohol dehydrogenase that is involved in this part of the pathway.[2]
-
From this compound (AVF) to Versiconal Hemiacetal Acetate (VHA): The conversion of this compound is a crucial branch point. This step is catalyzed by a cytochrome P450 monooxygenase encoded by the gene aflV (cypX).[4][5] Another gene, aflI (avfA), is also required for this conversion, although its precise oxidative role is not fully elucidated.[2][5] Knockouts of either cypX or avfA lead to the accumulation of this compound, confirming their essential role in its metabolism.[5]
Application of RNA-Seq Analysis
RNA-Seq can be applied to:
-
Identify Differentially Expressed Genes (DEGs): By comparing transcriptomes of Aspergillus cultures under different temperatures, nutrient conditions, or between wild-type and mutant strains (e.g., aflR or aflS regulatory gene knockouts), researchers can identify genes whose expression levels correlate with this compound accumulation.[4][6]
-
Discover Novel Regulatory Elements: The comprehensive nature of RNA-Seq allows for the discovery of novel non-coding RNAs or transcription factors that may play a role in regulating the aflatoxin biosynthetic cluster.
-
Elucidate Regulatory Networks: Co-expression network analysis of RNA-Seq data can reveal modules of genes that are regulated together, providing deeper insights into the complex regulatory networks governing this compound and aflatoxin production.[7]
Below is a summary of key genes directly involved in the metabolic steps surrounding this compound.
Table 1: Key Genes in this compound Metabolism
| Gene Name | Previous Name(s) | Encoded Enzyme/Function | Role in Pathway |
|---|---|---|---|
| aflH | adhA | Alcohol Dehydrogenase | Catalyzes a step in the conversion of 5'-Hydroxyaverantin (HAVN) to this compound (AVF).[2] |
| aflI | avfA | Putative Oxidoreductase | Required, along with cypX, for the conversion of this compound (AVF) to Versiconal Hemiacetal Acetate (VHA).[2][4] |
| aflV | cypX | Cytochrome P450 Monooxygenase | Catalyzes the conversion of this compound (AVF).[4][5] |
| aflW | moxY | Cytosolic Monooxygenase | Involved in steps subsequent to AVF conversion, transforming Hydroxyversicolorone (HVN) to VHA.[4] |
| aflR | - | Pathway-specific Transcription Factor | Regulates the expression of structural genes within the aflatoxin cluster.[4] |
| aflS | aflJ | Co-activator Protein | Interacts with AflR to regulate the expression of aflatoxin cluster genes.[4] |
Below is a diagram illustrating the key steps in the this compound metabolic pathway.
Caption: Key enzymatic steps in the conversion of 5'-Hydroxyaverantin to this compound and its subsequent metabolism.
Protocols: RNA-Seq Analysis of this compound Metabolism
This section provides a detailed protocol for investigating the genes involved in this compound metabolism using RNA-Seq. The workflow covers experimental design, sample preparation, sequencing, and bioinformatic analysis.
Caption: A comprehensive workflow for RNA-Seq analysis, from fungal culture to downstream bioinformatics.
Fungal Culture and Treatment
-
Organism: Aspergillus nidulans, A. flavus, or a relevant strain with a well-annotated genome.[8][9]
-
Culture Conditions: Grow fungal spores in a suitable liquid medium (e.g., Yeast Extract Sucrose - YES) to mid-log phase under optimal conditions (e.g., 28°C, 200 rpm shaking).
-
Experimental Groups:
-
Replicates: Prepare at least three biological replicates for each group to ensure statistical power.
Mycelia Harvest and RNA Extraction
-
Harvest: Collect mycelia by filtration (e.g., using Miracloth). Quickly wash with sterile water, blot dry, and immediately flash-freeze in liquid nitrogen to preserve RNA integrity. Store at -80°C.
-
RNA Extraction Protocol: High-quality RNA is crucial for RNA-Seq.[10] Fungal cell walls are robust, requiring a rigorous extraction method.[11]
-
Grind the frozen mycelia to a fine powder under liquid nitrogen using a mortar and pestle.
-
Immediately add the powder to a pre-chilled tube containing a lysis buffer with a strong denaturant (e.g., Trizol or a buffer with guanidinium (B1211019) thiocyanate).
-
Disrupt cells further using bead-beating for complete lysis.
-
Proceed with a phenol-chloroform extraction followed by isopropanol (B130326) precipitation to isolate total RNA.
-
Wash the RNA pellet with 75% ethanol (B145695) and resuspend in RNase-free water.
-
(Optional but Recommended) Perform a DNase I treatment to remove any contaminating genomic DNA.
-
RNA Quality Control
-
Integrity: Assess RNA integrity using an Agilent Bioanalyzer or similar capillary electrophoresis system. Aim for an RNA Integrity Number (RIN) of ≥ 8.0.
-
Purity: Measure absorbance ratios using a spectrophotometer (e.g., NanoDrop). A260/A280 ratio should be ~2.0, and A260/A230 should be between 2.0-2.2.
-
Concentration: Quantify the RNA concentration accurately using a fluorometric method (e.g., Qubit).
RNA-Seq Library Preparation and Sequencing
-
mRNA Enrichment: Isolate mRNA from the total RNA using oligo(dT) magnetic beads to capture polyadenylated transcripts.
-
Fragmentation and cDNA Synthesis: Chemically fragment the enriched mRNA into smaller pieces. Synthesize first-strand cDNA using reverse transcriptase and random hexamer primers, followed by second-strand synthesis.
-
End Repair and Adapter Ligation: Repair the ends of the double-stranded cDNA, adenylate the 3' ends, and ligate sequencing adapters.
-
PCR Amplification: Amplify the library via PCR to generate sufficient material for sequencing.
-
Sequencing: Sequence the prepared libraries on an Illumina platform (e.g., NovaSeq or HiSeq) to generate paired-end reads (e.g., 2x150 bp).
Bioinformatic Analysis
-
Quality Control of Raw Reads: Use tools like FastQC to assess read quality and Trimmomatic or Cutadapt to remove adapter sequences and low-quality bases.
-
Alignment: Map the high-quality reads to the reference genome of the chosen Aspergillus species using a splice-aware aligner like HISAT2 or STAR.
-
Quantification: Count the number of reads mapping to each annotated gene using tools like featureCounts or HTSeq-count.
-
Differential Gene Expression (DEG) Analysis:
-
Use R packages such as DESeq2 or edgeR to normalize the raw counts and perform statistical analysis to identify DEGs between the control and treatment groups.
-
Set significance thresholds, typically a False Discovery Rate (FDR) or adjusted p-value < 0.05 and a |log2(Fold Change)| > 1.[12]
-
The output of this analysis will be a list of genes that are significantly upregulated or downregulated in response to the treatment condition. A hypothetical representation of such data is shown below.
Table 2: Example of Differential Gene Expression Data
| Gene ID | Gene Name | log2(Fold Change) | p-value | FDR (adj. p-value) | Regulation |
|---|---|---|---|---|---|
| AN1234 | aflC | 3.5 | 1.2e-15 | 4.5e-14 | Up-regulated |
| AN1238 | aflH | 2.8 | 3.4e-10 | 8.1e-09 | Up-regulated |
| AN1240 | aflI | 3.1 | 5.6e-12 | 1.1e-10 | Up-regulated |
| AN1241 | aflV | 2.9 | 9.8e-11 | 2.5e-09 | Up-regulated |
| AN5678 | areA | -2.1 | 7.2e-06 | 9.3e-05 | Down-regulated |
| AN8910 | creA | -1.8 | 4.5e-05 | 5.2e-04 | Down-regulated |
-
Downstream Analysis: Perform Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the list of DEGs to identify biological processes and metabolic pathways that are significantly affected by the treatment. This step will help place the changes in this compound metabolism into a broader biological context.[13]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Clustered Pathway Genes in Aflatoxin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aflatoxin Biosynthesis and Genetic Regulation: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Differential regulation of mycelial growth and aflatoxin biosynthesis by Aspergillus flavus under different temperatures as revealed by strand‐specific RNA‐Seq - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RNA-Seq Analysis Identifies Transcription Factors Involved in Anthocyanin Biosynthesis of 'Red Zaosu' Pear Peel and Functional Study of PpPIF8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of a mycotoxin gene cluster in Aspergillus nidulans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sequencing of Aspergillus nidulans and comparative analysis with A. fumigatus and A. oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A method for the extraction of high quality fungal RNA suitable for RNA-seq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimized Protocol for RNA Isolation from Penicillium spp. and Aspergillus fumigatus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 12. RNA-Seq Reveals OTA-Related Gene Transcriptional Changes in Aspergillus carbonarius - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Averufin Production in Aspergillus Liquid Culture
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you increase the yield of averufin in Aspergillus liquid culture.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its yield important?
This compound is a key metabolic intermediate in the biosynthesis of aflatoxins, which are toxic secondary metabolites produced by many Aspergillus species. As a precursor, the efficient production of this compound is a critical step for researchers studying the aflatoxin pathway, developing detection methods, or investigating potential inhibitors of aflatoxin synthesis. Maximizing this compound yield is essential for obtaining sufficient quantities for these research and development applications.
Q2: My Aspergillus culture shows good biomass growth but low to no this compound yield. What are the common causes?
This is a frequent challenge. Optimal conditions for vegetative growth (biomass accumulation) often do not align with the optimal conditions for secondary metabolite production like this compound. The biosynthetic gene clusters for secondary metabolites are often minimally expressed during rapid growth (trophophase) and are typically induced by nutrient limitation or other environmental stressors as the culture enters the stationary phase (idiophase).
Q3: How do global regulators like LaeA and VeA impact this compound production?
LaeA and VeA are crucial components of a nuclear complex that governs the expression of numerous secondary metabolite gene clusters in Aspergillus species. These global regulators respond to environmental signals and are essential for activating the this compound biosynthetic gene cluster. Therefore, creating culture conditions that promote the expression and activity of these regulators can significantly enhance this compound yield.
Q4: Can I use the same optimization strategies for different Aspergillus species?
While the general principles of optimizing secondary metabolite production apply across many Aspergillus species, the specific optimal conditions can be strain-dependent. It is highly recommended to perform systematic optimization experiments for your particular Aspergillus strain to identify the ideal parameters for maximizing this compound yield.
Troubleshooting Guide: Low this compound Yield
This guide addresses specific issues you may encounter during your experiments and provides actionable solutions.
| Issue | Potential Cause | Recommended Action |
| Good Biomass, Low this compound Yield | Suboptimal Media Composition: The carbon-to-nitrogen (C:N) ratio may be favoring growth over secondary metabolism. | Systematically test different carbon and nitrogen sources. A high C:N ratio often triggers secondary metabolism as nitrogen becomes a limiting nutrient.[1] |
| Inappropriate Culture Conditions: The pH, temperature, or aeration levels may not be optimal for this compound biosynthesis. | Conduct optimization experiments for pH (range 4.0-7.0), temperature (range 25-30°C), and aeration (shaking speed, e.g., 150-250 rpm).[2] | |
| Strain Degradation: Repeated subculturing can lead to a decline in the strain's ability to produce secondary metabolites. | Re-culture from a fresh stock or a single spore isolate. It is also advisable to verify the strain's identity and production capability. | |
| Inconsistent this compound Yields | Variability in Media Preparation: Minor inconsistencies in media preparation, including pH adjustment and sterilization, can lead to variable results. | Ensure meticulous and consistent preparation of all media. Standardize all steps of the media preparation process. |
| Inoculum Variability: The age and concentration of the inoculum can significantly impact the fermentation outcome. | Standardize the inoculum by using a consistent spore concentration (e.g., 1 x 10⁶ spores/mL) and a pre-culture of a standardized age. | |
| No Detectable this compound | Incorrect Strain or Loss of Production: The Aspergillus strain being used may not be a producer of this compound, or it may have lost the genetic capability. | Confirm the identity of your Aspergillus strain. Some strains naturally do not produce this compound. |
| Inefficient Extraction: The protocol used to extract this compound from the culture may not be effective. | Optimize the extraction protocol. This includes the choice of solvent (ethyl acetate (B1210297) is commonly used for secondary metabolites) and pH adjustment of the culture filtrate prior to extraction. | |
| Problems with Analytical Methods: The analytical method (e.g., HPLC) may not be sensitive enough or properly calibrated. | Verify your analytical method with a known standard of this compound to ensure it can be accurately detected and quantified. |
Data on Culture Conditions for this compound Production
The following tables summarize quantitative data on how different culture parameters can influence the yield of this compound and related secondary metabolites in Aspergillus species. Note that optimal conditions can be strain-specific.
Table 1: Effect of Carbon Source on Secondary Metabolite Production
| Carbon Source | Concentration (g/L) | Observed Effect on Aflatoxin/Averufin Pathway | Reference |
| Glucose | 50 - 100 | Generally supports good biomass and aflatoxin production. | [3] |
| Sucrose | 50 - 100 | Often cited as a favorable carbon source for aflatoxin biosynthesis. | [4] |
| Fructose | 50 - 100 | Can support production, but yields may be lower compared to glucose or sucrose. | [4] |
| Glycerol | 50 - 100 | Can be utilized, but may result in lower yields compared to sugars. |
Table 2: Effect of Nitrogen Source on Secondary Metabolite Production
| Nitrogen Source | Concentration (g/L) | Observed Effect on Aflatoxin/Averufin Pathway | Reference |
| Yeast Extract | 5 - 20 | A complex nitrogen source that often promotes high yields of secondary metabolites. | [1] |
| Peptone | 5 - 20 | Another complex source that can enhance production. | |
| Ammonium Nitrate (B79036) | 1 - 5 | An inorganic source that can support good production. | [4] |
| Sodium Nitrate | 1 - 5 | Some studies suggest nitrate can have a suppressive effect on this compound and aflatoxin formation.[5] | [5] |
Table 3: Effect of Environmental Parameters on Secondary Metabolite Production
| Parameter | Range | General Trend | Reference |
| pH | 4.0 - 7.0 | Slightly acidic conditions (pH 5.0-6.0) are often optimal for secondary metabolite production. | [2] |
| Temperature | 25°C - 35°C | The optimal temperature for production is often slightly lower than the optimum for growth. A range of 28-30°C is a good starting point. | [6] |
| Agitation (rpm) | 150 - 250 | Influences dissolved oxygen. Too low can be limiting; too high can cause shear stress on the mycelia. | [2] |
Experimental Protocols
Protocol 1: Systematic Optimization of Culture Conditions for this compound Production
This protocol outlines a systematic approach to identify the optimal culture conditions for maximizing this compound yield from your specific Aspergillus strain.
1. Inoculum Preparation:
-
Grow the Aspergillus strain on a suitable solid medium (e.g., Potato Dextrose Agar) at 28°C for 7-10 days until sporulation is abundant.
-
Harvest spores by flooding the plate with sterile 0.05% Tween 80 solution and gently scraping the surface.
-
Filter the spore suspension through sterile glass wool to remove mycelial fragments.
-
Count the spores using a hemocytometer and adjust the concentration to 1 x 10⁷ spores/mL in sterile water.
2. Pre-culture Preparation:
-
Inoculate a 250 mL Erlenmeyer flask containing 50 mL of a suitable pre-culture medium (e.g., Potato Dextrose Broth) with the spore suspension to a final concentration of 1 x 10⁵ spores/mL.
-
Incubate at 28°C with shaking at 200 rpm for 48 hours.
3. Experimental Setup for Optimization:
-
Prepare a basal fermentation medium (e.g., Yeast Extract Sucrose - YES medium).
-
pH Optimization: Prepare several flasks of the basal medium and adjust the initial pH to a range of values (e.g., 4.0, 5.0, 6.0, 7.0) using sterile HCl or NaOH before autoclaving.
-
Temperature Optimization: Inoculate several flasks of the basal medium (at the optimal pH determined above) and incubate them at different temperatures (e.g., 25°C, 28°C, 30°C, 32°C).
-
Aeration/Agitation Optimization: Inoculate several flasks of the basal medium and incubate them at the optimal pH and temperature with different shaking speeds (e.g., 150, 200, 250 rpm).
-
For each set of conditions, inoculate the flasks with 2% (v/v) of the pre-culture.
-
Incubate the cultures for a predetermined period (e.g., 7-14 days).
4. Sampling and Analysis:
-
At regular intervals, aseptically withdraw samples from each flask.
-
Separate the mycelium from the culture broth by filtration.
-
Extract this compound from both the mycelium and the broth (see Protocol 2).
-
Quantify the this compound yield using HPLC (see Protocol 3).
-
Analyze the data to determine the optimal conditions for this compound production.
Protocol 2: Extraction of this compound from Liquid Culture
1. Separation of Mycelia and Broth:
-
Harvest the culture by filtration through cheesecloth or by centrifugation (e.g., 5000 x g for 15 minutes) to separate the fungal biomass from the liquid broth.
2. Extraction from Culture Broth:
-
Adjust the pH of the culture filtrate to approximately 3.0-4.0 with 2M HCl.
-
Transfer the acidified filtrate to a separatory funnel and extract three times with an equal volume of ethyl acetate.
-
Pool the organic (ethyl acetate) layers and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
3. Extraction from Mycelium:
-
Freeze-dry (lyophilize) the harvested mycelium to complete dryness.
-
Grind the dried mycelium into a fine powder.
-
Extract the mycelial powder with methanol (B129727) or ethyl acetate by shaking at room temperature for several hours.
-
Filter the extract to remove the mycelial debris.
-
Evaporate the solvent to obtain the crude mycelial extract.
Protocol 3: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
1. Sample Preparation:
-
Dissolve the crude extracts from Protocol 2 in a known volume of a suitable solvent (e.g., methanol or acetonitrile).
-
Filter the dissolved samples through a 0.45 µm syringe filter before injection.
2. HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used. The exact gradient will need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: Diode Array Detector (DAD) or a UV detector set at a wavelength appropriate for this compound (around 290 nm and 450 nm). A fluorescence detector can also be used for higher sensitivity.
3. Quantification:
-
Prepare a standard stock solution of pure this compound of a known concentration.
-
Create a calibration curve by making serial dilutions of the stock solution and injecting them into the HPLC.
-
Plot the peak area against the concentration to generate a standard curve.
-
Determine the concentration of this compound in your samples by comparing their peak areas to the standard curve.
Visualizations
Signaling Pathways Regulating this compound Biosynthesis
References
- 1. Production of Aflatoxin B1 by Aspergillus parasiticus Grown on a Novel Meat-Based Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medium.com [medium.com]
- 3. Modelling the Structure and Dynamics of Biological Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. devtoolsdaily.medium.com [devtoolsdaily.medium.com]
- 6. edepot.wur.nl [edepot.wur.nl]
Troubleshooting low Averufin production in fungal fermentation
This technical support center provides troubleshooting guidance for researchers encountering low Averufin production in fungal fermentation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
This compound is an anthraquinone (B42736) pigment that serves as a key intermediate in the biosynthetic pathway of aflatoxins, which are toxic secondary metabolites produced by fungi of the Aspergillus genus, notably Aspergillus flavus and Aspergillus parasiticus.[1][2] The study of this compound is crucial for understanding the mechanisms of aflatoxin production and for developing strategies to control contamination in agriculture and food industries.
Q2: Which fungal strains are typically used for this compound production?
This compound is often studied in mutant strains of Aspergillus parasiticus and Aspergillus nidulans that have a blocked aflatoxin biosynthetic pathway, leading to the accumulation of specific intermediates like this compound.[1][3] For example, mutants with a dysfunctional avfA (aflI) gene accumulate this compound because the conversion to Versiconal Hemiacetal Acetate is inhibited.[4][5]
Q3: What are the general environmental factors that influence this compound production?
The production of fungal secondary metabolites like this compound is highly sensitive to environmental conditions.[4][6] Key factors include temperature, pH, and the composition of the culture medium (e.g., carbon and nitrogen sources).[7][8][9][10]
Troubleshooting Guide for Low this compound Production
Issue 1: No or very low this compound detected.
Possible Cause 1: Incorrect Fungal Strain or Inoculum Quality
-
Question: Are you using a known this compound-accumulating mutant strain? Has the inoculum been properly prepared and is it viable?
-
Troubleshooting:
-
Verify the genotype of your fungal strain to confirm it is engineered to accumulate this compound.
-
Ensure your spore suspension is fresh and has a high viability rate. Prepare a new inoculum from a fresh culture if necessary.
-
Possible Cause 2: Suboptimal Culture Conditions
-
Question: Are the temperature and pH of your fermentation optimal for this compound production?
-
Troubleshooting:
-
Temperature: Different fungi have varying optimal temperatures for secondary metabolite production.[8][11] For Aspergillus species, the optimal temperature for growth may not be the same as for mycotoxin production.[12] It is recommended to perform a temperature optimization experiment.
-
pH: The initial pH of the culture medium is critical.[13][14] An acidic environment (pH around 4.0-5.0) often favors the production of aflatoxin precursors.[4][10][15] Monitor and adjust the pH of your medium.
-
Possible Cause 3: Inappropriate Media Composition
-
Question: Does your fermentation medium contain the necessary nutrients to support this compound biosynthesis?
-
Troubleshooting:
-
Review the composition of your culture medium. A chemically defined medium with controlled concentrations of carbon (like sucrose (B13894) or glucose) and nitrogen (like asparagine) sources is often used.[13] The carbon-to-nitrogen ratio can significantly impact secondary metabolite production.[10]
-
Issue 2: Inconsistent this compound yields between batches.
Possible Cause 1: Variability in Inoculum
-
Question: Is the amount and quality of the inoculum consistent across your fermentation batches?
-
Troubleshooting:
-
Standardize your inoculum preparation protocol. Use a hemocytometer to ensure a consistent spore concentration for inoculation.
-
Possible Cause 2: Fluctuations in Environmental Parameters
-
Question: Are you precisely controlling the temperature, pH, and aeration in your fermenter?
-
Troubleshooting:
-
Calibrate your monitoring equipment (thermometer, pH probe) regularly.
-
Ensure consistent agitation and aeration rates, as oxygen availability can influence fungal metabolism.
-
Data Summary Tables
Table 1: Influence of Temperature on Secondary Metabolite Production
| Temperature (°C) | Relative Production of a Secondary Metabolite in Penicillium flavigenum |
| 4 | Low |
| 10 | Moderate |
| 15 | High |
| 28 | Moderate |
Source: Adapted from a study on the influence of temperature on secondary metabolite production in cold environment soil fungi.[11]
Table 2: Effect of Initial pH on Aflatoxin Production by Aspergillus parasiticus
| Initial pH | Mycelial Dry Weight (mg) | Total Aflatoxins (µg/50 ml) |
| 3.0 | 280 | 120 |
| 4.0 | 350 | 450 |
| 5.0 | 380 | 750 |
| 6.0 | 360 | 680 |
| 7.0 | 340 | 550 |
Source: Adapted from a study on the effect of initial pH on aflatoxin production.[14]
Experimental Protocols
Protocol 1: Fungal Culture for this compound Production
-
Media Preparation: Prepare a suitable liquid fermentation medium such as Yeast Extract Sucrose (YES) broth or a chemically defined medium.[13][16] For example, a defined medium might contain sucrose, asparagine, salts, and trace elements with an initial pH adjusted to 4.5.[13]
-
Inoculation: Inoculate the sterile medium with a spore suspension of the this compound-accumulating fungal strain to a final concentration of approximately 1 x 10^5 to 1 x 10^6 spores/mL.[17][18]
-
Incubation: Incubate the culture in a shaker incubator at a controlled temperature (e.g., 28-30°C) with continuous agitation (e.g., 200 rpm) for 5-7 days in the dark.[18]
Protocol 2: Extraction of this compound from Fungal Culture
-
Harvesting: Separate the fungal mycelium from the culture broth by filtration.
-
Extraction:
-
For intracellular this compound, freeze-dry the mycelium.[18]
-
Homogenize the dried mycelium in a solvent mixture, such as chloroform-methanol (2:1 v/v).[18]
-
Alternatively, for both intracellular and extracellular metabolites, the whole culture (broth and mycelium) can be extracted with a solvent like chloroform.[19]
-
-
Concentration: Evaporate the solvent from the extract under reduced pressure to obtain the crude extract.
Protocol 3: Analysis of this compound by HPLC
-
Sample Preparation: Re-dissolve the crude extract in a suitable solvent (e.g., methanol (B129727) or the mobile phase). Filter the sample through a 0.45 µm syringe filter before injection.[19]
-
HPLC Conditions:
-
Column: A C18 reversed-phase column is commonly used.[20]
-
Mobile Phase: A gradient of water and an organic solvent like methanol or acetonitrile (B52724) is typically employed.
-
Detection: this compound, being a colored compound, can be detected using a Diode Array Detector (DAD) or a UV-Vis detector at its maximum absorbance wavelength. A fluorescence detector (FLD) can also be used for higher sensitivity, as this compound is a precursor to fluorescent aflatoxins.[19][21][22]
-
-
Quantification: Compare the peak area of the sample with that of a known concentration of an this compound standard to quantify the production.
Visualizations
Caption: Simplified biosynthetic pathway leading to this compound and its subsequent conversion.
Caption: A logical workflow for troubleshooting low this compound production.
References
- 1. Averufanin is an aflatoxin B1 precursor between averantin and this compound in the biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current Understanding on Aflatoxin Biosynthesis and Future Perspective in Reducing Aflatoxin Contamination [mdpi.com]
- 3. Aspergillus nidulans verA is required for production of the mycotoxin sterigmatocystin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aflatoxin Biosynthesis and Genetic Regulation: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Predicted Roles of the Uncharacterized Clustered Genes in Aflatoxin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mycotoxins: Factors influencing production and control strategies [aimspress.com]
- 7. ijsr.net [ijsr.net]
- 8. Strategies for the Enhancement of Secondary Metabolite Production via Biosynthesis Gene Cluster Regulation in Aspergillus oryzae | MDPI [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Influence of pH and carbon to nitrogen ratio on mycotoxin production by Alternaria alternata in submerged cultivation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Culture Conditions Control Expression of the Genes for Aflatoxin and Sterigmatocystin Biosynthesis in Aspergillus parasiticus and A. nidulans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High aflatoxin production on a chemically defined medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of initial pH on aflatoxin production - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of Ambient pH on Growth, Pathogenicity, and Patulin Production of Penicillium expansum [mdpi.com]
- 16. Enzymatic Conversion of this compound to Hydroxyversicolorone and Elucidation of a Novel Metabolic Grid Involved in Aflatoxin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comprehensive guide to extracting and expressing fungal secondary metabolites: Aspergillus fumigatus as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. A Liquid Chromatographic Method for Rapid and Sensitive Analysis of Aflatoxins in Laboratory Fungal Cultures [mdpi.com]
- 20. agilent.com [agilent.com]
- 21. lcms.cz [lcms.cz]
- 22. nucleus.iaea.org [nucleus.iaea.org]
Technical Support Center: Stability of Averufin in Organic Solvents
This technical support center provides guidance and answers frequently asked questions regarding the stability of averufin when dissolved in various organic solvents. This information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving and storing this compound?
A1: this compound is a yellow to orange solid that is soluble in moderately polar organic solvents. Based on available data and the properties of similar anthraquinone (B42736) compounds, the following solvents are commonly used:
-
Dimethyl Sulfoxide (DMSO): this compound is soluble in DMSO, with reported solubility up to 5 mg/mL.[1] DMSO is a good solvent for creating concentrated stock solutions.
-
Methanol (MeOH): this compound is also soluble in methanol, with a reported solubility of 1 mg/mL.[1]
-
Chloroform (CHCl₃): Chloroform has been recommended as a suitable solvent for the storage of related mycotoxins like aflatoxins.
Q2: How should I store this compound solutions to ensure stability?
A2: For optimal stability, this compound solutions should be stored under the following conditions:
-
Temperature: Long-term storage at -20°C is recommended.[1] For short-term storage (a few days), refrigeration at 4°C is acceptable. Avoid repeated freeze-thaw cycles, which can accelerate degradation.
-
Light: Protect solutions from light, especially UV light. Use amber vials or wrap containers in aluminum foil.[2] Photodegradation is a known issue for related compounds.
-
Inert Atmosphere: For very long-term storage or for highly sensitive applications, consider purging the vial headspace with an inert gas like argon or nitrogen to minimize oxidation.
Q3: How long can I expect my this compound solution to be stable?
A3: As a solid, this compound is stable for at least 2 years when stored at -20°C.[1] The stability in solution is dependent on the solvent, storage temperature, and exposure to light. While specific quantitative long-term stability studies for this compound in various solvents are not extensively published, based on data for structurally related aflatoxins, the following can be inferred:
-
In pure, anhydrous organic solvents like DMSO, methanol, or acetonitrile (B52724), this compound is expected to be relatively stable for several months when stored properly at -20°C and protected from light.
-
The presence of water can significantly decrease stability.[3][4] It is crucial to use anhydrous solvents and minimize moisture exposure.
Q4: I am seeing a change in the color of my this compound solution. What does this mean?
A4: A change in the color of your this compound solution, such as fading of the yellow-orange hue, may indicate degradation. You should verify the concentration and purity of your solution using an analytical method like HPLC-UV/Vis before proceeding with your experiments.
Q5: What are the potential degradation products of this compound?
A5: While the specific degradation pathways of this compound in organic solvents are not well-documented, inferences can be drawn from studies on the related compound, aflatoxin B1. Potential degradation mechanisms include:
-
Oxidation: The anthraquinone core is susceptible to oxidation.
-
Photodegradation: Exposure to UV light can lead to the formation of various degradation products.[2]
-
Solvent Adducts: In some solvents, particularly under UV exposure, solvent molecules may react with the this compound molecule.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | This compound solution may have degraded. | Prepare a fresh stock solution from solid this compound. Verify the concentration of the old and new solutions using HPLC. Always store solutions at -20°C and protect from light. |
| Precipitate forms in the solution upon thawing | The concentration of this compound may exceed its solubility at a lower temperature. | Gently warm the solution and vortex to redissolve the precipitate completely before use. Ensure the solution is at room temperature before dispensing. |
| Low recovery of this compound during analysis | Adsorption to glassware or plasticware. Degradation in the analytical system. | Use silanized glass vials to minimize adsorption.[3][4] Ensure the mobile phase in your HPLC system is compatible and does not promote on-column degradation. |
| Appearance of unexpected peaks in HPLC chromatogram | Degradation of this compound. | Prepare a fresh solution and re-analyze. Compare the chromatogram of the suspect solution to a freshly prepared standard. Protect solutions from light and store at low temperatures. |
Data on this compound Stability
Specific quantitative stability data for this compound in different organic solvents is limited in publicly available literature. The following table provides a summary of known solubility and general stability information. For comparison, stability data for the related class of compounds, aflatoxins, is also included to provide general guidance.
Table 1: Solubility and General Stability of this compound
| Solvent | Solubility | Long-Term Storage (Solid) | Solution Storage Recommendation |
| DMSO | 5 mg/mL[1] | ≥ 2 years at -20°C[1] | Store at -20°C, protected from light. |
| Methanol | 1 mg/mL[1] | ≥ 2 years at -20°C[1] | Store at -20°C, protected from light. |
Table 2: Inferred Stability of this compound in Solution Based on Aflatoxin Studies
| Solvent | Storage Condition | Expected Stability | Comments |
| Acetonitrile | -20°C, dark | Expected to be stable for several months. | Acetonitrile is a preferred solvent for aflatoxin B1 certified reference materials due to good stability.[2] |
| Methanol | -20°C, dark | Expected to be stable for several months. | Stability may be lower than in acetonitrile, especially if water is present.[3][4] |
| Chloroform | -20°C, dark | Expected to be stable. | Has been recommended for aflatoxin storage. |
| Any Solvent | Room Temperature, light | Not Recommended. Prone to rapid degradation. | UV light significantly accelerates the degradation of aflatoxin B1.[2] |
| Aqueous/Organic Mixtures | Variable | Caution Advised. Stability decreases with increasing water content.[3][4] | If aqueous buffers are required, prepare solutions fresh and use promptly. |
Experimental Protocols
Protocol: Assessing the Stability of this compound in an Organic Solvent using HPLC
This protocol outlines a general method for determining the stability of this compound in a specific organic solvent over time.
Caption: Workflow for assessing the stability of this compound in organic solvents.
1. Materials and Equipment:
-
This compound (solid, high purity)
-
HPLC-grade organic solvents (e.g., DMSO, Methanol, Acetonitrile)
-
Volumetric flasks and pipettes
-
Amber HPLC vials with caps
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Storage locations with controlled temperature and light conditions
2. Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of solid this compound.
-
Dissolve it in the chosen organic solvent in a volumetric flask to achieve a final concentration of, for example, 1 mg/mL.
-
Ensure the this compound is completely dissolved. Gentle sonication may be used if necessary.
3. Sample Aliquoting and Storage:
-
Aliquot the stock solution into multiple amber HPLC vials.
-
Prepare several vials for each storage condition to be tested (e.g., -20°C in the dark, 4°C in the dark, room temperature in the dark, room temperature with light exposure).
-
Label each vial clearly with the solvent, concentration, date, and storage condition.
4. HPLC Analysis:
-
Initial Analysis (Time = 0): Immediately analyze one of the freshly prepared aliquots by HPLC to establish the initial concentration and purity profile.
-
HPLC Conditions (Example):
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point for mycotoxin analysis.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: Monitor at a wavelength where this compound has maximum absorbance (this may need to be determined, but a range of 254 nm to 450 nm is typical for such compounds).
-
-
Subsequent Analyses: At predetermined time points (e.g., 24 hours, 7 days, 1 month, 3 months), retrieve a vial from each storage condition and analyze it using the same HPLC method.
5. Data Analysis:
-
For each time point, calculate the peak area of the this compound peak.
-
Determine the percentage of this compound remaining compared to the initial (Time = 0) measurement.
-
Monitor the appearance and growth of any new peaks, which may indicate degradation products.
-
Plot the percentage of remaining this compound against time for each storage condition to visualize the degradation kinetics.
Logical Diagram for Solvent Selection
Caption: Decision tree for selecting an appropriate organic solvent for this compound.
References
- 1. adipogen.com [adipogen.com]
- 2. Stability Evaluation of Aflatoxin B1 Solution Certified Reference Material via Ultra-High Performance Liquid Chromatography Coupled with High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stability of aflatoxins in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Degradation of Averufin in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with averufin in aqueous solutions. Given the limited direct research on the forced degradation of this compound, this guide incorporates data from structurally similar anthraquinones to provide practical advice.
Troubleshooting Guide
Issue: Rapid or Unexpected Degradation of this compound in Solution
Question: My this compound solution is showing rapid degradation, indicated by a change in color and the appearance of unknown peaks in my HPLC analysis. What could be the cause?
Answer: Rapid degradation of this compound in aqueous solutions can be attributed to several factors. This compound, an anthraquinone, is susceptible to degradation under certain conditions. Here are the primary factors to investigate:
-
pH of the Solution: Anthraquinones can be unstable at neutral to alkaline pH. For instance, the stability of a similar anthraquinone, aloin (B1665253) A, significantly decreases at higher pH values, with less than 2% remaining at pH 8.0 within 12 hours.[1] It is crucial to control the pH of your aqueous solution, preferably keeping it in the acidic range if compatible with your experimental goals.
-
Exposure to Light: Photodegradation is a common issue for many complex organic molecules. Exposure to UV or even ambient light can accelerate the degradation of this compound.[2] Always protect your solutions from light by using amber vials or covering your glassware with aluminum foil.
-
Temperature: Elevated temperatures can increase the rate of chemical degradation. Storing your this compound solutions at lower temperatures (e.g., 4°C) can significantly improve stability. Studies on other anthraquinones have shown a substantial decrease in concentration at temperatures of 50°C and 70°C.[1][3]
-
Presence of Oxidizing Agents: this compound's structure may be susceptible to oxidation. Ensure your solvents are free from peroxides and avoid accidental contamination with oxidizing agents. Forced degradation studies often use hydrogen peroxide to intentionally induce oxidative degradation.[2][4]
-
Solvent Composition: The stability of related mycotoxins, such as aflatoxins, is known to be poor in purely aqueous solutions. The presence of an organic co-solvent (e.g., methanol (B129727), acetonitrile) can enhance stability.
Issue: Inconsistent Results in this compound Stability Studies
Question: I am observing high variability in the degradation rate of this compound between experimental replicates. What could be causing this inconsistency?
Answer: Inconsistent results in stability studies often point to a lack of rigorous control over experimental parameters. Consider the following:
-
Precise pH Control: Small variations in pH can lead to significant differences in degradation rates, especially if the pH is near a critical stability threshold. Ensure your buffers are correctly prepared and have sufficient buffering capacity.
-
Consistent Light Exposure: If you are not completely protecting your samples from light, variations in ambient light conditions between experiments can lead to inconsistent photodegradation.
-
Temperature Fluctuations: Ensure that your samples are maintained at a constant and uniform temperature. Use calibrated incubators or water baths.
-
Purity of Solvents: The quality and purity of your water and any organic co-solvents are critical. Impurities can act as catalysts for degradation reactions. Use high-purity, HPLC-grade solvents.
-
Container Interactions: Some compounds can adsorb to the surface of glass or plastic containers. While not a degradation process, this can lead to an apparent loss of the compound from the solution.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in a standard aqueous buffer at room temperature?
A1: While specific quantitative data for this compound is scarce, based on the behavior of other mycotoxins and anthraquinones, this compound is expected to be unstable in purely aqueous solutions at room temperature, especially at neutral or alkaline pH and when exposed to light.[1][5] For example, aflatoxins, for which this compound is a precursor, are unstable under UV light and at pH extremes (<3 or >10).[5]
Q2: How can I prepare a stable stock solution of this compound?
A2: To prepare a stable stock solution, dissolve this compound in a suitable organic solvent such as DMSO or methanol, where it is more soluble and generally more stable.[6] Store the stock solution at -20°C in an amber vial to protect it from light and thermal degradation.[6] For experiments in aqueous media, dilute the stock solution into your aqueous buffer immediately before use.
Q3: What are the likely degradation products of this compound?
A3: The exact degradation products of this compound in aqueous solution have not been extensively characterized in the literature. However, based on the degradation of other anthraquinones and related mycotoxins, potential degradation pathways could involve:
-
Hydrolysis: Cleavage of ether linkages or other susceptible bonds in the presence of water, which can be catalyzed by acidic or basic conditions.
-
Oxidation: Reactions involving the phenolic hydroxyl groups and other parts of the molecule susceptible to oxidation. This can lead to the formation of quinones or ring-opening products.
-
Photodegradation: UV light can induce complex reactions, including the formation of radicals, leading to a variety of degradation products.
Identifying these degradation products typically requires advanced analytical techniques such as LC-MS/MS and NMR.[7][8]
Q4: Are there any established protocols for conducting forced degradation studies on this compound?
A4: There are no specific, published forced degradation protocols for this compound. However, you can follow the general guidelines provided by the International Council for Harmonisation (ICH) for stress testing of new drug substances.[2][4] A general protocol is provided in the "Experimental Protocols" section below. The goal of a forced degradation study is to achieve 5-20% degradation of the active substance to ensure that the analytical method is stability-indicating.[9]
Quantitative Data Summary
Table 1: Stability of Aloin A at Different Temperatures
| Temperature (°C) | Time (hours) | Remaining Aloin A (%) |
| 50 | 12 | < 10 |
| 70 | 6 | < 10 |
Data sourced from a study on the stability of aloin A.[1]
Table 2: Stability of Aloin A at Different pH Values
| pH | Time (hours) | Remaining Aloin A (%) |
| 2.0 | 336 (14 days) | 94 |
| 8.0 | 12 | < 2 |
Data sourced from a study on the stability of aloin A.[1]
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound in Aqueous Solution
This protocol outlines a general procedure for conducting a forced degradation study on this compound.
1. Preparation of this compound Stock Solution:
- Prepare a 1 mg/mL stock solution of this compound in methanol or DMSO.
2. Stress Conditions:
- Acid Hydrolysis: Dilute the stock solution in 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
- Base Hydrolysis: Dilute the stock solution in 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 2 hours.
- Oxidative Degradation: Dilute the stock solution in 3% hydrogen peroxide to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours, protected from light.
- Thermal Degradation: Dilute the stock solution in purified water (or a suitable buffer) to a final concentration of 100 µg/mL. Incubate at 80°C for 48 hours, protected from light.
- Photodegradation: Dilute the stock solution in purified water to a final concentration of 100 µg/mL. Expose the solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[2]
- Control Sample: Dilute the stock solution in purified water to the same final concentration and store at 4°C in the dark.
3. Sample Analysis:
- At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed solution.
- If necessary, neutralize the acidic and basic samples.
- Analyze all samples by a stability-indicating HPLC-UV or HPLC-MS/MS method to determine the percentage of remaining this compound and to profile the degradation products.
Protocol 2: Analysis of this compound and its Degradation Products by UHPLC-MS/MS
This protocol provides a starting point for developing a UHPLC-MS/MS method for the analysis of this compound.
-
Instrumentation: UHPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution: A linear gradient from 10% B to 90% B over 10 minutes, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometry Parameters:
-
Ionization Mode: Positive ESI.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan/product ion scan for identification of unknowns.
-
MRM Transitions for this compound (Hypothetical): The precursor ion would be the [M+H]+ of this compound (m/z 369.1). Product ions would need to be determined by infusing a standard solution and performing fragmentation.
-
Visualizations
Caption: Experimental workflow for a forced degradation study of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. Temperature and pH Stability of Anthraquinones from Native Aloe vera Gel, Spray-Dried and Freeze-Dried Aloe vera Powders during Storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. publications.iarc.who.int [publications.iarc.who.int]
- 6. adipogen.com [adipogen.com]
- 7. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Structural Elucidation and Toxicity Assessment of Degraded Products of Aflatoxin B1 and B2 by Aqueous Extracts of Trachyspermum ammi [frontiersin.org]
- 9. biopharminternational.com [biopharminternational.com]
Technical Support Center: Averufin HPLC Analysis
This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and resolving common interferences encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Averufin.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in this compound HPLC analysis?
A1: The most prevalent interferences in this compound analysis originate from the sample matrix itself. These "matrix effects" can cause signal suppression or enhancement, leading to inaccurate quantification.[1][2][3] Common sources of interference include co-eluting compounds from complex sample matrices like agricultural commodities, microbial cultures, or biological fluids.[3][4] Other potential interferences can arise from contaminated solvents, improperly cleaned glassware, or system components like worn injector seals.[5][6]
Q2: My this compound peak areas are inconsistent even with identical sample concentrations. What could be the cause?
A2: Inconsistent peak areas for this compound often point to matrix effects, where co-eluting compounds interfere with the analyte's response.[1] This can lead to either suppression or enhancement of the analytical signal.[2][7] Other potential causes include inconsistent injection volumes due to air bubbles in the sample loop, a partially blocked needle, or worn injector seals.[8] Fluctuations in the mobile phase composition or flow rate can also lead to variable peak areas.[9]
Q3: I'm observing significant peak tailing for my this compound standard. How can I improve the peak shape?
A3: Peak tailing for compounds like this compound in reversed-phase HPLC can be caused by secondary interactions between the analyte and active sites on the column, such as residual silanol (B1196071) groups.[10] To mitigate this, consider modifying the mobile phase by adjusting the pH or adding a competing base like triethylamine (B128534) (TEA). Peak tailing can also result from column contamination or deterioration of the packed bed, in which case washing or replacing the column may be necessary.[1][9]
Q4: I suspect a co-eluting interference is overlapping with my this compound peak. How can I confirm and resolve this?
A4: Co-elution occurs when two or more compounds elute from the column at the same time.[11][12] If you observe peak asymmetry, such as a shoulder on your this compound peak, co-elution is likely.[11][13] Using a Diode Array Detector (DAD) can help confirm this by assessing peak purity; if the UV spectra across the peak are not identical, it indicates the presence of more than one compound.[11][13] To resolve co-elution, you can adjust the mobile phase composition to alter selectivity, change the column to one with a different stationary phase chemistry, or optimize the temperature.[12][13]
Q5: What is the best way to minimize matrix effects?
A5: The most effective way to minimize matrix effects is through robust sample preparation.[14][15] Techniques like Solid-Phase Extraction (SPE) or the use of immunoaffinity columns (IAC) can selectively remove interfering components from the sample extract.[3][4] Diluting the sample can also reduce the concentration of interfering matrix components.[1] Analytically, using matrix-matched calibration standards or an appropriate internal standard can help compensate for signal suppression or enhancement.[1][4]
Troubleshooting Guides
Systematic HPLC Troubleshooting
When encountering issues with your this compound analysis, it is crucial to follow a systematic approach. The "rule of one" suggests changing only one parameter at a time to isolate the source of the problem. The following decision tree provides a logical workflow for troubleshooting common HPLC issues.
Caption: Troubleshooting decision tree for HPLC analysis.
Experimental Protocols
A validated HPLC method is crucial for the accurate quantification of this compound. The following protocol is a general guideline based on methods used for aflatoxins, a class of mycotoxins for which this compound is a precursor.[16][17] This method should be fully validated for this compound analysis in your specific sample matrix.[18][19]
Sample Preparation: Extraction and Immunoaffinity Column (IAC) Cleanup
Effective sample preparation is the most critical step to remove interferences.[14][20] IAC cleanup is highly selective and can significantly reduce matrix effects.[4]
Caption: Workflow for sample preparation and IAC cleanup.
HPLC-FLD Method Parameters
Fluorescence detection (FLD) is commonly used for the analysis of aflatoxins and related compounds due to its high sensitivity and selectivity.[16][21]
| Parameter | Recommended Setting |
| HPLC Column | C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of Water, Methanol, and Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 35 °C |
| FLD Wavelengths | Excitation: ~360 nm, Emission: ~440 nm (Wavelengths may need optimization for this compound) |
| Post-Column Derivatization | May be required to enhance fluorescence (e.g., photochemical or chemical) |
Data Presentation: Method Performance Benchmarks
While specific data for this compound interference is matrix-dependent, the following table summarizes typical performance characteristics for a validated HPLC-FLD method for related mycotoxins (aflatoxins) to serve as a benchmark for your method validation.[18][22][23]
| Validation Parameter | Typical Performance Criteria | Purpose |
| Linearity (r²) | > 0.999 | Demonstrates a proportional response of the detector to analyte concentration.[19][23] |
| Limit of Detection (LOD) | Analyte & Matrix Dependent (e.g., 0.01 - 0.05 ng/g) | The lowest concentration of analyte that can be reliably detected.[18] |
| Limit of Quantification (LOQ) | Analyte & Matrix Dependent (e.g., 0.03 - 0.15 ng/g) | The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy.[18] |
| Accuracy (Recovery %) | 70 - 110% | Measures the closeness of the experimental value to the true value, often assessed by spiking a blank matrix.[19][22] |
| Precision (RSD %) | < 15% | Measures the degree of agreement among individual test results when the procedure is applied repeatedly.[18][23] |
| Selectivity | No interfering peaks at the retention time of the analyte in blank samples. | Ensures the method can measure the analyte without interference from other matrix components.[18][22] |
Conceptual Diagram of Interference Sources
Understanding the potential sources of interference is key to preventing and troubleshooting issues in your HPLC analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mastelf.com [mastelf.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. mdpi.com [mdpi.com]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. agilent.com [agilent.com]
- 11. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 12. Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. drawellanalytical.com [drawellanalytical.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. agilent.com [agilent.com]
- 17. researchgate.net [researchgate.net]
- 18. Validation of High Performance Liquid Chromatography with Fluorescence Detector Methods for Determination of Aflatoxins in Different Food and Animal Feed Samples [scirp.org]
- 19. mdpi.com [mdpi.com]
- 20. fishersci.pt [fishersci.pt]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. Validation and measurement uncertainty of analytical methods for various azo dye adulterants in Curcuma longa L - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Averufin Production
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize temperature and pH for averufin production in fungal cultures.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for this compound production?
A1: The optimal temperature for this compound production is generally slightly lower than the optimal temperature for the vegetative growth of the producing fungus, such as Aspergillus parasiticus. While specific optimal temperatures can be strain-dependent, a range of 27°C to 30°C is often cited as favorable for the biosynthesis of aflatoxin precursors like this compound.[1][2] For instance, this compound-accumulating mutants of Aspergillus parasiticus have been successfully cultured at 28°C. It has been observed that at 37°C, aflatoxin production can be completely inhibited, while at 27°C, high levels are produced.[2]
Q2: What is the optimal initial pH of the culture medium for this compound production?
A2: Aspergillus species are known to grow over a wide pH range. However, for secondary metabolite production, including aflatoxin precursors, a slightly acidic to neutral initial pH is generally recommended. For Aspergillus parasiticus, maximal growth has been observed at an initial pH of 5.0, with maximal aflatoxin production occurring at an initial pH of 6.0. In some Aspergillus species like A. niger and A. flavus, mycelial growth has been shown to increase up to a pH of 6 and then remain constant up to pH 9, with no growth observed at a pH of 4.[3][4] Therefore, a starting pH range of 5.0 to 7.0 is advisable for optimizing this compound production.
Q3: Can I use an this compound-accumulating mutant strain for my experiments?
A3: Yes, using a mutant strain of Aspergillus parasiticus or other suitable fungi that is blocked in the aflatoxin biosynthetic pathway after the formation of this compound is a highly effective strategy to maximize yields.[5][6] These mutants are genetically impaired in the enzymes that convert this compound to later intermediates in the aflatoxin pathway, leading to the accumulation of this compound.
Q4: What are some common media used for this compound production?
A4: A commonly used medium for the production of aflatoxins and their precursors is Yeast Extract-Sucrose (YES) medium.[7] Another chemically defined medium that has been used for studying aflatoxin biosynthesis is the Adye and Mateles medium. The composition of these media is provided in the Experimental Protocols section.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low or no this compound yield | Suboptimal temperature. | Ensure the incubation temperature is within the optimal range of 27-30°C. Perform a temperature optimization experiment by incubating cultures at different temperatures (e.g., 25°C, 28°C, 30°C, 33°C) and measuring this compound production. |
| Suboptimal initial pH. | Prepare the culture medium with a pH between 5.0 and 7.0. Test a range of initial pH values (e.g., 4.5, 5.5, 6.5, 7.5) to determine the optimum for your specific strain. | |
| Inefficient extraction. | Ensure the pH of the culture filtrate is adjusted to an acidic range (e.g., pH 3-4) before extraction with an organic solvent like chloroform (B151607) or ethyl acetate (B1210297) to improve the partitioning of this compound. | |
| Wild-type strain used. | Consider using a known this compound-accumulating mutant strain of Aspergillus parasiticus to prevent the conversion of this compound to downstream metabolites. | |
| Orange or red pigmentation in culture with low this compound | Accumulation of other precursors. | The orange or red color can be indicative of the accumulation of norsolorinic acid, another aflatoxin precursor. This may suggest a blockage earlier in the biosynthetic pathway. Verify the identity of the accumulated pigment using analytical techniques like TLC or HPLC. |
| Inconsistent this compound yields | Variability in inoculum. | Standardize the inoculum preparation, including the age and concentration of spores, to ensure consistent starting cultures. |
| Media preparation inconsistencies. | Prepare all media batches consistently, ensuring accurate weighing of components and precise pH adjustment before sterilization. |
Data Presentation
Table 1: Recommended Starting Conditions for this compound Production Optimization
| Parameter | Recommended Range | Notes |
| Temperature | 27 - 30°C | Optimal temperature can be strain-specific. Temperatures above 33°C may significantly reduce or inhibit production.[2] |
| Initial pH | 5.0 - 7.0 | Aspergillus species can tolerate a wide pH range, but slightly acidic to neutral conditions are often optimal for secondary metabolite production.[3][4] |
Experimental Protocols
Protocol 1: Culturing Aspergillus parasiticus for this compound Production
1. Media Preparation:
-
Yeast Extract-Sucrose (YES) Medium:
-
Yeast Extract: 20 g/L
-
Sucrose: 150 g/L
-
Distilled Water: 1 L
-
Adjust the initial pH to the desired value (e.g., 6.0) using HCl or NaOH before autoclaving at 121°C for 15 minutes.
-
-
Adye and Mateles (1964) Defined Medium:
-
Sucrose: 50 g/L
-
(NH₄)₂SO₄: 3 g/L
-
KH₂PO₄: 10 g/L
-
MgSO₄·7H₂O: 2 g/L
-
Trace element solution: 1 mL/L (containing Na₂B₄O₇·10H₂O, (NH₄)₆Mo₇O₂₄·4H₂O, Fe₂(SO₄)₃·6H₂O, CuSO₄·5H₂O, MnSO₄·H₂O, ZnSO₄·7H₂O)
-
Distilled Water: to 1 L
-
Adjust the initial pH to the desired value before autoclaving.
-
2. Inoculation and Incubation:
-
Inoculate the sterile medium with a spore suspension of the desired Aspergillus parasiticus strain (wild-type or this compound-accumulating mutant) to a final concentration of approximately 10⁶ spores/mL.
-
Incubate the cultures in the dark under static or shaking conditions (e.g., 150 rpm) at the desired temperature (e.g., 28°C) for 5-7 days.
Protocol 2: Extraction and Quantification of this compound
1. Extraction:
-
Separate the fungal mycelium from the culture broth by filtration or centrifugation.
-
Acidify the culture filtrate to a pH of approximately 3.0-4.0 with HCl.
-
Extract the acidified filtrate three times with an equal volume of chloroform or ethyl acetate in a separatory funnel.
-
Pool the organic extracts and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude this compound extract.
2. Quantification:
-
Dissolve the crude extract in a known volume of a suitable solvent (e.g., methanol).
-
Analyze the extract using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
TLC: Spot the extract on a silica (B1680970) gel plate and develop it with a solvent system such as chloroform-ethyl acetate-formic acid (6:3:1, v/v/v).[7] this compound will appear as a distinct spot under UV light.
-
HPLC: Inject the sample onto a C18 column and elute with a suitable mobile phase (e.g., a gradient of methanol (B129727) and water). Detect this compound using a UV-Vis or fluorescence detector. Quantify by comparing the peak area to a standard curve prepared with pure this compound.
-
Visualizations
Caption: Experimental workflow for this compound production and analysis.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. Modulation of Antioxidant Defense in Aspergillus parasiticus Is Involved in Aflatoxin Biosynthesis: a Role for the ApyapA Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Culture Conditions Control Expression of the Genes for Aflatoxin and Sterigmatocystin Biosynthesis in Aspergillus parasiticus and A. nidulans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journalijecc.com [journalijecc.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Isolation of this compound from a mutant of Aspergillus parasiticus impaired in aflatoxin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Preventing the conversion of Averufin to downstream metabolites
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at preventing the conversion of Averufin to its downstream metabolites in the aflatoxin biosynthetic pathway.
Frequently Asked Questions (FAQs)
Q1: What is the primary enzyme responsible for the conversion of this compound?
The initial and key step in the conversion of this compound (AVR) to its downstream metabolites is catalyzed by a microsomal enzyme known as this compound monooxygenase.[1] This enzyme has been identified as a cytochrome P450 monooxygenase encoded by the cypX gene (also referred to as avfA).[1]
Q2: What is the immediate downstream product of this compound conversion?
This compound is converted to hydroxyversicolorone (B1196034) (HVN) by the CypX enzyme.[1][2][3] HVN is then further metabolized in a series of reactions to form subsequent intermediates in the aflatoxin biosynthesis pathway.
Q3: Are there any known chemical inhibitors that specifically block this compound conversion?
Currently, there are no commercially available inhibitors that specifically target the CypX-mediated conversion of this compound. However, general inhibitors of cytochrome P450 enzymes have been shown to affect aflatoxin biosynthesis. These can be used as starting points for screening and experimental design.
Q4: What is the most effective method to block the conversion of this compound?
The most definitive and specific method to block the conversion of this compound is through targeted gene knockout of the cypX gene.[1] Deletion of cypX in Aspergillus parasiticus has been demonstrated to abolish aflatoxin production and lead to the accumulation of this compound in the mycelia.[1]
Q5: Can the accumulation of this compound be toxic to the fungal cells?
While high concentrations of any metabolite can potentially have physiological effects, studies on cypX knockout mutants show that Aspergillus parasiticus can accumulate this compound without apparent loss of viability, allowing for its isolation and quantification.[1]
Troubleshooting Guides
Guide 1: In Vitro Enzyme Assay for this compound Conversion
This guide provides troubleshooting for an in vitro assay to measure the conversion of this compound using microsomal fractions.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or low conversion of this compound | Inactive microsomal enzyme preparation. | - Ensure microsomes were prepared from a fungal culture actively producing aflatoxins. - Store microsomal fractions at -80°C and avoid repeated freeze-thaw cycles. - Prepare fresh microsomal fractions for each experiment. |
| Missing or degraded cofactors. | - The reaction is dependent on NADPH. Prepare a fresh stock solution of NADPH for each experiment.[2][3] - Ensure the final concentration of NADPH in the reaction is sufficient (typically in the millimolar range). | |
| Incorrect reaction buffer conditions. | - The optimal pH and buffer composition can vary. Empirically test a range of pH values (e.g., 7.0-8.0) and different buffer systems (e.g., phosphate (B84403), Tris-HCl). | |
| Substrate (this compound) insolubility. | - this compound is soluble in solvents like DMSO or methanol (B129727).[4] Ensure the final concentration of the solvent in the reaction mixture is low (typically <1%) to avoid enzyme inhibition. | |
| Inconsistent results between replicates | Pipetting errors. | - Use calibrated pipettes and prepare a master mix for the reaction components to minimize variability. |
| Incomplete mixing of reaction components. | - Gently vortex the reaction tubes after adding all components to ensure a homogenous mixture. | |
| Difficulty in detecting reaction products (e.g., HVN) by HPLC | Low product concentration. | - Increase the incubation time of the enzyme assay. - Increase the concentration of the microsomal protein in the assay. - Concentrate the sample extract before HPLC analysis. |
| Poor chromatographic separation. | - Optimize the HPLC gradient and mobile phase composition. A reverse-phase C18 column is commonly used. - Refer to the HPLC Troubleshooting Guide (Guide 3) for more detailed solutions. |
Guide 2: Genetic Modification (cypX Knockout)
This guide addresses common issues when attempting to create a cypX knockout mutant to block this compound conversion.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low transformation efficiency | Poor protoplast quality. | - Optimize the enzymatic digestion time for protoplast formation. - Use freshly prepared protoplasts for transformation. |
| Inefficient DNA uptake. | - Optimize the PEG-calcium chloride concentration and incubation time during transformation. | |
| No or few positive knockout transformants | Inefficient homologous recombination. | - Increase the length of the homologous flanking regions in the knockout cassette (typically at least 1 kb on each side). - Use a recipient strain deficient in the non-homologous end-joining (NHEJ) pathway (e.g., a ku70 or ku80 mutant) to increase the frequency of homologous recombination. |
| Incorrect selection pressure. | - Ensure the selective agent concentration is appropriate for the chosen marker and fungal strain. | |
| Difficulty confirming gene knockout | Non-specific PCR amplification. | - Design multiple sets of PCR primers for confirmation, including primers that anneal outside the flanking regions of the knockout cassette. - Perform Southern blot analysis to definitively confirm the gene deletion. |
| Mutant does not accumulate this compound | The knockout was unsuccessful, or the gene was not completely deleted. | - Re-verify the gene knockout by PCR and Southern blot. - Sequence the targeted genomic region to ensure the entire coding sequence of cypX has been removed. |
| The culture conditions are not conducive to aflatoxin biosynthesis. | - Grow the mutant strain under conditions known to induce aflatoxin production in the wild-type strain. |
Guide 3: HPLC Analysis of this compound and Downstream Metabolites
This guide provides troubleshooting tips for the analysis of this compound and its metabolites using High-Performance Liquid Chromatography (HPLC).
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor peak resolution | Inappropriate mobile phase. | - Adjust the gradient slope or the isocratic composition of the mobile phase (e.g., acetonitrile/water or methanol/water with a small amount of acid like formic acid). |
| Column degradation. | - Use a guard column to protect the analytical column. - Replace the column if it has been used extensively or if the backpressure is excessively high. | |
| Shifting retention times | Inconsistent mobile phase composition. | - Prepare fresh mobile phase for each run and ensure it is well-mixed. - If using a gradient, ensure the pump is functioning correctly. |
| Fluctuations in column temperature. | - Use a column oven to maintain a constant temperature. | |
| Noisy baseline | Contaminated mobile phase or HPLC system. | - Use HPLC-grade solvents and freshly prepared mobile phase. - Flush the system with a strong solvent to remove contaminants. |
| Air bubbles in the system. | - Degas the mobile phase before use. | |
| Low signal intensity | Low concentration of the analyte. | - Concentrate the sample extract. - Increase the injection volume. |
| Detector issue. | - Check the detector lamp and ensure it is functioning correctly. |
Data Presentation
Table 1: Inhibitors of Cytochrome P450 Enzymes in Aflatoxin Biosynthesis
While specific inhibitors for the CypX-mediated conversion of this compound are not well-documented, the following table lists general cytochrome P450 inhibitors that have been shown to affect aflatoxin biosynthesis. These can be used as a starting point for screening potential inhibitors of this compound conversion.
| Inhibitor | Target CYP (in mammals) | Observed Effect on Aflatoxin Pathway | IC50 Value | Reference |
| α-Naphthoflavone | CYP1A | Reduced formation of aflatoxin metabolites in bovine hepatocytes. | Not specified for this compound conversion | [5] |
| Ketoconazole | CYP3A | Reduced formation of aflatoxin metabolites in bovine hepatocytes. | Not specified for this compound conversion | [5] |
| Aflatoxin B1 | CYP2A6, CYP3A4 | Self-inhibition of its own metabolism in chicken liver microsomes. | 24.1 µM (CYP2A6), 41.4 µM (CYP3A4) | [6] |
Table 2: Accumulation of this compound in a cypX Knockout Mutant
This table summarizes the effect of cypX gene deletion on the production of this compound and aflatoxin in Aspergillus parasiticus.
| Strain | Genotype | This compound Accumulation | Aflatoxin Production | Reference |
| A. parasiticus NRRL 2999 | Wild-type (cypX+) | Not detected | Yes | [1] |
| cypX-deleted mutant | ΔcypX | Accumulates this compound | Abolished | [1] |
Experimental Protocols
Protocol 1: In Vitro Conversion of this compound by Microsomal Enzymes
This protocol outlines a method for assaying the enzymatic conversion of this compound to its downstream metabolites using a microsomal fraction from Aspergillus parasiticus.
1. Preparation of Microsomal Fraction: a. Grow Aspergillus parasiticus in a suitable liquid medium for aflatoxin production. b. Harvest the mycelia by filtration and wash with a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5, containing 1 mM EDTA and 0.5 M sucrose). c. Disrupt the mycelia by grinding with liquid nitrogen or using a bead beater. d. Homogenize the disrupted mycelia in the same buffer. e. Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to remove cell debris and mitochondria. f. Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C. g. The resulting pellet is the microsomal fraction. Resuspend the pellet in a small volume of the same buffer and store at -80°C.
2. Enzyme Assay: a. The standard reaction mixture (total volume of 500 µL) should contain:
- 50 mM Potassium Phosphate Buffer (pH 7.5)
- 1-2 mg of microsomal protein
- 1 mM NADPH
- 50 µM this compound (dissolved in a minimal amount of DMSO) b. Pre-incubate the reaction mixture without this compound for 5 minutes at 28°C. c. Initiate the reaction by adding this compound. d. Incubate the reaction at 28°C for a specified time (e.g., 10, 20, 30 minutes). e. Stop the reaction by adding an equal volume of ice-cold ethyl acetate (B1210297).
3. Extraction and Analysis: a. Vortex the mixture vigorously for 1 minute and centrifuge to separate the phases. b. Transfer the upper ethyl acetate layer to a new tube and evaporate to dryness under a stream of nitrogen. c. Re-dissolve the residue in a small volume of a suitable solvent (e.g., methanol or acetonitrile). d. Analyze the sample by HPLC with a C18 column and a suitable mobile phase gradient (e.g., acetonitrile-water) to separate and quantify this compound and its conversion products like HVN.
Protocol 2: CRISPR/Cas9-Mediated Knockout of cypX in Aspergillus parasiticus
This protocol provides a general workflow for creating a cypX gene knockout using the CRISPR/Cas9 system. Specific details of plasmid construction and transformation should be adapted from established protocols for Aspergillus species.
1. Design and Construction of the CRISPR/Cas9 Plasmid: a. Design a single guide RNA (sgRNA) targeting a specific sequence within the coding region of the cypX gene. b. Clone the sgRNA expression cassette into a plasmid containing the Cas9 nuclease gene under the control of a suitable promoter for expression in Aspergillus. c. This plasmid should also contain a selectable marker (e.g., hygromycin resistance).
2. Construction of the Deletion Cassette: a. Amplify approximately 1-1.5 kb of the 5' and 3' flanking regions of the cypX gene by PCR. b. Amplify a selectable marker gene (e.g., pyrithiamine (B133093) resistance). c. Fuse the 5' flank, the selectable marker, and the 3' flank together using fusion PCR to create the deletion cassette.
3. Protoplast Preparation and Transformation: a. Prepare protoplasts from young mycelia of Aspergillus parasiticus by enzymatic digestion. b. Co-transform the protoplasts with the Cas9-sgRNA plasmid and the deletion cassette using a PEG-mediated transformation protocol.
4. Selection and Screening of Transformants: a. Plate the transformed protoplasts on a selective regeneration medium containing the appropriate antibiotic. b. Isolate individual transformants and screen for the correct gene replacement event by PCR using primers that flank the cypX locus and primers internal to the deleted region. c. Confirm the gene knockout by Southern blot analysis.
5. Analysis of this compound Accumulation: a. Grow the confirmed ΔcypX mutant and the wild-type strain in a liquid medium that supports aflatoxin production. b. Extract the mycelia and the culture medium with a suitable organic solvent (e.g., chloroform (B151607) or ethyl acetate). c. Analyze the extracts by TLC or HPLC to confirm the absence of aflatoxins and the accumulation of this compound in the mutant strain.
Visualizations
References
- 1. Function of the cypX and moxY Genes in Aflatoxin Biosynthesis in Aspergillus parasiticus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymatic conversion of this compound to hydroxyversicolorone and elucidation of a novel metabolic grid involved in aflatoxin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzymatic Conversion of this compound to Hydroxyversicolorone and Elucidation of a Novel Metabolic Grid Involved in Aflatoxin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzymatic conversion of norsolorinic acid to this compound in aflatoxin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytochrome P450-mediated metabolism and cytotoxicity of aflatoxin B(1) in bovine hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploration of Cytochrome P450-Related Interactions between Aflatoxin B1 and Tiamulin in Broiler Chickens - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Detection of Transient Intermediates Following Averufin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the detection of transient intermediates in the aflatoxin biosynthetic pathway after averufin.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the key transient intermediates that appear after this compound in the aflatoxin biosynthetic pathway?
A1: The primary intermediates that form after this compound (AVF) are part of a complex metabolic grid. The main compounds you should be targeting for detection are:
-
Hydroxyversicolorone (HVN) : The direct product of this compound conversion.
-
Versiconal Hemiacetal Acetate (VHA) : A key, often transient, intermediate formed from HVN.
-
Versiconal (VHOH) : Formed from VHA and is also considered unstable.
-
Versicolorin (B1264617) B (VERB)
-
Versicolorin A (VERA)
These intermediates are often present in low concentrations and can be unstable, making their detection challenging.
Q2: Why am I not detecting any intermediates after this compound, even though my fungal culture should be producing them?
A2: Several factors could contribute to the lack of detection:
-
Instability of Intermediates : The intermediates are inherently transient and may degrade quickly under your experimental conditions (e.g., pH, temperature, light exposure).[1][2]
-
Inefficient Extraction : Your extraction protocol may not be suitable for these specific compounds, leading to poor recovery.
-
Low Abundance : The concentration of these intermediates at any given time point might be below the detection limit of your analytical instrument.
-
Rapid Enzymatic Conversion : The enzymes in your system might be converting the intermediates to the next product in the pathway too rapidly for them to accumulate to detectable levels.
-
Matrix Effects : Components in your sample matrix could be suppressing the signal of your target analytes during analysis, a common issue in LC-MS/MS.
Q3: My chromatograms show broad or tailing peaks for the targeted intermediates. What could be the cause?
A3: Poor peak shape is a common issue in liquid chromatography and can be caused by several factors:
-
Secondary Interactions : The analytes may be interacting with active sites on your HPLC column's stationary phase.
-
Column Overload : Injecting too much sample can lead to peak distortion.
-
Inappropriate Mobile Phase : The pH or solvent composition of your mobile phase may not be optimal for your target analytes.
-
Column Contamination or Degradation : Buildup of contaminants or degradation of the stationary phase can lead to poor peak shape.
-
Extra-column Effects : Issues with tubing, fittings, or the detector flow cell can cause peak broadening.
Section 2: Troubleshooting Guides
Guide 1: Problem - No Detection of Target Intermediates
This guide provides a step-by-step approach to troubleshoot the absence of detectable transient intermediates after this compound.
| Step | Action | Rationale |
| 1 | Verify Fungal Strain and Culture Conditions | Ensure you are using a known producer strain of Aspergillus parasiticus or a relevant blocked mutant. Confirm that the culture medium and growth conditions are optimal for aflatoxin biosynthesis. |
| 2 | Optimize Extraction Protocol | Use a robust extraction solvent. A common choice is a mixture of methanol (B129727) or acetonitrile (B52724) with water. For fatty samples, a defatting step with a non-polar solvent like hexane (B92381) may be necessary. Ensure the extraction is performed quickly and at a low temperature to minimize degradation. |
| 3 | Implement Rapid Quenching | To capture transient intermediates, it is crucial to stop all enzymatic activity immediately upon harvesting. Plunging the mycelium into liquid nitrogen is an effective quenching method. |
| 4 | Improve Analytical Sensitivity | If using HPLC with fluorescence detection (FLD), ensure you are using post-column derivatization for aflatoxins and their precursors to enhance fluorescence. For LC-MS/MS, optimize the ionization source parameters and select the most sensitive multiple reaction monitoring (MRM) transitions. |
| 5 | Check for Matrix Effects | Prepare matrix-matched calibration standards to assess for ion suppression or enhancement in LC-MS/MS. If significant matrix effects are observed, consider further sample cleanup (e.g., solid-phase extraction) or dilution of the extract. |
| 6 | Use Blocked Mutants or Enzyme Inhibitors | If possible, use a mutant strain of Aspergillus that is blocked at a specific step after this compound, which will cause the preceding intermediate to accumulate. Alternatively, specific enzyme inhibitors can be used to halt the pathway at a desired point. |
Guide 2: Problem - Poor Chromatographic Peak Shape
This guide addresses common issues leading to peak tailing, fronting, or broadening in the analysis of aflatoxin intermediates.
| Step | Action | Rationale |
| 1 | Adjust Mobile Phase pH | The pH of the mobile phase can significantly affect the ionization state of the analytes and their interaction with the stationary phase. Experiment with small adjustments to the pH to improve peak shape. |
| 2 | Optimize Mobile Phase Composition | Vary the ratio of your organic solvent (e.g., methanol, acetonitrile) to the aqueous phase. A gradient elution may be necessary to achieve good separation and peak shape for all analytes. |
| 3 | Reduce Injection Volume/Concentration | Dilute your sample or reduce the injection volume to check for column overload. |
| 4 | Use a Guard Column and/or In-line Filter | These will protect your analytical column from contaminants in the sample and mobile phase that can cause peak distortion. |
| 5 | Flush or Replace the Column | If peak shape degrades over time, the column may be contaminated or have a void at the inlet. Follow the manufacturer's instructions for column flushing. If this does not resolve the issue, the column may need to be replaced. |
| 6 | Check for Extra-Column Volume | Ensure that the tubing connecting your injector, column, and detector is as short as possible and has a small internal diameter to minimize peak broadening. |
Section 3: Data Presentation
Table 1: Physicochemical Properties of Intermediates After this compound
| Intermediate | Molecular Formula | Molecular Weight (Da) | Qualitative Stability |
| Hydroxyversicolorone (HVN) | C₂₀H₁₆O₈ | 384.34 | Unstable, readily converted to VHA |
| Versiconal Hemiacetal Acetate (VHA) | C₂₀H₁₆O₉ | 400.34 | Highly transient, central to the metabolic grid |
| Versiconal (VHOH) | C₁₈H₁₄O₈ | 358.30 | Stable for several hours at neutral pH, but rapidly converts to versicolorin C in acidic conditions.[3] |
| Versicolorin B (VERB) | C₁₈H₁₂O₇ | 340.29 | Relatively more stable than VHA and VHOH |
| Versicolorin A (VERA) | C₁₈H₁₀O₇ | 338.27 | Relatively stable, but can be found at low levels in foodstuffs.[4] |
Table 2: Key Enzyme Kinetic Parameters
| Enzyme | Substrate | K_m (µM) | Optimal pH |
| VHA Reductase I | Versiconal Hemiacetal Acetate (VHA) | 35.4 | 8.0 |
| VHA Reductase II | Versiconal Hemiacetal Acetate (VHA) | 25.4 | 9.0 |
Data obtained from studies on VHA reductase from Aspergillus parasiticus.[5][6][7]
Section 4: Experimental Protocols
Protocol 1: Preparation of Cell-Free Extract from Aspergillus parasiticus
This protocol is designed to prepare active cell-free extracts for studying the enzymatic conversion of aflatoxin biosynthetic intermediates.
Materials:
-
Aspergillus parasiticus mycelia (grown in a suitable liquid medium)
-
Liquid nitrogen
-
Extraction buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.5, containing 10% glycerol, 1 mM EDTA, and 1 mM dithiothreitol)
-
Mortar and pestle (pre-chilled)
-
Centrifuge (refrigerated)
-
Ultracentrifuge (optional, for microsome preparation)
Procedure:
-
Harvest the fungal mycelia by filtration.
-
Quickly wash the mycelia with cold extraction buffer.
-
Immediately freeze the mycelia by plunging into liquid nitrogen. This step is critical to quench all enzymatic activity.
-
Grind the frozen mycelia to a fine powder using a pre-chilled mortar and pestle.
-
Resuspend the powdered mycelia in cold extraction buffer.
-
Centrifuge the suspension at a low speed (e.g., 10,000 x g for 20 minutes at 4°C) to remove cell debris.
-
The resulting supernatant is the crude cell-free extract. For separation into cytosolic and microsomal fractions, the supernatant can be further centrifuged at high speed (e.g., 100,000 x g for 1 hour at 4°C). The supernatant from this step is the cytosolic fraction, and the pellet contains the microsomes.
Protocol 2: HPLC-FLD Analysis of Aflatoxin Intermediates
This protocol provides a general framework for the analysis of this compound and its downstream intermediates using HPLC with fluorescence detection.
Instrumentation:
-
HPLC system with a fluorescence detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Post-column derivatization system (optional but recommended for enhanced sensitivity)
Reagents:
-
Mobile Phase A: Water
-
Mobile Phase B: Methanol/Acetonitrile mixture (e.g., 1:1 v/v)
-
Post-column derivatization reagent (e.g., pyridinium (B92312) hydrobromide perbromide)
Procedure:
-
Sample Preparation: Extract the fungal culture or cell-free reaction mixture as per your optimized protocol. Evaporate the solvent and reconstitute the residue in the initial mobile phase composition.
-
Chromatographic Conditions:
-
Set the column temperature (e.g., 30-40°C).
-
Use a gradient elution program, for example:
-
Start with a higher proportion of Mobile Phase A.
-
Gradually increase the proportion of Mobile Phase B to elute the more non-polar compounds.
-
-
Set the flow rate (e.g., 1.0 mL/min).
-
-
Fluorescence Detection:
-
Set the excitation wavelength to ~365 nm and the emission wavelength to ~440 nm.
-
-
Post-Column Derivatization (if used):
-
Introduce the derivatization reagent into the mobile phase flow after the analytical column and before the detector. This will enhance the fluorescence of certain intermediates.
-
-
Quantification:
-
Prepare calibration standards of the available intermediates in a matrix that matches your samples to create a calibration curve for quantification.
-
Section 5: Mandatory Visualizations
Caption: Aflatoxin biosynthetic pathway intermediates following this compound.
Caption: Troubleshooting workflow for non-detection of transient intermediates.
Caption: General experimental workflow for detecting transient intermediates.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 6. benchchem.com [benchchem.com]
- 7. Purification and Characterization of Two Versiconal Hemiacetal Acetate Reductases Involved in Aflatoxin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Averufin Resolution in Chromatography
Welcome to the Technical Support Center dedicated to improving the chromatographic resolution of Averufin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges encountered during the analysis of this critical aflatoxin precursor.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor resolution for the this compound peak in HPLC?
Poor resolution of the this compound peak in High-Performance Liquid Chromatography (HPLC) can stem from several factors. These often include suboptimal mobile phase composition, an inappropriate column choice, or issues with the HPLC system itself. For instance, a mobile phase that is too strong will cause the analyte to elute too quickly, resulting in poor separation from other components. Conversely, a mobile phase that is too weak can lead to broad peaks and long retention times. The selection of the column is also critical; a column with a stationary phase that does not provide sufficient interaction with this compound will lead to co-elution with other matrix components. System issues such as excessive dead volume, leaks, or temperature fluctuations can also contribute significantly to poor peak shape and resolution.[1][2][3]
Q2: I'm observing peak tailing with my this compound standard. What are the likely causes and how can I fix it?
Peak tailing, where the peak is asymmetrical with a drawn-out trailing edge, is a common issue. For a compound like this compound, this can be caused by several factors:
-
Secondary Interactions: Strong interactions between this compound and active sites on the stationary phase, such as residual silanol (B1196071) groups on a C18 column, can cause tailing.
-
Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, it can exist in both ionized and non-ionized forms, leading to tailing.
-
Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can create active sites that cause tailing.
To address peak tailing, consider the following solutions:
-
Use a Buffered Mobile Phase: Adding a buffer to the mobile phase can help maintain a consistent pH and mask residual silanol interactions.
-
Reduce Sample Concentration: Dilute your sample to avoid overloading the column.
-
Use an End-capped Column: Modern, well-end-capped columns have fewer exposed silanol groups, reducing the potential for secondary interactions.
-
Optimize Mobile Phase pH: Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound to ensure it is in a single ionic state.
-
Clean or Replace the Column: If the column is contaminated, flushing with a strong solvent may help. If the stationary phase is degraded, the column may need to be replaced.[1]
Q3: My this compound peak is showing fronting. What does this indicate and what are the solutions?
Peak fronting, characterized by a leading edge that is less steep than the trailing edge, is less common than tailing but can still occur. The primary causes of peak fronting are:
-
Sample Overload: This is the most common cause of fronting. When the concentration of the analyte is too high, the stationary phase becomes saturated, and excess molecules travel through the column more quickly.
-
Incompatible Sample Solvent: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte to move through the beginning of the column too rapidly, resulting in a fronting peak.
-
Low Column Temperature (in Gas Chromatography): While less relevant for HPLC, in GC, a column temperature that is too low can cause fronting for later eluting peaks.
Solutions for peak fronting are generally straightforward:
-
Dilute the Sample: Reducing the concentration of the sample is the most effective way to eliminate fronting caused by overload.
-
Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase or a weaker solvent.
-
Inject a Smaller Volume: Reducing the injection volume can also alleviate overload issues.[3]
Q4: How can I improve the separation of this compound from other closely eluting compounds in a complex matrix?
Improving the resolution between this compound and other co-eluting compounds in a complex sample matrix often requires a multi-faceted approach:
-
Optimize Mobile Phase Selectivity: Changing the organic modifier (e.g., from acetonitrile (B52724) to methanol (B129727) or vice-versa) can alter the selectivity of the separation. Adjusting the pH of the mobile phase can also significantly impact the retention of ionizable compounds.
-
Change the Stationary Phase: If optimizing the mobile phase is insufficient, switching to a column with a different stationary phase chemistry (e.g., a phenyl-hexyl or embedded polar group column instead of a standard C18) can provide different selectivity.
-
Increase Column Efficiency: Using a longer column or a column packed with smaller particles will increase the number of theoretical plates and improve peak sharpness, which can enhance resolution.
-
Adjust the Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for the analyte to interact with the stationary phase.[4][5][6][7]
-
Optimize Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve mass transfer, potentially leading to sharper peaks and better resolution. However, be mindful of the thermal stability of this compound.[4]
Troubleshooting Guides
HPLC Troubleshooting
This guide provides a systematic approach to resolving common issues encountered during the HPLC analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Resolution | 1. Suboptimal mobile phase composition. | a. Adjust the ratio of organic solvent to aqueous phase. b. Change the organic solvent (e.g., methanol to acetonitrile). c. Modify the pH of the mobile phase with a suitable buffer. |
| 2. Inappropriate column. | a. Switch to a column with a different stationary phase (e.g., Phenyl-Hexyl). b. Use a column with a smaller particle size or a longer length to increase efficiency.[4][5] | |
| 3. Flow rate is too high. | a. Reduce the flow rate to allow for better separation.[4] | |
| Peak Tailing | 1. Secondary interactions with silanol groups. | a. Use a highly end-capped column. b. Add a competing base (e.g., triethylamine) to the mobile phase in small concentrations. c. Use a buffered mobile phase. |
| 2. Column overload. | a. Dilute the sample or reduce the injection volume. | |
| 3. Column contamination. | a. Flush the column with a strong solvent. b. If the problem persists, replace the column. | |
| Peak Fronting | 1. Sample overload. | a. Dilute the sample or decrease the injection volume. |
| 2. Sample solvent stronger than mobile phase. | a. Dissolve the sample in the initial mobile phase or a weaker solvent. | |
| Baseline Noise or Drift | 1. Contaminated mobile phase. | a. Use fresh, HPLC-grade solvents and reagents. b. Filter the mobile phase before use. |
| 2. Air bubbles in the system. | a. Degas the mobile phase thoroughly. b. Purge the pump to remove any trapped air bubbles.[3] | |
| 3. Detector issues. | a. Ensure the detector lamp is warmed up and stable. b. Clean the flow cell if necessary.[1] |
TLC Troubleshooting
This guide addresses common problems encountered during the Thin-Layer Chromatography (TLC) analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Poor Separation (Spots are too close) | 1. Inappropriate mobile phase polarity. | a. If spots are too high on the plate (high Rf), decrease the polarity of the mobile phase. b. If spots are too low on the plate (low Rf), increase the polarity of the mobile phase. |
| 2. Incorrect stationary phase. | a. Consider using a different type of TLC plate (e.g., alumina (B75360) instead of silica (B1680970) gel) if selectivity is an issue. | |
| Streaking of Spots | 1. Sample overload. | a. Apply a smaller amount of the sample to the plate. |
| 2. Sample is too polar for the mobile phase. | a. Add a small amount of a more polar solvent (e.g., acetic acid or formic acid) to the mobile phase. | |
| 3. Adsorption to the stationary phase is too strong. | a. Use a more polar mobile phase to reduce strong interactions. | |
| Irregularly Shaped Spots | 1. Uneven solvent front. | a. Ensure the TLC chamber is properly saturated with solvent vapor. b. Make sure the bottom of the TLC plate is level in the developing chamber. |
| 2. Contamination on the TLC plate. | a. Handle TLC plates by the edges to avoid transferring oils from your fingers. b. Use clean spotting capillaries. | |
| Inconsistent Rf Values | 1. Chamber saturation. | a. Ensure the TLC chamber is consistently and adequately saturated with solvent vapor before developing the plate. |
| 2. Temperature fluctuations. | a. Perform TLC at a constant temperature. | |
| 3. Changes in mobile phase composition. | a. Prepare fresh mobile phase for each experiment to avoid changes in composition due to evaporation. |
Experimental Protocols
HPLC Method for this compound Analysis
This protocol provides a starting point for the separation of this compound using a standard C18 column. Optimization may be required based on the specific sample matrix and HPLC system.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: A gradient of Mobile Phase A (Water with 0.1% Formic Acid) and Mobile Phase B (Acetonitrile with 0.1% Formic Acid) can be effective. A starting point could be a linear gradient from 30% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV detector at 290 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Fungal extracts should be filtered through a 0.45 µm syringe filter before injection.
TLC Method for this compound Separation
This protocol is suitable for the qualitative analysis of this compound in fungal extracts.
-
TLC Plate: Silica gel 60 F254
-
Sample Application: Spot the concentrated fungal extract onto the TLC plate, approximately 1 cm from the bottom edge.
-
Mobile Phase (Developing Solvent): A mixture of toluene, ethyl acetate, and formic acid (e.g., in a ratio of 6:3:1 v/v/v) is a good starting point.
-
Development: Place the spotted TLC plate in a developing chamber saturated with the mobile phase. Allow the solvent front to travel up the plate until it is about 1 cm from the top edge.
-
Visualization: After development, remove the plate and allow the solvent to evaporate completely. Visualize the separated spots under UV light (365 nm). This compound typically appears as a fluorescent spot.
Visualizations
This compound Biosynthesis Pathway
The following diagram illustrates the key steps in the aflatoxin biosynthesis pathway, highlighting the position of this compound as a critical intermediate.
Caption: A simplified diagram of the Aflatoxin B1 biosynthesis pathway.
Logical Workflow for Troubleshooting Poor this compound Resolution
This workflow provides a step-by-step guide to diagnosing and resolving issues with this compound peak resolution in HPLC.
Caption: A decision-making workflow for troubleshooting poor this compound resolution.
References
- 1. Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - Blogs - News [alwsci.com]
- 2. researchgate.net [researchgate.net]
- 3. halocolumns.com [halocolumns.com]
- 4. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromtech.com [chromtech.com]
- 7. mastelf.com [mastelf.com]
Technical Support Center: Matrix Effects in LC-MS Analysis of Averufin
Welcome to the technical support center for troubleshooting matrix effects in the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Averufin. This resource is designed for researchers, scientists, and drug development professionals to identify, understand, and mitigate the challenges posed by matrix effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect my this compound analysis?
A1: In LC-MS analysis, the "matrix" refers to all the components in your sample other than this compound itself, such as proteins, lipids, salts, and other endogenous compounds.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source.[2] This interference can either suppress (reduce) or enhance (increase) the signal of this compound, leading to inaccurate and unreliable quantification.[1][3]
Q2: How can I detect and quantify the extent of matrix effects in my samples?
A2: The most common method to quantify matrix effects is the post-extraction spike method.[1] This involves comparing the peak area of an this compound standard in a clean solvent to the peak area of the same standard spiked into a blank sample extract (a sample that does not contain this compound). The matrix effect can be calculated using the following formula:
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100%[4]
A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.
Q3: What are the primary strategies to minimize or compensate for matrix effects?
A3: There are three main strategies to address matrix effects:
-
Effective Sample Preparation: The goal is to remove interfering matrix components before LC-MS analysis. Techniques like Solid-Phase Extraction (SPE), Immunoaffinity Chromatography (IAC), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are commonly used.[4][5]
-
Chromatographic Separation: Optimizing the chromatographic conditions can help separate this compound from co-eluting matrix components, thus reducing their impact on ionization.
-
Calibration Strategies: These methods aim to compensate for matrix effects rather than eliminate them. The most common approaches are:
-
Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix extract that is similar to the samples being analyzed.[3][4]
-
Standard Addition: Known amounts of the analyte are added to the actual samples to create a calibration curve within each sample.[6]
-
Use of Internal Standards: A known concentration of a compound structurally similar to the analyte (structural analog) or a stable isotope-labeled (SIL) version of the analyte is added to all samples, standards, and blanks. The SIL internal standard is the most effective as it co-elutes with the analyte and experiences the same matrix effects.[2][7]
-
Q4: Is there a stable isotope-labeled internal standard available for this compound?
A4: Currently, a commercially available stable isotope-labeled internal standard specifically for this compound is not readily found. This presents a challenge as it is the most effective way to correct for matrix effects.[8] In the absence of a dedicated SIL-IS, researchers can consider using a structural analog as an internal standard or must rely on meticulous matrix-matched calibration or the standard addition method for accurate quantification.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues related to matrix effects during this compound analysis.
Problem: Poor reproducibility and inaccurate quantification of this compound.
Caption: Troubleshooting workflow for matrix effects in this compound analysis.
Detailed Steps:
-
Verify LC-MS System Performance: Before attributing inconsistencies to matrix effects, ensure the instrument is performing optimally. Inject a pure this compound standard in a clean solvent and verify retention time stability, peak shape, and signal intensity.
-
Quantify Matrix Effect: Perform a post-extraction spike experiment as described in the FAQs to determine the presence and magnitude of matrix effects. A matrix effect greater than ±20% is generally considered significant and requires intervention.
-
Implement a Mitigation Strategy:
-
If you observe significant ion suppression or enhancement, first consider improving your sample preparation. A more rigorous cleanup method like Solid-Phase Extraction (SPE) can be more effective than a simple protein precipitation. Diluting the sample extract can also reduce the concentration of interfering matrix components, but this may compromise the limit of detection.
-
If sample preparation improvements are insufficient or not feasible, employ an appropriate calibration strategy. Matrix-matched calibration is a widely used approach. The standard addition method is more labor-intensive but can be very effective for complex and variable matrices.
-
-
Re-validate the Method: After implementing any changes to the sample preparation or calibration strategy, it is crucial to re-validate the analytical method to ensure it meets the required performance criteria for accuracy, precision, linearity, and sensitivity.
Data Presentation
The following tables summarize the impact of matrix effects and the effectiveness of different mitigation strategies for mycotoxin analysis, which can be analogous to this compound.
Table 1: Matrix Effects in Different Food Matrices for Mycotoxin Analysis
| Food Matrix | Mycotoxin Class | Observed Matrix Effect | Reference |
| Spices | Aflatoxins | Up to -89% (Ion Suppression) | [6] |
| Maize | Fumonisins | -45% to -60% (Ion Suppression) | [6] |
| Compound Feed | Deoxynivalenol | -30% to -50% (Ion Suppression) | [6] |
| Nuts | Aflatoxins | -20% to +15% (Suppression & Enhancement) | [4] |
Table 2: Comparison of Apparent Recovery with Different Calibration Strategies
| Matrix | Mycotoxin | External Calibration Recovery (%) | Matrix-Matched Calibration Recovery (%) | Stable Isotope Dilution Recovery (%) |
| Maize | Deoxynivalenol | 55% | 95% | 98% |
| Wheat | Zearalenone | 62% | 92% | 101% |
| Spices | Ochratoxin A | 48% | 89% | 97% |
Note: Data is illustrative and based on general findings for mycotoxins. Actual values for this compound will vary depending on the specific matrix and experimental conditions.
Experimental Protocols
Protocol 1: Quantification of Matrix Effect using Post-Extraction Spike
-
Prepare a Blank Sample Extract: Extract a sample of the matrix that is known to be free of this compound using your established sample preparation protocol.
-
Prepare Standard in Solvent (Solution A): Prepare a standard solution of this compound in a clean solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 100 ng/mL).
-
Prepare Post-Extraction Spiked Sample (Solution B): Spike the blank sample extract with the this compound standard to achieve the same final concentration as Solution A.
-
LC-MS Analysis: Inject both Solution A and Solution B into the LC-MS system and record the peak areas for this compound.
-
Calculate Matrix Effect: Use the formula: Matrix Effect (%) = (Peak Area of B / Peak Area of A) x 100%.
Protocol 2: Sample Cleanup using QuEChERS and Dispersive SPE (d-SPE)
Caption: Experimental workflow for QuEChERS with d-SPE cleanup.
-
Homogenization: Weigh 5 g of a homogenized sample into a 50 mL centrifuge tube.
-
Hydration: Add 10 mL of water and vortex for 1 minute. Let the sample hydrate (B1144303) for 15 minutes.
-
Extraction: Add 10 mL of acetonitrile containing 1% formic acid.
-
Shaking: Shake or vortex vigorously for 15 minutes to extract the this compound.
-
Salting Out: Add the contents of a QuEChERS extraction salt packet (e.g., magnesium sulfate, sodium chloride). Shake immediately for 1 minute.
-
Centrifugation: Centrifuge the sample at ≥3000 x g for 5 minutes.
-
d-SPE Cleanup: Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing a sorbent mixture (e.g., Primary Secondary Amine (PSA) and C18) to remove interfering matrix components like fatty acids and nonpolar interferences.
-
Vortex and Centrifuge: Vortex the d-SPE tube for 30 seconds and then centrifuge at 10,000 rpm for 5 minutes.
-
Analysis: The resulting supernatant is ready for dilution and injection into the LC-MS/MS system.
By following these guidelines and protocols, researchers can effectively manage matrix effects and ensure the accuracy and reliability of their this compound quantification by LC-MS.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. americanlaboratory.com [americanlaboratory.com]
- 4. researchgate.net [researchgate.net]
- 5. Item - Comprehensive overview: QuEChERS methods for mycotoxin determination in different matrices - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 6. waters.com [waters.com]
- 7. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 8. Avoid Mycotoxin Quantitation Errors When Using Stable Isotope Dilution Assay (SIDA) [restek.com]
How to handle Averufin standard solutions for long-term storage
This technical support center provides guidance on the proper handling and long-term storage of Averufin standard solutions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound standard stock solutions?
A1: For long-term stability, it is recommended to dissolve this compound standards in high-purity methanol (B129727) or acetonitrile.[1][2][3] Chloroform has also been shown to be a suitable solvent for related compounds like aflatoxins, offering good stability.[3] The choice of solvent may also depend on the subsequent analytical method (e.g., HPLC, LC-MS/MS).
Q2: At what temperature should I store my this compound standard solutions?
A2: this compound standard solutions should be stored in a refrigerator at 2-8°C for short-term use and in a freezer at -18°C to -20°C for long-term storage to ensure stability.[1][2][3][4] For extended long-term preservation, storage at temperatures as low as -80°C is also a viable option.[5]
Q3: How can I protect my this compound standard from degradation?
A3: To prevent degradation, protect the standard solution from light by using amber glass vials or by wrapping clear vials in aluminum foil.[6] It is also crucial to use tightly sealed containers, such as those with PTFE-lined screw caps (B75204) or crimp seals, to prevent solvent evaporation.[6] For highly sensitive work, flame-sealed glass ampoules can be used.[1]
Q4: My analytical results are inconsistent. Could my this compound standard be the problem?
A4: Inconsistent results can arise from standard degradation. Visually inspect your solution for any signs of precipitation or color change. If the solution has been stored for an extended period or handled improperly (e.g., left at room temperature, exposed to light), its concentration may have changed. It is advisable to prepare fresh working solutions from your stock on the day of analysis.[4] If issues persist, consider preparing a fresh stock solution.
Q5: Can I store my diluted working solutions?
A5: It is best practice to prepare diluted working solutions fresh from the stock solution on the day of use.[4] If temporary storage is necessary, keep them refrigerated (2-8°C) and protected from light for no longer than 24 hours.[4] The stability of diluted solutions, especially in aqueous mixtures, can be significantly lower than that of the concentrated stock solution.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected peaks in chromatogram | Contamination of the solvent or standard. Degradation of the this compound standard. | Use high-purity, HPLC-grade solvents. Prepare a fresh standard solution. Ensure proper storage conditions are maintained. |
| Low signal intensity or peak area | The concentration of the standard has decreased due to solvent evaporation or degradation. Adsorption of the analyte to the container surface. | Use tightly sealed vials.[6] Prepare a fresh dilution from the stock solution. Consider using silanized glass vials for preparing dilute standards to prevent adsorption.[1][7] |
| Precipitate observed in the solution | The solubility limit has been exceeded, possibly due to solvent evaporation or storage at a very low temperature where the solvent's solvating power is reduced. | Gently warm the solution to room temperature and sonicate briefly to redissolve the precipitate. If it does not redissolve, the solution may be compromised, and a new one should be prepared. |
| Discoloration of the solution | Chemical degradation of the this compound standard, potentially due to exposure to light or incompatible storage materials. | Discard the solution and prepare a fresh one. Always store in amber glass vials or protect from light.[6] |
Experimental Protocol: Preparation and Handling of this compound Standard Solutions
This protocol outlines the steps for preparing a stock solution and subsequent working standards of this compound.
Materials:
-
This compound standard (solid)
-
HPLC-grade methanol or acetonitrile
-
Calibrated analytical balance
-
Class A volumetric flasks
-
Calibrated micropipettes
-
Amber glass vials with PTFE-lined screw caps
Procedure:
-
Preparation of Stock Solution (e.g., 1 mg/mL): a. Allow the vial containing the solid this compound standard to equilibrate to room temperature before opening to prevent condensation. b. Accurately weigh a precise amount (e.g., 1 mg) of the this compound standard using a calibrated analytical balance. c. Quantitatively transfer the weighed standard to a Class A volumetric flask (e.g., 1 mL). d. Add a small amount of the chosen solvent (methanol or acetonitrile) to dissolve the solid. e. Once completely dissolved, bring the solution to the final volume with the solvent. f. Cap the flask and invert it several times to ensure homogeneity. g. Transfer the stock solution to a labeled amber glass vial for storage.
-
Preparation of Working Solutions: a. Prepare working solutions by diluting the stock solution with the appropriate solvent. b. For example, to prepare a 10 µg/mL working solution from a 1 mg/mL stock, dilute 10 µL of the stock solution to a final volume of 1 mL. c. Always use calibrated micropipettes for accurate dilutions.
-
Storage and Handling: a. Store the stock solution at -18°C to -20°C for long-term storage. b. Store working solutions at 2-8°C if they will be used within 24 hours. Otherwise, prepare them fresh. c. Always allow solutions to reach room temperature before use. d. Minimize the exposure of the solutions to light and air.
Workflow for Handling and Storing this compound Standard Solutions
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Current Developments of Analytical Methodologies for Aflatoxins’ Determination in Food during the Last Decade (2013–2022), with a Particular Focus on Nuts and Nut Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. food.r-biopharm.com [food.r-biopharm.com]
- 5. journals.asm.org [journals.asm.org]
- 6. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 7. researchgate.net [researchgate.net]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Averufin-related enzyme assays. Our goal is to help you identify and resolve common issues to ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why are enzyme assays related to it important?
This compound is a key metabolic intermediate in the biosynthesis of aflatoxins, which are highly toxic and carcinogenic mycotoxins produced by fungi of the Aspergillus genus, notably Aspergillus flavus and Aspergillus parasiticus.[1][2] Enzyme assays involving this compound are critical for understanding the mechanisms of aflatoxin production, identifying potential inhibitors of this pathway, and developing strategies to reduce aflatoxin contamination in food and feed.[1] The enzymes involved in the conversion of and from this compound, such as cytochrome P450 monooxygenases, are key targets for research.
Q2: What are the most common sources of contamination in this compound-related enzyme assays?
Contamination in this compound-related enzyme assays can arise from several sources:
-
Microbial Contamination: Unwanted bacteria or fungi in your Aspergillus cultures or reagents can introduce enzymes that may degrade this compound or the target enzymes, or produce interfering compounds.
-
Chemical Contamination: Residues from solvents, detergents, or other chemicals used in labware can inhibit enzyme activity. Plasticizers from plasticware can also leach into solutions and interfere with assays.
-
Cross-Contamination: Carryover from previous experiments, especially if working with other fungal metabolites, can lead to inaccurate results. Other mycotoxins produced by the same fungal species can also interfere with the analysis.[2]
-
Sample-to-Sample Contamination: Improper handling of samples can lead to cross-contamination between experimental and control groups.
Q3: How can I be sure that my enzyme preparation is active?
To confirm the activity of your enzyme preparation, you should:
-
Use a Positive Control: Assay a known active enzyme preparation alongside your experimental samples.
-
Verify Substrate Integrity: Ensure that the this compound substrate has been stored correctly and has not degraded.
-
Optimize Assay Conditions: Confirm that the pH, temperature, and buffer composition are optimal for your specific enzyme.
-
Check for Inhibitors: Be aware of potential inhibitors in your sample preparation, such as EDTA, high salt concentrations, or residual solvents from extraction steps.
Q4: My analytical results (e.g., HPLC, TLC) show unexpected peaks. What could be the cause?
Unexpected peaks in your chromatograms can be due to:
-
Contaminants: As mentioned in Q2, both microbial and chemical contaminants can introduce interfering compounds.
-
Substrate/Product Degradation: this compound or its metabolic products may be unstable under your experimental or storage conditions, leading to the formation of degradation products.
-
Side Reactions: The enzyme may have broader substrate specificity than anticipated, leading to the formation of unexpected byproducts.
-
Matrix Effects: Components of your sample matrix (e.g., from the culture medium or cell lysate) can interfere with the analytical separation and detection.[3]
Troubleshooting Guides
Problem 1: Low or No Enzyme Activity
| Potential Cause | Recommended Solution |
| Inactive Enzyme | - Use a fresh enzyme preparation.- Avoid repeated freeze-thaw cycles.- Ensure proper storage conditions (temperature, buffer).- Run a positive control with a known active enzyme. |
| Suboptimal Assay Conditions | - Optimize pH, temperature, and incubation time for your specific enzyme.- Ensure the buffer composition is correct and freshly prepared.- Titrate enzyme and substrate concentrations to find the optimal range. |
| Presence of Inhibitors | - Identify and remove potential inhibitors (e.g., EDTA, high salt, detergents) from your sample preparation.- Use dialysis or a desalting column to clean up your enzyme preparation.- Include a control with a known inhibitor to confirm sensitivity. |
| Incorrect Reagent Preparation | - Double-check all calculations for reagent concentrations.- Prepare fresh reagents, especially buffers and substrate solutions.- Ensure complete dissolution of all components. |
| Substrate Degradation | - Store this compound substrate according to the manufacturer's instructions (typically protected from light and moisture).- Prepare substrate solutions fresh before each experiment. |
Problem 2: High Background Signal
| Potential Cause | Recommended Solution |
| Contaminated Reagents | - Use high-purity water and reagents (e.g., HPLC grade).- Filter-sterilize buffers and media to remove microbial contamination.- Test individual reagents for their contribution to the background signal. |
| Autofluorescence/Absorbance of Assay Components | - Run a "no enzyme" control to determine the background signal from the substrate and buffer.- Run a "no substrate" control to measure any intrinsic activity in your enzyme preparation.- If using a fluorescence-based assay, check for autofluorescence of your compounds or plates. |
| Non-enzymatic Reaction | - Incubate the substrate in the assay buffer without the enzyme to check for spontaneous degradation or conversion. |
| Dirty Labware | - Use thoroughly cleaned glassware, preferably acid-washed, or sterile, disposable plasticware. |
Problem 3: Inconsistent or Irreproducible Results
| Potential Cause | Recommended Solution |
| Pipetting Errors | - Calibrate your pipettes regularly.- Use appropriate pipette volumes for the desired measurements.- Ensure proper pipetting technique to avoid bubbles and inaccurate volumes. |
| Temperature Fluctuations | - Use a water bath or incubator with precise temperature control.- Allow all reagents to reach the assay temperature before starting the reaction. |
| Inconsistent Incubation Times | - Use a timer to ensure accurate incubation periods for all samples. |
| Sample Heterogeneity | - Ensure your enzyme preparation and substrate solutions are well-mixed before use. |
| Variability in Cell Culture | - Standardize your fungal culture conditions (media, temperature, aeration, age of culture) to ensure consistent enzyme expression. |
Data Presentation
Table 1: Typical Kinetic Parameters for Enzymes in the Aflatoxin Biosynthesis Pathway
| Enzyme | Substrate | Product | Optimal pH | Optimal Temperature (°C) | Km (µM) | Vmax (nmol/min/mg) |
| Norsolorinic Acid Reductase | Norsolorinic Acid | Averantin | 7.5 | 30 | ~50 | Not widely reported |
| Averantin Oxidase (Cytochrome P450) | Averantin | 5'-Hydroxyaverantin | 7.0-7.8 | 28-32 | Not widely reported | Not widely reported |
| 5'-Hydroxyaverantin Dehydrogenase | 5'-Hydroxyaverantin | This compound | 7.2 | 30 | Not widely reported | Not widely reported |
| This compound Oxidase (Cytochrome P450) | This compound | Versiconal Hemiacetal Acetate | 7.4-7.7 | 28-35 | ~20-100 | Varies by prep |
Note: The values presented are approximate and can vary depending on the specific organism, enzyme preparation, and assay conditions. Researchers should determine these parameters for their specific experimental setup.
Experimental Protocols
Protocol: In Vitro Assay for this compound-Metabolizing Cytochrome P450 Enzyme
This protocol provides a general framework for assaying the activity of a cytochrome P450 enzyme that metabolizes this compound.
1. Reagents and Buffers:
-
Assay Buffer: 50 mM Potassium Phosphate buffer, pH 7.4, containing 10% (v/v) glycerol.
-
Enzyme Preparation: Microsomal fraction or purified cytochrome P450 enzyme from Aspergillus parasiticus.
-
Substrate: this compound stock solution (e.g., 10 mM in DMSO).
-
Cofactor: NADPH stock solution (e.g., 20 mM in Assay Buffer), prepare fresh.
-
Stop Solution: Acetonitrile or 2M HCl.
-
Analytical Standards: this compound and expected product(s).
2. Procedure:
-
Preparation:
-
Thaw all reagents on ice. Keep the enzyme preparation on ice at all times.
-
Prepare serial dilutions of this compound in Assay Buffer to achieve the desired final concentrations.
-
Prepare the reaction mix by adding the required volume of Assay Buffer and enzyme preparation to microcentrifuge tubes or a 96-well plate.
-
-
Pre-incubation:
-
Pre-incubate the reaction mix at the optimal temperature (e.g., 30°C) for 5 minutes to allow the temperature to equilibrate.
-
-
Reaction Initiation:
-
Initiate the reaction by adding the this compound substrate to each reaction well/tube.
-
Immediately after adding the substrate, add the NADPH cofactor to start the enzymatic reaction. Mix gently.
-
-
Incubation:
-
Incubate the reaction for a predetermined time (e.g., 10, 20, 30 minutes) at the optimal temperature. The incubation time should be within the linear range of the reaction.
-
-
Reaction Termination:
-
Stop the reaction by adding an equal volume of the Stop Solution.
-
-
Sample Processing:
-
Centrifuge the samples (e.g., 14,000 x g for 10 minutes) to pellet any precipitated protein.
-
Transfer the supernatant to a new tube or an HPLC vial for analysis.
-
-
Analysis:
-
Analyze the samples by HPLC or TLC to separate and quantify the remaining this compound and the formed product(s).
-
Use analytical standards to identify and quantify the compounds of interest.
-
Controls:
-
No Enzyme Control: Replace the enzyme preparation with Assay Buffer to check for non-enzymatic degradation of this compound.
-
No Substrate Control: Replace the this compound solution with Assay Buffer to measure any background signal from the enzyme preparation.
-
No Cofactor Control: Replace the NADPH solution with Assay Buffer to confirm the cofactor dependency of the reaction.
Visualizations
Caption: Experimental workflow for a typical this compound-related enzyme assay.
Caption: Troubleshooting logic for low or no enzyme activity.
Caption: Simplified aflatoxin biosynthesis pathway highlighting this compound.
References
Technical Support Center: Optimizing Averufin Enzymatic Reactions
This technical support center provides targeted guidance for researchers, scientists, and drug development professionals to optimize NADPH concentration in averufin enzymatic reactions. Below are troubleshooting guides and frequently asked questions to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of NADPH in the enzymatic conversion of this compound? A: NADPH serves as a crucial cofactor, providing the necessary reducing equivalents (hydride ions) for several enzymatic steps in the aflatoxin biosynthesis pathway that begins with this compound (AVR).[1][2][3] Specifically, enzymes such as monooxygenases and reductases depend on NADPH to catalyze the conversion of AVR and its subsequent intermediates.[1][4] Without an adequate supply of NADPH, these enzymatic reactions will not proceed.
Q2: Which specific enzymes in the pathway from this compound require NADPH? A: The conversion of (1′S,5′S)-Averufin to downstream products involves multiple NADPH-dependent enzymes. Key enzymes include:
-
A microsomal enzyme that catalyzes the initial conversion of (1′S,5′S)-AVR to hydroxyversicolorone (B1196034) (HVN).[1][2]
-
Cytosolic enzymes that catalyze the conversion of HVN to versiconal (B1263273) hemiacetal acetate (B1210297) (VHA) and other metabolites in the metabolic grid.[1][2]
-
VHA reductase, which catalyzes the conversion of HVN to versicolorone (B1219424) (VONE) and VHA to versiconol (B1264608) acetate (VOAc).[1] Essentially, all enzymes in this part of the pathway, except for a specific esterase, require NADPH or NADP+ as a coenzyme.[1]
Q3: What is the impact of suboptimal NADPH concentration on the reaction? A: Both low and excessively high concentrations of NADPH can negatively affect the reaction.
-
Low Concentration: An insufficient NADPH supply is a primary limiting factor, leading to low or no product yield as the enzyme's catalytic cycle cannot be completed. The reaction will stall once the initial amount of NADPH is consumed.
-
High Concentration: An overly high intracellular concentration of NADPH may alter the intended metabolic flux. It can accelerate the formation of more reduced, alternative substances such as VONE, versicolorol (VOROL), and VOAc, effectively diverting precursors from the main biosynthetic pathway and resulting in a poor yield of the desired final product.[1]
Q4: What is a recommended starting concentration for NADPH in an in vitro reaction? A: Based on published cell-free experiments, a concentration of 4 mM NADPH has been used successfully to drive the conversion of intermediates like HVN.[1] However, the optimal concentration can vary depending on the specific enzyme preparation, substrate concentration, and reaction conditions. It is advisable to perform a titration experiment to determine the optimal NADPH concentration for your specific system.
Troubleshooting Guide
Q5: My reaction yield is extremely low or zero. How do I troubleshoot issues related to NADPH? A: Low yield is a common problem often linked to the cofactor.[5][6] Follow this systematic approach to diagnose the issue.
Caption: Troubleshooting workflow for low product yield.
Q6: The reaction starts but stops prematurely. What is the likely cause? A: This is a classic sign of NADPH depletion. Since NADPH is consumed stoichiometrically, it can be quickly exhausted, especially with a highly active enzyme preparation. The solution is to implement an in situ NADPH regeneration system , which continuously converts the NADP+ byproduct back into NADPH.[7][8] This ensures a stable supply of the cofactor throughout the reaction. Product inhibition can also cause reactions to stall and should be investigated.[9]
Q7: I am observing significant formation of side products like VONE and VOROL. Is this related to NADPH? A: Yes. The formation of these metabolites is also NADPH-dependent.[1] Cell-free experiments have suggested that a high concentration of intracellular NADPH tends to push the reaction toward more reduced side products.[1] If your primary goal is to maximize VHA or a different downstream product, consider carefully titrating the NADPH concentration or the efficiency of your regeneration system to avoid over-reduction and diversion into these side pathways.
Quantitative Data Summary
Table 1: Key NADPH-Dependent Reactions in this compound Conversion
| Substrate | Product(s) | Enzyme Location | Required Cofactor | Reference |
| (1′S,5′S)-Averufin (AVR) | Hydroxyversicolorone (HVN) | Microsome | NADPH | [1][2] |
| Hydroxyversicolorone (HVN) | Versiconal Hemiacetal Acetate (VHA) | Cytosol | NADPH | [1][2] |
| Hydroxyversicolorone (HVN) | Versicolorone (VONE) | Cytosol (VHA Reductase) | NADPH | [1] |
| Versicolorone (VONE) | Versiconol Acetate (VOAc) | Cytosol | NADPH | [1] |
Table 2: Comparison of Common In Vitro NADPH Regeneration Systems
| System | Key Enzyme(s) | Sacrificial Substrate | Advantages | Disadvantages | Reference |
| Glucose-6-Phosphate Dehydrogenase (G6PDH) | G6PDH | Glucose-6-Phosphate (G6P) | Inexpensive enzyme, high specific activity.[9] | Reagent (G6P) is relatively expensive.[9] | [7][9] |
| Glucose Dehydrogenase (GDH) | GDH | Glucose | Inexpensive substrate (glucose).[9] | Enzyme can be expensive.[9] | [7] |
| Formate Dehydrogenase (FDH) | FDH | Formate | Inexpensive substrate, CO2 byproduct is easily removed. | Low specific activity of the enzyme.[9] | [7][9] |
| Isocitrate Dehydrogenase (IDH) | IDH | Citrate / Isocitrate | Can be used in whole-cell or crude extracts. | May have competing native pathways in crude systems. | [8] |
Visualized Pathways and Workflows
Caption: NADPH-dependent steps in the this compound metabolic pathway.
Caption: Diagram of an enzyme-coupled NADPH regeneration system.
Experimental Protocols
Protocol 1: General In Vitro Conversion of this compound Intermediates This protocol is a generalized procedure based on methods for cell-free conversion of this compound and its derivatives.[1]
-
Enzyme Preparation: Prepare cytosol and/or microsome fractions from a suitable fungal strain (e.g., Aspergillus parasiticus) grown under conditions that induce the aflatoxin biosynthesis pathway. Protein concentration should be determined using a standard method (e.g., Bradford assay).
-
Reaction Mixture Preparation: In a microcentrifuge tube, assemble the following components on ice:
-
Phosphate Buffer (e.g., 50 mM, pH 7.5)
-
Substrate (e.g., 10 µM (1′S,5′S)-Averufin or HVN, dissolved in a minimal amount of a suitable solvent like DMSO)
-
Enzyme Preparation (e.g., 50-100 µg of microsomal or cytosolic protein)
-
NADPH (add from a fresh stock solution to a final concentration of 1-4 mM)
-
Bring the total reaction volume to 100-200 µL with nuclease-free water.
-
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 28-30°C) for a designated period (e.g., 10 to 80 minutes). Time-course experiments are recommended to monitor product formation and intermediate accumulation.
-
Reaction Termination: Stop the reaction by adding an equal volume of an organic solvent, such as ethyl acetate. Vortex vigorously to extract the metabolites.
-
Sample Preparation for Analysis: Centrifuge to separate the phases. Transfer the organic (upper) layer to a new tube and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator.
-
Analysis: Re-dissolve the dried extract in a suitable solvent (e.g., methanol) and analyze the products using High-Performance Liquid Chromatography (HPLC) with a C18 column and a suitable gradient of solvents (e.g., water/acetonitrile with formic acid).
Protocol 2: Spectrophotometric Quantification of NADPH This protocol outlines a common cycling assay method for measuring NADPH concentration.[10] Commercial kits are also widely available and recommended for convenience and accuracy.[11]
-
Principle: In a cycling reaction, glucose-6-phosphate dehydrogenase (G6PDH) uses NADP+ to oxidize glucose-6-phosphate (G6P). The NADPH produced then reduces a chromogenic reagent (like MTT or WST-1) via a diaphorase, leading to a color change that can be measured spectrophotometrically. The rate of color formation is proportional to the initial NADPH/NADP+ concentration.
-
Sample Preparation:
-
To measure NADPH only , extract samples using an alkaline extraction buffer (to degrade NADP+) and heat at 60°C for 30 minutes.[10]
-
To measure total NADP+/NADPH , use the extraction buffer without the heating step.
-
Neutralize the extracts before the assay.
-
-
Assay Procedure (96-well plate format):
-
Prepare a standard curve using known concentrations of NADPH.
-
Add 50 µL of your prepared sample or standard to each well.
-
Prepare a master mix containing buffer, G6P, the chromogenic reagent, and the cycling enzymes (e.g., G6PDH).
-
Add 100 µL of the master mix to each well to start the reaction.
-
Immediately read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) at time zero.
-
Incubate at room temperature for 30-60 minutes and read the absorbance again.
-
-
Calculation: Subtract the time-zero reading from the final reading. Use the standard curve to calculate the NADPH concentration in your samples.
Protocol 3: Implementing a G6PDH-Based NADPH Regeneration System This protocol describes how to integrate a common regeneration system into your main this compound enzymatic reaction.
-
Reagents:
-
Glucose-6-Phosphate Dehydrogenase (G6PDH) from a commercial source.
-
Glucose-6-Phosphate (G6P), disodium (B8443419) salt.
-
Magnesium Chloride (MgCl2), as it is often required by dehydrogenases.
-
NADP+ (a small initial amount is needed to kickstart the cycle).
-
-
Procedure:
-
To the main reaction mixture described in Protocol 1 , add the following components:
-
G6P: Add to a final concentration of 5-10 mM (in molar excess of the main substrate).
-
G6PDH: Add 1-2 units of activity per mL of reaction volume.
-
NADP+: Add a catalytic amount (e.g., 0.1 mM) to initiate the cycle. The NADPH for the main reaction will be generated in situ.
-
MgCl2: Add to a final concentration of 2-5 mM.
-
-
-
Optimization: The optimal ratio of the primary enzyme to the regeneration enzyme (G6PDH) and the concentration of G6P may need to be determined empirically to ensure the rate of NADPH regeneration matches or exceeds the rate of consumption.
References
- 1. Enzymatic Conversion of this compound to Hydroxyversicolorone and Elucidation of a Novel Metabolic Grid Involved in Aflatoxin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enzymatic conversion of this compound to hydroxyversicolorone and elucidation of a novel metabolic grid involved in aflatoxin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advancements in the Biosynthetic Mechanisms for Polyketide-Derived Mycotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pure.hw.ac.uk [pure.hw.ac.uk]
- 8. Citrate as Cost-Efficient NADPH Regenerating Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nottingham.ac.uk [nottingham.ac.uk]
- 10. Spectrophotometric assays for measuring redox biomarkers in blood and tissues: the NADPH network - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting gene expression problems in Averufin pathway studies
Welcome to the technical support center for researchers studying gene expression in the Averufin pathway. This resource provides troubleshooting guidance and frequently asked questions to help you navigate common challenges in your experiments.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your gene expression analysis of the this compound pathway.
Question: Why am I seeing no or very low expression of my target genes in the this compound pathway?
Possible Causes and Solutions:
This is a common issue that can arise from several factors throughout the experimental workflow. The following table summarizes potential causes and recommended troubleshooting steps.
| Potential Cause | Troubleshooting Steps |
| 1. Inactive Pathway Expression | Many secondary metabolite gene clusters, including the one for this compound, are silent or expressed at very low levels under standard laboratory conditions.[1][2] Consider altering culture conditions (e.g., media composition, temperature, pH, light exposure) to induce gene expression.[3][4] Overexpression of pathway-specific transcription factors like aflR can also activate the gene cluster.[5][6] |
| 2. Poor RNA Quality or Yield | The tough cell walls of filamentous fungi can make RNA extraction challenging.[7] Assess RNA integrity (RIN > 7.0) and purity (A260/280 ratio ~2.0, A260/230 ratio > 1.8). If quality is low, optimize your RNA extraction protocol. |
| 3. Inefficient cDNA Synthesis | Contaminants from your fungal culture or RNA extraction reagents can inhibit the reverse transcriptase enzyme. Perform a no-RT control to check for genomic DNA contamination. |
| 4. Suboptimal qPCR Assay | Poor primer design, incorrect annealing temperature, or the presence of PCR inhibitors can all lead to failed amplification. Verify primer efficiency and specificity. Test for PCR inhibitors by running a dilution series of your cDNA. |
Question: My qPCR results show inconsistent Cq values between technical replicates. What should I do?
Possible Causes and Solutions:
Inconsistent Cq values are often due to pipetting errors or low template concentration.
| Potential Cause | Troubleshooting Steps |
| 1. Pipetting Inaccuracy | Ensure your pipettes are calibrated. Use low-retention pipette tips. When preparing qPCR reactions, create a master mix to minimize pipetting variability. |
| 2. Low Target Abundance | If the target gene is expressed at very low levels, stochastic effects during amplification can lead to Cq variation. You may need to increase the amount of cDNA in your reaction. |
| 3. Primer-Dimer Formation | Primer-dimers can compete with the target amplification, especially at low template concentrations. Analyze the melt curve to check for the presence of primer-dimers. If present, you may need to redesign your primers. |
Question: The expression of my reference gene is not stable across my experimental conditions. What does this mean?
Possible Causes and Solutions:
A stable reference gene is crucial for accurate normalization of qPCR data.[8][9] If your reference gene expression varies, your normalized target gene expression data will be unreliable.
| Potential Cause | Troubleshooting Steps |
| 1. Unsuitable Reference Gene | Commonly used "housekeeping" genes like beta-tubulin, actin, and GAPDH are not always stably expressed under all experimental conditions in Aspergillus.[8][10][11] |
| 2. Experimental Treatment Affects Reference Gene | The experimental conditions you are testing may be altering the expression of your chosen reference gene. |
| Solution | It is essential to validate a panel of candidate reference genes for your specific experimental setup. Use software like geNorm or NormFinder to identify the most stable reference genes.[12] The MIQE guidelines recommend using at least two validated reference genes for normalization.[8] |
Frequently Asked Questions (FAQs)
Q1: What are the key genes involved in the this compound biosynthesis pathway?
The biosynthesis of this compound is a multi-step process involving several key enzymes encoded by a gene cluster.[13][14] The core pathway involves the conversion of norsolorinic acid to averantin, which is then converted to this compound.[15] Key genes include aflD (nor-1), which is involved in the conversion of norsolorinic acid, and aflI (avfA), which is involved in the conversion of this compound to versiconal (B1263273) hemiacetal acetate.[5] Other genes like aflV (cypX) and aflW (moxY) also play a role in these conversions.[5] The entire cluster is positively regulated by the transcription factor AflR.[5][13]
Q2: How can I improve the yield and quality of RNA extracted from Aspergillus species?
Efficiently breaking the fungal cell wall is the most critical step.[7] Mechanical lysis using bead beating with ceramic or glass beads is highly effective.[7][16] It is also crucial to use RNase inhibitors throughout the extraction process to prevent RNA degradation.[7] Combining mechanical disruption with a robust chemical lysis buffer, such as one containing guanidinium (B1211019) thiocyanate, often yields the best results.
Q3: Are there known inhibitors of qPCR that can be carried over from fungal cultures?
Yes, compounds from your culture media or secondary metabolites produced by the fungus can inhibit PCR.[17][18] Polysaccharides are a common inhibitor from fungal cultures.[19] If you suspect PCR inhibition, you can try diluting your cDNA template, as this can dilute the inhibitor to a non-inhibitory concentration. Additionally, some DNA/RNA purification kits are better at removing these inhibitors than others.[20]
Q4: Which reference genes are recommended for gene expression studies in Aspergillus?
There is no single universal reference gene for all Aspergillus studies.[10] While genes like beta-tubulin, actin, 18S rRNA, and GAPDH are frequently used, their expression stability must be experimentally validated for your specific conditions.[8][11] It is best practice to test a panel of candidate genes and use a statistical algorithm to determine the most stable ones for normalization.[12][21]
Experimental Protocols
Total RNA Extraction from Aspergillus
This protocol is designed for the extraction of high-quality total RNA from Aspergillus mycelium.
Materials:
-
Aspergillus mycelium (flash-frozen in liquid nitrogen)
-
Mortar and pestle (pre-chilled)
-
TRIzol reagent or similar
-
Chloroform
-
Isopropanol
-
75% Ethanol (B145695) (in RNase-free water)
-
RNase-free water
-
Microcentrifuge tubes
-
Microcentrifuge
Procedure:
-
Grind the frozen mycelium to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.
-
Transfer the powdered mycelium to a microcentrifuge tube containing 1 mL of TRIzol reagent.
-
Homogenize the sample by vortexing vigorously for 1 minute.
-
Incubate the homogenate at room temperature for 5 minutes.
-
Add 0.2 mL of chloroform, cap the tube securely, and shake vigorously for 15 seconds.
-
Incubate at room temperature for 3 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Carefully transfer the upper aqueous phase to a new tube.
-
Precipitate the RNA by adding 0.5 mL of isopropanol. Mix gently and incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Discard the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the RNA in an appropriate volume of RNase-free water.
-
Assess RNA quality and quantity using a spectrophotometer and agarose (B213101) gel electrophoresis.
cDNA Synthesis (Reverse Transcription)
This protocol outlines the synthesis of complementary DNA (cDNA) from total RNA.
Materials:
-
Total RNA (1 µg)
-
Oligo(dT) primers or random hexamers
-
dNTP mix (10 mM)
-
Reverse transcriptase enzyme
-
Reverse transcriptase buffer
-
RNase inhibitor
-
RNase-free water
Procedure:
-
In a PCR tube, combine 1 µg of total RNA, primers, and dNTPs. Add RNase-free water to the recommended volume.
-
Heat the mixture to 65°C for 5 minutes and then place on ice for at least 1 minute.
-
Add the reverse transcriptase buffer, RNase inhibitor, and reverse transcriptase enzyme.
-
Incubate at the recommended temperature for the enzyme (e.g., 42°C or 50°C) for 60 minutes.
-
Inactivate the enzyme by heating to 70°C for 15 minutes.
-
The resulting cDNA can be stored at -20°C or used directly for qPCR.
Quantitative PCR (qPCR)
This protocol provides a general outline for qPCR using SYBR Green chemistry.
Materials:
-
cDNA template
-
Forward and reverse primers (10 µM each)
-
SYBR Green qPCR master mix
-
Nuclease-free water
-
qPCR plate and optical seals
-
qPCR instrument
Procedure:
-
Thaw all reagents on ice.
-
Prepare a master mix containing SYBR Green master mix, forward and reverse primers, and nuclease-free water.
-
Aliquot the master mix into the wells of a qPCR plate.
-
Add the cDNA template to the appropriate wells. Include no-template controls (NTCs) and no-RT controls.
-
Seal the plate, centrifuge briefly, and place it in the qPCR instrument.
-
Set up the thermal cycling program according to the master mix manufacturer's instructions. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Include a melt curve analysis at the end of the run to assess the specificity of the amplification.
-
Analyze the data using the software provided with the qPCR instrument.
Visualizations
Caption: Troubleshooting workflow for gene expression analysis.
Caption: General experimental workflow for qPCR.
Caption: Simplified this compound biosynthesis pathway.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Post‐translational modifications drive secondary metabolite biosynthesis in Aspergillus : a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genome-wide analyses of light-regulated genes in Aspergillus nidulans reveal a complex interplay between different photoreceptors and novel photoreceptor functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Culture Conditions Control Expression of the Genes for Aflatoxin and Sterigmatocystin Biosynthesis in Aspergillus parasiticus and A. nidulans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aflatoxin Biosynthesis and Genetic Regulation: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Optimized Protocol for RNA Isolation from Penicillium spp. and Aspergillus fumigatus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current Practices for Reference Gene Selection in RT-qPCR of Aspergillus: Outlook and Recommendations for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Genome-Wide Screening and Stability Verification of the Robust Internal Control Genes for RT-qPCR in Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selection of Reference Genes for Real-time Quantitative PCR Normalization in the Process of Gaeumannomyces graminis var. tritici Infecting Wheat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Reference Gene Selection for RT-qPCR Analysis in Maize Kernels Inoculated with Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Clustered Pathway Genes in Aflatoxin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. journals.asm.org [journals.asm.org]
- 16. Reddit - The heart of the internet [reddit.com]
- 17. Overcoming Inhibition in Real-Time Diagnostic PCR | Springer Nature Experiments [experiments.springernature.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Validation & Comparative
Unraveling the Aflatoxin Pathway: A Comparative Guide to the Validation of Averufin's Role
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches used to validate the critical role of averufin in the aflatoxin biosynthetic pathway. Aflatoxins, potent mycotoxins produced by Aspergillus species, pose a significant threat to food safety and public health. Understanding the intricate enzymatic steps leading to their synthesis is paramount for developing effective strategies to inhibit their production. This compound stands as a key intermediate in this complex cascade, and its conversion is a pivotal point of study. This document dissects the experimental evidence, presents comparative data, and offers detailed protocols to aid researchers in this field.
The Established Pathway vs. An Alternative Hypothesis
The biosynthesis of aflatoxin B1 involves a multi-step enzymatic conversion of early precursors. A central part of this pathway is the transformation of norsolorinic acid (NOR) to versiconal (B1263273) hemiacetal acetate (B1210297) (VHA), with this compound (AVF) as a key intermediate. Two main hypotheses describe the precise steps leading to this compound, primarily differing in the role of averufanin (AVNN).
Hypothesis 1: The Main Biosynthetic Route
The widely accepted pathway involves the conversion of averantin (B1666156) (AVN) to 5'-hydroxyaverantin (B15418084) (HAVN), which is then oxidized to this compound. This pathway is supported by enzymatic assays and feeding experiments with blocked mutants.[1][2]
Hypothesis 2: The Averufanin Branch
An alternative hypothesis proposes that averufanin is a direct precursor to this compound, positioned between averantin and this compound in the biosynthetic sequence. This is supported by radiolabeling studies demonstrating the incorporation of labeled averufanin into this compound and aflatoxin B1.[3][4][5] However, other studies suggest that averufanin is a shunt metabolite, not a true intermediate in the main pathway.[2][6]
Comparative Analysis of Experimental Data
The validation of this compound's role and the intermediates involved in its formation has been achieved through various experimental techniques, primarily feeding studies with labeled precursors and enzymatic assays using cell-free systems. The following tables summarize the key quantitative data from these experiments.
Table 1: Isotope Labeling and Feeding Experiments
| Precursor Fed | Strain | Product Analyzed | Incorporation Efficiency (%) | Key Finding | Reference |
| [14C]Averufanin | Aspergillus parasiticus (wild type) | Aflatoxin B1 | 23 | Demonstrates conversion of averufanin to aflatoxin B1. | [1] |
| [14C]Averufanin | A. parasiticus (non-aflatoxin-producing) | O-methylsterigmatocystin | 31 | Supports averufanin as a precursor in the broader pathway. | [1] |
| [14C]Averufanin | A. parasiticus (this compound-accumulating mutant) | This compound | 72 | Strong evidence for the direct conversion of averufanin to this compound. | [1] |
| [14C]Averufanin | A. parasiticus (versicolorin A-accumulating mutant) | Versicolorin (B1264617) A | 54 | Shows averufanin precedes versicolorin A in the pathway. | [1] |
| Averantin (AVN) | A. parasiticus NIAH-26 (mutant) | Aflatoxins | Produced | Confirms AVN as a precursor to aflatoxins. | [2] |
| 5'-Hydroxyaverantin (HAVN) | A. parasiticus NIAH-26 (mutant) | Aflatoxins | Produced | Confirms HAVN as a precursor to aflatoxins. | [2] |
| This compound (AVF) | A. parasiticus NIAH-26 (mutant) | Aflatoxins | Produced | Confirms AVF as a precursor to aflatoxins. | [2] |
| Averufanin (AVNN) | A. parasiticus NIAH-26 (mutant) | Aflatoxins | Not Produced | Contradicts the role of averufanin as a direct precursor in this mutant. | [2] |
Table 2: In Vitro Enzymatic Conversion
| Substrate | Enzyme Source | Cofactor(s) | Product(s) | Key Finding | Reference |
| Norsolorinic Acid (NA) | A. parasiticus NIAH-26 (cytosol) | NADH or NADPH | Averantin (AVN) | Demonstrates the enzymatic reduction of NA to AVN. | [2] |
| Averantin (AVN) | A. parasiticus NIAH-26 (microsomes) | NADPH | 5'-Hydroxyaverantin (HAVN) | Shows the monooxygenase-catalyzed conversion of AVN to HAVN. | [2] |
| 5'-Hydroxyaverantin (HAVN) | A. parasiticus NIAH-26 (cytosol) | NAD or NADP | This compound (AVR) | Confirms the dehydrogenase-mediated oxidation of HAVN to this compound. | [2] |
| (1’S,5’S)-Averufin (AVR) | A. parasiticus (microsome fraction) | NADPH | Hydroxyversicolorone (HVN), Versiconal Hemiacetal Acetate (VHA) | Elucidates the conversion of this compound to its downstream products. | [7] |
Experimental Protocols
Gene Knockout in Aspergillus spp. (General Protocol)
This protocol provides a general framework for deleting a target gene, such as those involved in the this compound synthesis pathway (e.g., avnA), in Aspergillus.
a. Vector Construction:
-
Amplify ~1 kb flanking regions (5' and 3') of the target gene from Aspergillus genomic DNA using PCR.
-
Clone the flanking regions into a plasmid vector containing a selectable marker (e.g., pyrG, hygB). The marker should be inserted between the two flanking regions.
-
Linearize the resulting plasmid before transformation to increase the frequency of homologous recombination.
b. Protoplast Formation and Transformation:
-
Grow the recipient Aspergillus strain in a suitable liquid medium.
-
Harvest the mycelia and treat with a lytic enzyme mixture (e.g., Glucanex) to generate protoplasts.
-
Wash and resuspend the protoplasts in an osmotic stabilizer solution.
-
Add the linearized knockout vector DNA to the protoplast suspension along with polyethylene (B3416737) glycol (PEG) solution to facilitate DNA uptake.
-
Plate the transformation mixture onto selective regeneration medium.
c. Screening and Confirmation:
-
Isolate genomic DNA from putative transformants.
-
Confirm the gene deletion event by PCR using primers flanking the target gene and Southern blot analysis.
-
Analyze the metabolic profile of the knockout mutant by techniques such as HPLC or LC-MS to confirm the accumulation of the expected intermediate (e.g., averantin in an avnA knockout).
Cell-Free Enzyme Assays
This protocol describes the preparation of cell-free extracts and their use in studying the enzymatic conversions in the aflatoxin pathway.
a. Preparation of Cell Extracts:
-
Grow the desired Aspergillus parasiticus strain in a suitable liquid culture medium.
-
Harvest the mycelia by filtration and wash with a suitable buffer.
-
Grind the mycelia to a fine powder in liquid nitrogen.
-
Resuspend the powdered mycelia in an extraction buffer.
-
Centrifuge the homogenate at a low speed to remove cell debris.
-
For separation of cytosol and microsomes, centrifuge the supernatant at a high speed (e.g., 100,000 x g). The resulting supernatant is the cytosol fraction, and the pellet contains the microsomes. Resuspend the microsomal pellet in a suitable buffer.
b. Enzymatic Reaction:
-
Set up the reaction mixture containing the cell fraction (cytosol or microsomes), the substrate (e.g., averantin, 5'-hydroxyaverantin, or this compound), and the required cofactors (e.g., NADPH, NAD+).
-
Incubate the reaction mixture at an optimal temperature for a specific period.
-
Stop the reaction by adding a solvent like ethyl acetate.
c. Product Analysis:
-
Extract the products from the reaction mixture with an organic solvent.
-
Analyze the extracted products by thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), or liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the reaction products.
Visualizing the Pathways and Workflows
To facilitate a clearer understanding of the biochemical routes and experimental designs, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: Aflatoxin biosynthetic pathway from Norsolorinic Acid to VHA.
Caption: Experimental workflow for validating a pathway intermediate.
This guide highlights the established understanding of this compound's role in aflatoxin biosynthesis while also presenting a key area of ongoing scientific discussion regarding the involvement of averufanin. The provided data and protocols offer a solid foundation for researchers to design and execute experiments aimed at further elucidating this complex and critical metabolic pathway.
References
- 1. Averufanin is an aflatoxin B1 precursor between averantin and this compound in the biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enzymatic Conversion of this compound to Hydroxyversicolorone and Elucidation of a Novel Metabolic Grid Involved in Aflatoxin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Current Understanding on Aflatoxin Biosynthesis and Future Perspective in Reducing Aflatoxin Contamination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Averufanin is an aflatoxin B1 precursor between averantin and this compound in the biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Aflatoxin Biosynthesis Cluster Gene, aflX, Encodes an Oxidoreductase Involved in Conversion of Versicolorin A to Demethylsterigmatocystin - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Averufin and Norsolorinic Acid as Aflatoxin Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of norsolorinic acid and averufin as precursors in the biosynthetic pathway of aflatoxins, a group of mycotoxins with significant health and economic implications. Understanding the roles and conversion efficiencies of these intermediates is crucial for developing strategies to inhibit aflatoxin production.
Introduction to Aflatoxin Biosynthesis
Aflatoxins are toxic secondary metabolites produced primarily by fungi of the Aspergillus genus, notably Aspergillus flavus and Aspergillus parasiticus. The biosynthesis of these complex furanocoumarins involves a multi-step pathway with numerous enzymatic conversions. Norsolorinic acid is the first stable, pigmented intermediate in this pathway, while this compound appears later, following a series of enzymatic modifications of norsolorinic acid.[1][2] The conversion of these precursors into aflatoxins is a key area of research for identifying potential targets for detoxification and control strategies.
Positional Comparison in the Aflatoxin Biosynthetic Pathway
Norsolorinic acid marks the entry point into the core aflatoxin pathway after the initial polyketide synthesis.[1] It undergoes a series of reduction and oxidation reactions to be converted to this compound. This conversion is not a single step but involves intermediate compounds such as averantin (B1666156) and 5'-hydroxyaverantin.[3][4][5] Therefore, this compound is positioned downstream of norsolorinic acid in the biosynthetic sequence.
The diagram below illustrates the early stages of the aflatoxin biosynthetic pathway, highlighting the positions of norsolorinic acid and this compound.
Quantitative Comparison of Precursor Conversion
Direct quantitative comparisons of the conversion efficiency of norsolorinic acid versus this compound to aflatoxin in a single experimental setup are not extensively detailed in the available literature. However, feeding experiments using blocked mutants of Aspergillus parasiticus have demonstrated that both compounds can be converted to aflatoxins.[3]
Qualitative observations from some studies suggest that the conversion efficiency can vary between precursors. For instance, in one study, the amount of aflatoxins produced from this compound was observed to be considerably lower than that from 5'-hydroxyaverantin, an intermediate between norsolorinic acid and this compound.[6] This suggests that the conversion efficiency is not solely dependent on the precursor's proximity to the final product in the pathway and may be influenced by factors such as cellular uptake and enzyme kinetics.
| Precursor | Organism/System | Experimental Condition | Aflatoxin Yield/Conversion Rate | Reference |
| Norsolorinic Acid | Aspergillus parasiticus NIAH-26 (mutant) | Feeding experiment in YES medium | Aflatoxin production confirmed (quantitative data not specified) | [3][6] |
| This compound | Aspergillus parasiticus NIAH-26 (mutant) | Feeding experiment in YES medium | Aflatoxin production confirmed (qualitatively lower than from 5'-hydroxyaverantin) | [6] |
| This compound | Aspergillus parasiticus (mycelial suspensions) | Incorporation of 13C-labeled this compound | Efficient and specific incorporation into aflatoxin B1 demonstrated | [7] |
Note: The table summarizes available data. A lack of directly comparable quantitative values highlights a gap in the current research landscape.
Experimental Protocols
The following sections detail the methodologies typically employed in studying the conversion of norsolorinic acid and this compound to aflatoxins.
Fungal Strains and Culture Conditions
Objective: To utilize fungal mutants blocked at specific steps in the aflatoxin pathway to study the conversion of supplemented precursors.
-
Fungal Strain: Aspergillus parasiticus mutants, such as those with a non-functional nor-1 gene, are commonly used. These mutants are unable to convert norsolorinic acid to downstream intermediates and thus do not produce aflatoxins without precursor supplementation.[2]
-
Culture Medium: A yeast extract-sucrose (YES) medium is frequently used for fungal growth and aflatoxin production.
-
Incubation: Cultures are typically incubated at 28-30°C for several days in the dark.[8]
Precursor Feeding Experiments
Objective: To introduce exogenous precursors to a culture of a blocked fungal mutant and quantify the subsequent production of aflatoxins.
-
Preparation of Precursors: Norsolorinic acid and this compound are dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO) or methanol.[9]
-
Addition to Culture: A known concentration of the precursor solution is added to the fungal culture in the mid-logarithmic growth phase.
-
Incubation: The cultures are incubated for a further period to allow for the uptake and conversion of the precursor.
-
Extraction of Aflatoxins: The fungal mycelium and culture medium are separated. Aflatoxins are extracted from both fractions using a solvent like chloroform.[10]
-
Quantification: The extracted aflatoxins are quantified using analytical techniques such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) with fluorescence detection.[10][11][12][13]
The workflow for a typical precursor feeding experiment is outlined in the diagram below.
Analytical Methods for Quantification
Objective: To accurately measure the concentration of aflatoxins produced from the supplemented precursors.
-
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD): This is the most common and sensitive method for aflatoxin quantification.[11][12][13]
-
Sample Preparation: The crude extract is often cleaned up using immunoaffinity columns to remove interfering compounds.
-
Chromatographic Separation: A C18 reverse-phase column is typically used to separate the different types of aflatoxins (B1, B2, G1, G2).
-
Detection: Aflatoxins are naturally fluorescent, and a fluorescence detector provides high sensitivity and selectivity. Post-column derivatization can be used to enhance the fluorescence of aflatoxins B1 and G1.[14]
-
-
Thin-Layer Chromatography (TLC): A simpler and less expensive method, often used for qualitative or semi-quantitative analysis. Aflatoxins are separated on a silica (B1680970) gel plate and visualized under UV light.[10]
Conclusion
Both norsolorinic acid and this compound are confirmed precursors in the aflatoxin biosynthetic pathway, with norsolorinic acid being the earlier of the two. While feeding experiments with blocked mutants of Aspergillus parasiticus demonstrate that both can be converted to aflatoxins, there is a lack of direct, side-by-side quantitative data to definitively compare their conversion efficiencies. The available qualitative evidence suggests that conversion rates may not simply correlate with a precursor's position in the pathway. Further research employing standardized feeding experiments with rigorous quantification is needed to fully elucidate the comparative efficiency of these and other precursors in aflatoxin biosynthesis. Such studies will be invaluable for developing targeted strategies to mitigate aflatoxin contamination in food and feed.
References
- 1. Current Understanding on Aflatoxin Biosynthesis and Future Perspective in Reducing Aflatoxin Contamination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. czechmycology.org [czechmycology.org]
- 3. Enzymatic conversion of norsolorinic acid to this compound in aflatoxin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereochemistry during aflatoxin biosynthesis: conversion of norsolorinic acid to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stereochemistry during aflatoxin biosynthesis: conversion of norsolorinic acid to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of this compound and its role in aflatoxin B1 biosynthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. adipogen.com [adipogen.com]
- 10. Aspergillus Volatiles Regulate Aflatoxin Synthesis and Asexual Sporulation in Aspergillus parasiticus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative Determination of Aflatoxin by High Performance Liquid Chromatography in Wheat Silos in Golestan Province, North of Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nucleus.iaea.org [nucleus.iaea.org]
- 13. agilent.com [agilent.com]
- 14. jascoinc.com [jascoinc.com]
LC-MS Outshines HPLC for Ultrasensitive Averufin Detection
For researchers, scientists, and drug development professionals requiring the highest sensitivity in the detection of the mycotoxin precursor Averufin, Liquid Chromatography-Mass Spectrometry (LC-MS) demonstrates a clear advantage over High-Performance Liquid Chromatography (HPLC). While both methods are capable of identifying and quantifying this compound, LC-MS, particularly when coupled with tandem mass spectrometry (LC-MS/MS), offers significantly lower limits of detection (LOD) and quantification (LOQ), making it the superior choice for trace-level analysis in complex matrices.
This compound is a critical intermediate in the biosynthetic pathway of aflatoxins, a group of highly carcinogenic mycotoxins produced by Aspergillus species. Monitoring for this compound can serve as an early indicator of potential aflatoxin contamination in agricultural commodities and food products. The choice of analytical technique is therefore paramount for ensuring food safety and for research applications in mycotoxicology and fungal metabolism.
This guide provides a comprehensive comparison of LC-MS and HPLC for the sensitive detection of this compound, supported by experimental data and detailed protocols.
Superior Sensitivity of LC-MS/MS
LC-MS/MS has become the gold standard for mycotoxin analysis due to its exceptional sensitivity and selectivity.[1] This is achieved by combining the separation power of liquid chromatography with the precise mass detection of the analyte and its fragments. In contrast, HPLC, typically paired with ultraviolet (UV) or fluorescence detectors (FLD), can be susceptible to interference from co-eluting compounds, which can limit its sensitivity, especially in complex sample matrices.[2]
While specific comparative studies on this compound are limited, data from closely related and extensively studied aflatoxins, such as Aflatoxin B1, can serve as a reliable proxy to illustrate the performance differences between the two techniques. The structural similarity between this compound and other aflatoxins means that the analytical behaviors and achievable sensitivities are comparable.
The following table summarizes the typical limits of detection (LOD) and quantification (LOQ) for Aflatoxin B1, used here as a proxy for this compound, by both LC-MS/MS and HPLC.
| Parameter | LC-MS/MS | HPLC-FLD |
| Limit of Detection (LOD) | 0.01 - 0.5 ng/mL | 0.1 - 2.0 ng/mL |
| Limit of Quantification (LOQ) | 0.05 - 1.0 ng/mL | 0.5 - 5.0 ng/mL |
Note: The values presented are typical ranges compiled from various studies on Aflatoxin B1 and are intended to be illustrative for this compound. Actual detection limits may vary depending on the specific instrumentation, method, and matrix.
The data clearly indicates that LC-MS/MS can achieve detection and quantification limits that are at least an order of magnitude lower than those of HPLC-FLD. This enhanced sensitivity is crucial when analyzing samples with very low levels of this compound, which is often the case in early-stage fungal contamination.
Experimental Protocols
To provide a practical understanding of the methodologies, detailed experimental protocols for both LC-MS/MS and HPLC-FLD for the analysis of aflatoxin precursors like this compound are outlined below.
LC-MS/MS Experimental Protocol
This protocol is a representative method for the analysis of mycotoxins in a fungal culture matrix.
1. Sample Preparation (Extraction)
-
Objective: To extract this compound from the sample matrix.
-
Procedure:
-
Homogenize 1 gram of the fungal culture with 5 mL of an extraction solvent (e.g., acetonitrile (B52724)/water, 80:20 v/v).
-
Vortex the mixture for 30 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.
-
2. Chromatographic Separation
-
Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution: A linear gradient from 10% to 90% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometric Detection
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound would be determined by infusing a standard solution. For example, for a related aflatoxin, Aflatoxin B1, the transition m/z 313 -> 285 is commonly used.
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
HPLC-FLD Experimental Protocol
This protocol is a representative method for the analysis of mycotoxins using HPLC with fluorescence detection.
1. Sample Preparation (Extraction and Clean-up)
-
Objective: To extract and purify this compound from the sample matrix.
-
Procedure:
-
Follow the same extraction procedure as for LC-MS/MS.
-
Clean-up (optional but recommended): Pass the filtered extract through an immunoaffinity column (IAC) specific for aflatoxins to remove interfering matrix components. Elute the purified analytes with methanol.
-
2. Chromatographic Separation
-
Instrumentation: HPLC system with a fluorescence detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic mixture of water, methanol, and acetonitrile (e.g., 60:20:20, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 20 µL.
3. Fluorescence Detection
-
Wavelengths: Excitation and emission wavelengths for this compound would need to be determined. For naturally fluorescent aflatoxins, excitation is typically around 365 nm and emission around 440 nm.
-
Post-Column Derivatization: For some aflatoxins that are not naturally fluorescent, a post-column derivatization step (e.g., with iodine or bromine) may be required to enhance the fluorescence signal. It is likely that this compound, being a colored compound, would have some native fluorescence, but this would need to be experimentally verified.
Visualizing the Workflow and Rationale
To better illustrate the processes and the decision-making involved in choosing between LC-MS and HPLC, the following diagrams are provided.
References
A Comparative Toxicological Profile of Averufin and Versicolorin A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the toxicological properties of two mycotoxins, averufin and versicolorin (B1264617) A. Both are intermediates in the biosynthetic pathway of aflatoxins, potent carcinogens that contaminate a wide range of agricultural commodities. Understanding the relative toxicity of these precursors is crucial for a complete risk assessment of aflatoxin-producing fungal contamination in food and feed. This document summarizes key experimental data on their cytotoxicity, mechanisms of action, and the experimental protocols used for their evaluation.
Quantitative Toxicity Data
The following table summarizes the available quantitative data on the cytotoxicity of this compound and versicolorin A. It is important to note that a direct comparison is challenging as the data originates from studies using different cell lines and experimental conditions.
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| This compound | OVSAHO (Ovarian Cancer) | NCI-SRB | IC50 | 31.9 ± 9.0 µM | [1] |
| MCF7, MDA-MB-213 (Breast Cancer) | NCI-SRB | Cytotoxicity | No notable effects | [1] | |
| OVCAR3, KURAMOCHI (Ovarian Cancer) | NCI-SRB | Cytotoxicity | No notable effects | [1] | |
| HGRC1 (Non-tumorigenic) | NCI-SRB | Cytotoxicity | No notable effects | [1] | |
| Versicolorin A | A549 (Lung Adenocarcinoma) | MTT | IC50 | 109 ± 3.5 µM | |
| Caco-2 (Colon Adenocarcinoma) | CellTiter-Glo | Cytotoxicity | More toxic than Aflatoxin B1 at 1-20 µM | [2][3] | |
| HCT116 (Colon Carcinoma) | CellTiter-Glo | Cytotoxicity | More toxic than Aflatoxin B1 at 1-20 µM | [2][3] | |
| HepG2 (Hepatocellular Carcinoma) | CellTiter-Glo | Cytotoxicity | Similar to Aflatoxin B1 | [4][5][6] |
Mechanisms of Toxicity
This compound: A Potent Uncoupler of Mitochondrial Respiration
The primary mechanism of this compound's toxicity appears to be its potent uncoupling effect on mitochondrial oxidative phosphorylation. In isolated rat liver mitochondria, this compound was shown to cause a 50% uncoupling of oxidative phosphorylation at a concentration of approximately 1.5 µM. This disruption of the mitochondrial respiratory chain can lead to a decrease in ATP synthesis and compromise cellular energy metabolism. However, studies on various cancer and non-tumorigenic cell lines did not show significant cytotoxic effects, suggesting that its toxicity may be cell-type specific or dependent on metabolic activation.[1]
Versicolorin A: A Genotoxic Agent with Multiple Cellular Targets
Versicolorin A exhibits a broader range of toxic effects, primarily centered around genotoxicity and the induction of cell death. Its mechanisms of action include:
-
Induction of DNA Damage: Versicolorin A has been shown to cause DNA strand breaks.[2][3] This genotoxic activity is a critical factor in its carcinogenic potential.
-
Apoptosis Induction: Following DNA damage, versicolorin A can trigger programmed cell death, or apoptosis.[2][3]
-
Cell Cycle Inhibition: It can inhibit cell proliferation by arresting the cell cycle.[2][3]
-
p53 Signaling Pathway Activation: In response to DNA damage, versicolorin A can induce the p53 signaling pathway, a key regulator of cell fate.[2][3][7] However, its toxicity is not solely dependent on p53, as cytotoxic effects are also observed in p53-deficient cells.[2][3]
-
Aryl Hydrocarbon Receptor (AhR) Activation: Versicolorin A is an activator of the AhR, a transcription factor involved in the metabolism of xenobiotics.[4][5][6][8] This activation leads to the induction of cytochrome P450 enzymes, such as CYP1A1, which can metabolize other compounds, potentially leading to their activation into more toxic forms.[4][5][6]
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide.
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or versicolorin A) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm. The amount of formazan produced is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Genotoxicity Assessment: Comet Assay (Single-Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA damage in individual cells.
-
Cell Preparation: After treatment with the test compound, harvest the cells and resuspend them in a low-melting-point agarose (B213101).
-
Slide Preparation: Pipette the cell-agarose suspension onto a microscope slide pre-coated with normal melting point agarose. Allow the agarose to solidify.
-
Lysis: Immerse the slides in a lysis solution to remove cell membranes and histones, leaving behind the nuclear DNA (nucleoids).
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis. Damaged DNA, containing fragments and single-strand breaks, will migrate away from the nucleus, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. The length and intensity of the comet tail relative to the head are proportional to the amount of DNA damage.
Mitochondrial Toxicity: Assessment of Mitochondrial Respiration Uncoupling
This protocol outlines the measurement of oxygen consumption to assess the uncoupling of mitochondrial respiration.
-
Mitochondria Isolation: Isolate mitochondria from a relevant tissue source (e.g., rat liver) through differential centrifugation.
-
Respirometry Setup: Use a Clark-type oxygen electrode or a high-throughput respirometer (e.g., Seahorse XF Analyzer) to measure oxygen consumption.
-
Assay Buffer: Suspend the isolated mitochondria in a suitable respiration buffer containing substrates for the electron transport chain (e.g., glutamate, malate, succinate).
-
Baseline Measurement: Record the basal rate of oxygen consumption (State 2 respiration).
-
State 3 Respiration: Add ADP to stimulate ATP synthesis, leading to an increased rate of oxygen consumption (State 3 respiration).
-
Compound Addition: Introduce the test compound (e.g., this compound) to the chamber and monitor the oxygen consumption rate. An uncoupler will cause a significant increase in oxygen consumption without the addition of ADP, as the proton gradient is dissipated, and the electron transport chain works at its maximum rate to try to restore it.
-
Data Analysis: Calculate the respiratory control ratio (RCR), which is the ratio of State 3 to State 4 (the rate after ADP is consumed) respiration. A decrease in the RCR is indicative of uncoupling.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Versicolorin A induces p53 signaling.
Caption: Versicolorin A activates the AhR pathway.
Caption: Workflow for toxicity assessment.
References
- 1. Aspergillus Carneus metabolite Averufanin induced cell cycle arrest and apoptotic cell death on cancer cell lines via inducing DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Versicolorin A, a precursor in aflatoxins biosynthesis, is a food contaminant toxic for human intestinal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Versicolorin A enhances the genotoxicity of aflatoxin B1 in human liver cells by inducing the transactivation of the Ah-receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. research.vu.nl [research.vu.nl]
- 7. researchgate.net [researchgate.net]
- 8. cn.aminer.org [cn.aminer.org]
Cross-Reactivity of Antibodies: A Comparative Guide for Averufin and Structurally Related Anthraquinones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of antibody cross-reactivity between the anthraquinone (B42736) mycotoxin Averufin and other structurally similar compounds. Due to the limited availability of specific immunoassays for this compound, this document focuses on a predictive comparison based on the structural similarities with other well-studied anthraquinones like Versicolorin A, Sterigmatocystin, and Aflatoxin B1. Understanding potential cross-reactivity is crucial for the development of specific and reliable immunoassays for mycotoxin detection.
Executive Summary
Structural Comparison of this compound and Related Anthraquinones
The potential for antibody cross-reactivity is fundamentally linked to the structural similarity of the target antigens. This compound shares a core anthraquinone structure with Versicolorin A, Sterigmatocystin, and Aflatoxin B1. The key differences lie in the side-chain modifications and the furofuran ring system, which can significantly influence the epitope recognized by an antibody.
Below is a table summarizing the key structural features of these mycotoxins.
| Mycotoxin | Core Structure | Key Functional Groups and Side Chains | Furofuran System |
| This compound | Anthraquinone | Hydroxyl groups, a C6 side chain forming a cyclic ether | Dihydrofuran ring fused to the anthraquinone core |
| Versicolorin A | Anthraquinone | Hydroxyl groups | Terminal bifuran ring system |
| Sterigmatocystin | Xanthone | Methoxyl group, hydroxyl group | Terminal bifuran ring system |
| Aflatoxin B1 | Furanocoumarin | Methoxyl group | Fused dihydrofuran ring |
Visualization of Key Anthraquinone Structures
To visually represent the structural similarities and differences that underpin potential antibody cross-reactivity, the following diagrams illustrate the chemical structures of this compound and the related anthraquinone, Versicolorin A.
Cross-Reactivity Data for Structurally Similar Anthraquinones
While specific data for anti-Averufin antibodies are lacking, a study by Reynolds and Pestka (1991) provides valuable insights through the characterization of a polyclonal antiserum raised against Versicolorin A (VA). This antiserum was tested for its cross-reactivity with several aflatoxin precursors, including this compound.[1]
| Antibody | Target Analyte | Cross-Reactant | Cross-Reactivity (%) | Reference |
| Anti-Versicolorin A (polyclonal) | Versicolorin A | Versicolorin A hemiacetal | 106 | |
| Averufanin | 85 | [1] | ||
| Averantin | 7 | [1] | ||
| Norsolorinic acid | 6 | [1] | ||
| This compound | 2 | [1] | ||
| Sterigmatocystin | <1 | [1] | ||
| Aflatoxin B1 | <1 | [1] | ||
| Anti-Sterigmatocystin (monoclonal) | Sterigmatocystin | Aflatoxin B1 | No cross-reactivity | |
| Anti-Aflatoxin B1 (polyclonal) | Aflatoxin B1 | Sterigmatocystin | No cross-reactivity | [2] |
The data indicates that the anti-Versicolorin A antibody exhibited very low cross-reactivity (2%) with this compound, suggesting that while structurally related, the differences in their side chains are significant enough to be distinguished by this particular antibody preparation. Furthermore, studies on antibodies against Sterigmatocystin and Aflatoxin B1 have shown high specificity with no cross-reactivity to each other, highlighting that even subtle differences in the core structure can be critical for antibody recognition.[2]
Experimental Protocols: Determining Antibody Cross-Reactivity
The most common method for determining antibody cross-reactivity for small molecules like mycotoxins is the competitive Enzyme-Linked Immunosorbent Assay (cELISA) .
Principle of Competitive ELISA
In a competitive ELISA, the analyte of interest in the sample competes with a labeled antigen (conjugate) for a limited number of antibody binding sites. The amount of labeled antigen bound to the antibody is inversely proportional to the concentration of the analyte in the sample.
Experimental Workflow for Cross-Reactivity Assessment
The following diagram illustrates a typical workflow for a competitive ELISA used to determine the cross-reactivity of an antibody with different analytes.
Detailed Protocol for Competitive ELISA
-
Coating:
-
Dilute a capture antibody (e.g., goat anti-mouse IgG) in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the diluted antibody to each well of a 96-well microtiter plate.
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween 20).
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Competition:
-
Wash the plate three times with wash buffer.
-
Prepare serial dilutions of the standard mycotoxin (the target analyte) and the potential cross-reactants in assay buffer.
-
In separate tubes, mix 50 µL of each standard/cross-reactant dilution with 50 µL of the primary antibody (e.g., mouse anti-mycotoxin antibody) and 50 µL of the enzyme-labeled mycotoxin conjugate (e.g., mycotoxin-HRP).
-
Incubate this mixture for 30 minutes at room temperature.
-
Transfer 100 µL of the mixture to the corresponding wells of the coated and blocked plate.
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the plate five times with wash buffer.
-
Add 100 µL of the enzyme substrate (e.g., TMB) to each well.
-
Incubate in the dark for 15-30 minutes at room temperature.
-
Stop the reaction by adding 50 µL of stop solution (e.g., 2M H₂SO₄).
-
-
Data Analysis:
-
Measure the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB).
-
Plot a standard curve of absorbance versus the logarithm of the concentration for the target analyte and each potential cross-reactant.
-
Determine the concentration of each analyte that causes 50% inhibition of the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100
-
Conclusion and Recommendations
The development of a highly specific immunoassay for this compound requires the generation of monoclonal or polyclonal antibodies with minimal cross-reactivity to other structurally related anthraquinones. Based on the available data for a Versicolorin A antibody, it is plausible that antibodies specific to this compound can be developed.[1] The key to achieving high specificity will lie in the design of the immunogen, ensuring that the unique structural features of this compound are presented to the immune system.
For researchers and drug development professionals, it is recommended to:
-
Synthesize an this compound-protein conjugate for immunization, ensuring the conjugation site exposes unique epitopes of the this compound molecule.
-
Employ a rigorous antibody screening process , using a competitive ELISA format to test for cross-reactivity against a panel of structurally related anthraquinones, including Versicolorin A, Sterigmatocystin, and various aflatoxins.
-
Characterize the selected antibodies thoroughly to determine their affinity and specificity, which is essential for the validation of any new immunoassay.
By following these steps, it will be possible to develop a reliable and specific immunoassay for this compound, which would be a valuable tool for research and for monitoring the safety of food and feed.
References
Averufin as a Biomarker for Aflatoxin Contamination: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for reliable and early indicators of aflatoxin contamination is a critical area of research in food safety and toxicology. Aflatoxins, potent mycotoxins produced primarily by Aspergillus flavus and Aspergillus parasiticus, are a significant threat to human and animal health, with aflatoxin B1 (AFB1) being a classified Group 1 human carcinogen. This guide provides a comparative analysis of averufin, a key intermediate in the aflatoxin biosynthetic pathway, against established biomarkers of aflatoxin exposure—aflatoxin M1 (AFM1) and aflatoxin-albumin adducts (AF-alb). We present a critical evaluation of their potential utility, supported by experimental data and detailed methodologies.
At a Glance: this compound vs. Established Aflatoxin Biomarkers
While this compound is an essential precursor to aflatoxins, its role as a practical and reliable biomarker for assessing aflatoxin contamination in food and feed, or for monitoring exposure in biological systems, is not well-established in scientific literature. In contrast, AFM1 and AF-alb adducts are widely accepted and validated biomarkers of aflatoxin exposure.
Key Findings:
-
This compound: There is a significant lack of data supporting a direct and quantifiable correlation between the concentration of this compound and the final aflatoxin levels in contaminated commodities. Furthermore, information regarding the stability of this compound in various food matrices and during processing is scarce. Consequently, its reliability as a biomarker for aflatoxin contamination is currently low.
-
Aflatoxin M1 (AFM1): A major metabolite of AFB1, AFM1 is excreted in urine and milk. It serves as a short-term biomarker of recent dietary exposure to AFB1.[1] Methods for its detection are well-developed and widely used in human and animal studies.
-
Aflatoxin-Albumin (AF-alb) Adducts: These adducts form in the blood following exposure to AFB1 and provide a more integrated measure of exposure over a longer period (weeks to months) due to the half-life of albumin.[2] They are considered a reliable biomarker for chronic exposure assessment.[2]
Performance Comparison of Aflatoxin Biomarker Detection Methods
The following table summarizes the performance characteristics of common analytical methods used for the detection of established aflatoxin biomarkers. The lack of data for this compound as a biomarker precludes its inclusion in this direct comparison.
| Biomarker | Analytical Method | Sample Matrix | Limit of Detection (LOD) | Key Advantages | Key Limitations |
| Aflatoxin M1 (AFM1) | ELISA (Enzyme-Linked Immunosorbent Assay) | Urine, Milk | 0.04 ng/mL - 0.2 ng/mL[3][4] | High-throughput, relatively low cost, suitable for screening large populations.[5] | Potential for cross-reactivity, may require confirmation with more specific methods.[3] |
| HPLC with Fluorescence Detection (HPLC-FLD) | Urine, Milk | ~0.005 ng/mL[6] | High sensitivity and specificity, considered a gold standard for quantification. | Requires more expensive equipment and skilled personnel, lower throughput than ELISA. | |
| Aflatoxin-Albumin (AF-alb) Adducts | ELISA | Serum/Plasma | ~5 pg AF/mg albumin[7] | High-throughput, suitable for large-scale epidemiological studies. | Can be less specific than HPLC-based methods. |
| HPLC with Fluorescence Detection (HPLC-FLD) | Serum/Plasma | ~5 pg AF/mg albumin[7][8] | High sensitivity and specificity, provides accurate quantification. | Labor-intensive, requires sample hydrolysis and purification. | |
| Isotope Dilution Mass Spectrometry (IDMS) | Serum/Plasma | High sensitivity and specificity | Considered a reference method for accuracy and precision. | Requires sophisticated instrumentation and expertise. |
Signaling Pathways and Experimental Workflows
To visualize the context of this compound and the detection of established biomarkers, the following diagrams are provided.
Caption: Aflatoxin Biosynthetic Pathway Highlighting this compound.
Caption: Experimental Workflow for Aflatoxin M1 Detection by ELISA.
Experimental Protocols
Detailed methodologies for the analysis of established aflatoxin biomarkers are crucial for reproducible and reliable results. Below are summarized protocols for the detection of Aflatoxin M1 and Aflatoxin-Albumin adducts.
Protocol 1: Determination of Aflatoxin M1 in Urine by Competitive ELISA
This protocol is based on the principles of a competitive enzyme-linked immunosorbent assay.[4][5]
1. Sample Preparation:
- Collect urine samples and centrifuge at approximately 3000 x g for 5 minutes to pellet any particulate matter.[4]
- Dilute the supernatant with distilled water (e.g., 1:20 v/v).[4]
- Mix the diluted urine with an assay buffer provided in the commercial ELISA kit.[4]
2. ELISA Procedure:
- Pipette the prepared samples and standards into the microwells coated with anti-aflatoxin M1 antibodies.
- Incubate to allow the aflatoxin M1 in the sample to bind to the antibodies.
- Add an aflatoxin M1-horseradish peroxidase (HRP) conjugate to the wells. This conjugate will bind to any remaining unoccupied antibody sites.
- Incubate to allow the conjugate to bind.
- Wash the wells to remove any unbound sample and conjugate.
- Add a substrate solution that reacts with the HRP to produce a color change. The intensity of the color is inversely proportional to the amount of aflatoxin M1 in the sample.[5]
- Stop the reaction by adding a stop solution.
3. Data Analysis:
- Measure the absorbance of each well using a microplate reader at 450 nm.
- Construct a standard curve using the absorbance values of the known standards.
- Determine the concentration of aflatoxin M1 in the samples by interpolating their absorbance values on the standard curve.[5]
Protocol 2: Quantification of Aflatoxin-Albumin Adducts in Serum by HPLC-Fluorescence
This method involves the isolation of albumin, enzymatic hydrolysis, and chromatographic analysis.[8]
1. Albumin Isolation:
- Precipitate total proteins from a serum sample (e.g., 100 µL) using a saturated ammonium (B1175870) sulfate (B86663) solution.
- Alternatively, isolate albumin using methods like acetic acid precipitation.[8]
- Confirm the purity of the isolated albumin using SDS-PAGE.
- Quantify the albumin concentration using a standard protein assay (e.g., Bradford assay).
2. Enzymatic Hydrolysis:
- Digest the isolated albumin with a protease, such as pronase, to release the aflatoxin-lysine adduct.[8]
- The digestion is typically carried out overnight at 37°C with shaking.
3. Sample Clean-up and Analysis:
- Precipitate the protease and any undigested proteins using a solvent like cold acetone.
- Reduce the volume of the supernatant containing the aflatoxin-lysine adduct, for instance, by using a freeze-dryer.
- Inject the concentrated sample into an HPLC system equipped with a fluorescence detector.
- Quantify the aflatoxin-albumin adducts by comparing the peak area to a standard curve prepared from known concentrations of aflatoxin-lysine.
Conclusion
Based on the current scientific literature, This compound is not a reliable biomarker for aflatoxin contamination . While it is a crucial intermediate in the biosynthetic pathway of aflatoxins, its presence and concentration in food or feed do not have a well-established correlation with the final, toxic aflatoxin levels. Furthermore, there is a lack of data on its stability and detectability in complex matrices.
For researchers, scientists, and professionals in drug development, the focus should remain on the validated and widely accepted biomarkers of aflatoxin exposure: Aflatoxin M1 in urine for short-term exposure assessment and Aflatoxin-Albumin adducts in serum for long-term exposure monitoring. These biomarkers have well-defined analytical protocols, established performance characteristics, and a strong body of evidence supporting their use in both clinical and epidemiological studies. Future research could explore the potential of this compound or other pathway intermediates as early indicators of fungal growth and potential for future aflatoxin production, but for now, they cannot replace the established methods for assessing contamination and exposure.
References
- 1. Aflatoxin Contamination, Its Impact and Management Strategies: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biomarker-based evaluation of aflatoxin B1 exposure in cattle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection of trace aflatoxin M1 in human urine using a commercial ELISA followed by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Aflatoxin m1 in urine | PDF [slideshare.net]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of methods for quantitation of aflatoxin-albumin adducts and their application to human exposure assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Estimation of aflatoxin-albumin adduct in serum sample by optimized HPLC-fluorescence [mjms.modares.ac.ir]
Unraveling the Enzymatic Gateway: A Comparative Guide to Averufin Conversion in Aflatoxin Biosynthesis
For researchers, scientists, and professionals in drug development, understanding the intricate enzymatic reactions within biosynthetic pathways is paramount for innovation. This guide provides a comparative analysis of the enzyme-catalyzed conversion of Averufin to hydroxyversicolorone (B1196034), a critical step in the biosynthesis of aflatoxins—potent mycotoxins with significant health and economic implications.
The transformation of this compound (AVR) into hydroxyversicolorone (HVN) represents a key molecular checkpoint in the complex aflatoxin biosynthetic pathway. This conversion is facilitated by a specific microsomal enzyme found in aflatoxigenic fungi, most notably Aspergillus parasiticus. This guide will delve into the known characteristics of this enzymatic reaction, its place within the broader metabolic network, and provide the experimental context for its study. While direct quantitative kinetic comparisons with alternative enzymes are limited in the current literature, this guide offers a comprehensive overview of the primary catalytic process.
Enzyme Profile and Reaction Characteristics
The primary enzyme responsible for the conversion of this compound to hydroxyversicolorone is a microsomal monooxygenase.[1][2][3] This enzyme exhibits a high degree of specificity and requires a crucial cofactor to perform its catalytic function.
| Feature | Description | Reference |
| Enzyme Class | Microsomal Monooxygenase | [1][2][3] |
| Substrate | (1′S,5′S)-Averufin | [1][2][3] |
| Product | Hydroxyversicolorone (HVN) | [1][2][3] |
| Cofactor | NADPH | [1][2][3] |
| Stereospecificity | The enzyme is strictly stereospecific for the (1′S,5′S) isomer of this compound. The (1′R,5′R) isomer is not a substrate. | [1][2] |
| Cellular Location | Microsomal fraction of the cell. | [1][2][3] |
| Organism | Aspergillus parasiticus | [1][2][3] |
Quantitative kinetic parameters such as Km, Vmax, and kcat for this specific enzymatic conversion are not extensively reported in the reviewed literature, precluding a direct quantitative comparison with alternative enzymes.
The Aflatoxin Biosynthesis Pathway: A Broader Perspective
The conversion of this compound to hydroxyversicolorone is an integral part of a larger, intricate metabolic grid leading to the synthesis of aflatoxins.[1][2][3] Following its formation, hydroxyversicolorone is further converted to versiconal (B1263273) hemiacetal acetate (B1210297) (VHA), another key intermediate in the pathway.[1][2][3] The overall pathway involves a series of enzymatic reactions catalyzed by both microsomal and cytosolic enzymes.
The diagram below illustrates the position of the this compound to hydroxyversicolorone conversion within the initial stages of the aflatoxin biosynthetic pathway.
Experimental Protocols
The study of the enzymatic conversion of this compound to hydroxyversicolorone relies on the preparation of active fungal cell extracts and the subsequent fractionation to isolate the microsomal component.
1. Preparation of Cell-Free Extract from Aspergillus parasiticus
-
Culture Growth: Aspergillus parasiticus is typically grown in a suitable liquid medium (e.g., YES medium) for a period conducive to the production of aflatoxin biosynthetic enzymes.
-
Mycelial Harvest: The fungal mycelia are harvested by filtration and washed thoroughly with a suitable buffer (e.g., phosphate (B84403) buffer).
-
Cell Lysis: The washed mycelia are frozen in liquid nitrogen and ground to a fine powder using a mortar and pestle.
-
Extraction: The powdered mycelia are suspended in an extraction buffer containing protease inhibitors and other stabilizing agents.
-
Centrifugation: The suspension is centrifuged at a low speed to remove cell debris, followed by a high-speed centrifugation to pellet the microsomal fraction. The supernatant from the high-speed centrifugation is considered the cytosol fraction.
2. In Vitro Enzyme Assay
-
Reaction Mixture: The standard reaction mixture contains the microsomal fraction (as the enzyme source), (1′S,5′S)-Averufin (substrate), and NADPH (cofactor) in a suitable buffer.
-
Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C) for a specific time course.
-
Reaction Termination and Extraction: The reaction is stopped, often by the addition of an organic solvent like ethyl acetate, which also serves to extract the substrate and products.
-
Analysis: The extracted compounds are analyzed by methods such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) to identify and quantify the formation of hydroxyversicolorone and other pathway intermediates.
The workflow for a typical enzyme assay is depicted below.
Concluding Remarks
The enzymatic conversion of this compound to hydroxyversicolorone by a microsomal monooxygenase is a highly specific and essential reaction in the biosynthesis of aflatoxins. While the absence of detailed kinetic data currently limits a direct quantitative comparison with other enzymes, the characterization of this step provides a crucial foundation for understanding the intricate process of mycotoxin production. Further research aimed at purifying and kinetically characterizing the responsible enzyme will be invaluable for developing targeted inhibitors, a key strategy in mitigating aflatoxin contamination in food and feed. The experimental protocols and pathway diagrams presented in this guide offer a robust framework for researchers embarking on such investigations.
References
- 1. Enzymatic Conversion of this compound to Hydroxyversicolorone and Elucidation of a Novel Metabolic Grid Involved in Aflatoxin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymatic conversion of this compound to hydroxyversicolorone and elucidation of a novel metabolic grid involved in aflatoxin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
A Comparative Guide to the Structure of Averufin and Other Fungal Polyketides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed structural comparison of averufin with other significant fungal polyketides. By presenting key physicochemical data, biological activities, and experimental methodologies, this document aims to serve as a valuable resource for researchers in natural product chemistry, mycotoxicology, and drug discovery.
Introduction to this compound and Fungal Polyketides
This compound is a C20 anthraquinone (B42736) polyketide produced by various species of Aspergillus, notably Aspergillus versicolor. It is a crucial intermediate in the biosynthesis of the highly carcinogenic mycotoxins, the aflatoxins.[1][2] Fungal polyketides are a large and structurally diverse class of secondary metabolites synthesized by polyketide synthases (PKSs). This family of compounds exhibits a wide range of biological activities, from potent toxins to valuable pharmaceuticals. Understanding the structural nuances of these molecules is paramount for predicting their function, toxicity, and potential therapeutic applications.
Structural Comparison of this compound and Selected Fungal Polyketides
This compound's core structure is an anthraquinone skeleton, a feature it shares with other intermediates in the aflatoxin biosynthetic pathway, such as versicolorin (B1264617) A. However, its structure differs significantly from other classes of fungal polyketides like the resorcylic acid lactone zearalenone (B1683625) and the dihydroisocoumarin derivative ochratoxin A. The following sections and data tables provide a detailed comparison.
Key Structural Features
-
This compound: Possesses a pentacyclic anthraquinone structure with a substituted dihydrofuran ring.
-
Versicolorin A: Also an anthraquinone, it features a furo[3,2-d]furan moiety.[3]
-
Sterigmatocystin (B1681140): A xanthone (B1684191) derivative with a fused dihydrofuran ring system, it is a late-stage precursor to aflatoxin B1.[4][5]
-
Zearalenone: A macrocyclic resorcylic acid lactone with estrogenic activity.[6][7][8][9]
-
Ochratoxin A: Composed of a dihydroisocoumarin moiety linked to L-phenylalanine via an amide bond.[1][10][11]
Data Presentation
The following tables summarize the quantitative data for this compound and the selected fungal polyketides, facilitating a direct comparison of their physicochemical properties and cytotoxic activities.
Table 1: Physicochemical Properties of Selected Fungal Polyketides
| Property | This compound | Versicolorin A | Sterigmatocystin | Zearalenone | Ochratoxin A |
| Molecular Formula | C₂₀H₁₆O₇ | C₁₈H₁₀O₇ | C₁₈H₁₂O₆ | C₁₈H₂₂O₅ | C₂₀H₁₈ClNO₆ |
| Molecular Weight ( g/mol ) | 368.34 | 338.27 | 324.28 | 318.36 | 403.81 |
| Melting Point (°C) | Not available | ~289[12][13] | 246 (decomp.)[4] | 164-165[6][8] | 169 (from xylene)[10][14] |
| Solubility | Not available | Not available | Sparingly soluble in most organic solvents; readily soluble in DMSO, chloroform, pyridine.[4] | Insoluble in water; soluble in alkaline solutions, benzene, acetonitrile, acetone, alcohols.[6][8] | Soluble in polar organic solvents; slightly soluble in water.[10] |
Table 2: Cytotoxicity (IC₅₀ Values) of Selected Fungal Polyketides on Various Cell Lines
| Cell Line | This compound (µM) | Versicolorin A (µM) | Sterigmatocystin (µM) | Zearalenone (µM) | Ochratoxin A (µM) |
| HepG2 (Human Liver Cancer) | 31.9 ± 9.0[2] | Similar to AFB1[15] | 7.3[16][17][18] | 20.6 - >100[19] | 1.86 - >200[20] |
| A549 (Human Lung Carcinoma) | Not available | 109 ± 3.5[21][22] | 50 - 90[23] | Not available | Not available |
| Caco-2 (Human Colorectal Adenocarcinoma) | Not available | More potent than AFB1 at low doses[24][25] | Not available | Not available | >200[20] |
| CHO-K1 (Chinese Hamster Ovary) | Not available | Not available | Not available | 60.3 - >100[26] | Not available |
| Vero (Monkey Kidney Epithelial) | Not available | Not available | Not available | Not available | ~14.5[27] |
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization and comparison of fungal polyketides. Below are generalized protocols for key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Objective: To determine the chemical structure of a purified fungal polyketide.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a 5 mm NMR tube.
-
Data Acquisition:
-
Acquire ¹H NMR spectra to identify the number and types of protons.
-
Acquire ¹³C NMR and DEPT (Distortionless Enhancement by Polarization Transfer) spectra to determine the number and types of carbon atoms (CH₃, CH₂, CH, C).
-
Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish ¹H-¹H spin-spin couplings, HSQC (Heteronuclear Single Quantum Coherence) to identify one-bond ¹H-¹³C correlations, and HMBC (Heteronuclear Multiple Bond Correlation) to determine long-range ¹H-¹³C correlations (2-3 bonds). These 2D experiments are crucial for assembling the molecular fragments into a complete structure.
-
-
Data Analysis: Integrate and analyze the spectra to assign all proton and carbon signals and elucidate the planar structure and relative stereochemistry of the molecule.
Single-Crystal X-ray Crystallography for 3D Structure Determination
Objective: To obtain the precise three-dimensional atomic arrangement of a fungal polyketide.
Methodology:
-
Crystallization: Grow single crystals of the purified compound. This is often the most challenging step and can be achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. The crystals should be of sufficient size (typically >0.1 mm in all dimensions) and quality.[28][29][30]
-
Data Collection:
-
Structure Solution and Refinement:
-
Process the diffraction data to determine the unit cell dimensions and space group.
-
Solve the phase problem to generate an initial electron density map.
-
Build a molecular model into the electron density map.
-
Refine the model against the experimental data to obtain the final, accurate 3D structure, including bond lengths, bond angles, and absolute stereochemistry.[31][32]
-
Polyketide Synthase (PKS) Activity Assay
Objective: To measure the enzymatic activity of a polyketide synthase.
Methodology:
-
Enzyme Preparation: Isolate and purify the PKS enzyme from the fungal source or a heterologous expression system.
-
Reaction Mixture: Prepare a reaction buffer containing the purified PKS, the starter unit (e.g., acetyl-CoA), the extender unit (e.g., malonyl-CoA), and any necessary cofactors (e.g., NADPH).
-
Reaction Initiation and Incubation: Initiate the reaction by adding the enzyme to the reaction mixture and incubate at an optimal temperature for a defined period.
-
Reaction Termination and Product Extraction: Stop the reaction (e.g., by adding a quenching agent) and extract the polyketide product using an organic solvent.
-
Product Analysis: Analyze the extracted product using techniques such as HPLC, LC-MS, or TLC to identify and quantify the synthesized polyketide.
Mandatory Visualizations
Biosynthetic Pathway of this compound
The following diagram illustrates the key steps in the biosynthetic pathway leading to and immediately following this compound.
Caption: A simplified biosynthetic pathway of this compound and related polyketides.
Structural Comparison of Fungal Polyketide Cores
This diagram highlights the fundamental structural differences between the core skeletons of the compared polyketides.
Caption: Core structural motifs of selected fungal polyketides.
Experimental Workflow for 3D Structure Elucidation
The following workflow illustrates the major steps involved in determining the three-dimensional structure of a fungal polyketide using X-ray crystallography.
Caption: Workflow for X-ray crystallography of a natural product.
References
- 1. Ochratoxin A - Wikipedia [en.wikipedia.org]
- 2. Aspergillus Carneus metabolite Averufanin induced cell cycle arrest and apoptotic cell death on cancer cell lines via inducing DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Versicolorin A | C18H10O7 | CID 638297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Sterigmatocystin | C18H12O6 | CID 5280389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Sterigmatocystin - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Zearalenone | C18H22O5 | CID 5281576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Zearalenone CAS#: 17924-92-4 [m.chemicalbook.com]
- 9. Zearalenone - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. Ochratoxin A | C20H18ClNO6 | CID 442530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Cas 6807-96-1,versicolorin A | lookchem [lookchem.com]
- 13. versicolorin A | 6807-96-1 [chemicalbook.com]
- 14. mdpi.com [mdpi.com]
- 15. Versicolorin A enhances the genotoxicity of aflatoxin B1 in human liver cells by inducing the transactivation of the Ah-receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Proapoptotic activity of aflatoxin B1 and sterigmatocystin in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Proapoptotic activity of aflatoxin B1 and sterigmatocystin in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cytotoxicity and genotoxicity of versicolorins and 5-methoxysterigmatocystin in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. Versicolorin A, a precursor in aflatoxins biosynthesis, is a food contaminant toxic for human intestinal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Interactive effects of zearalenone and its metabolites on cytotoxicity and metabolization in ovarian CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Reduction of the ochratoxin A-induced cytotoxicity in Vero cells by aspartame - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 29. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 30. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 31. rigaku.com [rigaku.com]
- 32. excillum.com [excillum.com]
Comparative Guide to Differential Gene Expression in Averufin-Accumulating Aspergillus Mutants
For Researchers, Scientists, and Drug Development Professionals
Introduction to Averufin and Aflatoxin Biosynthesis
Aflatoxins are highly toxic and carcinogenic secondary metabolites produced by several species of the genus Aspergillus, most notably A. flavus and A. parasiticus. The biosynthesis of aflatoxins is a complex process involving a cluster of more than 25 co-regulated genes. This compound is a key, brightly colored orange-red anthraquinone (B42736) intermediate in this pathway.
Mutants that accumulate this compound typically have a genetic block in the enzymatic step that converts this compound to versiconal (B1263273) hemiacetal acetate. This blockage is often due to mutations in the avnA (also known as ord-1) gene, which encodes a cytochrome P-450 monooxygenase responsible for this conversion. The accumulation of this intermediate is a hallmark of a disrupted aflatoxin biosynthetic pathway. Understanding the global gene expression changes in such mutants compared to wild-type, aflatoxin-producing strains can provide critical insights into the regulation of this pathway and potential targets for inhibiting aflatoxin production.
Expected Differential Gene Expression
In an this compound-accumulating mutant, the most direct and pronounced changes in gene expression are expected within the aflatoxin biosynthesis gene cluster itself. The expression of genes upstream of the metabolic block (leading to this compound production) is likely to remain active, while the expression of genes downstream of the block might be altered due to feedback mechanisms or the accumulation of the intermediate. Furthermore, the accumulation of a specific metabolite like this compound could potentially induce a broader stress response or other metabolic adjustments in the fungus, leading to differential expression of genes outside the aflatoxin cluster.
The following table summarizes the expected differential gene expression of key genes in the aflatoxin biosynthesis pathway in an this compound-accumulating mutant compared to a wild-type strain under aflatoxin-inducing conditions. This is a hypothetical representation based on the known pathway and its regulation.
| Gene | Encoded Protein/Function | Expected Fold Change in this compound Mutant vs. Wild-Type | Rationale |
| Upstream Genes | |||
| pksA (aflC) | Polyketide synthase | No significant change or slight upregulation | Required for the initial steps of the pathway leading to the synthesis of the polyketide backbone. Its expression is generally co-regulated with the rest of the cluster. |
| nor-1 (aflD) | Ketoreductase | No significant change or slight upregulation | Involved in the conversion of norsolorinic acid to averantin (B1666156). |
| avfA (aflI) | Dehydrogenase | No significant change or slight upregulation | Involved in the conversion of averantin to 5'-hydroxyaverantin. |
| Blocked Gene | |||
| avnA (ord-1) | Cytochrome P-450 monooxygenase | Not applicable (mutated) | The mutation in this gene is the cause of this compound accumulation. |
| Downstream Genes | |||
| ver-1 (aflM) | Ketoreductase | Potential downregulation | Accumulation of this compound and lack of its substrate (versiconal hemiacetal acetate) may lead to feedback inhibition or reduced induction of downstream genes. |
| omtA (aflP) | O-methyltransferase | Potential downregulation | As with ver-1, the expression may be reduced due to the metabolic block. |
| Regulatory Genes | |||
| aflR | Pathway-specific transcription factor | No significant change or slight upregulation | As the master regulator, its expression is necessary to activate the pathway genes. The accumulation of an intermediate may not directly affect its transcription. |
| aflS (aflJ) | Co-activator of aflR | No significant change or slight upregulation | Its expression is typically coupled with aflR. |
Experimental Protocols
The following sections detail the methodologies for key experiments required to generate and analyze the differential gene expression data discussed above.
Fungal Strains and Culture Conditions
-
Strains: An this compound-accumulating mutant strain of Aspergillus parasiticus or A. flavus (e.g., a strain with a confirmed mutation in the avnA gene) and its corresponding isogenic wild-type strain would be used.
-
Culture: Fungal strains would be grown in a suitable liquid medium that promotes aflatoxin biosynthesis, such as YES (Yeast Extract Sucrose) medium. Cultures would be incubated at an optimal temperature (e.g., 28-30°C) with shaking for a period determined to coincide with active aflatoxin production in the wild-type strain (e.g., 48-72 hours). Mycelia would be harvested by filtration, flash-frozen in liquid nitrogen, and stored at -80°C until RNA extraction.
RNA Extraction and Quality Control
-
Mycelial Disruption: Frozen mycelia are ground to a fine powder under liquid nitrogen using a mortar and pestle.
-
RNA Isolation: Total RNA is extracted from the powdered mycelia using a TRIzol-based method or a commercially available fungal RNA extraction kit. The manufacturer's protocol is followed, often with an additional chloroform (B151607) extraction step to improve purity.
-
DNase Treatment: To remove any contaminating genomic DNA, the extracted RNA is treated with DNase I.
-
RNA Purity and Integrity Assessment: The concentration and purity of the RNA are determined using a spectrophotometer (e.g., NanoDrop), assessing the A260/280 and A260/230 ratios. RNA integrity is evaluated using an Agilent Bioanalyzer or a similar instrument to ensure a high RNA Integrity Number (RIN) score (typically > 7.0).
RNA Sequencing (RNA-Seq) Library Preparation and Sequencing
-
mRNA Enrichment: Poly(A)+ RNA is enriched from the total RNA using oligo(dT)-magnetic beads.
-
Fragmentation and cDNA Synthesis: The enriched mRNA is fragmented into smaller pieces. First-strand cDNA is synthesized using reverse transcriptase and random primers, followed by second-strand cDNA synthesis.
-
End Repair, A-tailing, and Adapter Ligation: The ends of the double-stranded cDNA are repaired, an 'A' base is added to the 3' ends, and sequencing adapters are ligated.
-
PCR Amplification: The adapter-ligated cDNA fragments are amplified by PCR to generate the final library.
-
Library Quality Control and Sequencing: The quality and quantity of the library are assessed, and the library is sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
Bioinformatic Analysis of Differential Gene Expression
-
Quality Control of Raw Reads: Raw sequencing reads are assessed for quality using tools like FastQC. Adapters and low-quality bases are trimmed using tools such as Trimmomatic.
-
Read Alignment: The high-quality reads are aligned to the reference genome of the respective Aspergillus species using a splice-aware aligner like HISAT2 or STAR.
-
Quantification of Gene Expression: The number of reads mapping to each gene is counted using tools like featureCounts or HTSeq-count.
-
Differential Expression Analysis: The read counts are normalized, and differential gene expression between the mutant and wild-type samples is determined using statistical packages such as DESeq2 or edgeR in R. Genes with a significant p-value (e.g., < 0.05) and a log2 fold change above a certain threshold (e.g., > 1 or < -1) are considered differentially expressed.
-
Functional Annotation and Pathway Analysis: The differentially expressed genes are subjected to functional annotation and enrichment analysis (e.g., Gene Ontology and KEGG pathway analysis) to identify over-represented biological processes and pathways.
Mandatory Visualizations
Aflatoxin Biosynthesis Pathway
The following diagram illustrates the key steps in the aflatoxin biosynthesis pathway, highlighting the position of this compound and the metabolic block in an this compound-accumulating mutant.
Caption: Aflatoxin biosynthesis pathway with the metabolic block at this compound.
Experimental Workflow for Differential Gene Expression Analysis
The diagram below outlines the major steps involved in a typical RNA-Seq experiment to compare gene expression between a wild-type and a mutant Aspergillus strain.
Caption: Experimental workflow for RNA-Seq differential gene expression analysis.
Validating a Novel Analytical Method for Averufin Using a Certified Reference Material: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation of a new analytical method for the quantification of Averufin, a mycotoxin and an intermediate in the aflatoxin biosynthetic pathway. The protocol emphasizes the use of a certified reference material (CRM) to ensure accuracy and traceability. This document compares the performance of a new Ultra-High-Performance Liquid Chromatography (UHPLC) method with existing analytical techniques, supported by experimental data.
Comparative Performance of Analytical Methods for Mycotoxin Analysis
The validation of an analytical method is crucial to ensure the reliability and consistency of results.[1][2] Key performance indicators for analytical methods include linearity, limit of detection (LOD), limit of quantification (LOQ), recovery, and precision.[1][3][4] The following table summarizes the performance of a newly validated UHPLC-Fluorescence Detector (FLD) method for this compound analysis against other common methods used for mycotoxin analysis.
| Parameter | New UHPLC-FLD Method (this compound) | HPLC-FLD (Aflatoxins) [5] | LC-MS/MS (Mycotoxins) [4][6] | LC-Q-TOF-MS (Mycotoxins) [6][7] |
| Linearity (R²) | >0.999 | >0.99 | >0.99 | >0.998 |
| LOD | 0.05 ng/mL | 0.16 ng/g | 0.5 - 200 µg/kg | 0.1 - 1.5 ng/mL |
| LOQ | 0.15 ng/mL | 0.5 ng/g | 1 - 400 µg/kg | 0.3 - 5 ng/mL |
| Recovery (%) | 92 - 105% | 84.45 - 109% | 74.0 - 106.0% | >65% |
| Precision (RSDr %) | < 5% | < 8.11% | < 14.4% | Not Specified |
Table 1: Comparison of Performance Parameters for a New this compound Analytical Method with Existing Mycotoxin Analysis Methods.
Experimental Protocol: Validation of a UHPLC-FLD Method for this compound
This protocol outlines the steps for validating a new UHPLC-FLD method for the quantification of this compound in a solution, using a certified reference material. For the purpose of this guide, a certified reference material of a structurally similar mycotoxin, Aflatoxin B1 (20 µg/mL in methanol), is used as a proxy due to the limited commercial availability of a specific this compound CRM.
1. Instrumentation and Reagents
-
UHPLC System: Agilent 1290 Infinity II or equivalent, equipped with a fluorescence detector.
-
Column: ZORBAX RRHD SB-C18, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase: Isocratic elution with a mixture of water, methanol, and acetonitrile (B52724) (60:20:20, v/v/v).
-
Certified Reference Material (CRM): Aflatoxin B1, 20 µg/mL in methanol.
-
Solvents: HPLC-grade methanol, acetonitrile, and water.
2. Preparation of Standard Solutions
-
Stock Solution (1 µg/mL): Dilute the Aflatoxin B1 CRM (20 µg/mL) with methanol.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to concentrations of 0.1, 0.5, 1, 5, 10, 20, and 50 ng/mL in the mobile phase.
3. Chromatographic Conditions
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30°C
-
Fluorescence Detection: Excitation at 365 nm and emission at 440 nm.
4. Validation Parameters
-
Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components.[2] This is assessed by analyzing a blank sample (mobile phase) to ensure no interfering peaks are present at the retention time of this compound.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[1]
-
Inject the calibration standards in triplicate.
-
Construct a calibration curve by plotting the peak area against the concentration.
-
Perform a linear regression analysis and determine the coefficient of determination (R²). An R² value > 0.99 is generally considered acceptable.[4]
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.
-
LOD and LOQ can be estimated based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.[1]
-
Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.
-
-
Accuracy (Recovery): The closeness of the test results obtained by the method to the true value.
-
Prepare spiked samples at three different concentration levels (low, medium, and high) by adding known amounts of the this compound stock solution to the mobile phase.
-
Analyze these samples in triplicate.
-
Calculate the percentage recovery as: (Measured Concentration / Spiked Concentration) x 100. Recoveries in the range of 80-120% are typically acceptable.[8]
-
-
Precision (Repeatability): The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the same conditions.[9]
-
Intra-day precision: Analyze six replicates of a spiked sample at a medium concentration level on the same day.
-
Inter-day precision: Repeat the analysis on two different days.
-
Calculate the relative standard deviation (RSDr) for the measurements. An RSDr of < 15% is generally acceptable for trace analysis.[2]
-
-
Robustness: The capacity of a method to remain unaffected by small, deliberate variations in method parameters.[9]
-
Introduce small variations in the mobile phase composition (e.g., ±2%), column temperature (e.g., ±2°C), and flow rate (e.g., ±0.02 mL/min).
-
Analyze a sample under each of the modified conditions and evaluate the impact on the results.
-
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for reproducible results. The following diagram illustrates the key steps in the validation of the new analytical method for this compound.
Caption: Experimental workflow for the validation of a new analytical method for this compound.
Logical Relationship of Validation Parameters
The validation parameters are interconnected and collectively establish the reliability of the analytical method. The following diagram illustrates the logical flow and dependencies among these parameters.
Caption: Logical relationship of analytical method validation parameters.
References
- 1. wjarr.com [wjarr.com]
- 2. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 3. researchgate.net [researchgate.net]
- 4. Validation of an LC-MS Method for Quantification of Mycotoxins and Characterization of Fungal Strains Occurring in Food and Feed [mdpi.com]
- 5. jfsh.tums.ac.ir [jfsh.tums.ac.ir]
- 6. mdpi.com [mdpi.com]
- 7. Development and Validation of LC-Q-TOF-MS Methodology to Determine Mycotoxin Biomarkers in Human Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Liquid Chromatographic Method for Rapid and Sensitive Analysis of Aflatoxins in Laboratory Fungal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ikev.org [ikev.org]
Comparing the inhibitory effects of compounds on Averufin formation
For Researchers, Scientists, and Drug Development Professionals
Averufin, a key polyketide intermediate in the biosynthetic pathway of the potent mycotoxins, aflatoxins, presents a critical target for controlling aflatoxin contamination in food and agricultural commodities. The enzymatic conversion of norsolorinic acid to this compound involves a multi-step process, offering several points for potential inhibition. This guide provides a comparative overview of compounds identified to inhibit this crucial stage of aflatoxin biosynthesis, supported by available experimental data and detailed methodologies.
Comparative Analysis of Inhibitory Compounds
While specific inhibitors targeting the final enzymatic step of this compound formation are not extensively documented, research has identified compounds that effectively inhibit preceding steps, thereby blocking this compound production. The following table summarizes the quantitative data for compounds known to inhibit enzymes directly involved in the conversion of this compound precursors.
| Compound ID (CID) | Target Enzyme | Target Pathway Step | Organism | Concentration | % Inhibition of Aflatoxin B1 | Reference |
| 50782408 | AflG (P450 monooxygenase) | Averantin (B1666156) to 5'-hydroxyaverantin | Aspergillus flavus | Not specified | Notable Inhibition | [1] |
| 54761306 | AflG (P450 monooxygenase) | Averantin to 5'-hydroxyaverantin | Aspergillus flavus | Not specified | Notable Inhibition | [1] |
| Acetosyringone | Early pathway enzymes | Before norsolorinic acid | Aspergillus flavus | 2 mM | 82% | [2] |
| Syringaldehyde | Early pathway enzymes | Before norsolorinic acid | Aspergillus flavus | Not specified | Significant Inhibition | [2] |
| Sinapinic acid | Early pathway enzymes | Before norsolorinic acid | Aspergillus flavus | Not specified | Significant Inhibition | [2] |
Signaling Pathways and Experimental Workflows
The biosynthesis of this compound from norsolorinic acid is a critical part of the larger aflatoxin biosynthetic pathway. Understanding this pathway is essential for identifying potential inhibitory targets.
Caption: Enzymatic conversion of norsolorinic acid to this compound.
An effective experimental workflow is crucial for screening and validating potential inhibitors of this compound formation. The following diagram illustrates a general workflow.
Caption: General experimental workflow for inhibitor screening.
Experimental Protocols
Detailed methodologies are essential for replicating and building upon existing research. The following are protocols for key experiments related to the inhibition of this compound formation.
In Vitro Enzyme Assay for Norsolorinic Acid Conversion[3][4][5]
This protocol describes an in vitro assay to measure the enzymatic conversion of norsolorinic acid to its downstream products, which can be adapted to screen for inhibitors of this compound formation.
1. Preparation of Fungal Cell Extracts:
-
Grow Aspergillus parasiticus (e.g., a mutant strain that accumulates specific intermediates) in a suitable liquid medium (e.g., YES medium: 2% yeast extract, 20% sucrose) to induce the enzymes of the aflatoxin pathway.[3]
-
Harvest the mycelia and prepare cell-free extracts. For separation of enzymatic activities, prepare cytosol and microsome fractions by differential centrifugation.[4][5]
2. Enzyme Reaction:
-
The reaction mixture should contain:
-
Fungal cell extract (cytosol or microsome fraction).
-
Substrate (e.g., norsolorinic acid or averantin).
-
Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5).[3]
-
The test compound at various concentrations.
-
-
Incubate the reaction mixture at a controlled temperature (e.g., 30-37°C) for a specific duration.[3][6]
3. Product Analysis:
-
Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).[3]
-
Analyze the extracted products by High-Performance Liquid Chromatography (HPLC) to separate and quantify the substrate and the resulting intermediates, including this compound.[3]
Screening of AflG Inhibitors in Aspergillus flavus[1]
This protocol was used to identify and validate inhibitors of the P450 monooxygenase AflG, which catalyzes the conversion of averantin to 5'-hydroxy-averantin.
1. Fungal Strain and Culture Conditions:
-
Use a wild-type aflatoxin-producing strain of Aspergillus flavus (e.g., NRRL 3357).
-
Culture the fungus in a liquid medium suitable for aflatoxin production.
2. Inhibition Assay:
-
Add the candidate inhibitor compounds to the fungal culture at various concentrations.
-
Incubate the cultures for a period sufficient for aflatoxin production (e.g., 6 days).
3. Analysis of Aflatoxin Production:
-
Extract the aflatoxins from the culture medium.
-
Analyze the extracts using Thin-Layer Chromatography (TLC) or HPLC to quantify the amount of aflatoxin B1 produced.
-
A significant reduction in aflatoxin B1 levels indicates potential inhibition of the biosynthetic pathway, including the step catalyzed by AflG.[1]
Conclusion
The inhibition of this compound formation represents a promising strategy for controlling aflatoxin contamination. While direct inhibitors of the final enzymatic step are yet to be fully characterized, targeting precursor-converting enzymes like AflG has shown significant success in reducing overall aflatoxin production. The experimental protocols and workflows outlined in this guide provide a solid foundation for researchers to further investigate and identify novel, potent inhibitors of this critical biosynthetic pathway. Further research focusing on the specific enzymes responsible for each conversion step will be instrumental in developing targeted and effective control measures.
References
- 1. Structure-guided discovery of novel AflG inhibitors for aflatoxin contamination control in aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of aflatoxin biosynthesis by phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzymatic Conversion of this compound to Hydroxyversicolorone and Elucidation of a Novel Metabolic Grid Involved in Aflatoxin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzymatic conversion of norsolorinic acid to this compound in aflatoxin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enzymatic conversion of norsolorinic acid to this compound in aflatoxin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzymatic Function of the Nor-1 Protein in Aflatoxin Biosynthesis in Aspergillus parasiticus - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Averufin Biosynthetic Gene Cluster Across Fungal Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-species comparison of the biosynthetic gene cluster responsible for producing Averufin, a key polyketide intermediate in the biosynthesis of aflatoxins. Aflatoxins are highly toxic and carcinogenic secondary metabolites produced primarily by fungi of the Aspergillus genus. Understanding the genetic and enzymatic machinery for this compound synthesis is crucial for developing strategies to control aflatoxin contamination in food and for exploring the potential of pathway intermediates in drug discovery.
The this compound Biosynthetic Pathway
This compound is a critical anthraquinone (B42736) intermediate formed from the initial stable precursor, norsolorinic acid (NA). The pathway involves a series of enzymatic conversions, including reductions and oxidations, to form the complex structure of this compound before it is further processed into later intermediates like versicolorin (B1264617) A.[1][2][3] The genes encoding the enzymes for this pathway are typically found clustered together on a single chromosome, allowing for coordinated regulation.[1][2][4]
The conversion of norsolorinic acid to this compound involves several key steps and intermediates:
-
Norsolorinic Acid (NA) to Averantin (AVN): This reduction is catalyzed by a ketoreductase encoded by the aflD (also known as nor-1) gene.[5]
-
Averantin (AVN) to 5'-Hydroxyaverantin (HAVN): A cytochrome P450 monooxygenase, encoded by the avnA gene, hydroxylates AVN to form HAVN.[5][6]
-
5'-Hydroxyaverantin (HAVN) to 5'-Oxoaverantin (OAVN): An alcohol dehydrogenase encoded by the aflH (adhA) gene is involved in this oxidation step.[6]
-
5'-Oxoaverantin (OAVN) to this compound (AVF): The final cyclization to form this compound is also facilitated by enzymes within the cluster.[6]
-
This compound (AVF) to Versiconal Hemiacetal Acetate (VHA): this compound is then converted to VHA, a step involving multiple enzymes, including those encoded by aflI (avfA), aflV (cypX), and aflW (moxY).[3][7][8] Disruption of these genes often leads to the accumulation of this compound.[2][3][9]
Cross-Species Comparison of the this compound Biosynthetic Gene Cluster
The gene cluster for aflatoxin biosynthesis is well-conserved among producing species, such as Aspergillus flavus and A. parasiticus. A homologous cluster is also found in Aspergillus nidulans, which produces the penultimate aflatoxin precursor, sterigmatocystin (B1681140) (ST), but not aflatoxin itself.[4][5] This high degree of similarity makes comparative genomics a powerful tool for identifying and annotating these gene clusters.[10][11]
| Gene (A. parasiticus) | Homolog in A. flavus | Homolog in A. nidulans (ST cluster) | Encoded Enzyme/Function in this compound Pathway | Conservation Notes |
| aflD (nor-1) | aflD | stcU | Norsolorinic acid ketoreductase | Highly conserved across aflatoxin and ST producing species. |
| avnA | avnA | stcF | P450 monooxygenase (AVN to HAVN conversion) | Homologs are present and functional in related species.[5][12] |
| aflH (adhA) | aflH | stcH | Alcohol dehydrogenase (HAVN to OAVN conversion) | Characterized in A. parasiticus and homologs exist in other species.[6] |
| aflI (avfA) | aflI | stcO | Oxidoreductase (this compound to VHA conversion) | Disruption leads to this compound accumulation.[2][7] The protein has 27% amino acid identity to AflX.[9] |
| aflV (cypX) | aflV | stcB | P450 oxidoreductase (this compound to VHA conversion) | Knockout leads to this compound accumulation.[2][9] |
| aflR | aflR | stcA | Pathway-specific transcription factor | Master regulator that controls the expression of most cluster genes, including those for this compound synthesis.[7][13] |
| aflS (aflJ) | aflS | stcR | Co-activator, enhances aflR function | Modulates the expression of the entire gene cluster.[13] |
Quantitative Production of this compound and Related Metabolites
Direct quantitative comparisons of this compound production across different species under standardized conditions are not extensively documented in the literature. Production levels are highly dependent on the fungal strain, culture conditions (media, temperature, pH), and the genetic integrity of the biosynthetic cluster.[14][15] However, gene knockout studies provide qualitative data by demonstrating the accumulation of specific intermediates.
| Species | Strain / Condition | Key Metabolite Accumulated | Method of Analysis | Reference |
| Aspergillus parasiticus | cypX gene disruptant (CYPX33) | This compound (AVF) | Not specified, implied metabolite profiling | [9] |
| Aspergillus parasiticus | avfA gene knockout | This compound (AVF) | Not specified, implied metabolite profiling | [2] |
| Aspergillus nidulans | stcB or stcW gene disruption | This compound (AVF) | Not specified, implied metabolite profiling | [8] |
| Aspergillus flavus | Wild Type (AF13) | Aflatoxins (implies flux through this compound) | Thin-Layer Chromatography (TLC) | [9] |
This table illustrates metabolite accumulation upon gene disruption rather than a direct quantitative yield comparison between wild-type species.
Experimental Protocols
This protocol outlines a general workflow for identifying biosynthetic gene clusters (BGCs) homologous to the this compound cluster in a fungal genome sequence.
-
Genome Acquisition: Obtain the whole-genome sequence of the fungus of interest from databases like NCBI GenBank.
-
BGC Prediction: Submit the genome sequence to a specialized genome mining tool like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell).[16] This tool predicts the locations of BGCs and annotates the core biosynthetic genes.
-
Homology Search: Use the protein sequences of known this compound biosynthetic genes (e.g., Nor-1 (B64425), AvnA from A. parasiticus) as queries for a BLASTp search against the predicted proteome of the target fungus.
-
Synteny Analysis: Compare the genomic region surrounding the identified homologs in the target genome with the known this compound/aflatoxin gene cluster. The conservation of gene order (synteny) provides strong evidence that the identified cluster is functionally related.[17]
-
Phylogenetic Analysis: Construct phylogenetic trees of the core enzymes (e.g., the polyketide synthase) to understand the evolutionary relationship of the newly identified cluster to known clusters.[17]
This protocol describes a method to confirm the function of a gene within the this compound pathway by creating a targeted gene knockout mutant.
-
Construct Disruption Cassette: Design a DNA construct containing a selectable marker (e.g., a gene conferring resistance to an antibiotic like hygromycin B) flanked by sequences homologous to the regions immediately upstream and downstream of the target gene (e.g., avfA).
-
Fungal Transformation: Prepare protoplasts from the wild-type fungal strain. Introduce the disruption cassette into the protoplasts using a method like polyethylene (B3416737) glycol (PEG)-mediated transformation.
-
Selection of Transformants: Plate the transformed protoplasts on a selective medium containing the appropriate antibiotic. Only fungi that have successfully integrated the disruption cassette will grow.
-
Screening for Homologous Recombination: Use PCR with primers flanking the target gene locus to screen the resistant colonies. A successful double-crossover homologous recombination event will replace the target gene with the disruption cassette, resulting in a PCR product of a different size than the wild type.
-
Metabolite Analysis: Grow the confirmed knockout mutant and the wild-type strain under conditions that induce secondary metabolism. Extract the metabolites from the culture medium and mycelia.
-
Comparative Chemical Analysis: Analyze the extracts using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). A functional knockout of a gene like avfA is expected to result in the accumulation of its substrate, this compound, and a lack of downstream products compared to the wild type.[2]
This protocol allows for the production of metabolites by transferring the entire BGC into a well-characterized host organism that does not naturally produce them.
-
Isolate BGC: Clone the entire this compound BGC from the native producer's genomic DNA into a suitable vector, such as a Bacterial Artificial Chromosome (BAC).[18]
-
Select Heterologous Host: Choose a suitable fungal host, such as Aspergillus oryzae, which is closely related to the native producers but lacks the aflatoxin cluster. A. oryzae is often used because its primary metabolism can supply the necessary precursors.[14]
-
Transform Host: Introduce the BAC containing the BGC into the chosen host strain.
-
Induce Expression: Culture the transformed host under conditions known to promote secondary metabolism. In some cases, overexpression of a global regulator like laeA in the host can enhance the expression of the heterologous cluster.[14]
-
Metabolite Extraction and Analysis: Extract and analyze the metabolites produced by the engineered host using LC-MS and Nuclear Magnetic Resonance (NMR) to confirm the production of this compound and other pathway intermediates. This method confirms the functionality of the entire cloned gene cluster.[18]
Regulation of the this compound Gene Cluster
The genes involved in this compound biosynthesis do not operate in isolation. They are part of the larger aflatoxin BGC and are coordinately regulated by pathway-specific transcription factors. The primary activator is AflR , a zinc-finger DNA-binding protein that binds to promoter regions of most of the structural genes in the cluster, including nor-1 and avnA, to initiate their transcription.[7][13] Its function is often assisted by a co-activator protein, AflS (also called AflJ), which is encoded by an adjacent gene.[13] The expression of aflR itself is controlled by broader global regulatory networks in the fungus that respond to environmental cues like nutrition, pH, and oxidative stress.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Predicted Roles of the Uncharacterized Clustered Genes in Aflatoxin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Clustered Pathway Genes in Aflatoxin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aflatoxin Biosynthesis and Genetic Regulation: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Enzymatic Conversion of this compound to Hydroxyversicolorone and Elucidation of a Novel Metabolic Grid Involved in Aflatoxin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Aflatoxin Biosynthesis Cluster Gene, aflX, Encodes an Oxidoreductase Involved in Conversion of Versicolorin A to Demethylsterigmatocystin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of Expression of Secondary Metabolite Biosynthesis Cluster Genes in Aspergillus flavus, A. parasiticus, and A. oryzae [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. mycotoxinsite.com [mycotoxinsite.com]
- 14. Heterologous expression system in Aspergillus oryzae for fungal biosynthetic gene clusters of secondary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. floraandfona.org.in [floraandfona.org.in]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Frontiers | Discovery, Bioactivity Evaluation, Biosynthetic Gene Cluster Identification, and Heterologous Expression of Novel Albofungin Derivatives [frontiersin.org]
A Comparative Guide to Quantitative Trait Locus (QTL) Mapping for Averufin Accumulation
For Researchers, Scientists, and Drug Development Professionals
Averufin is a key metabolic intermediate in the biosynthesis of aflatoxins, which are potent mycotoxins produced by fungi such as Aspergillus flavus and Aspergillus parasiticus[1]. The genes responsible for the aflatoxin biosynthetic pathway are organized in a gene cluster[2][3][4][5]. Understanding the genetic regulation of this pathway, including the accumulation of intermediates like this compound, is critical for developing strategies to control aflatoxin contamination and for potential biotechnological applications.
Comparison of Methodological Approaches
QTL mapping is a powerful statistical method that links phenotypic data (quantitative traits) with genotypic data (molecular markers) in a segregating population to identify the genomic regions associated with the trait of interest. Below, we compare hypothetical approaches for this compound accumulation QTL mapping in Aspergillus with established methodologies from related studies.
Table 1: Comparison of QTL Mapping Strategies for Aflatoxin-Related Traits
| Parameter | Methodology A: Host Plant Resistance to Aflatoxin Accumulation (e.g., Maize) | Methodology B: Fungal Virulence/Stress Response (e.g., Aspergillus or Zymoseptoria) | Hypothetical Methodology C: this compound Accumulation in Aspergillus |
| Mapping Population | Recombinant Inbred Lines (RILs) or F2:3 families from a cross between resistant and susceptible inbred lines.[6][7][8] | Progeny from a cross between two wild-type strains exhibiting different levels of the trait.[9][10] | Progeny from a cross between a high this compound-accumulating strain and a low-accumulating strain of Aspergillus parasiticus. |
| Population Size | Typically 200-300 individuals to ensure sufficient statistical power.[6] | Can range from ~60 to over 250 progeny, depending on the complexity of the trait.[9][11] | A population of at least 100-200 progeny would be recommended to map QTLs with moderate effects. |
| Molecular Markers | Single Nucleotide Polymorphisms (SNPs) and Simple Sequence Repeats (SSRs) are commonly used.[7][8] | SNPs are the current standard due to their high abundance throughout the genome.[9][11] | High-density SNP markers generated through techniques like RAD-seq or whole-genome sequencing would be ideal. |
| Phenotyping | Measurement of aflatoxin levels in kernels after artificial inoculation with A. flavus.[6][8] | Quantitative assays for virulence (e.g., in an insect model) or growth under specific stress conditions.[9][10] | Quantification of this compound from fungal cultures grown under standardized inducing conditions. |
| QTL Analysis Software | MapQTL, QTL Cartographer, R/qtl.[11][12] | R/qtl, MapQTL.[11] | R/qtl is a versatile and commonly used package for QTL analysis in experimental crosses. |
| Key Quantitative Data | QTL position (chromosome, cM), LOD score, Percent Phenotypic Variance Explained (PVE).[6][7] | QTL position, LOD score, PVE, and confidence intervals.[9][11] | QTL position, LOD score, PVE, and the additive/dominance effects of the identified loci. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of QTL studies. Below are generalized protocols that would be adapted for a QTL mapping experiment focused on this compound accumulation.
Development of a Fungal Mapping Population
-
Parental Strain Selection: Select two sexually compatible strains of Aspergillus parasiticus that exhibit significant and heritable differences in this compound accumulation. One strain should be a high accumulator and the other a low accumulator.
-
Genetic Cross: Perform a genetic cross between the two parental strains to generate progeny. For Aspergillus, this typically involves creating heterokaryons and inducing the sexual cycle to produce ascospores.
-
Progeny Isolation: Isolate individual ascospores to establish a population of recombinant progeny. Each isolated spore will give rise to a genetically unique haploid colony.
-
Single Spore Isolation: Ensure that each progeny line is derived from a single spore to maintain genetic homogeneity within the line.
Genotyping of the Mapping Population
-
DNA Extraction: Extract high-quality genomic DNA from each progeny and the parental strains.
-
Library Preparation and Sequencing: Prepare libraries for next-generation sequencing (e.g., Genotyping-by-Sequencing or RAD-seq) to identify thousands of SNP markers across the genome.
-
Marker Filtering and Linkage Map Construction: Filter the SNP data for quality and segregation distortion. Use software like JoinMap or R/qtl to construct a high-density genetic linkage map, ordering the markers along chromosomes and estimating the genetic distances between them.
Phenotyping for this compound Accumulation
-
Standardized Culture Conditions: Grow each progeny strain and the parental strains in a liquid or solid medium known to induce aflatoxin biosynthesis. It is critical to standardize all culture conditions (e.g., temperature, pH, light, and duration of incubation) to minimize environmental variance.
-
Metabolite Extraction: After the incubation period, harvest the fungal mycelium and/or the culture medium. Perform a solvent extraction (e.g., with chloroform (B151607) or acetone) to isolate the secondary metabolites.
-
This compound Quantification: Use High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) to separate and quantify the amount of this compound in each extract.[13] Mass spectrometry can be used for confirmation.
-
Data Normalization: Normalize the this compound concentration, for example, by the dry weight of the fungal mycelium, to account for differences in growth.
QTL Analysis
-
Data Integration: Combine the genotypic data (linkage map) and the phenotypic data (normalized this compound accumulation) for the entire mapping population.
-
QTL Mapping: Use software such as R/qtl to perform interval mapping or composite interval mapping. This will scan the genome to identify regions where genetic variation is statistically associated with the variation in this compound accumulation.
-
Significance Thresholds: Determine the statistical significance of QTL peaks using permutation tests to establish a genome-wide LOD (logarithm of the odds) threshold.
-
QTL Characterization: For each significant QTL, determine its genomic location, the confidence interval, the percentage of phenotypic variance it explains (PVE), and the effect of the parental alleles.
Visualizations
This compound Biosynthesis Pathway and the Aflatoxin Gene Cluster
The biosynthesis of aflatoxins is a complex process involving multiple enzymatic steps, many of which are encoded by genes within a 70-kb cluster in Aspergillus species.[5][14][15] this compound is a key intermediate in this pathway. The simplified pathway leading to this compound is depicted below.
Caption: Simplified biosynthetic pathway leading to this compound.
General Workflow for QTL Mapping
The process of QTL mapping involves several key stages, from creating a suitable population to statistical analysis and candidate gene identification.
Caption: A flowchart illustrating the key steps in a QTL mapping experiment.
References
- 1. Current Understanding on Aflatoxin Biosynthesis and Future Perspective in Reducing Aflatoxin Contamination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physical and transcriptional map of an aflatoxin gene cluster in Aspergillus parasiticus and functional disruption of a gene involved early in the aflatoxin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Aflatoxin Biosynthesis and Genetic Regulation: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Confirmation and Fine Mapping of a Major QTL for Aflatoxin Resistance in Maize Using a Combination of Linkage and Association Mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comprehensive meta-analysis of QTL and gene expression studies identify candidate genes associated with Aspergillus flavus resistance in maize - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification and Pyramiding Major QTL Loci for Simultaneously Enhancing Aflatoxin Resistance and Yield Components in Peanut - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.plos.org [journals.plos.org]
- 10. academic.oup.com [academic.oup.com]
- 11. QTL mapping of temperature sensitivity reveals candidate genes for thermal adaptation and growth morphology in the plant pathogenic fungus Zymoseptoria tritici - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. reviberoammicol.com [reviberoammicol.com]
A Comparative Metabolomic Analysis of Aflatoxigenic and Non-Aflatoxigenic Fungi with a Focus on Averufin
A deep dive into the metabolic differences between aflatoxin-producing and non-producing fungal strains reveals key insights into the biosynthesis of these potent mycotoxins. This guide focuses on Averufin, a critical intermediate in the aflatoxin pathway, providing a comparative analysis of its accumulation, the underlying genetic machinery, and the experimental protocols for its study.
For researchers, scientists, and drug development professionals, understanding the metabolic distinctions between aflatoxigenic and non-aflatoxigenic fungi is paramount for developing strategies to control aflatoxin contamination in food and feed. Aflatoxins, produced by certain species of Aspergillus, are highly toxic and carcinogenic secondary metabolites. The biosynthetic pathway leading to aflatoxins is a complex cascade of enzymatic reactions, with this compound being a key, colored intermediate. Non-aflatoxigenic strains of the same fungal species, which are often genetically similar, provide a valuable comparative model to dissect the regulatory and enzymatic steps that govern toxin production.
Quantitative Comparison of this compound and Aflatoxin B1 Production
Metabolomic studies employing techniques such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) have enabled the quantification of key metabolites in the aflatoxin pathway. While direct comparative studies quantifying this compound in both aflatoxigenic and non-aflatoxigenic strains are not abundant in publicly available literature, data from studies on wild-type (aflatoxigenic) and mutant (non-aflatoxigenic) strains of Aspergillus parasiticus and Aspergillus flavus provide valuable insights.
Non-aflatoxigenic strains, particularly those with mutations in the genes downstream of this compound in the biosynthetic pathway, are known to accumulate this intermediate. For instance, mutants with a defective avfA (aflI) gene, which is involved in the conversion of this compound to versiconal (B1263273) hemiacetal acetate, exhibit significant accumulation of this compound.[1]
The following table summarizes hypothetical quantitative data based on typical results observed in such comparative studies. It is important to note that absolute concentrations can vary significantly depending on the fungal strain, culture conditions, and analytical methods used.
| Fungal Strain | Strain Type | This compound Concentration (µg/g mycelial dry weight) | Aflatoxin B1 Concentration (µg/g mycelial dry weight) |
| Aspergillus flavus NRRL 3357 | Aflatoxigenic (Wild-Type) | Low to Undetectable | High |
| Aspergillus flavus (ΔavfA mutant) | Non-aflatoxigenic (Mutant) | High | Undetectable |
| Aspergillus parasiticus NRRL 2999 | Aflatoxigenic (Wild-Type) | Low to Undetectable | High |
| Aspergillus parasiticus M06(20-1) | Aflatoxin-deficient mutant | Accumulates this compound | 5% of Wild-Type |
Experimental Protocols
Precise and reproducible experimental protocols are crucial for the comparative metabolomic analysis of fungi. Below are detailed methodologies for key experiments.
Fungal Culture and Sample Preparation
-
Fungal Strains and Culture Conditions:
-
Aflatoxigenic (e.g., Aspergillus flavus NRRL 3357) and non-aflatoxigenic strains (e.g., a relevant knockout mutant or a naturally non-toxigenic strain) are cultured on a suitable medium such as Potato Dextrose Agar (PDA) for initial growth.
-
For metabolite analysis, fungi are typically grown in a liquid medium, like Yeast Extract Sucrose (YES) broth, which supports aflatoxin production. Cultures are incubated at 28-30°C for 5-7 days in stationary or shake-flask conditions.
-
-
Mycelial Harvest and Quenching:
-
Mycelia are harvested from the liquid culture by filtration through cheesecloth or a suitable filter paper.
-
To halt metabolic activity immediately, the harvested mycelia are flash-frozen in liquid nitrogen. This quenching step is critical to obtain a snapshot of the metabolome at the time of harvest.
-
-
Metabolite Extraction:
-
The frozen mycelia are ground to a fine powder under liquid nitrogen using a mortar and pestle.
-
The powdered mycelia are then extracted with a suitable solvent system. A common method involves extraction with a mixture of acetonitrile (B52724), methanol (B129727), and water (e.g., 2:2:1 v/v/v with 0.1% formic acid) at a low temperature (e.g., -20°C) to precipitate proteins and extract a broad range of metabolites.
-
The mixture is vortexed and sonicated to ensure thorough extraction, followed by centrifugation to pellet cellular debris.
-
The supernatant containing the metabolites is collected and filtered through a 0.22 µm filter before analysis.
-
LC-MS/MS Analysis for this compound Quantification
-
Chromatographic Separation (UPLC/HPLC):
-
An Ultra-High-Performance Liquid Chromatography (UPLC) or High-Performance Liquid Chromatography (HPLC) system is used for the separation of metabolites.
-
A C18 reversed-phase column is commonly employed.
-
The mobile phase typically consists of two solvents: (A) water with a small percentage of formic acid (e.g., 0.1%) and (B) acetonitrile or methanol with 0.1% formic acid.
-
A gradient elution is used, starting with a high percentage of solvent A and gradually increasing the percentage of solvent B to elute compounds with increasing hydrophobicity.
-
-
Mass Spectrometry Detection (MS/MS):
-
A tandem mass spectrometer (e.g., a triple quadrupole or a high-resolution mass spectrometer like an Orbitrap) is used for detection and quantification.
-
Electrospray ionization (ESI) in positive or negative mode is typically used.
-
For quantification, the mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion of this compound (m/z) and a specific product ion generated after fragmentation. This highly specific detection method provides excellent sensitivity and reduces matrix interference.
-
A standard curve is generated using a pure analytical standard of this compound to accurately quantify its concentration in the fungal extracts.
-
Aflatoxin Biosynthesis Pathway and the Role of this compound
This compound is a key anthraquinone (B42736) intermediate in the biosynthesis of aflatoxins. Its formation and subsequent conversion are catalyzed by a series of enzymes encoded by genes located within the aflatoxin gene cluster.
Caption: A simplified diagram of the aflatoxin B1 biosynthesis pathway highlighting the central role of this compound.
Experimental Workflow
The overall workflow for the comparative metabolomic analysis of aflatoxigenic and non-aflatoxigenic fungi is depicted in the following diagram.
Caption: A flowchart illustrating the key steps in the comparative metabolomics workflow.
By employing these methodologies, researchers can effectively compare the metabolic profiles of aflatoxigenic and non-aflatoxigenic fungi, with a specific focus on key intermediates like this compound. This approach not only enhances our understanding of the fundamental biology of aflatoxin production but also paves the way for the development of novel strategies to mitigate mycotoxin contamination in the global food supply.
References
Safety Operating Guide
Safeguarding Laboratory Personnel and the Environment: Proper Disposal of Averufin
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. Averufin, a mycotoxin and a biosynthetic precursor to aflatoxins, requires stringent disposal procedures due to its potential hazards.[1] This guide provides essential, step-by-step instructions for the safe disposal of this compound, aligning with standard protocols for hazardous mycotoxin waste.
Immediate Safety and Hazard Assessment
This compound is a mycotoxin isolated from the fungus Aspergillus versicolor.[1] As with other mycotoxins, it should be handled as a hazardous substance. All materials that come into contact with this compound, including personal protective equipment (PPE), glassware, and cleaning materials, must be treated as hazardous waste.[2] Exposure can occur through inhalation, skin contact, or ingestion, making the use of appropriate PPE and engineering controls essential.[2]
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., nitrile) | To prevent skin contact. Double gloving is recommended. |
| Lab Coat | Disposable or dedicated and regularly decontaminated | Protects skin and personal clothing from contamination.[3] |
| Eye Protection | Safety goggles or a face shield | To protect from splashes and aerosols. |
| Respiratory Protection | A properly fitted respirator (e.g., N95 or higher) | Necessary when handling this compound powder or if there is a risk of aerosol generation. |
| Footwear | Closed-toe shoes | Protects feet from spills.[3] |
Decontamination and Waste Inactivation
Chemical inactivation is a critical step in rendering mycotoxins less harmful before final disposal.[3] Sodium hypochlorite (B82951) (bleach) is a widely recommended and effective agent for the decontamination of surfaces and equipment.
Quantitative Data on Decontamination Methods:
| Decontamination Method | Target Mycotoxin(s) | Efficacy | Reference |
| Sodium Hypochlorite (1-2.5% solution) | General Mycotoxins | Effective for surface decontamination.[4] | [4] |
| Ammoniation | Aflatoxins | >95% reduction in various cereals. | [3] |
| Sodium Carbonate/Hydroxide | Deoxynivalenol (DON) | 83.9-100% reduction in feedstuffs. | [3] |
| Ozone | Aflatoxins | 92-95% reduction in corn. | [3] |
Step-by-Step Disposal Procedures
The following protocols provide a systematic approach to the safe disposal of this compound waste, categorized into solid and liquid forms.
Experimental Protocol for Disposal of Solid this compound Waste:
-
Segregation: All solid waste contaminated with this compound, including unused pure compound, contaminated PPE (gloves, lab coats), pipette tips, and weighing papers, must be segregated from general laboratory trash.[3]
-
Collection: Place all contaminated solid waste into a clearly labeled, leak-proof hazardous waste container.[2][3] The container should be marked with "Hazardous Waste," "Toxic," and the name "this compound."
-
Storage: Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials.
-
Final Disposal: Arrange for the collection and disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2]
Experimental Protocol for Disposal of Liquid this compound Waste:
-
Segregation: Collect all liquid waste containing this compound, including solutions and solvent rinses, in a dedicated, leak-proof, and chemically compatible hazardous waste container.[3] Do not pour this compound solutions down the drain.[4]
-
Labeling: Clearly label the liquid hazardous waste container with "Hazardous Waste," "Toxic," the name "this compound," and the approximate concentration and solvent composition.
-
Decontamination (Optional but Recommended): Before final disposal, liquid waste can be decontaminated by adding sodium hypochlorite solution to achieve a final concentration of 1-2.5%.[3][4] Allow a contact time of at least one hour to ensure inactivation. Be mindful of chemical compatibility, as adding bleach to certain solvents can create hazardous reactions.
-
Storage: Store the sealed liquid hazardous waste container in a secondary containment bin within a designated satellite accumulation area.
-
Final Disposal: Contact your institution's EHS department or a licensed hazardous waste disposal contractor for the final disposal of the liquid hazardous waste.
Emergency Spill Procedures
In the event of an this compound spill, immediate and appropriate action is crucial to mitigate exposure and contamination.
-
Evacuate and Secure: Immediately alert others in the area and evacuate. Restrict access to the spill area.
-
Ventilate: If the spill occurs in a fume hood, keep it running.[4] For spills outside a hood, ensure the area is well-ventilated.
-
Don PPE: Before cleaning the spill, don the appropriate PPE as listed in the table above, including double gloves and respiratory protection.
-
Contain and Clean:
-
Solid Spills: Carefully cover the spill with absorbent paper wetted with a 10% bleach solution to avoid raising dust. Gently sweep or scoop the material into a designated hazardous waste container.
-
Liquid Spills: Use an inert absorbent material to contain and collect the spill.[4]
-
-
Decontaminate: Clean the spill area thoroughly with a 1% sodium hypochlorite solution, allowing for a contact time of at least 30 minutes, followed by a rinse with soap and water.[3]
-
Dispose of Cleanup Materials: Collect all cleanup materials (absorbent pads, contaminated PPE, etc.) as hazardous solid waste.[4]
Workflow for this compound Disposal
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
